5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
IUPAC Name |
5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPVJZMTIYQTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384272 | |
| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13797-77-8 | |
| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the commercially available 2-Amino-5-methoxypyridine.
The narrative that follows is grounded in established chemical principles, offering not just a series of steps, but a deeper understanding of the causality behind the chosen reagents and reaction conditions. Each stage of the protocol is designed to be self-validating, with clear endpoints and purification strategies.
I. Strategic Overview and Rationale
The synthesis of the thiazolo[5,4-b]pyridine scaffold is a cornerstone in the development of various biologically active molecules. The fusion of the electron-rich thiazole ring with the pyridine moiety creates a unique electronic and structural landscape for molecular recognition. Our synthetic strategy is predicated on a classical and reliable approach to 2-aminothiazole ring formation: the oxidative cyclization of a pyridylthiourea intermediate.
This two-step approach offers several advantages:
-
Convergent Synthesis: It allows for the late-stage introduction of the thiazole ring, which can be advantageous for analogue synthesis.
-
Readily Available Starting Materials: The synthesis commences with 2-Amino-5-methoxypyridine, a commercially available and relatively inexpensive starting material[1][2][3][4][5].
-
Established Chemistry: The formation of thioureas from amines and the subsequent oxidative cyclization to 2-aminothiazoles are well-documented and robust transformations in organic synthesis.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic scheme for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
II. Experimental Protocols
Part A: Synthesis of N-(5-methoxypyridin-2-yl)thiourea
This initial step involves the formation of a thiourea intermediate from the starting aminopyridine. The use of benzoyl isothiocyanate provides a stable, easy-to-handle acyl isothiocyanate that readily reacts with the primary amine. The subsequent basic hydrolysis efficiently removes the benzoyl protecting group.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-methoxypyridine | 124.14 | 5.00 g | 40.27 |
| Benzoyl isothiocyanate | 163.20 | 6.90 g | 42.28 |
| Acetone | 58.08 | 100 mL | - |
| Sodium Hydroxide | 40.00 | 2.00 g | 50.00 |
| Water | 18.02 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-methoxypyridine (5.00 g, 40.27 mmol) and acetone (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Benzoyl Isothiocyanate: Slowly add benzoyl isothiocyanate (6.90 g, 42.28 mmol) to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.00 g, 50.00 mmol) in water (50 mL). Heat the mixture to reflux for an additional 1 hour to effect the hydrolysis of the benzoyl group.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath. The product, N-(5-methoxypyridin-2-yl)thiourea, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
This final step is an electrophilically induced oxidative cyclization. Bromine is used as the oxidizing agent, which facilitates the intramolecular attack of the sulfur atom onto the pyridine ring, leading to the formation of the fused thiazole ring system.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(5-methoxypyridin-2-yl)thiourea | 183.23 | 5.00 g | 27.28 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Bromine | 159.81 | 4.36 g (1.40 mL) | 27.28 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a dropping funnel, suspend N-(5-methoxypyridin-2-yl)thiourea (5.00 g, 27.28 mmol) in glacial acetic acid (50 mL).
-
Addition of Bromine: Cool the suspension in an ice bath. Prepare a solution of bromine (4.36 g, 27.28 mmol) in 10 mL of glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into 200 mL of ice-water. A precipitate will form. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
The overall experimental workflow is summarized in the following diagram:
Figure 2: Detailed experimental workflow for the synthesis.
III. Discussion and Field-Proven Insights
-
Control of the Thiourea Formation: The reaction of the aminopyridine with benzoyl isothiocyanate is generally clean and high-yielding. It is crucial to ensure the starting amine is fully dissolved before adding the isothiocyanate to achieve a homogeneous reaction. The subsequent hydrolysis step is critical; incomplete hydrolysis will result in the benzoylated thiourea, which may complicate the subsequent cyclization.
-
The Oxidative Cyclization Step: The choice of bromine as the oxidizing agent is based on its well-established utility in the synthesis of 2-aminothiazoles from thioureas. The reaction proceeds via the formation of a sulfenyl bromide intermediate, which is then attacked by the pyridine nitrogen to close the ring. The reaction is typically carried out in an acidic medium like acetic acid to facilitate the cyclization.
-
Temperature Control: During the addition of bromine, maintaining a low temperature is essential to control the reaction rate and minimize the formation of potential side products from over-bromination of the aromatic rings.
-
Purification Strategy: While the crude product from both steps can be of reasonable purity, column chromatography is recommended for the final product to ensure high purity, which is particularly important for subsequent applications in drug discovery and biological screening.
IV. References
-
PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from PrepChem.com
-
Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from
-
Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from
-
Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine. Retrieved from
-
European Patent Office. (1984). EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]
-
PMC. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
-
SHARING. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]
-
PMC. (n.d.). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thiazolo[4,5-d]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]
-
PMC. (n.d.). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Thiazolo[5,4-b]pyridine Derivatives
Introduction: The Privileged Scaffold of Thiazolo[5,4-b]pyridine
The fusion of pyridine and thiazole rings gives rise to the thiazolopyridine system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Among its isomers, the thiazolo[5,4-b]pyridine core has emerged as a "privileged structure." This is due to its structural resemblance to purines and its presence in a multitude of biologically active compounds.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and kinase inhibitory effects.[1][2][4] For instance, specific derivatives have been identified as potent inhibitors of kinases like c-KIT and PI3K, which are crucial targets in oncology.[2][4] This guide provides a comprehensive overview of the primary synthetic strategies for constructing the thiazolo[5,4-b]pyridine core, intended for researchers and professionals in drug discovery and development.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the thiazolo[5,4-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: the annulation of a thiazole ring onto a pre-existing pyridine core, and the formation of the pyridine ring onto a thiazole precursor. The former is the more extensively documented and versatile approach.
Figure 2: Workflow for the synthesis from 3-amino-2-halopyridines.
Experimental Protocol: Synthesis of N-Phenylthiazolo[5,4-b]pyridin-2-amine [5]
-
Reaction Setup: In a sealed tube, combine 3-amino-2-chloropyridine (1.0 mmol) and phenyl isothiocyanate (1.2 mmol) in a suitable solvent such as sabinene (1 mL), a green solvent alternative. [5]2. Reaction Conditions: Heat the mixture at 160 °C for 16 hours under thermal conditions. Alternatively, microwave irradiation can be employed to reduce reaction times.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-phenylthiazolo[5,4-b]pyridin-2-amine.
From 2-Chloro-3-nitropyridines: The Thioamide/Thiourea Condensation
Another effective one-step synthesis utilizes the reaction of an appropriately substituted 2-chloro-3-nitropyridine with a thioamide or thiourea. [6]This method is particularly useful for preparing a variety of 2-substituted 6-nitrothiazolo[5,4-b]pyridines. The nitro group serves as a powerful electron-withdrawing group, activating the chloro-substituent for nucleophilic aromatic substitution.
Table 1: Comparison of Starting Materials for Thiazole Annulation
| Starting Material | Key Reagent | Advantages | Disadvantages |
| 3-Amino-2-halopyridine | Isothiocyanates/Thioureas | Readily available starting materials, good yields. | May require elevated temperatures. |
| 2-Chloro-3-nitropyridine | Thioamides/Thioureas | One-step synthesis, wide substrate scope. [6] | Nitro group may require subsequent reduction for further functionalization. |
| 2-Hydroxy-3-aminopyridine | Isothiocyanates | Utilizes an acid-catalyzed cyclization of a thiourea intermediate. [7] | The hydroxyl group acts as a leaving group. [7] |
From 2-Aminopyridine-3-thiol
The reaction of 2-aminopyridine-3-thiol with various electrophiles provides another convergent route. For example, condensation with aldehydes in the presence of an oxidizing agent can yield 2-substituted thiazolo[5,4-b]pyridines. This approach benefits from the pre-installed amino and thiol functionalities, poised for cyclization.
Strategy 2: Post-Synthetic Modification of the Thiazolo[5,4-b]pyridine Core
Once the core scaffold is synthesized, further diversification can be achieved through various chemical transformations. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard.
Suzuki Cross-Coupling for C-C Bond Formation
Halogenated thiazolo[5,4-b]pyridines are excellent substrates for Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. [2][4]This strategy is pivotal in structure-activity relationship (SAR) studies for drug discovery. [4] Experimental Protocol: Suzuki Coupling on a Thiazolo[5,4-b]pyridine Scaffold [4]
-
Reaction Setup: To a solution of the bromo-thiazolo[5,4-b]pyridine derivative (1.0 mmol) in a mixture of DME and water, add the desired boronic acid or pinacol ester (1.2 mmol) and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Degas the mixture with argon, then add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol).
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 3 hours.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine chemical properties
An In-depth Technical Guide to 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound built upon the thiazolo[5,4-b]pyridine scaffold, a privileged structure in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characteristics, and significant role as a molecular building block in drug discovery. The thiazolo[5,4-b]pyridine core is a cornerstone for developing potent kinase inhibitors, and the specific functionalization of this compound—a 2-amino group for further derivatization and a 5-methoxy group for modulating electronic properties and target interactions—makes it a valuable intermediate. This document synthesizes field-proven insights and experimental data to serve as a foundational resource for researchers engaged in the synthesis and application of novel therapeutics.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
In the landscape of pharmaceutical development, heterocyclic compounds are paramount, with an estimated 70% of pharmaceutical products containing such substructures.[1] Among these, fused bicyclic systems are particularly noteworthy for their rigid conformations and ability to present functional groups in well-defined spatial orientations, making them ideal for high-affinity binding to biological targets.
The thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] Its structural architecture is recognized by a variety of biological targets, particularly protein kinases. This scaffold has been successfully utilized to develop potent inhibitors against a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1][2] The strategic placement of nitrogen atoms within the bicyclic system allows it to act as an effective "hinge-binder," forming critical hydrogen bond interactions within the ATP-binding site of kinases, a common mechanism for enzyme inhibition.[2] 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine serves as a key intermediate, providing a reactive handle for the construction of compound libraries aimed at these high-value therapeutic targets.
Physicochemical Properties
The fundamental chemical and physical properties of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 13797-77-8 | [3][4] |
| Molecular Formula | C₇H₇N₃OS | [3][4] |
| Molecular Weight | 181.22 g/mol | [3] |
| Appearance | Purple solid | [4] |
| Purity | Typically ≥95% | [4] |
| Hydrogen Bond Donors | 1 (from the amine group) | Calculated |
| Hydrogen Bond Acceptors | 4 (3x Nitrogen, 1x Oxygen) | Calculated |
| Predicted LogP | 1.3 - 1.6 | Calculated |
Expert Insights: The presence of both hydrogen bond donors and acceptors, combined with a moderately lipophilic core, gives this molecule a balanced profile suitable for drug development. The 2-amino group is a key site for nucleophilic or coupling reactions, while the methoxy group can influence solubility and participate in metabolic pathways, making its position a critical consideration in analog design.
Caption: Chemical structure and key identifiers.
**3.0 Synthesis and Reactivity
The synthesis of the thiazolo[5,4-b]pyridine core generally involves the construction of the thiazole ring onto a pre-functionalized pyridine precursor. A common and efficient strategy relies on the reaction between a 2-chloro-3-aminopyridine derivative and a thiocyanate salt, followed by cyclization.
Causality in Synthesis: The choice of a 2-chloro-3-aminopyridine derivative is strategic. The chlorine at the 2-position serves as a good leaving group, while the adjacent amino group at the 3-position is perfectly positioned to facilitate the intramolecular cyclization required to form the fused thiazole ring. The reaction proceeds via an initial nucleophilic substitution to form a thiourea intermediate, which then undergoes an intramolecular cyclization and aromatization to yield the final product.[5][6]
Caption: General synthetic workflow for the title compound.
Reactivity Insights: The 2-amino group is the primary site of reactivity for this molecule, serving as a versatile handle for diversification. It can readily undergo:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to introduce diverse aromatic substituents.
-
Condensation Reactions: Formation of Schiff bases with aldehydes and ketones.
This reactivity is fundamental to its utility in constructing libraries of derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Profile (Predicted)
While specific, publicly available spectra for this exact compound are limited, its spectroscopic profile can be reliably predicted based on its structure and data from closely related analogs.[7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), a sharp singlet for the methoxy group protons (~δ 3.9-4.1 ppm), and a broad singlet for the amine protons (~δ 5.0-7.0 ppm, which may be exchangeable with D₂O).
-
¹³C NMR: The spectrum should display 7 unique carbon signals corresponding to the molecular formula. Signals for carbons attached to heteroatoms (O, N, S) will be downfield.
-
Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 182.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=N stretching within the heterocyclic rings (around 1600-1650 cm⁻¹), and C-O stretching for the methoxy group (around 1200-1250 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is a validated pharmacophore for kinase inhibition. Derivatives have shown remarkable potency and, in some cases, the ability to overcome clinical drug resistance.
Mechanism of Action: Kinase Inhibition The primary mechanism by which thiazolo[5,4-b]pyridine derivatives exert their biological effect is through competitive inhibition at the ATP-binding site of protein kinases. The nitrogen atoms of the pyridine (N4) and/or the thiazole ring (N1 and the 2-amino group) act as hydrogen bond donors and acceptors, forming key interactions with the "hinge region" of the kinase.[2] This binding event physically blocks ATP from accessing the active site, thereby shutting down the downstream signaling cascade.
Caption: Conceptual diagram of kinase hinge-binding.
Key Therapeutic Areas:
-
Oncology: The most significant application is in cancer therapy. Derivatives have been designed to inhibit c-KIT, including mutants resistant to the frontline drug imatinib, which is crucial for treating gastrointestinal stromal tumors (GIST).[2] Furthermore, potent inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, has been demonstrated with thiazolo[5,4-b]pyridine-based compounds.[1]
-
Antimicrobial Activity: Certain derivatives have been synthesized and evaluated for their activity against pathogenic bacteria and fungi, showing moderate to potent inhibitory effects.[7]
-
Anti-inflammatory and Other Activities: The scaffold has also been investigated for anti-inflammatory, analgesic, and antifungal properties, highlighting its broad therapeutic potential.[8]
Experimental Protocols: Representative Synthesis
The following protocol describes a representative, self-validating method for the synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, adapted from established procedures for this class of compounds.[5][6]
Objective: To synthesize 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine from 2-chloro-5-methoxy-3-nitropyridine.
Step 1: Reduction of the Nitro Group
-
To a solution of 2-chloro-5-methoxy-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-amino-2-chloro-5-methoxypyridine. This intermediate is often used directly in the next step without further purification.
Step 2: Thiourea Formation and Cyclization
-
Dissolve the crude 3-amino-2-chloro-5-methoxypyridine (1.0 eq) in glacial acetic acid.
-
Add potassium thiocyanate (KSCN) (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to 100-110 °C and stir for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution by the slow addition of a base, such as concentrated ammonium hydroxide or 10M NaOH, until a precipitate forms (pH ~8-9).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities.
-
Dry the solid under vacuum to yield 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a solid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is more than a mere chemical entity; it is a strategic building block for the development of next-generation therapeutics. Its physicochemical properties, combined with the validated biological importance of the thiazolo[5,4-b]pyridine scaffold, make it an invaluable tool for medicinal chemists. The insights provided in this guide—spanning its synthesis, reactivity, and profound applications in kinase inhibition—are intended to empower researchers to leverage this compound in their pursuit of novel and effective treatments for a range of human diseases, most notably cancer.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
- Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
- Thiazolo(5,4-b)pyridine. PubChem. [Link]
- thiazolo[5, 4-b]pyridin-2-amine, min 97%, 1 gram. CP Lab Chemicals. [Link]
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
- Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. PubChem. [Link]
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
- Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- 5-methyl-4H,5H,6H,7H-[3][4]thiazolo[5,4-c]pyridin-2-amine. PubChem. [Link]
- Synthesis of Thiazolo[4,5-d]pyridines.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
- Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-. PubChem. [Link]
- Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 5. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 8. actascientific.com [actascientific.com]
An In-depth Technical Guide to 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular architecture, outline a robust synthetic pathway, and explore its potential as a scaffold in medicinal chemistry, grounded in the established biological activities of the broader thiazolo[5,4-b]pyridine class.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic system in medicinal chemistry. This fused bicyclic structure has been identified as a versatile scaffold for the development of potent inhibitors of various key biological targets. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, inhibitors of phosphoinositide 3-kinase (PI3K) and the c-KIT receptor tyrosine kinase.[1][2] The functionalization of the thiazolo[5,4-b]pyridine ring system at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for drug discovery campaigns.[2]
Molecular Structure and Physicochemical Properties
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a specific derivative of this important scaffold. Its structure is characterized by a methoxy group at the 5-position and an amine group at the 2-position of the thiazolo[5,4-b]pyridine core.
Core Structure and Key Features
The fundamental structure consists of a pyridine ring fused with a thiazole ring. The placement of the methoxy and amine groups is expected to significantly influence the molecule's electronic properties and its ability to interact with biological targets. The amine group can act as a hydrogen bond donor, while the nitrogen atoms within the pyridine and thiazole rings can act as hydrogen bond acceptors. The methoxy group can also participate in hydrogen bonding and other intermolecular interactions.
Caption: 2D representation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Physicochemical Data
A summary of the key physicochemical properties of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is presented in the table below.
| Property | Value | Source |
| CAS Number | 13797-77-8 | [3] |
| Molecular Formula | C₇H₇N₃OS | [3] |
| Molecular Weight | 181.22 g/mol | [3] |
| Appearance | Purple solid | |
| Purity | ≥95% |
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the fused ring system, the methoxy carbon, and the carbon bearing the amino group.
IR Spectroscopy: The infrared spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹.[4] An N-H bending vibration is also expected between 1650-1580 cm⁻¹.[4] The C-N stretching of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ region.[4]
Mass Spectrometry: In a mass spectrum, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 182.22. Common fragmentation patterns for related structures involve the loss of small molecules like HCN from the pyridine ring.
Synthesis Protocol
A robust and efficient synthesis of the thiazolo[5,4-b]pyridine scaffold is crucial for the exploration of its therapeutic potential. The following protocol is a proposed synthetic route for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, based on established methodologies for similar compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the thiazole ring onto a pre-functionalized pyridine precursor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 5-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS Number: 13797-77-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The fused heterocyclic system of thiazolo[5,4-b]pyridine stands as a cornerstone in the landscape of modern medicinal chemistry. Recognized as a bioisostere of purines, this scaffold has garnered significant attention for the diverse pharmacological activities exhibited by its derivatives. The unique electronic interplay between the electron-rich thiazole ring and the electron-deficient pyridine ring bestows upon this core structure a remarkable versatility for molecular design and biological interaction. This guide provides a comprehensive technical overview of a key exemplar of this class, 5-Methoxythiazolo[5,4-b]pyridin-2-amine, CAS Number 13797-77-8, a versatile building block poised for the next generation of therapeutic innovation.
Chemical Identity and Physicochemical Properties
5-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a methoxy-substituted pyridine ring fused with a 2-aminothiazole ring. This structural arrangement provides a rigid framework with strategically positioned functional groups amenable to a wide array of chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 13797-77-8 | [1] |
| Molecular Formula | C₇H₇N₃OS | [1] |
| Molecular Weight | 181.22 g/mol | [1] |
| IUPAC Name | 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine | [2] |
| Synonyms | 5-Methoxypyrido[3,2-d][1][2]thiazol-2-amine | N/A |
| Appearance | Purple solid | N/A |
| Purity | Typically ≥95% | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Synthesis and Purification
The primary synthetic route to 5-Methoxythiazolo[5,4-b]pyridin-2-amine involves the cyclization of a substituted thiourea precursor. While a detailed, peer-reviewed protocol for this specific molecule is not widely published, the general mechanism for the formation of the 2-aminothiazolo[5,4-b]pyridine core is well-established. This typically involves the formation of a thiourea intermediate, followed by an intramolecular cyclization that displaces a leaving group on the pyridine ring.
Conceptual Synthesis Workflow
The synthesis of the broader thiazolo[5,4-b]pyridine scaffold often commences with a 3-amino-2-chloropyridine derivative which reacts with an isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization where the tautomeric thione or thiol displaces the chlorine atom.[3]
Caption: General synthesis workflow for thiazolo[5,4-b]pyridine derivatives.
Experimental Protocol: A Representative Synthesis of a Thiazolo[5,4-b]pyridine Derivative
The following is a representative protocol for the synthesis of a related thiazolo[5,4-b]pyridine derivative, which can be adapted for the synthesis of 5-Methoxythiazolo[5,4-b]pyridin-2-amine with the appropriate starting materials.
Materials:
-
3-amino-2-chloropyridine derivative
-
Isothiocyanate
-
Sabinene (as a green solvent alternative) or a conventional solvent
-
Ethyl acetate
Procedure:
-
In a sealed tube, combine 1.1 equivalents of the 3-amino-2-chloro-5-methylpyridine and 1 equivalent of the isothiocyanate in 1 mL of sabinene.
-
Heat the reaction mixture to 130°C for 2 hours under microwave irradiation.
-
Upon completion of the reaction, filter the mixture.
-
Rinse the solid product with ethyl acetate to yield the desired thiazolo[5,4-b]pyridine.[3]
Applications in Drug Discovery and Medicinal Chemistry
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a hinge-binding motif for various kinases.[4] Derivatives of this core have been extensively investigated as inhibitors of key enzymes implicated in cancer and other diseases.
Kinase Inhibition
The thiazolo[5,4-b]pyridine nucleus has been successfully employed in the design of potent inhibitors for several critical kinase targets:
-
Phosphoinositide 3-Kinases (PI3Ks): Certain analogues have demonstrated nanomolar inhibitory activity against PI3Ks, which are crucial targets in cancer therapy due to their role in cell survival, proliferation, and differentiation.[3]
-
c-KIT: This receptor tyrosine kinase is a key target in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to existing c-KIT inhibitors like imatinib.[4]
-
Other Kinases: The versatility of this scaffold has led to its exploration as an inhibitor for a range of other kinases, including ITK, BCR-ABL, RAF, and VEGFR2.[4]
The inhibitory mechanism often involves the nitrogen atoms of the pyridine and/or the 2-amino group of the thiazole ring forming hydrogen bonds with the hinge region of the kinase's ATP-binding site.[4]
Caption: The thiazolo[5,4-b]pyridine scaffold targets multiple kinases.
Other Therapeutic Areas
Beyond oncology, derivatives of the thiazolo[5,4-b]pyridine core have shown promise in other therapeutic areas, including as:
The specific biological activities of 5-Methoxythiazolo[5,4-b]pyridin-2-amine have not been extensively reported in the public domain, highlighting an opportunity for further investigation into its therapeutic potential.
Safety and Handling
While comprehensive toxicological data for 5-Methoxythiazolo[5,4-b]pyridin-2-amine is limited, available safety data sheets indicate that it should be handled with care.
Hazard Classification:
-
Acute toxicity, dermal (Category 4)
-
Acute toxicity, oral (Category 4)
Handling Precautions:
-
As the toxicological, ecological, and physicochemical properties have not been fully investigated, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2]
-
Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1]
-
For long-term storage, keeping the compound under an inert atmosphere at 2-8°C is recommended.[1]
Future Directions
5-Methoxythiazolo[5,4-b]pyridin-2-amine represents a valuable, yet underexplored, chemical entity. Its structural similarity to known kinase inhibitors suggests significant potential for the development of novel therapeutics. Future research should focus on:
-
Detailed Physicochemical Characterization: Empirical determination of its melting point, boiling point, and solubility in various solvents is essential for its effective use in synthesis and formulation.
-
Optimization of Synthesis: Development and publication of a robust, high-yield synthetic protocol would enhance its accessibility to the research community.
-
Biological Screening: A comprehensive biological evaluation, including kinase profiling and antimicrobial assays, is warranted to elucidate its specific activities and potential therapeutic applications.
-
Structural Biology: Co-crystallization studies with target proteins would provide invaluable insights into its binding mode and facilitate structure-based drug design efforts.
References
- Messire, G., Ferreira, V., Caillet, E., Bodin, L., & Berteina-Raboin, S. (2023).
- Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7273. [Link]
- Kim, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3324. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Mechanism of Action of Thiazolo[5,4-b]pyridine Kinase Inhibitors
This document provides an in-depth technical examination of the thiazolo[5,4-b]pyridine scaffold as a core structural motif in modern kinase inhibitor design. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry. We will dissect the molecular mechanisms of action, outline robust experimental workflows for characterization, and provide field-proven insights into the validation of these potent therapeutic candidates.
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical and intensely pursued classes of drug targets.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer.[2] The development of small-molecule inhibitors that can selectively modulate kinase activity has revolutionized targeted therapy.
Within the vast chemical space of kinase inhibitors, certain core structures emerge as "privileged scaffolds"—frameworks that exhibit a recurring ability to bind effectively to the ATP-binding site of various kinases. The thiazolo[5,4-b]pyridine core is a prominent example of such a scaffold.[3] Its unique arrangement of nitrogen and sulfur heteroatoms provides an ideal geometry for forming key hydrogen bond interactions within the kinase hinge region, the conserved anchor point for ATP. Derivatives of this scaffold have been successfully developed as potent inhibitors of a diverse range of kinases, including c-KIT, Phosphoinositide 3-Kinase (PI3K), Bruton's tyrosine kinase (BTK), and RAF, demonstrating its remarkable versatility.[4] This guide will elucidate the fundamental principles governing their mechanism of action and the rigorous methodologies required for their scientific validation.
Part 1: The Molecular Mechanism - A Deep Dive into the ATP-Binding Pocket
The majority of thiazolo[5,4-b]pyridine derivatives function as ATP-competitive inhibitors .[5][6] They are designed to occupy the adenosine triphosphate (ATP) binding pocket of the target kinase, thereby preventing the enzyme from binding its natural co-factor and blocking the phosphotransfer reaction.
The Core Scaffold and Hinge-Binding Interactions
The thiazolo[5,4-b]pyridine nucleus is the foundational element responsible for target engagement. Its specific atoms are crucial for anchoring the inhibitor within the kinase active site.
Caption: Core thiazolo[5,4-b]pyridine scaffold and key interaction points.
The precise binding mode is target-dependent. For example, in PI3K inhibitors, the nitrogen at position 4 (N4) often acts as a critical hydrogen bond acceptor, interacting with the backbone amide of a valine residue in the hinge region (e.g., Val851 in PI3Kα).[7] In contrast, for inhibitors of ITK, the N1 nitrogen and an adjacent amino group can form two crucial hydrogen bonds with the hinge.[4]
General Mechanism: ATP-Competitive Inhibition
The fundamental principle is the physical blockade of the ATP binding site. By mimicking the hydrogen bonding pattern of the adenine moiety of ATP, the thiazolo[5,4-b]pyridine core effectively occupies the active site.
Caption: ATP-competitive inhibition by a thiazolo[5,4-b]pyridine derivative.
The potency and selectivity of the inhibitor are then fine-tuned through Structure-Activity Relationship (SAR) studies.[4][8] Substituents placed on the scaffold are designed to extend into adjacent hydrophobic pockets or form additional interactions, thereby increasing affinity for the target kinase while decreasing affinity for off-target kinases.
Part 2: A Validated Workflow for Mechanistic Characterization
Determining the mechanism of action is not a single experiment but a multi-faceted process. The following workflow represents a robust, self-validating system to move from initial biochemical activity to confirmed cellular effects. The causality behind this progression is critical: we must first prove the molecule can inhibit the purified enzyme, then confirm it engages the target in the complex milieu of a cell, and finally, demonstrate that this engagement leads to the desired biological outcome.
Caption: Experimental workflow for characterizing kinase inhibitors.
Step 1: Biochemical Potency and Selectivity
Objective: To quantify the inhibitor's intrinsic potency against the purified target kinase and assess its selectivity across the kinome.
This method is considered a gold standard because it directly and sensitively measures the catalytic event: the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10]
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing assay buffer, the purified kinase, and a specific peptide or protein substrate.
-
Inhibitor Addition: Add the thiazolo[5,4-b]pyridine inhibitor across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO as a vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Initiate Reaction: Start the reaction by adding an ATP solution containing [γ-³³P]-ATP.
-
Causality Insight: The concentration of unlabeled ATP should be set at or near the Michaelis constant (Kₘ) for the specific kinase.[10] This ensures that the determined IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is not skewed by non-physiological ATP levels and allows for a more accurate calculation of the inhibitor constant (Kᵢ).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the now-radiolabeled substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillant to the dried plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Step 2: Cellular Target Engagement
Objective: To verify that the inhibitor can cross the cell membrane and bind to its intended kinase target within a living cell. This is a crucial step to bridge the gap between biochemical potency and cellular activity.
This assay leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[9] It is a powerful, label-free method to confirm target engagement.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the thiazolo[5,4-b]pyridine inhibitor at a specific concentration (e.g., 10x the cellular IC₅₀) or with a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble proteins; denatured proteins will be in the pellet.
-
Protein Analysis: Carefully collect the supernatant and analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples. A positive result is a rightward shift in the melting curve for the inhibitor-treated sample, indicating thermal stabilization and therefore target engagement.
Step 3: Downstream Pathway Modulation
Objective: To demonstrate that target engagement by the inhibitor leads to a functional blockade of the kinase's signaling pathway within the cell.
This technique directly visualizes the intended pharmacological effect: a decrease in the phosphorylation of a known downstream substrate of the target kinase.
Methodology:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. If the pathway is activated by a growth factor, serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the thiazolo[5,4-b]pyridine inhibitor for 1-2 hours.
-
Pathway Stimulation: If applicable, stimulate the cells with a relevant growth factor (e.g., SCF for c-KIT, IGF-1 for PI3K) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the downstream target.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Trustworthiness Insight: The inclusion of phosphatase inhibitors is non-negotiable. It prevents the enzymatic dephosphorylation of proteins after cell lysis, ensuring that the measured phosphorylation state accurately reflects the conditions inside the cell at the moment of lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473 for the PI3K pathway).[4]
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate (e.g., anti-total-AKT). This serves as a loading control to confirm that the observed decrease in the phospho-signal is due to inhibition, not a decrease in the total amount of substrate protein.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Step 4: Cellular Phenotype
Objective: To connect the molecular mechanism of action to a relevant anti-cancer phenotype, such as the inhibition of cell proliferation.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the thiazolo[5,4-b]pyridine inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTS or MTT) to each well.
-
Incubation: Incubate for 1-4 hours. Viable, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and plot this against the logarithm of inhibitor concentration. Determine the GI₅₀ (concentration that causes 50% growth inhibition) using a non-linear regression curve fit.
Data Presentation: Synthesizing the Evidence
Clear and concise data presentation is paramount. The results from the characterization workflow should be summarized to provide a comprehensive profile of the inhibitor.
Table 1: Biochemical and Cellular Profile of a Hypothetical Thiazolo[5,4-b]pyridine Inhibitor (Compound XYZ)
| Assay Type | Target / Cell Line | Parameter | Value |
| Biochemical | Target Kinase A | IC₅₀ | 5 nM |
| Off-Target Kinase B | IC₅₀ | 350 nM | |
| Off-Target Kinase C | IC₅₀ | >10,000 nM | |
| Cellular | Cancer Cell Line 1 (Target A dependent) | GI₅₀ | 25 nM |
| Cancer Cell Line 2 (Target A independent) | GI₅₀ | >5,000 nM |
This table demonstrates potent and selective on-target activity in both biochemical and cellular assays, a hallmark of a promising candidate.
Case Study: A Thiazolo[5,4-b]pyridine Derivative to Overcome Imatinib Resistance
A powerful real-world application of this scaffold is in overcoming drug resistance. Gastrointestinal stromal tumors (GIST) are often driven by activating mutations in the c-KIT kinase and treated with imatinib.[4] However, secondary mutations can arise that render the tumor resistant.
Researchers designed and synthesized novel thiazolo[5,4-b]pyridine derivatives to inhibit these resistant c-KIT mutants.[4] One lead compound, 6r , was identified through rigorous SAR studies.[4] The characterization workflow confirmed its mechanism and potential:
-
Biochemical Potency: Compound 6r demonstrated potent enzymatic inhibition of not only wild-type c-KIT but also the imatinib-resistant V560G/D816V double mutant.[4]
-
Downstream Modulation: In resistant HMC1.2 cells, which harbor the c-KIT double mutation, compound 6r effectively blocked the downstream signaling cascade, as evidenced by reduced phosphorylation of c-KIT and its substrates.[4][11]
-
Cellular Phenotype: The compound showed potent anti-proliferative activity (low GI₅₀ value) against the resistant HMC1.2 cell line and induced apoptosis and cell cycle arrest.[4]
This case study exemplifies how the thiazolo[5,4-b]pyridine scaffold can be rationally engineered to address specific clinical challenges, with its mechanism of action validated at every stage of the scientific workflow.
Conclusion
The thiazolo[5,4-b]pyridine scaffold is a robust and versatile platform for the design of potent and selective kinase inhibitors. Their primary mechanism of action is as ATP-competitive inhibitors that anchor to the kinase hinge region. A comprehensive understanding and validation of this mechanism require a disciplined, multi-step experimental approach that progresses from biochemical potency to cellular target engagement, pathway modulation, and ultimately, phenotypic outcomes. By adhering to such rigorous, self-validating protocols, researchers can confidently advance these promising compounds through the drug discovery pipeline, armed with a clear understanding of how they function at a molecular level.
References
- Nam, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4166. [Link]
- Xia, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Xia, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Reaction Biology. (2022).
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- INiTS. (2020). Simple, direct, cell-based test for kinase inhibitors. INiTS. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Xia, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
- Drewry, D. H., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry, 5, 84. [Link]
- Ebaida, M. S., et al. (2024).
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
- Shetty, C. R., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(3), 29951. [Link]
- Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-4. [Link]
- Singh, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
- Labiotech.eu. (2024).
- Gomaa, A. M., et al. (2023). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 28(19), 6825. [Link]
- Zhang, H., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(61), 38446-38451. [Link]
- Kim, Y., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-7. [Link]
- Nam, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4166. [Link]
- The Institute of Cancer Research. (2015). Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research. [Link]
- Ciaffaglione, V., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Pharmaceuticals, 17(5), 606. [Link]
- Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
- Camps, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 24(13), 10892. [Link]
- ResearchGate. (2024). Schematic representation of the structure–activity relationship of the synthesized derivatives.
- Nam, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
Sources
- 1. labiotech.eu [labiotech.eu]
- 2. icr.ac.uk [icr.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancers | Free Full-Text | Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 6. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility Assessment of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Introduction: The Critical Role of Solubility in Drug Discovery
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a robust framework for the experimental determination of the aqueous solubility of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. Rather than presenting pre-existing data, we will delve into the causality behind experimental choices, offering a self-validating system for generating reliable and reproducible solubility data.
Physicochemical Profile and Predicted Characteristics
While experimental data for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is scarce, we can infer certain physicochemical properties based on its structure, which are crucial for designing a solubility study.
Table 1: Physicochemical Properties of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃OS | [1] |
| Molecular Weight | 181.22 g/mol | [1] |
| Appearance | Purple solid | [2] |
| Predicted pKa | The presence of the 2-amino group and the pyridine nitrogen suggests the molecule will have at least two pKa values. The aminopyridine moiety is basic and will be protonated at acidic pH. | Inferred from chemical structure |
| Predicted logP | The combination of aromatic rings and polar functional groups suggests a moderate lipophilicity. Computational models can provide an estimated logP to guide solvent selection. | Inferred from chemical structure |
The ionizable nature of this compound, due to the aminopyridine core, strongly implies that its aqueous solubility will be pH-dependent. Therefore, a comprehensive solubility assessment must be conducted across a physiologically relevant pH range.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Harmonised Guideline)
The gold standard for determining thermodynamic solubility is the shake-flask method. This equilibrium-based method measures the concentration of a compound in a saturated solution after a defined period of equilibration with an excess of the solid material.
Causality Behind the Shake-Flask Method
The rationale for this method is to allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution of the solid compound equals the rate of its precipitation from the solution. This ensures that the measured concentration represents the true saturation solubility under the specified conditions.
Step-by-Step Protocol
1. Preparation of Buffers and Solvents:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9). Phosphate and acetate buffers are common choices. The ionic strength of the buffers should be controlled, typically at 0.15 M to mimic physiological conditions.
-
For non-aqueous solubility, select a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).
2. Sample Preparation:
-
Add an excess of solid 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine to a series of glass vials. An excess is critical to ensure a saturated solution is achieved and maintained throughout the experiment. A visual confirmation of undissolved solid at the end of the experiment is a key quality control check.
3. Equilibration:
-
Add a known volume of the prepared buffer or solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).
4. Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
5. Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice. For very low solubility, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) may be necessary for its higher sensitivity and selectivity.
Analytical Method Development for Quantification
A reliable analytical method is the cornerstone of accurate solubility determination.
HPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for this type of molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: The UV detector wavelength should be set at the maximum absorbance of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, which needs to be determined by running a UV scan of a standard solution.
-
Calibration: A calibration curve must be prepared using a series of standard solutions of known concentrations to ensure accurate quantification.
LC-MS/MS Method
For enhanced sensitivity and selectivity, especially at low concentrations, an LC-MS/MS method is preferred.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this basic compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and monitoring specific product ions after fragmentation.
-
Method Validation: The analytical method, whether HPLC-UV or LC-MS/MS, must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.
Data Presentation and Interpretation
The experimentally determined solubility values should be presented in a clear and organized manner.
Table 2: Example Data Table for Solubility of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.0 | 25 | Experimental Value | Calculated Value |
| 0.1 M Acetate Buffer | 4.5 | 25 | Experimental Value | Calculated Value |
| Phosphate Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value |
| 0.1 M Borate Buffer | 9.0 | 25 | Experimental Value | Calculated Value |
| Water | ~7.0 | 25 | Experimental Value | Calculated Value |
| Methanol | N/A | 25 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | Experimental Value | Calculated Value |
The pH-solubility profile is particularly informative. For a basic compound like 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, solubility is expected to be higher at lower pH values where the molecule is protonated and forms a more soluble salt. A plot of solubility versus pH is a powerful visualization tool.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for determining the aqueous and non-aqueous solubility of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. By adhering to the principles of thermodynamic equilibrium and employing validated analytical methods, researchers can generate high-quality, reliable data. This information is indispensable for guiding further preclinical development, including formulation strategies and the design of in vivo studies. Should the compound exhibit poor aqueous solubility, the data generated from these studies will be the foundation for exploring solubility enhancement techniques such as salt formation, co-solvency, or the use of amorphous solid dispersions.
References
Sources
A Comprehensive Guide to the Spectroscopic Analysis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (CAS 13797-77-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key structural motif, the thiazolopyridine scaffold is integral to the development of various kinase inhibitors and other therapeutic agents.[2][3] This document, designed for researchers, scientists, and drug development professionals, outlines the theoretical underpinnings and practical, field-proven protocols for the comprehensive analysis of this molecule using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy. By integrating predictive data with robust experimental workflows, this guide serves as an authoritative reference for the structural elucidation and quality control of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and its derivatives.
Molecular Overview
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a fused heterocyclic system possessing a molecular formula of C₇H₇N₃OS and a molecular weight of approximately 181.21 g/mol .[4][5] The structure features a pyridine ring fused with a thiazole ring, further substituted with a primary amine and a methoxy group. These functional groups impart distinct electronic properties that are critical for its biological activity and are the primary focus of spectroscopic investigation.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-[6][7]thiazolo[5,4-b]pyridin-2-amine | - |
| CAS Number | 13797-77-8 | [4][5] |
| Molecular Formula | C₇H₇N₃OS | [4][5] |
| Molecular Weight | 181.21 g/mol | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone technique for the unambiguous structural determination of organic molecules. For 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, ¹H and ¹³C NMR provide precise information on the chemical environment of each hydrogen and carbon atom, confirming the connectivity and substitution pattern of the heterocyclic core.
Expertise in Action: The Causality of Spectral Predictions
The predicted chemical shifts are not arbitrary; they are governed by the electronic landscape of the molecule. The electron-donating nature of the amine (-NH₂) and methoxy (-OCH₃) groups causes a shielding effect (upfield shift) on nearby protons and carbons. Conversely, the electronegative nitrogen and sulfur atoms within the heterocyclic rings induce a deshielding effect (downfield shift). The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic distribution that is reflected in the NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts (δ) in DMSO-d₆. This solvent is chosen for its ability to dissolve a wide range of polar compounds and for its characteristic solvent peaks that do not typically obscure signals of interest. Its hydrogen-bond accepting nature can also lead to the broadening of N-H proton signals.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.85 | d | 1H | H-7 | Proton on pyridine ring, deshielded by adjacent ring nitrogen. |
| ~7.15 | d | 1H | H-6 | Proton on pyridine ring, shielded by the methoxy group relative to H-7. |
| ~7.60 | s (br) | 2H | -NH₂ | Broad signal due to quadrupole broadening and chemical exchange; exchangeable with D₂O. |
| ~3.90 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group attached to an aromatic system. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
|---|---|---|
| ~168.5 | C-2 | Carbon attached to two heteroatoms (N and S) and the exocyclic amine, highly deshielded. |
| ~160.0 | C-5 | Aromatic carbon attached to the strongly electron-donating methoxy group. |
| ~148.0 | C-8 (bridgehead) | Quaternary carbon at the fusion of two aromatic rings. |
| ~145.5 | C-7 | Deshielded by the adjacent ring nitrogen. |
| ~135.0 | C-9 (bridgehead) | Quaternary carbon at the ring fusion, influenced by adjacent sulfur. |
| ~108.0 | C-6 | Shielded by the ortho-methoxy group. |
| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Detailed Experimental Protocol: ¹H & ¹³C NMR
This protocol ensures the acquisition of high-resolution, reliable NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. This step is crucial for resolving fine couplings.[8]
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Spectral Width: Set to ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary for quantitative integration.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled single-pulse experiment with NOE (e.g., Bruker's 'zgpg30').
-
Spectral Width: Set to ~220 ppm, centered around 110 ppm.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons often have longer relaxation times.
-
Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
-
Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock to 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for ESI+ mode.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Parameters (ESI+):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 50-500.
-
Fragmentation Voltage: Varied (e.g., 70-150 V) to induce fragmentation for MS/MS analysis if desired.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. [9]
Expertise in Action: Interpreting the Vibrational Fingerprint
The FT-IR spectrum of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine will be a composite of the vibrations from its constituent parts. The primary amine will give rise to characteristic N-H stretching bands. The C-O bond of the methoxy group will have a strong, distinct stretching vibration. The fused aromatic system will produce a series of C=C and C=N stretching bands, which are highly characteristic of the heterocyclic core.
Table 4: Predicted Key FT-IR Vibrational Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |
| ~1630 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1610-1450 | C=C and C=N Stretch | Aromatic Rings (Pyridine & Thiazole) |
| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (-O-CH₃) |
| ~1040 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (-O-CH₃) |
| ~850-750 | C-H Out-of-Plane Bend | Aromatic C-H |
| ~700-600 | C-S Stretch | Thiazole Ring |
Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed in terms of absorbance or transmittance.
-
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the thiazolo[5,4-b]pyridine core is a strong chromophore, expected to absorb light in the UV or near-visible range.
Expertise in Action: Understanding the Chromophore
The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher one. For this molecule, the most significant transitions will be π→π* transitions associated with the fused aromatic system and n→π* transitions involving the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. [10][11]The position of the maximum absorbance (λ_max) is sensitive to solvent polarity and pH due to potential protonation of the heterocyclic nitrogens or the amine group.
Predicted UV-Vis Absorption
In a polar protic solvent like ethanol or methanol, it is predicted that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine will exhibit two main absorption bands characteristic of heteroaromatic systems, likely in the 250-350 nm range.
Detailed Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in the chosen solvent).
-
Prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Record the spectrum from approximately 200 nm to 600 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
The structural characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine requires a multi-faceted spectroscopic approach. NMR spectroscopy serves as the primary tool for defining the carbon-hydrogen framework. Mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition. FT-IR spectroscopy offers a rapid means to verify the presence of key functional groups, while UV-Vis spectroscopy probes the electronic nature of the conjugated system. By systematically applying the protocols detailed in this guide, researchers can achieve a comprehensive and validated structural elucidation of this important heterocyclic compound, ensuring data integrity for applications in medicinal chemistry and beyond.
References
- Wiley-VCH (2007). Supporting Information.
- Chimichi, S., Cosimelli, B., & Tedeschi, P. (n.d.). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate.
- ResearchGate (n.d.). Synthetic strategies for thiazolopyridine derivatives.
- El-Hag Ali, G. A. M., Khalil, A., Ahmed, A. H. A., & El-Gaby, M. S. A. (2002). Studies on thiazolopyridines. Part 2. Synthesis and antimicrobial activity of novel thiazolo[3,2-a] pyridine and thiazolo[3,2-a] [4][6]naphthyridine derivatives having two different aryl moieties. ResearchGate.
- Royal Society of Chemistry (2024). 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.
- ResearchGate (2020). Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations.
- ResearchGate (n.d.). FT−IR spectra of the solid-phase synthesis.
- ResearchGate (2023). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives.
- PubChem (n.d.). 5-methyl-4H,5H,6H,7H-t[6][7]hiazolo[5,4-c]pyridin-2-amine.
- Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- ResearchGate (n.d.). ¹H NMR spectra (600 MHz, in pyridine-d5) of thiazolidine derivatives.
- BioImpacts (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening.
- Royal Society of Chemistry (n.d.). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2.
- Sonawane, et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry.
- SpectraBase (n.d.). 1H NMR of thiazolo[4,5-b]pyridin-5(4H)-one, 2-amino-7-[4-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-.
- Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. PMC.
- Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Semantic Scholar.
- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).... SciELO South Africa.
- PubChem (n.d.). Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
A Technical Guide to the Discovery of Novel Thiazolo[5,4-b]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to biologically important purine analogues allows it to effectively interact with a wide range of enzymatic targets. This guide provides an in-depth technical overview of the key stages in the discovery of novel thiazolo[5,4-b]pyridine derivatives, from strategic synthesis and biological screening to structure-activity relationship (SAR) analysis. We will explore the causality behind experimental designs, present detailed protocols, and offer insights grounded in successful drug discovery campaigns targeting kinases and other enzymes.
Part 1: The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a thiazole and a pyridine ring creates the thiazolo[5,4-b]pyridine core, a bicyclic heteroaromatic system with unique physicochemical properties. This scaffold serves as a versatile template for designing inhibitors that target ATP-binding sites in enzymes, particularly kinases.[1][3] Its utility stems from the strategic placement of nitrogen and sulfur atoms, which can act as hydrogen bond acceptors and donors, crucial for anchoring ligands within a protein's active site.
Numerous derivatives have demonstrated potent biological activities, including:
-
Kinase Inhibition: Thiazolo[5,4-b]pyridine derivatives have been successfully developed as inhibitors of various kinases, such as c-KIT, Phosphoinositide 3-Kinase (PI3K), ITK, RAF, and VEGFR2.[1][3] This makes them highly valuable for oncology and immunology research.
-
Antimicrobial and Antifungal Activity: Certain substitution patterns on the core scaffold have yielded compounds with significant activity against pathogenic bacteria and fungi.[4][5]
-
Diverse Biological Roles: The scaffold has also been explored for a range of other therapeutic applications, including as anti-hypertensive, anti-inflammatory, and anti-diabetic agents.[2][6]
The core structure, with its standard numbering convention, is shown below. The key to discovering novel compounds lies in the strategic functionalization at the R1, R2, and R3 positions to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Retrosynthetic analysis for a substituted thiazolo[5,4-b]pyridine.
Key Synthetic Route: Building the Thiazole Ring
One of the most efficient methods starts with a substituted chloronitropyridine. This route, adapted from successful syntheses of PI3K inhibitors, allows for late-stage diversification. [1][7] Rationale:
-
Starting Material: Commercially available 2,4-dichloro-3-nitropyridine is an excellent starting point. The chlorine atoms at positions 2 and 4 have differential reactivity, allowing for selective substitution. The nitro group is a key precursor to the amine required for the thiazole ring formation.
-
Step 1 & 2: Nucleophilic Aromatic Substitution: The chlorine at the 4-position is more activated and is selectively displaced first by an amine (e.g., morpholine). The second substitution with potassium thiocyanate (KSCN) introduces the sulfur and cyano groups needed for the thiazole ring.
-
Step 3: Reductive Cyclization: The critical step is the reduction of the nitro group, typically with iron powder in acetic acid. The resulting in situ generated amine immediately attacks the thiocyanate carbon, leading to intramolecular cyclization to form the 2-aminothiazolo[5,4-b]pyridine core. This one-pot reaction is highly efficient. [1]* Step 4 & 5: Diversification: The 2-amino group can be converted to a bromine via a Sandmeyer-type reaction. This bromide is now a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the R1 position. [1][3]This late-stage functionalization is ideal for building a library of analogues for SAR studies.
Detailed Experimental Protocol: Synthesis of a 2-Aryl-7-morpholinothiazolo[5,4-b]pyridine Derivative
This protocol is a representative example based on published literature and should be adapted and optimized for specific target molecules. [1] Step 1: Synthesis of 4-(2-chloro-3-nitropyridin-4-yl)morpholine
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in ethanol at 0 °C, add triethylamine (1.2 eq).
-
Add morpholine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by Thin-Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Step 2: Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine
-
Dissolve the product from Step 1 (1.0 eq) in acetic acid.
-
Add potassium thiocyanate (KSCN, 1.5 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify by flash chromatography.
Step 3: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine
-
To a suspension of the product from Step 2 (1.0 eq) in acetic acid, add iron powder (4.0 eq).
-
Heat the mixture to 60 °C and stir for 2 hours. [1]3. Filter the hot reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the fused aminothiazole core.
Step 4 & 5: Bromination and Suzuki Coupling
-
The 2-amino group is converted to a bromide using conditions such as CuBr2 and tert-butyl nitrite. [1]2. The resulting 2-bromo derivative (1.0 eq) is combined with the desired arylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane/water).
-
The mixture is degassed and heated under an inert atmosphere (e.g., at 100 °C) until the reaction is complete.
-
After workup, the final product is purified by flash chromatography or preparative HPLC.
Part 3: Biological Evaluation and SAR
Once a library of compounds is synthesized, the next phase is to evaluate their biological activity and establish a Structure-Activity Relationship (SAR). This iterative process guides the design of more potent and selective compounds.
Screening Workflow
A typical screening cascade begins with a high-throughput primary assay to identify initial "hits." These hits are then subjected to more detailed secondary and tertiary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.
Caption: A typical workflow for identifying lead compounds from a new library.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase, such as c-KIT. [3]
-
Assay Buffer Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a 10-point concentration curve (e.g., 3-fold dilutions starting from 100 µM).
-
Reaction Setup: In a 96-well plate, combine the kinase, the appropriate substrate (e.g., a peptide substrate), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP, including a radiolabeled [γ-33P]-ATP tracer. The final ATP concentration should be at or near the Km for the enzyme (e.g., 10 µM). [3]5. Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a high concentration of phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]-ATP will be washed away.
-
Detection: Wash the filter mat extensively to remove background noise. Allow it to dry and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis
The goal of SAR is to understand how specific structural changes affect biological activity. By systematically modifying different parts of the thiazolo[5,4-b]pyridine scaffold (R1, R2, R3) and comparing their IC50 values, we can build a model for rational drug design.
Table 1: Example SAR Data for c-KIT Inhibition
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C6) | c-KIT IC50 (µM) [3] |
| 6h | 3-(Trifluoromethyl)phenyl | H | H | 9.87 |
| 6k | 4-Fluoro-3-(trifluoromethyl)phenyl | H | H | > 10 |
| 6r | 3,5-Bis(trifluoromethyl)phenyl | H | H | 4.77 |
| 7a | 3-(Trifluoromethyl)phenyl | H | -NH-(4-fluorophenyl) | > 10 |
| Baseline | Phenyl | H | H | > 10 |
SAR Insights from Table 1:
-
Importance of R1: A simple phenyl group at R1 is inactive. The addition of a 3-trifluoromethyl group (compound 6h ) confers moderate activity. This suggests the trifluoromethyl group interacts favorably with a hydrophobic pocket in the c-KIT active site. [3]* Optimizing R1: Adding a second trifluoromethyl group at the 5-position of the phenyl ring (compound 6r ) improves potency, likely by enhancing hydrophobic interactions. However, adding a fluorine at the 4-position (6k ) is detrimental, indicating specific steric or electronic constraints in that region of the binding pocket.
-
Exploring other positions: Functionalizing the 6-position of the thiazolo[5,4-b]pyridine core (compound 7a ) leads to a loss of activity, suggesting this position may be sterically hindered or that modifications here are not tolerated. [3] This analysis drives the next cycle of synthesis. Based on these results, a medicinal chemist would focus on further exploring substitutions on the 3- and 5-positions of the R1 phenyl ring to optimize potency.
Conclusion
The discovery of novel thiazolo[5,4-b]pyridine compounds is a systematic, multi-disciplinary process. It begins with the selection of a privileged scaffold known for its broad biological relevance. A flexible and efficient synthetic strategy is paramount to enable the creation of a diverse chemical library. This is followed by a rigorous biological screening cascade to identify active compounds and elucidate their mechanism of action. Finally, a careful and iterative SAR analysis provides the critical insights needed to rationally design and optimize lead candidates with improved potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a robust framework for researchers embarking on discovery programs centered on this valuable heterocyclic system.
References
- Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5496. [Link]
- Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Khan, I., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Iranian Chemical Society. [Link]
- ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry. [Link]
- National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. [Link]
- MDPI. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. [Link]
- Lozynskyi, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(10), 3236. [Link]
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 35-51. [Link]
- Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. [Link]
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). Thiazolo(5,4-b)pyridine. PubChem. [Link]
- National Center for Biotechnology Information. (2020).
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: A Technical Deep Dive into a Privileged Scaffold
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its diverse and potent biological activities. This bicyclic system, which marries an electron-rich thiazole ring with an electron-deficient pyridine ring, creates a unique electronic architecture that facilitates a wide range of interactions with biological targets. Its structural resemblance to purine has led to its classification as a "privileged structure," a testament to its recurring role in the development of novel therapeutics. Derivatives of this core have demonstrated a remarkable breadth of pharmacological effects, including but not limited to, the inhibition of crucial cellular kinases, as well as anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide focuses on a specific, yet promising derivative: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. We will delve into its synthesis, chemical properties, and potential biological significance, drawing upon the wealth of knowledge surrounding the broader thiazolo[5,4-b]pyridine class to illuminate the therapeutic potential of this particular molecule. While specific biological data for this exact compound is limited in publicly available literature, this guide will provide a comprehensive overview based on analogous structures and established chemical principles.
Molecular Characteristics
| Property | Value | Source |
| CAS Number | 13797-77-8 | [1] |
| Molecular Formula | C₇H₇N₃OS | [1] |
| Molecular Weight | 181.22 g/mol | [1] |
| Appearance | Purple solid |
Proposed Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-amino-5-methoxypyridine
The synthesis of this crucial precursor can be envisioned through a multi-step sequence starting from the commercially available 2-amino-5-methoxypyridine.
Step-by-Step Protocol:
-
Nitration of 2-amino-5-methoxypyridine:
-
Dissolve 2-amino-5-methoxypyridine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time before carefully pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 2-amino-5-methoxy-3-nitropyridine product.
-
Filter, wash with water, and dry the product.
-
-
Reduction of the Nitro Group:
-
Suspend the 2-amino-5-methoxy-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of ammonium chloride, or use catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate to obtain 2,3-diamino-5-methoxypyridine.
-
-
Sandmeyer Reaction for Chlorination:
-
Dissolve the 2,3-diamino-5-methoxypyridine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt of the 2-amino group.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Nitrogen gas will evolve, and the desired 2-chloro-3-amino-5-methoxypyridine will be formed.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product, which can be purified by column chromatography.
-
Part 2: Cyclization to form 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
The final step involves the formation of the thiazole ring. A common and effective method for this transformation is the reaction of an ortho-amino-halopyridine with a thiocyanate salt, which proceeds through an intermediate thiourea that subsequently cyclizes.[2][3]
Step-by-Step Protocol:
-
Reaction with Potassium Thiocyanate:
-
Dissolve 2-chloro-3-amino-5-methoxypyridine in a suitable solvent such as ethanol or DMF.
-
Add an excess of potassium thiocyanate to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
The reaction proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the thiazolo[5,4-b]pyridine ring.[3]
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash it with water, and then with a small amount of cold ethanol.
-
The crude 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
-
Caption: Proposed synthetic workflow for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Predicted Spectral Characterization
While experimental spectral data for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is not available in the reviewed literature, we can predict the key features of its ¹H NMR, ¹³C NMR, and mass spectra based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
-
Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons on the pyridine ring. The proton at position 7 (adjacent to the methoxy group) would likely appear at a higher field (lower ppm) than the proton at position 6.
-
Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to 3 protons.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group, likely in the range of 7.0-8.0 ppm. The chemical shift of this peak can be variable and may exchange with D₂O.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)
The spectrum would show seven distinct carbon signals. Key predicted shifts include:
-
C=N of the thiazole ring: In the range of 160-170 ppm.
-
Carbons of the pyridine ring: Aromatic carbons would appear between 110 and 150 ppm. The carbon attached to the methoxy group (C5) would be shifted downfield.
-
Methoxy Carbon: A signal around 55-60 ppm.
Predicted Mass Spectrum (ESI+)
-
[M+H]⁺: The protonated molecular ion would be expected at an m/z of approximately 182.04.
-
Fragmentation: Common fragmentation patterns for such heterocyclic systems may include the loss of the methoxy group or cleavage of the thiazole ring.
Biological Significance and Therapeutic Potential: An Extrapolation from Analogs
While the specific biological activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine has not been extensively reported, the broader class of thiazolo[5,4-b]pyridine derivatives has been the subject of intense investigation, revealing a wide array of therapeutic possibilities. The insights gained from these studies allow for a well-reasoned extrapolation of the potential biological profile of the 5-methoxy derivative.
Kinase Inhibition: A Promising Avenue
A significant body of research has highlighted the potential of the thiazolo[5,4-b]pyridine scaffold in the design of potent kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
PI3K Inhibition: Several studies have reported the development of thiazolo[5,4-b]pyridine derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[3] The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.
-
c-KIT Inhibition: The thiazolo[5,4-b]pyridine core has also been successfully utilized to develop inhibitors of the c-KIT receptor tyrosine kinase.[2] Mutations that lead to the constitutive activation of c-KIT are a driving force in several cancers, including gastrointestinal stromal tumors (GIST).
The 2-amino group on the thiazole ring is a key structural feature that often participates in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors. The methoxy group at the 5-position of the pyridine ring can influence the electronic properties and solubility of the molecule, and may also be involved in specific interactions within the active site of target kinases.
Caption: Potential kinase inhibition pathways for thiazolo[5,4-b]pyridine derivatives.
Other Potential Therapeutic Applications
Beyond kinase inhibition, derivatives of the thiazolo[5,4-b]pyridine scaffold have shown promise in other therapeutic areas:
-
Anticancer Activity: The antiproliferative effects of these compounds are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and inhibit the growth of various cancer cell lines through other mechanisms.
-
Anti-inflammatory and Antimicrobial Activity: The versatile nature of this scaffold has also led to the discovery of derivatives with significant anti-inflammatory and antimicrobial properties, suggesting their potential in treating a range of infectious and inflammatory diseases.[4]
Future Directions and Conclusion
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine represents an intriguing, yet underexplored, member of the medicinally important thiazolo[5,4-b]pyridine family. While this guide has provided a comprehensive overview based on the available literature for analogous compounds, further experimental work is crucial to fully elucidate its chemical and biological properties.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for the efficient and scalable production of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
Comprehensive spectral and structural characterization to confirm its identity and purity.
-
In-depth biological evaluation , including screening against a panel of kinases to identify its primary targets and determine its potency and selectivity.
-
Assessment of its antiproliferative, anti-inflammatory, and antimicrobial activities in relevant cellular and in vivo models.
References
- PrepChem. Synthesis of 2-chloro-5-methoxy-3-methylpyridine.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- PubMed Central. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- PubMed Central. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.
- Google Patents. Process for preparing 2-chloro-5-aminomethyl-pyridine.
- Chemistry of Heterocyclic Compounds. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
- ResearchGate. Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
- PubMed. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies.
- PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
- Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine.
- SciSpace. Synthesis and spectral characterization of some new thiazolopyrimidine derivatives.
- ResearchGate. Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- ResearchGate. Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
Sources
- 1. scbt.com [scbt.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The thiazolo[5,4-b]pyridine scaffold, a fused heterocyclic system comprising a thiazole and a pyridine ring, has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the diverse biological activities exhibited by thiazolo[5,4-b]pyridine derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and present a comprehensive analysis of structure-activity relationships (SAR) to guide future drug design efforts.
Anticancer Activity: A Focus on Kinase Inhibition
The thiazolo[5,4-b]pyridine core has proven to be a particularly fruitful scaffold for the development of potent anticancer agents, primarily through the inhibition of various protein kinases that are critical for tumor cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Key Oncogenic Kinases
Thiazolo[5,4-b]pyridine derivatives have been extensively explored as inhibitors of several key kinases implicated in cancer progression, including c-KIT, Phosphoinositide 3-kinase (PI3K), and others such as BCR-ABL, RAF, and VEGFR2.[1]
-
c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are a major driver in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been designed to overcome resistance to existing therapies like imatinib.[2][3] Structure-activity relationship studies have shown that functionalization at the 6-position of the scaffold can lead to potent inhibitors of imatinib-resistant c-KIT mutants.[3]
-
PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers. Novel thiazolo[5,4-b]pyridine analogues have been synthesized that exhibit potent, nanomolar inhibitory activity against PI3K isoforms.[1] Docking studies have revealed that the N-heterocyclic core of these compounds interacts with key residues in the ATP-binding pocket of the kinase.[1]
The following diagram illustrates the central role of the thiazolo[5,4-b]pyridine scaffold in inhibiting these critical oncogenic signaling pathways.
Caption: Inhibition of Oncogenic Kinases by Thiazolo[5,4-b]pyridine Derivatives.
Quantitative Analysis of Anticancer Activity
The anticancer potency of thiazolo[5,4-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.
| Compound/Derivative | Target Cell Line | IC50/GI50 (µM) | Reference |
| Derivative 6r | GIST-T1 (GIST) | GI50 = 0.02 | [2] |
| Derivative 6r | HMC1.2 (Mast Cell Leukemia) | GI50 = 1.15 | [2] |
| Phenylthiazolo[4,5-b]pyridine Derivative | HepG2 (Hepatocellular Carcinoma) | IC50 = 24.7 | [1] |
| Phenylthiazolo[4,5-b]pyridine Derivative | MCF-7 (Breast Adenocarcinoma) | IC50 = 42.6 | [1] |
| Phenylthiazolo[4,5-b]pyridine Derivative | HCT-116 (Colorectal Carcinoma) | IC50 = 15.87 | [1] |
| Thiazolo-pyridopyrimidine 4a | MCF-7 (Breast Cancer) | IC50 value reported | [4] |
| Thiazolo-pyridopyrimidine 4c | T-47D (Breast Cancer) | IC50 value reported | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiazolo[5,4-b]pyridine derivative (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Self-Validation and Causality: This protocol includes essential controls (vehicle and positive) to ensure the observed effects are due to the test compound and not the solvent or experimental artifacts. The dose-dependent response provides a causal link between the compound concentration and cell viability.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The thiazolo[5,4-b]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[5][6]
Mechanism of Action: Targeting Essential Microbial Processes
While the exact mechanisms of action are still under investigation for many derivatives, it is hypothesized that these compounds may interfere with essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis. Molecular docking studies have suggested potential interactions with enzymes like DNA gyrase.[6]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of thiazolo[5,4-b]pyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-5-one 4p | P. aeruginosa | 120-470 | [5] |
| Thiazolo[4,5-b]pyridin-5-one 4g | E. coli | Data reported | [5] |
| Thiazolopyridine Derivative V | C. albicans | 12.5 | [6] |
| Thiazolo Pyrimidine Derivative 4 | S. aureus | Zone of inhibition reported | [7] |
| Thiazolo Pyrimidine Derivative 8 | E. coli | Zone of inhibition reported | [7] |
| Thiazolo[4,5-d]pyrimidine/Thiazolo[4,5-b]pyridine | Various bacteria and fungi | High activity reported | [8] |
Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay is a widely used method to screen for antimicrobial activity.
Principle: An antimicrobial agent diffuses from a source (e.g., a filter paper disc impregnated with the compound) into an agar plate seeded with a microorganism. If the agent is effective, it will inhibit microbial growth, creating a clear zone around the source.
Step-by-Step Methodology:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate.
-
Compound Application: Place sterile filter paper discs impregnated with known concentrations of the thiazolo[5,4-b]pyridine derivative onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone Measurement: Measure the diameter of the clear zone of no growth around each disc.
Self-Validation and Causality: The size of the inhibition zone is directly proportional to the antimicrobial activity of the compound. Including a negative control (disc with solvent only) and a positive control (disc with a known antibiotic) validates the assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key component of numerous diseases. Thiazolo[5,4-b]pyridine derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[9][10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[11]
Quantitative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key quantitative measure.
| Compound/Derivative | Animal Model | Edema Inhibition (%) | Reference |
| Thiazolo[4,5-b]pyridine Derivative 1 | Rat | Strong activity reported | [12] |
| Thiazolo[4,5-b]pyridine Derivative 2 | Rat | Strong activity reported | [12] |
| Thiazolo[4,5-b]pyridine Derivative 8 | Rat | Strong activity reported | [12] |
| Thiazolo[4,5-b]pyridin-2-one Derivative | Rat | Significant effects reported | [9] |
| Pyridine-based thiadiazole NTD3 | Rat | Potent activity reported | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions.
-
Compound Administration: Administer the thiazolo[5,4-b]pyridine derivative intraperitoneally or orally at a specific dose (e.g., 20 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Self-Validation and Causality: The use of control groups is crucial for validating the results. The time-course measurement of paw edema allows for the assessment of the onset and duration of the anti-inflammatory effect, establishing a causal link between the compound and the observed reduction in inflammation.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that thiazole-containing compounds, including those with the thiazolo[5,4-b]pyridine scaffold, may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders like Parkinson's disease.[12][13]
Mechanism of Action: Combating Oxidative Stress and Neuronal Cell Death
The neuroprotective effects of these derivatives are thought to stem from their ability to mitigate oxidative stress and inhibit apoptotic pathways in neuronal cells. In models of Parkinson's disease, for example, these compounds have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[12][13]
The following workflow outlines a typical in vitro neuroprotection study.
Caption: Workflow for In Vitro Neuroprotection Assay.
Quantitative Analysis of Neuroprotective Effects
The neuroprotective potential of thiazolo[5,4-b]pyridine derivatives can be quantified by measuring the percentage of viable cells after exposure to a neurotoxin.
| Compound/Derivative | In Vitro Model | Neuroprotective Effect | Reference |
| Thiazole Sulfonamide 1 | 6-OHDA-induced SH-SY5Y cells | Significant improvement in cell viability | [12][13] |
| Thiazole Sulfonamide 2 | 6-OHDA-induced SH-SY5Y cells | Significant improvement in cell viability | [12][13] |
| Thiazole Sulfonamide 8 | 6-OHDA-induced SH-SY5Y cells | Significant improvement in cell viability | [12][13] |
| 1,2,3-Triazole-based Sulfonamides | 6-OHDA-induced SH-SY5Y cells | Increased cell viability | [14] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from a toxin-induced death.
Principle: SH-SY5Y cells, a human neuroblastoma cell line, are a common model for studying neurodegenerative diseases. Neurotoxins like 6-OHDA induce oxidative stress and apoptosis in these cells. A neuroprotective compound will increase the viability of cells treated with the neurotoxin.
Step-by-Step Methodology:
-
Cell Culture: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.
-
Pre-treatment: Pre-treat the cells with various concentrations of the thiazolo[5,4-b]pyridine derivative for a specified period (e.g., 3 hours).
-
Neurotoxin Exposure: Expose the cells to a neurotoxin, such as 6-OHDA (e.g., 50 µM), for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay, as described previously.
-
Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to the toxin to cells exposed to the toxin alone.
Self-Validation and Causality: This assay includes controls for untreated cells and cells treated with the neurotoxin alone. A dose-dependent increase in cell viability in the presence of the compound and the toxin provides strong evidence for a neuroprotective effect.
Conclusion and Future Outlook
The thiazolo[5,4-b]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Its versatility as a kinase inhibitor has paved the way for the development of novel anticancer agents with the potential to overcome drug resistance. Furthermore, its emerging roles as an antimicrobial, anti-inflammatory, and neuroprotective agent highlight the vast therapeutic potential that remains to be explored.
Future research in this area should focus on several key aspects. Firstly, a deeper understanding of the mechanisms of action, particularly for the antimicrobial and neuroprotective effects, is crucial for rational drug design. Secondly, the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. Finally, the exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. The continued investigation of the thiazolo[5,4-b]pyridine scaffold holds immense promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.
References
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 17-35. [Link]
- Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(2), 2269-2281. [Link]
- Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives (MIC/MBC in mg/ml). (n.d.). ResearchGate.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). BioKB.
- Khan, I., et al. (2023). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]
- Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines. (1995). Arzneimittelforschung, 45(11), 1334-1337. [Link]
- Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV... (n.d.). ResearchGate.
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Frontiers in Chemistry, 11, 1247007. [Link]
- Chaban, T., et al. (2020). Development of effective anti-inflammatory drug candidates among novel thiazolopyridines. Pharmacia, 67(2), 69-76. [Link]
- In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). ResearchGate.
- Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. [Link]
- activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a (n.d.). ResearchGate.
- Suksrichavalit, T., et al. (2022). Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. Molecules, 27(15), 4987. [Link]
- Al-Ostath, A. I. N., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5601. [Link]
- Tiyaboonchai, W., et al. (2022). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry, 13(4), 464-475. [Link]
- Al-Warhi, T., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(42), 29583-29595. [Link]
- ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. (2013). European Scientific Journal, 9(33). [Link]
- Nam, S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2993. [Link]
- Kos-agish, S., et al. (2014). A high-throughput radiometric kinase assay. Journal of visualized experiments: JoVE, (89), 51626. [Link]
- Nam, S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2993. [Link]
- Abdullah Alzahrani, A. Y., et al. (2023). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5-d]Pyrimidine and Thiazolo[4,5-b]Pyridine Derivatives. International Journal of Quantum Chemistry, 123(15), e27157. [Link]
- Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
- Effect of 6-OHDA on the viability of SH-SY5Y cells. SH-SY5Y cells were... (n.d.). ResearchGate.
- Nam, S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2993. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eujournal.org [eujournal.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Attenuation of 6‑OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine Derivatives
This guide provides an in-depth exploration of the synthetic pathways leading to 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, offers detailed experimental protocols, and discusses the rationale behind key strategic decisions in the synthesis of this important heterocyclic scaffold. The thiazolo[5,4-b]pyridine core is a key pharmacophore found in a variety of kinase inhibitors and other biologically active molecules, making its efficient synthesis a critical aspect of modern medicinal chemistry.[1][2]
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[3][4] Derivatives have been investigated as potent inhibitors of various kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2, which are crucial targets in oncology.[1] The 5-methoxy substitution, in particular, can significantly influence the pharmacological profile of these molecules by altering their electronic properties and metabolic stability. This guide focuses on the synthetic strategies to access the 2-amino substituted variant, a common building block for further elaboration in drug discovery programs.
Strategic Approaches to the Thiazolo[5,4-b]pyridine Core
The synthesis of the 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine core can be approached through several convergent strategies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will detail two primary and effective synthetic routes.
Route 1: From Substituted 2-Aminopyridines
This is a classical and widely adopted approach that commences with a suitably substituted pyridine ring and constructs the fused thiazole ring. The key starting material for the target molecule is 2-amino-5-methoxypyridine.
Workflow for Route 1
Caption: Synthetic workflow starting from 2-amino-5-methoxypyridine.
1. Synthesis of the Starting Material: 2-Amino-5-methoxypyridine
The accessibility of 2-amino-5-methoxypyridine is crucial for this route. One documented method involves the nucleophilic substitution of a halogenated precursor. For instance, 2-amino-5-iodopyridine can be treated with sodium methoxide in the presence of a copper catalyst.[5]
Experimental Protocol: Synthesis of 2-Amino-5-methoxypyridine [5]
| Reagent/Parameter | Value/Condition |
| Starting Material | 2-Amino-5-iodopyridine |
| Reagents | Sodium methoxide, Copper powder |
| Solvent | Methanol |
| Temperature | 150 °C |
| Reaction Vessel | Glass-lined bomb |
| Duration | 12 hours |
| Work-up | Concentration, Chloroform extraction |
| Purification | Silica gel chromatography |
2. Thiocyanation of 2-Amino-5-methoxypyridine
The introduction of a thiocyanate group at the C3 position of the pyridine ring is a key step. This is typically achieved through electrophilic thiocyanation. Reagents like ammonium thiocyanate in the presence of an oxidizing agent such as N-bromosuccinimide (NBS) or bromine can be employed. The reaction proceeds via the formation of a more electrophilic thiocyanating agent in situ.
3. Reductive Cyclization
The final step involves the reductive cyclization of the 2-amino-3-thiocyanato-5-methoxypyridine intermediate. A reducing agent, such as sodium borohydride, reduces the thiocyanate group to a thiol, which then undergoes intramolecular nucleophilic attack on the imine formed from the 2-amino group, leading to the formation of the thiazole ring.
Route 2: From Substituted 2-Chloropyridines
An alternative and powerful strategy involves the construction of the thiazole ring from a 2-chloro-3-aminopyridine precursor. This route offers flexibility in introducing substituents on the pyridine ring.
Workflow for Route 2
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
A Technical Guide to the Preliminary In Vitro Screening of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: A Kinase-Centric Approach
Introduction: The Rationale for a Kinase-Focused Investigation
The thiazolo[5,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2] This bicyclic heterocyclic system, a bioisostere of purine, has been the foundation for compounds targeting a range of therapeutic areas, from infectious diseases to oncology.[3][4] Of particular note is the emergence of thiazolo[5,4-b]pyridine derivatives as potent modulators of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[5][6]
Recent research has specifically identified compounds with the thiazolo[5,4-b]pyridine core as potent inhibitors of key oncogenic kinases such as phosphoinositide 3-kinase (PI3K) and c-KIT.[1][5][7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Similarly, the receptor tyrosine kinase c-KIT is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST).[1][6]
This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of a novel derivative, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine . The proposed screening cascade is logically structured to first establish the foundational physicochemical properties of the compound, then to interrogate its activity against high-value kinase targets (PI3K and c-KIT), and finally, to assess its cellular effects and early drug-like properties. This systematic approach is designed to efficiently generate a robust preliminary data package to inform go/no-go decisions for further development.
Part 1: Foundational Physicochemical Characterization
Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. These parameters are critical as they influence the compound's behavior in aqueous assay buffers, its ability to permeate cell membranes, and its potential for oral bioavailability.[9] A "fail early, fail cheap" strategy dictates that understanding these properties upfront can prevent costly downstream failures.[10]
Key Physicochemical Assays
A summary of essential physicochemical tests is presented below. These assays should be conducted under standardized conditions to ensure data quality and reproducibility.
| Parameter | Method | Rationale | Acceptance Criteria (Typical) |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the concentration range for biological assays and provides an early indication of potential bioavailability issues. | > 50 µM in PBS at pH 7.4 |
| Lipophilicity (LogD) | Octanol/Water Partition Coefficient | Influences membrane permeability, plasma protein binding, and metabolic stability. | LogD7.4 between 1 and 3 |
| Chemical Stability | HPLC-UV analysis in PBS (pH 7.4) and simulated gastric/intestinal fluids over time. | Assesses degradation in relevant biological fluids to ensure compound integrity during assays. | > 95% of parent compound remaining after 24 hours |
| pKa | Spectrophotometric or Potentiometric Titration | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. | One basic pKa expected (pyridine/amine) |
Part 2: The Tiered Biological Screening Cascade
The biological evaluation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine should follow a logical, tiered approach. This "screening cascade" begins with high-throughput, target-specific biochemical assays and progresses to more complex, physiologically relevant cell-based assays for validated "hits".[8]
Caption: A tiered screening cascade for the preliminary evaluation of novel kinase inhibitors.
Tier 1: Primary Biochemical Screening
The initial step is to determine if 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine directly inhibits the enzymatic activity of our primary targets, PI3K and c-KIT, in a cell-free system. This provides a clean measure of on-target potency without the complexities of cellular uptake and off-target effects.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PI3K isoforms (α, β, δ, γ) and wild-type c-KIT.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and c-KIT enzymes.
-
Relevant substrates (e.g., PIP2 for PI3K, Poly-Glu,Tyr 4:1 for c-KIT).[12]
-
ATP, Kinase Buffer, MgCl2.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.[11]
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, dissolved in 100% DMSO.
-
Positive control inhibitors (e.g., Alpelisib for PI3Kα, Imatinib for c-KIT).
-
384-well white assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells (negative control) and positive control inhibitor wells.
-
Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add this mix to the wells containing the compound. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add ATP to all wells to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Target Kinase | Illustrative IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 850 |
| PI3Kδ | 75 |
| PI3Kγ | 120 |
| c-KIT (Wild-Type) | 450 |
Note: Data are for illustrative purposes only.
Tier 2: Secondary Cellular Assays
Compounds that demonstrate potent activity in biochemical assays (hits) are advanced to cell-based assays. These experiments are crucial for confirming that the compound can penetrate cells, engage its target in a physiological context, and exert a biological effect.
This assay determines the compound's effect on the proliferation and viability of cancer cell lines that are known to be dependent on PI3K or c-KIT signaling.[3]
Objective: To determine the half-maximal growth inhibition concentration (GI50) in relevant cancer cell lines.
Cell Lines:
-
PI3K-dependent: MCF-7 (breast cancer, PIK3CA mutant), T47D (breast cancer, PIK3CA mutant).
-
c-KIT-dependent: GIST-T1 (gastrointestinal stromal tumor, c-KIT mutant).[1]
-
Control (non-dependent/normal): Balb/c 3T3 (mouse fibroblast) to assess general cytotoxicity.[13]
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine for 72 hours.
-
Viability Assessment (MTT Method):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[3]
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
This assay directly measures the inhibition of the target kinase within the cell by assessing the phosphorylation status of its key downstream substrates.
Objective: To confirm that the compound inhibits the phosphorylation of AKT (a PI3K substrate) or c-KIT itself (autophosphorylation) in treated cells.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7 for PI3K, GIST-T1 for c-KIT) in 6-well plates. Once confluent, serum-starve the cells to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., insulin for PI3K pathway, Stem Cell Factor (SCF) for c-KIT) for 15-30 minutes to activate the pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-c-KIT (Tyr719), and total c-KIT.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
Expected Outcome: A dose-dependent decrease in the phosphorylated form of the target protein (p-AKT or p-c-KIT) relative to the total protein level, confirming on-target activity.
Caption: Potential inhibitory action on the PI3K/AKT and c-KIT signaling pathways.
Tier 3: Early ADME-Tox Profiling
Promising candidates with confirmed cellular activity and a good therapeutic window (GI50 in cancer cells vs. normal cells) should undergo preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening.[5][7]
| Assay | Method | Rationale |
| Metabolic Stability | Incubation with liver microsomes (human, rat) followed by LC-MS/MS analysis. | Assesses the rate of metabolism by key drug-metabolizing enzymes, predicting in vivo clearance. |
| CYP450 Inhibition | Incubation with specific CYP isoforms (e.g., 3A4, 2D6, 2C9) and probe substrates. | Identifies potential for drug-drug interactions. |
| hERG Liability | In vitro hERG binding or functional patch-clamp assay. | Screens for potential cardiotoxicity, a common cause of drug attrition. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration. | Determines the fraction of unbound drug, which is the pharmacologically active portion. |
Conclusion and Future Directions
This technical guide outlines a robust and logical preliminary screening cascade for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. By systematically evaluating its physicochemical properties, biochemical potency, cellular activity, and early ADME-Tox profile, researchers can build a comprehensive dataset. The causality behind this experimental design is to first confirm direct target interaction in a clean biochemical system, validate this interaction in a more complex cellular environment, and then assess its broader drug-like properties. This self-validating system ensures that only the most promising compounds, those with potent on-target activity and favorable preliminary safety and metabolic profiles, are progressed into more resource-intensive lead optimization and in vivo studies. The data generated will provide a solid foundation for making an informed decision on the future development of this promising thiazolo[5,4-b]pyridine derivative as a potential therapeutic agent.
References
- Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.MDPI.[Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.PubMed.[Link]
- Example of a drug discovery test cascade for identifying small-molecule...
- In Vitro ADME-Tox Profiling.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.MDPI.[Link]
- ADME / Tox Screening.
- Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.CORE.[Link]
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.PubMed.[Link]
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.PubMed.[Link]
- 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).MDPI.[Link]
- Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
- SYNTHESIS AND ANTITUMOR ACTIVITY EVALUATION OF SOME THIAZOLO[4,5-b]PYRIDINES.
- Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][6]triazole-6(5H)-ones as Possible Anticancer Agents.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.PubMed.[Link]
- Antiviral thiazolo [5,4-b] pyridine compounds.
- Advanced drug development and manufacturing.
- Pyrazolopyrimidinone antianginal agents.PubChem.[Link]
- Substituted 5-methyl-[1][6]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.
- Patent Application Publication (10) Pub. No.: US 2016/0136133 A1.Google APIs.[Link]
- cKIT Assay Kit.BPS Bioscience.[Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 13. US4443606A - Antiviral thiazolo [5,4-b] pyridine compounds - Google Patents [patents.google.com]
Unlocking the Potential of Thiazolo[5,4-b]pyridine: A Theoretical and Computational Guide
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties have made it a cornerstone for the development of novel therapeutics, particularly as kinase inhibitors.[1] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure, reactivity, and potential applications of thiazolo[5,4-b]pyridine derivatives. We will delve into the quantum chemical calculations that underpin our understanding of this system, explore its electronic and spectroscopic properties, and detail the computational workflows that enable the rational design of novel functional molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research in this exciting field.
The Thiazolo[5,4-b]pyridine Core: A Structure of Therapeutic Importance
The fusion of a thiazole and a pyridine ring bestows upon the thiazolo[5,4-b]pyridine core a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. These features are highly sought after in drug design, as they allow for specific and high-affinity interactions with biological targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including c-KIT and phosphoinositide 3-kinases (PI3Ks), which are implicated in various cancers and inflammatory diseases.[2][3] The strategic functionalization of the thiazolo[5,4-b]pyridine ring system allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the development of targeted therapies.[2]
The Computational Chemist's Toolkit: Methodologies for Theoretical Exploration
A deep understanding of the physicochemical properties of thiazolo[5,4-b]pyridine derivatives is crucial for their rational design and optimization. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for this purpose.
Density Functional Theory (DFT) for Ground State Properties
DFT provides a robust framework for calculating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.
Core Principles: DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed for organic molecules as they incorporate a portion of the exact Hartree-Fock exchange, leading to improved accuracy.
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p) or 6-311+G(d,p), are frequently used to provide a flexible description of the molecular orbitals. The inclusion of polarization (d,p) and diffuse (+) functions is often necessary for accurate predictions of molecular geometries and energies.
A typical DFT workflow for studying a thiazolo[5,4-b]pyridine derivative is illustrated below:
Caption: A generalized workflow for DFT calculations on thiazolo[5,4-b]pyridine derivatives.
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand the photophysical properties of thiazolo[5,4-b]pyridine derivatives, such as their absorption and emission of light, Time-Dependent DFT (TD-DFT) is the method of choice.
Core Principles: TD-DFT extends the principles of DFT to calculate the energies of electronic excited states. This allows for the simulation of UV-Vis absorption spectra, providing insights into the electronic transitions that occur when a molecule interacts with light.[4]
Experimental Protocol: Simulating a UV-Vis Spectrum
-
Ground State Optimization: Perform a geometry optimization of the thiazolo[5,4-b]pyridine derivative using a suitable DFT method (e.g., B3LYP/6-311+G(d,p)).
-
TD-DFT Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.
-
Solvent Effects: To mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculation.
-
Spectrum Generation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data.
Unveiling the Electronic Landscape: Structure, Orbitals, and Reactivity
Theoretical studies provide a wealth of information about the electronic structure of thiazolo[5,4-b]pyridine and its derivatives, which is fundamental to understanding their reactivity and interactions.
Molecular Geometry and Aromaticity
DFT calculations can accurately predict the bond lengths, bond angles, and dihedral angles of the thiazolo[5,4-b]pyridine core. These optimized geometries provide a foundational understanding of the molecule's three-dimensional shape and steric properties. The planarity of the fused ring system is a key feature contributing to its aromatic character and stability.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).
-
LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The distribution of the HOMO and LUMO across the thiazolo[5,4-b]pyridine scaffold reveals the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Description | Significance for Thiazolo[5,4-b]pyridine |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher values indicate greater electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower values indicate greater electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for charge transfer interactions. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule. It highlights regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For thiazolo[5,4-b]pyridine, the MEP map can reveal the relative basicity of the nitrogen atoms and the electrophilic character of certain carbon atoms.
Simulating Molecular Interactions: The Power of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (such as a thiazolo[5,4-b]pyridine derivative) to the active site of a protein target.
Workflow for Molecular Docking:
Caption: A typical workflow for performing molecular docking studies.
Molecular docking studies have been instrumental in understanding the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine-based kinase inhibitors.[2] For instance, they can reveal key hydrogen bonding interactions between the nitrogen atoms of the heterocyclic core and amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors.[2]
The Synergy of Theory and Experiment: A Validating Partnership
The true power of theoretical studies lies in their synergy with experimental work. Computational predictions can guide synthetic efforts by prioritizing compounds with favorable properties, while experimental results can validate and refine the computational models. For example, calculated NMR chemical shifts and UV-Vis absorption spectra can be directly compared with experimental data to confirm the structures of newly synthesized thiazolo[5,4-b]pyridine derivatives.
Future Directions and Conclusion
Theoretical studies on thiazolo[5,4-b]pyridine structures will continue to play a pivotal role in advancing our understanding of this important heterocyclic system. Future work may focus on more advanced computational techniques, such as molecular dynamics simulations to study the dynamic behavior of these molecules in biological environments and quantum mechanics/molecular mechanics (QM/MM) methods to model enzymatic reactions with high accuracy.
References
- Hussien, S. A. H. (2019). TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety. International Journal of Computational and Theoretical Chemistry, 7(1), 1. [Link]
- Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5373. [Link]
- Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Core Technical Guide: Safety & Handling of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (CAS No. 13797-77-8). As a member of the thiazolo[5,4-b]pyridine class, this compound is of significant interest in medicinal chemistry and drug discovery for its potential biological activities, including kinase inhibition.[1][2] The structural complexity and reactive potential of its heterocyclic scaffold necessitate a robust understanding of its chemical properties to ensure personnel safety and experimental integrity. This document synthesizes available data on the compound and its structural analogs to establish best practices for laboratory use, grounded in the principles of risk assessment and chemical hygiene.
Section 1: Compound Identification and Physicochemical Properties
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for antimicrobial, anti-inflammatory, and antitumor properties.[3][4] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-[5]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica[5] |
| CAS Number | 13797-77-8 | Santa Cruz Biotechnology[6] |
| Molecular Formula | C₇H₇N₃OS | Santa Cruz Biotechnology[6] |
| Molecular Weight | 181.22 g/mol | Santa Cruz Biotechnology[6] |
| Appearance | Reported as a purple solid | CymitQuimica[5] |
| Purity | Typically ≥95% for research use | CymitQuimica[5] |
Expert Insight: The presence of an exocyclic amine on the thiazole ring and a methoxy group on the pyridine ring influences the compound's electronic properties, solubility, and potential for metabolic transformation. The aminopyridine moiety, in particular, is a common feature in bioactive molecules and requires careful handling due to potential toxicity.
Section 2: Hazard Identification and Risk Assessment
| Hazard Class | GHS Category | Hazard Statement | Basis of Assessment |
| Acute Oral Toxicity | Category 4 (Warning) | H302: Harmful if swallowed | Based on related heterocyclic amines.[7] |
| Skin Corrosion/Irritation | Category 2 (Warning) | H315: Causes skin irritation | Common for amine-containing aromatic heterocycles.[7][8] |
| Serious Eye Damage/Irritation | Category 2A (Warning) | H319: Causes serious eye irritation | A standard classification for fine chemical powders that can cause mechanical and chemical irritation.[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | H335: May cause respiratory irritation | Fine, potent powders can irritate the respiratory tract upon inhalation.[8][9] |
Toxicological Narrative: The primary risks associated with this compound stem from its potential to act as an irritant and be harmful upon ingestion. The aminopyridine scaffold can exhibit neurological effects in some derivatives, and while not confirmed for this specific molecule, this potential should inform handling practices. Inhalation of the solid powder can lead to respiratory tract irritation. Skin and eye contact are expected to cause irritation, necessitating the use of robust personal protective equipment (PPE).
Logical Framework for Risk Mitigation
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, forming the basis of a self-validating safety protocol.
Caption: Risk Assessment and Mitigation Workflow.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered approach to exposure control is mandatory.
Engineering Controls:
-
Primary Handling: All manipulations of the solid compound, including weighing and initial solubilization, must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particulates.[9]
-
General Ventilation: Laboratories must be equipped with adequate general ventilation to ensure low background levels of airborne contaminants.[9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation.[10]
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against incidental skin contact. Double-gloving is recommended for handling neat material.[10] |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne powder. Standard safety glasses are insufficient.[9][10] |
| Skin & Body Protection | Fully-fastened laboratory coat | Prevents contamination of personal clothing.[10] |
| Respiratory Protection | Not typically required if engineering controls are used correctly. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters may be necessary. |
Section 4: Standard Operating Procedures (SOP) for Safe Handling
Adherence to a strict SOP is crucial for minimizing exposure and ensuring reproducible experimental outcomes.
Workflow for Handling Potent Research Compounds
Caption: Step-by-step safe handling workflow.
Detailed Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Weighing:
-
Perform weighing within a ventilated balance enclosure or chemical fume hood to contain any airborne powder.
-
Use a tared, sealed container (e.g., a vial with a cap) to minimize exposure during transport from the balance.
-
-
Solubilization:
-
Transfer the weighed solid to the reaction vessel inside the fume hood.
-
Add the solvent to the solid slowly to avoid splashing.
-
Rinse any weighing paper or container with the solvent to ensure a complete quantitative transfer.
-
-
Reaction Handling: Keep all vessels containing the compound covered or sealed when not actively in use.
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Decontaminate any reusable equipment (spatulas, glassware) according to standard laboratory procedures.
-
Section 5: Storage, Stability, and Incompatibilities
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Stability:
-
The compound is expected to be stable under recommended storage conditions.
-
Avoid exposure to strong light and moisture, which could promote degradation.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to exothermic and potentially hazardous reactions.[10]
-
Strong Acids/Bases: The amine functionality can react with strong acids. The heterocyclic nature may be sensitive to strong bases.[10]
-
Acid Chlorides and Anhydrides: Can react with the amine group.[10]
Section 6: Spill Management and Emergency Procedures
Spill Response:
-
Small Spill (Solid):
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid raising dust.
-
Decontaminate the area with a suitable solvent and wash thoroughly.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the area until it has been declared safe.
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the physician.[7][8]
Section 7: Waste Disposal
All waste containing 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine must be handled as hazardous chemical waste.
-
Solid Waste: Collect excess solid compound and contaminated disposable materials (gloves, wipes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[7][9]
References
- 5-methyl-4H,5H,6H,7H-[5][6]thiazolo[5,4-c]pyridin-2-amine - PubChem.PubChem. [Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.MDPI. [Link]
- Safety Data Sheet - 1H-Pyrazolo[3,4-b]pyridin-6-amine.Angene Chemical. [Link]
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
using 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in kinase assays
An Application Guide for the Characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in Kinase Assays
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of many diseases, including cancer.[1][2] Consequently, they are among the most important targets for modern drug discovery.[1] The thiazolo[5,4-b]pyridine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine , a compound featuring this promising scaffold. We present detailed protocols for robust biochemical and cell-based assays, explain the rationale behind key experimental steps, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data for assessing the inhibitory potential of this and other novel compounds.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of therapeutic development. The structural similarity of the ATP-binding site across the human kinome presents a significant challenge, making scaffolds that can be finely tuned for selectivity highly valuable.[5] The 2-aminothiazole motif is a well-established pharmacophore found in several approved kinase inhibitors, including Dasatinib, which is known to bind to the ATP pocket of kinases like Abl and Src family kinases.[4][6]
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (Figure 1) incorporates this key 2-aminothiazole feature fused to a pyridine ring, a combination that suggests a strong potential for interaction with the kinase ATP-binding site.[3] While specific target data for this exact molecule is not extensively published, its structural characteristics warrant a thorough investigation of its kinase inhibitory profile. This guide uses Abl kinase, a well-characterized tyrosine kinase and a target for aminothiazole-based inhibitors, as a representative model system to demonstrate robust evaluation protocols. The principles and methods described are broadly applicable to other kinases that may be identified as targets for this compound.
Figure 1: Chemical Structure of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
CAS Number: 13797-77-8
-
Molecular Formula: C₇H₇N₃OS
-
Molecular Weight: 181.22 g/mol [7]
Principle of Luminescence-Based Kinase Assays
To determine the inhibitory activity of a compound, it is essential to accurately measure kinase activity. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate (protein or peptide), producing ADP as a byproduct.[1] Luminescence-based assays are a popular method for quantifying kinase activity due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[8][9]
The ADP-Glo™ Kinase Assay is a robust example of this technology. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity. The assay is performed in two steps:
-
Stopping the Kinase Reaction & ATP Depletion: After the kinase reaction, a reagent is added to terminate the enzymatic activity and eliminate any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A detection reagent is then added to convert the ADP produced into ATP. This newly synthesized ATP serves as a substrate for luciferase, which generates a light signal (luminescence) that is directly proportional to the initial amount of ADP.[1][2]
In an inhibition assay, a potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.
Caption: Principle of the ADP-Glo™ Luminescence Kinase Assay.
Protocol: Biochemical IC₅₀ Determination for Abl Kinase
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine against a representative tyrosine kinase, Abl. The IC₅₀ value is a critical measure of a compound's potency.[10]
Required Materials
-
Kinase: Recombinant human Abl kinase.
-
Substrate: Suitable peptide substrate for Abl (e.g., a poly(Glu, Tyr) variant).
-
Test Compound: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
Positive Control: A known Abl inhibitor (e.g., Dasatinib or Imatinib).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).[2]
-
Reagents: ATP, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), DMSO.
-
Equipment: White, opaque 384-well assay plates, multichannel pipettes, plate reader with luminescence detection capability.
Experimental Workflow
Caption: Workflow for IC₅₀ determination using a luminescence assay.
Step-by-Step Protocol
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 1:3 dilution series starting from 1 mM is recommended.[11]
-
Prepare a "no inhibitor" control (100% activity) containing only DMSO and a "no enzyme" control (background) also with DMSO.
Step 2: Kinase Reaction Causality Note: The concentrations of kinase and substrate should be optimized empirically. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO controls to the appropriate wells.
-
Prepare a solution of Abl kinase in Kinase Assay Buffer. Add 2.5 µL of this solution to each well (except the "no enzyme" control wells).
-
Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay, avoiding substrate depletion (>90% of substrate remaining).[12]
Step 3: ADP Detection
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]
Step 4: Data Acquisition
-
Measure the luminescence of each well using a compatible plate reader.
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, normalize the raw luminescence data to determine the percentage of kinase activity remaining at each inhibitor concentration.
-
Average Controls: Calculate the average luminescence for the "no inhibitor" (Max Signal) and "no enzyme" (Background) controls.
-
Subtract Background: Subtract the average Background signal from all data points.
-
Calculate Percent Activity:
-
% Activity = (Signal of Sample / Max Signal) * 100
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - % Activity
-
IC₅₀ Curve Fitting
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[13] This can be done using software like GraphPad Prism.
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Kinase Target | Test Compound | IC₅₀ (nM) [Hypothetical] | Positive Control (Dasatinib) IC₅₀ (nM) |
| Abl | 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | 25 | 0.8 |
| Src | 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | 150 | 1.1 |
| PI3Kα | 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | >10,000 | >10,000 |
Table 1: Hypothetical inhibitory activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine against a panel of kinases. Data provides a benchmark for assessing potency and selectivity.
Validating Activity in a Cellular Context
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for cellular factors like membrane permeability or off-target effects.[14] Therefore, validating hits in a cell-based assay is a critical step.[15]
Cell-Based Target Engagement Assays , such as NanoBRET™, measure the direct binding of a compound to its target kinase within intact cells.[15] In this assay, the target kinase is expressed as a fusion to NanoLuc® luciferase. A fluorescent tracer that binds the kinase is added, and when a test compound enters the cell and displaces the tracer from the kinase's active site, the Bioluminescence Resonance Energy Transfer (BRET) signal is disrupted in a dose-dependent manner.[15] A positive result in this assay confirms that the compound can enter cells and engage its intended target, thus validating the biochemical findings.
Biological Context: Abl Kinase Signaling
Understanding the biological role of the target kinase is essential for interpreting the potential therapeutic impact of an inhibitor. Abl kinase is a non-receptor tyrosine kinase that plays a key role in cell proliferation, survival, and migration. In diseases like Chronic Myeloid Leukemia (CML), a chromosomal translocation results in the Bcr-Abl fusion protein, a constitutively active kinase that drives uncontrolled cell growth.[6] Inhibitors that block the ATP-binding site of the Abl kinase domain, such as Imatinib and Dasatinib, are effective treatments for CML.
Caption: Simplified Bcr-Abl signaling pathway in CML.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contaminated reagents. 2. ATP contamination in kinase or substrate preparations. | 1. Use fresh, high-purity reagents. 2. Run "no enzyme" and "no substrate" controls to identify the source of contamination. |
| Low Signal or Poor Z'-factor | 1. Insufficient kinase activity. 2. Sub-optimal reaction time or temperature. | 1. Increase enzyme concentration. 2. Optimize incubation time and temperature. Ensure the reaction is in the linear range.[8] |
| Inconsistent IC₅₀ Values | 1. Compound precipitation at high concentrations. 2. Instability of compound or reagents. | 1. Check compound solubility in assay buffer. 2. Prepare fresh dilutions for each experiment. Ensure proper storage of stock solutions. |
| Assay Interference by Compound | Compound may inhibit luciferase or absorb light at the emission wavelength. | Perform a counter-screen without the primary kinase to check for direct effects on the detection reagents.[2] |
Conclusion
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine belongs to a class of compounds with a high potential for kinase inhibition. By employing robust, well-controlled, and validated assay methodologies as detailed in this guide, researchers can accurately determine its potency and selectivity. The combination of a sensitive biochemical assay, such as the luminescence-based protocol described, with a confirmatory cell-based target engagement assay provides a powerful strategy for characterizing novel kinase inhibitors and advancing them through the drug discovery pipeline.
References
- BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Reaction Biology (2022).
- Profacgen. Cell-based Kinase Assays. Profacgen. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- BPS Bioscience (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
- Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
- Luceome Biotechnologies (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
- Reaction Biology. Biochemical Assays. Reaction Biology. [Link]
- ICE Bioscience. FRET and TR-FRET Assays. ICE Bioscience. [Link]
- Ilhami G, et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
- Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
- Wikipedia. Time-resolved fluorescence energy transfer. Wikipedia. [Link]
- Agilent. TR-FRET. Agilent. [Link]
- Aushia, A. et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AAPS. [Link]
- Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?.
- Knippschild, U. et al. (2021).
- Krišt'áková, A. et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- Robert, T. et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- Mueller, D. et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
- Das, J. et al. (2006).
- Gerspacher, M. et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. PubMed. [Link]
- Soler, S. et al. (2022). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. PubMed Central. [Link]
- Amat, M. et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Activity Assays [promega.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 15. reactionbiology.com [reactionbiology.com]
Application of Thiazolo[5,4-b]pyridines in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
Introduction: The Emergence of Thiazolo[5,4-b]pyridines as a Privileged Scaffold in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potential as a backbone for the development of potent and selective anticancer agents.[1][2] This fused heterocyclic system offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, enabling it to interact with a variety of key enzymatic targets implicated in tumorigenesis and progression.[1][3]
This technical guide provides an in-depth exploration of the application of thiazolo[5,4-b]pyridine derivatives in cancer research. We will delve into their primary mechanisms of action, focusing on their role as kinase inhibitors, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Part 1: Core Mechanisms of Antitumor Activity
Thiazolo[5,4-b]pyridine derivatives exert their anticancer effects through a multi-pronged approach, primarily by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis. The core mechanisms include potent kinase inhibition, induction of programmed cell death (apoptosis), and cell cycle arrest.
Potent Inhibition of Key Oncogenic Kinases
A predominant application of the thiazolo[5,4-b]pyridine scaffold is in the design of small-molecule kinase inhibitors.[2][3] Kinases are a class of enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth. The thiazolo[5,4-b]pyridine core can be strategically functionalized to target the ATP-binding pocket of various kinases with high affinity and selectivity.[1][3]
-
c-KIT Inhibition: Several thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[3][4] Notably, certain derivatives have demonstrated efficacy against imatinib-resistant c-KIT mutants, such as the V560G/D816V double mutant, addressing a significant clinical challenge.[3][5]
-
EGFR Inhibition: In the context of non-small cell lung cancer (NSCLC), novel thiazolo[5,4-b]pyridine analogues have been designed as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, including clinically relevant resistance mutations.[6][7]
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers. Thiazolo[5,4-b]pyridines have been successfully developed as potent inhibitors of phosphoinositide 3-kinase (PI3K), demonstrating nanomolar efficacy.[1]
-
CDK4/6 Inhibition: Dysregulation of the cyclin D-CDK4/6-Rb pathway is a hallmark of many cancers, particularly breast cancer. The related thiazolo-pyridopyrimidine scaffold has shown promise for the development of CDK4/6 inhibitors, akin to the approved drug Palbociclib.[8]
The following diagram illustrates the central role of thiazolo[5,4-b]pyridines in blocking key oncogenic signaling pathways.
Caption: Inhibition of key oncogenic kinases by thiazolo[5,4-b]pyridine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, a crucial consequence of treating cancer cells with thiazolo[5,4-b]pyridine derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis Induction: Mechanistic studies have shown that these compounds can trigger apoptosis, as evidenced by the cleavage of PARP-1 and procaspase-3.[7][9] This programmed cell death is a desirable outcome in cancer therapy as it leads to the elimination of malignant cells.
-
Cell Cycle Arrest: Thiazolo[5,4-b]pyridine derivatives frequently cause cancer cells to arrest in the G1 phase of the cell cycle.[3][10][11] This prevents the cells from replicating their DNA and proceeding to mitosis, thereby inhibiting tumor growth. This effect is often mediated by the inhibition of pathways like the mTOR/c-Myc/p27 axis and is independent of p53 status in some cases.[10][12]
Part 2: Experimental Protocols and Application Notes
This section provides detailed, step-by-step protocols for evaluating the anticancer properties of thiazolo[5,4-b]pyridine derivatives. The causality behind experimental choices is explained to ensure robust and reproducible results.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
Purpose: To determine the concentration-dependent inhibitory effect of a thiazolo[5,4-b]pyridine derivative on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)[9][13]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazolo[5,4-b]pyridine test compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-b]pyridine derivative in complete medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value using non-linear regression analysis.
Expert Insight: The choice of cell seeding density is critical. A density that allows for logarithmic growth throughout the assay period without reaching confluency in the control wells will yield the most reliable data.
Protocol: Kinase Inhibition Assay (Biochemical)
Purpose: To measure the direct inhibitory effect of a thiazolo[5,4-b]pyridine derivative on the enzymatic activity of a specific target kinase (e.g., c-KIT, EGFR).
Principle: Radiometric kinase assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein by the kinase. A decrease in radioactivity incorporated into the substrate in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Recombinant purified kinase (e.g., c-KIT, EGFR)
-
Specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Thiazolo[5,4-b]pyridine test compound
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and the thiazolo[5,4-b]pyridine derivative at various concentrations.
-
Kinase Addition: Add the recombinant kinase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop Reaction & Spotting: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Trustworthiness Check: Always include a positive control inhibitor (e.g., Imatinib for c-KIT) to validate the assay's performance. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Protocol: Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of a thiazolo[5,4-b]pyridine derivative on the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cell populations in each phase of the cell cycle.
Materials:
-
Cancer cell lines
-
Thiazolo[5,4-b]pyridine test compound
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiazolo[5,4-b]pyridine derivative at its GI₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expert Insight: The inclusion of RNase A in the staining solution is crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.
The following diagram outlines the general workflow for evaluating the anticancer potential of a novel thiazolo[5,4-b]pyridine derivative.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
Part 3: Data Presentation and Summary
Quantitative data from the evaluation of thiazolo[5,4-b]pyridine derivatives should be presented clearly to allow for direct comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) [Enzymatic] | Cancer Cell Line | GI₅₀ (µM) [Cellular] | Reference |
| 6r | c-KIT (V560G/D816V) | 4,770 | HMC1.2 | 1.15 | [3] |
| 19a | PI3Kα | 3.6 | - | - | [1] |
| 10k | EGFR-TK | Not Reported | HCC827 | 0.010 | [7] |
| 10k | EGFR-TK | Not Reported | NCI-H1975 | 0.08 | [7] |
| 4k | Not Specified | Not Reported | A549 | 1.4 | [9] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in assay conditions.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the discovery and development of novel targeted anticancer therapies. Their demonstrated ability to potently inhibit key oncogenic kinases, induce apoptosis, and cause cell cycle arrest provides a strong rationale for their continued investigation. The protocols and insights provided in this guide offer a robust framework for researchers to evaluate these compounds and unlock their full therapeutic potential.
Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects, exploring their efficacy in combination with other anticancer agents, and advancing the most promising lead compounds into in vivo animal models and ultimately, clinical trials. The versatility of the thiazolo[5,4-b]pyridine core ensures that it will remain a focal point of innovation in cancer drug discovery for years to come.
References
- Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 897.
- Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(2), 1-14.
- Borude, A. S., Deshmukh, S. R., Tiwari, S. V., Kumar, S. H., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727.
- Borude, A. S., Deshmukh, S. R., Tiwari, S. V., Kumar, S. H., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727.
- Senkowski, M., Zhang, X., Olofsson, M. H., Isacson, R., Hogstrom, C., Gudmundson, M., ... & Wallner, O. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene, 39(11), 2345-2357.
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Zhang, Y. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4539.
- Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 897.
- Singh, B., Guru, S. K., Kour, S., Jain, S. K., Sharma, R., Sharma, P. R., ... & Vishwakarma, R. A. (2013). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo [5, 4-d] pyrimidines. European journal of medicinal chemistry, 70, 864-874.
- Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 897.
- Ripani, P., Ghasemzadeh, A., Schömel, N., Zwinderman, M. R., van de Wetering, M., Clevers, H., ... & Medema, J. P. (2020). Thiazolides induced G1 cell cycle arrest is independent of the p53/p21 axis. Oncogene, 39(11), 2345-2357.
- Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 897.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., & Abdel-Moneim, D. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC medicinal chemistry.
- Al-Ostath, A. I., El-Sabbagh, O. I., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5, 4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 29-41.
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 7. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
Application Notes and Protocols for the In Vitro Evaluation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
For: Researchers, scientists, and drug development professionals investigating novel small molecule inhibitors.
Introduction: Unveiling the Therapeutic Potential of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this structure have been identified as potent inhibitors of various protein kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2, which are implicated in oncology and immunology.[1] The chemical versatility of the thiazolo[5,4-b]pyridine system allows for extensive structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity.[2] Beyond kinase inhibition, this scaffold has also been explored for antimicrobial and anti-inflammatory activities.[2][3]
This document provides a detailed guide for the initial in vitro evaluation of a specific analogue, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. While extensive biological data for this particular molecule is not yet widespread, its structural features suggest a strong rationale for investigating its potential as a modulator of key cellular processes.[2] These protocols are designed to be a self-validating system, providing a robust framework for assessing the compound's effects on cell viability, apoptosis, and its potential as a kinase inhibitor.
Strategic Approach to In Vitro Evaluation
The primary objective is to systematically characterize the biological activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. A logical workflow is essential for generating a comprehensive and interpretable dataset. This involves a tiered approach, starting with broad cellular effects and progressing to more specific mechanistic assays.
Figure 1: A tiered experimental workflow for the in vitro characterization of novel small molecule inhibitors.
Part 1: Cell Viability and Cytotoxicity Assessment
The initial step is to determine the compound's effect on cell proliferation and viability. This provides a fundamental understanding of its cytotoxic or cytostatic potential and is crucial for determining appropriate concentration ranges for subsequent mechanistic assays.[4] Tetrazolium reduction assays, such as MTT and XTT, are reliable, colorimetric methods for this purpose.[5][6]
Principle of Tetrazolium Reduction Assays
These assays measure the metabolic activity of living cells.[5] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of metabolically active cells.[5][7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step (e.g., with DMSO).[5][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, eliminating the need for solubilization and streamlining the protocol.[5][7]
Figure 2: Comparison of the core principles of MTT and XTT cell viability assays.
Protocol 1: XTT Cell Viability Assay
This protocol is optimized for a 96-well plate format and is generally preferred over MTT for its simpler workflow.[5]
Materials:
-
Selected cancer cell line (e.g., GIST-T1 for c-KIT inhibition studies[1])
-
Complete cell culture medium
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling solution
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5] Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.[4] Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently mix.[5] Incubate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader.[5] A reference wavelength between 630-690 nm should be used to subtract non-specific background absorbance.[5]
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% inhibition of growth).
| Parameter | Description |
| Cell Line | e.g., GIST-T1, HMC1.2 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Test Compound | 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine |
| Concentration Range | 0.01 µM - 100 µM |
| Calculated GI₅₀ | To be determined |
| Table 1: Example Data Summary for Cell Viability Assay. |
Part 2: Apoptosis Induction Assessment
If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis. The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for measuring this activity.[9][10]
Principle of the Caspase-Glo® 3/7 Assay
This homogeneous "add-mix-measure" assay provides a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer that promotes cell lysis.[9] When added to cells, the reagent lyses the cells and allows any active caspase-3/7 to cleave the substrate. This cleavage releases aminoluciferin, which is then used by a thermostable luciferase to generate a stable, glow-type luminescent signal that is proportional to the amount of caspase-3/7 activity.[9][11]
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
Cells cultured in white-walled, clear-bottom 96-well plates suitable for luminescence measurements
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in Protocol 1, using concentrations around the determined GI₅₀. It is advisable to use a shorter incubation period (e.g., 24 hours) to capture the apoptotic events. Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[10]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
Fold Change = (Luminescence of treated cells / Luminescence of vehicle control)
-
| Treatment Group | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control (0.1% DMSO) | N/A | 15,000 | 1.0 |
| Test Compound | 1x GI₅₀ | To be determined | To be determined |
| Test Compound | 5x GI₅₀ | To be determined | To be determined |
| Staurosporine (Positive Control) | 1 µM | 250,000 | 16.7 |
| Table 2: Example Data Presentation for Caspase-3/7 Activity. |
Part 3: Biochemical Kinase Inhibition Assay
Given that the thiazolo[5,4-b]pyridine scaffold is a known kinase inhibitor hinge-binding motif, a direct biochemical assay is essential to determine if 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine inhibits a specific kinase or a panel of kinases.[1] There are numerous platforms available, including radiometric, luminescence, and TR-FRET-based assays.[12][13][14]
General Principles and Considerations
-
Assay Format: In vitro kinase assays typically involve a purified recombinant kinase, a substrate (peptide or protein), and a source of phosphate (ATP). The assay measures the transfer of the gamma-phosphate from ATP to the substrate.
-
ATP Concentration: The inhibitory potential (IC₅₀) of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. For comparability, it is recommended to perform assays at an ATP concentration equal to the Kₘ(ATP) of the specific kinase.[13]
-
Controls: Include "no enzyme" and "no substrate" controls to determine background signal, and a known inhibitor of the target kinase as a positive control.
Protocol 3: Framework for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework. Specific substrate concentrations and enzyme amounts must be optimized for each kinase target.
Materials:
-
Purified recombinant kinase of interest (e.g., c-KIT)
-
Specific peptide substrate for the kinase
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
Kinase assay buffer
-
ATP (at 2x Kₘ concentration)
-
ADP-Glo™ Kinase Assay reagents
-
Low-volume, white 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the assay buffer and dispense into the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Allow a brief pre-incubation (e.g., 15 minutes). Initiate the kinase reaction by adding ATP.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Incubate for 30-60 minutes and measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (max activity) and the "no enzyme" control (min activity).
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Forward Path
This guide provides a foundational set of protocols for the initial in vitro characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. By systematically assessing its effects on cell viability, apoptosis, and kinase activity, researchers can build a comprehensive profile of the compound's biological function. Positive results from these assays would warrant further investigation, including kinase selectivity profiling, cell-based target engagement assays, and subsequent progression into more complex biological models.
References
- Wikipedia. MTT assay.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Biocompare. Caspase-Glo® 3/7 Assay for Apoptosis Detection.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- PubMed. In vitro JAK kinase activity and inhibition assays.
- Reaction Biology. Caspase-Glo 3/7 Assay.
- ACS Publications. Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias.
- MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- PubMed Central. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- ResearchGate. Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- PubMed Central. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. biocompare.com [biocompare.com]
- 11. Caspase-Glo® 8 Assay Systems [promega.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols for Cell-Based Assays with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Introduction: Unveiling the Potential of a Privileged Scaffold
The thiazolo[5,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds investigated for therapeutic potential.[1] This bicyclic system, a bioisostere of purines, has garnered significant attention due to the diverse pharmacological activities of its derivatives.[1] Specifically, compounds bearing this scaffold have been identified as potent inhibitors of critical cellular signaling proteins, including receptor tyrosine kinases like c-KIT and lipid kinases such as phosphoinositide 3-kinase (PI3K).[2][3] Inhibition of these pathways is a cornerstone of modern targeted cancer therapy.
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (herein referred to as "the compound") is a member of this promising chemical class.[4][5] These application notes provide a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. We move beyond simple procedural lists to explain the scientific rationale behind a tiered assay approach, enabling a robust characterization of the compound's mechanism of action from initial screening to pathway-specific analysis. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility.[6]
Foundational Strategy: A Multi-Tiered Assay Cascade
Characterizing a novel compound requires a logical progression of experiments, where the results of one stage inform the design of the next. We propose a three-tiered cascade to efficiently determine the bioactivity, mechanism, and functional consequences of treating cells with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. This approach ensures that resources are spent on detailed mechanistic studies only after initial biological activity has been confirmed.[7]
Figure 1: Proposed Assay Cascade. A logical workflow for characterizing the compound, from initial activity screening to detailed mechanistic and functional analysis.
Tier 1 Protocol: Assessing General Cytotoxicity and Viability
3.1. Scientific Rationale
The initial and most fundamental question is whether the compound affects cell survival or proliferation.[8] A cytotoxicity assay serves two primary purposes: 1) to confirm that the compound has biological activity in a cellular context, and 2) to determine the concentration range of this activity, typically summarized by the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value.[9] This value is critical for designing subsequent, more complex experiments. We will use the MTT assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[10]
3.2. Recommended Cell Lines
The choice of cell line is paramount and should be hypothesis-driven.[11] Based on literature for the thiazolo[5,4-b]pyridine scaffold, we recommend:
-
GIST-T1 cells: A human gastrointestinal stromal tumor cell line with a known activating mutation in the c-KIT gene, making it sensitive to c-KIT inhibitors.[2]
-
HMC-1.2 cells: A human mast cell leukemia line with a c-KIT V560G/D816V double mutation, known to be resistant to some kinase inhibitors like imatinib.[2]
-
PC-3 or LNCaP cells: Prostate cancer cell lines with high PI3K/Akt pathway activity.
-
A non-cancerous cell line (e.g., HaCaT, Balb/c 3T3): To assess general cytotoxicity against non-malignant cells.[12]
3.3. Detailed Protocol: MTT Growth Inhibition Assay
Materials:
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (dissolved in DMSO to create a 10 mM stock solution)
-
Selected cell lines and their respective complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile reservoir
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count using a hemocytometer. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[13]
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[13]
-
Compound Preparation & Treatment:
-
Prepare a 2X working stock of the compound by performing serial dilutions from your 10 mM stock in complete growth medium. A suggested final concentration range is 0.01 µM to 100 µM.[9]
-
Prepare a vehicle control (medium with DMSO at the highest concentration used for the compound, e.g., 0.1%) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the freshly prepared compound dilutions (or controls) to the appropriate wells.
-
-
Incubation: Return the plate to the incubator for 72 hours. The incubation time can be optimized but 72 hours is standard for growth inhibition studies.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
3.4. Data Analysis & Presentation
-
Subtract the average absorbance of the "medium only" (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
Plot the % Viability against the log of the compound concentration using graphing software (e.g., GraphPad Prism).
-
Perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ value.
Table 1: Example GI₅₀ Data Presentation
| Cell Line | Primary Target/Mutation | GI₅₀ (µM) for Cmpd X | GI₅₀ (µM) for Sunitinib (Control) |
|---|---|---|---|
| GIST-T1 | c-KIT (mutant) | 1.5 | 0.8 |
| HMC-1.2 | c-KIT (resistant mutant) | 4.7 | 2.5 |
| PC-3 | PTEN null (High PI3K) | 2.1 | N/A |
| HaCaT | Wild-Type | > 50 | > 50 |
Tier 2 Protocol: Elucidating the Mechanism of Action
4.1. Scientific Rationale
Once a GI₅₀ value is established, the next step is to determine if the compound's cytotoxic effect is caused by the inhibition of its hypothesized target pathway.[7][8] Based on the scaffold, the most likely targets are protein kinases within the c-KIT or PI3K/Akt signaling pathways. Western blotting is a robust and widely used technique to measure the phosphorylation status of key proteins in these cascades.[15] A reduction in the phosphorylated (activated) form of a protein after compound treatment is strong evidence of pathway inhibition.
Figure 2: Simplified c-KIT Signaling Pathway. A diagram showing key nodes like c-KIT, Akt, and ERK, whose phosphorylation status can be measured by Western blot to assess pathway inhibition by the compound.
4.2. Detailed Protocol: Western Blot for Pathway Phosphorylation
Materials:
-
6-well cell culture plates
-
Compound stock and cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[16]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system (PVDF membrane, transfer buffer, etc.)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Recommended Primary Antibodies:
| Target Protein | Rationale |
|---|---|
| Phospho-c-KIT (Tyr719) | Direct measure of target kinase autophosphorylation |
| Total c-KIT | Loading control for total protein expression |
| Phospho-Akt (Ser473) | Key downstream node of the PI3K pathway[16] |
| Total Akt | Loading control for p-Akt[16] |
| Phospho-ERK1/2 (Thr202/Tyr204) | Key downstream node of the MAPK pathway[16] |
| Total ERK1/2 | Loading control for p-ERK[16] |
| β-Actin or GAPDH | Overall sample loading control |
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., GIST-T1) in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ value) for a short duration (e.g., 2, 6, or 24 hours) to capture signaling changes. Include a vehicle control.[16]
-
Cell Lysis: After treatment, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 1/3 volume of 4X Laemmli sample buffer to your protein sample (e.g., 10 µL buffer to 30 µg protein in 30 µL lysate). Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]
-
Washing & Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Prepare and apply the ECL reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.[16]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each lane.
Tier 3 Protocol: Assessing Functional Cellular Outcomes
5.1. Scientific Rationale
After demonstrating that the compound inhibits a key survival pathway like PI3K/Akt, the final step is to confirm that this inhibition leads to a predicted functional outcome, such as apoptosis (programmed cell death).[10] An increase in apoptosis following compound treatment provides a strong mechanistic link between pathway inhibition and the observed cytotoxicity from Tier 1. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.[10]
5.2. Protocol Outline: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at 1x and 2x GI₅₀) for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The results will differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant, particularly the increase in the early and late apoptotic populations in treated samples compared to the vehicle control.
Conclusion and Future Directions
This guide outlines a systematic, three-tiered approach to characterize the cellular activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. By progressing from broad cytotoxicity screening to specific pathway analysis and functional outcome assays, researchers can build a comprehensive and robust data package. The provided protocols, grounded in established methodologies, offer a solid foundation for investigating this compound's potential as a targeted therapeutic agent. Further studies could include cell-based target engagement assays (e.g., CETSA) to confirm direct binding to a specific kinase or broader kinase panel screening to assess selectivity.[18]
References
- Tanas, M R and Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint.
- INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube.
- The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.
- National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
- Marin Biologic Laboratories. (n.d.). A guide for potency assay development of cell-based product candidates.
- Riss, T., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information.
- Wertalik, P. (2023, April 21). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
- Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Hryhoriv, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
- ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
- ResearchGate. (2020, August 28). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones.
- PMC. (n.d.). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.
- Shetty, C. R., et al. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health.
- ResearchGate. (n.d.). Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 6. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 11. marinbio.com [marinbio.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. reactionbiology.com [reactionbiology.com]
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a c-KIT inhibitor
An In-Depth Technical Guide to 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a c-KIT Inhibitor: Application Notes and Protocols
For inquiries and technical support, please contact our team of application scientists. This document is for research use only and is not intended for diagnostic or therapeutic use.
Introduction: The Rationale for Targeting c-KIT in Oncology
The proto-oncogene c-KIT encodes a Type III receptor tyrosine kinase (also known as CD117 or Stem Cell Factor Receptor) that is pivotal for regulating cell survival, proliferation, and differentiation.[1][2] Upon binding its cognate ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain.[2][3] This event triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are essential for normal cellular processes like hematopoiesis, melanogenesis, and gametogenesis.[1][4][5]
However, the aberrant activation of c-KIT is a well-established oncogenic driver in several malignancies. "Gain-of-function" mutations can lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival.[6][7] These mutations are particularly prevalent in Gastrointestinal Stromal Tumors (GISTs), where they are found in approximately 90% of cases, as well as in acute myeloid leukemia (AML), mastocytosis, and certain subtypes of melanoma.[2][6][8]
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. However, the efficacy of first-line inhibitors like imatinib can be compromised by the emergence of secondary resistance mutations.[9][10] This clinical challenge necessitates the discovery of novel inhibitors capable of targeting both wild-type and mutated forms of c-KIT.
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine emerges from a promising class of heterocyclic compounds. The thiazolo[5,4-b]pyridine scaffold has been identified as a key structure in the design of potent kinase inhibitors.[10] Specifically, derivatives of this scaffold have demonstrated the ability to overcome imatinib resistance by potently inhibiting c-KIT double mutants (e.g., V560G/D816V).[10] This guide provides a comprehensive set of application notes and detailed protocols for researchers to investigate the efficacy and mechanism of action of .
Compound Profile: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities and its role as a cornerstone for synthesizing compounds with therapeutic potential.[11][12][13][14] Its incorporation into the thiazolo[5,4-b]pyridine framework creates a molecule with significant potential for interaction with the ATP-binding site of protein kinases.[10]
| Property | Value | Source |
| Chemical Name | 5-Methoxy[1][15]thiazolo[5,4-b]pyridin-2-amine | [16] |
| CAS Number | 13797-77-8 | [16] |
| Molecular Formula | C₇H₇N₃OS | [16] |
| Molecular Weight | 181.22 g/mol | [16] |
Core Mechanism: Inhibition of the c-KIT Signaling Cascade
The primary mechanism of action for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is the inhibition of c-KIT's tyrosine kinase activity. By competing with ATP for binding within the catalytic domain of the receptor, the inhibitor prevents autophosphorylation, thereby blocking the initiation of downstream signaling. This blockade effectively shuts down the pro-proliferative and anti-apoptotic signals that drive tumor growth in c-KIT-dependent cancers.
Caption: The c-KIT signaling pathway and point of inhibition.
Experimental Protocols and Applications
This section provides detailed methodologies for characterizing the activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. The workflow progresses from direct enzymatic inhibition to cellular effects and conceptual in vivo efficacy.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To quantify the direct inhibitory activity of the compound against the c-KIT kinase and determine its half-maximal inhibitory concentration (IC50). This assay isolates the enzyme from cellular factors, providing a pure measure of target engagement.
Recommended Assay: ADP-Glo™ Kinase Assay (Promega) or equivalent. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-KIT kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test Compound (serial dilutions in DMSO)
-
Assay Buffer (Kinase Buffer)
-
White, opaque 96- or 384-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in 100% DMSO, starting from a high concentration (e.g., 10 mM). This creates a concentration range to accurately determine the IC50.
-
Reaction Setup: In the wells of a microplate, add the c-KIT enzyme, the appropriate substrate, and the test compound at various concentrations. Include "no inhibitor" (vehicle control, DMSO only) and "no enzyme" (background) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[3]
-
Reaction Termination: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle)).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Illustrative Data:
| Compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 4.5 |
| 1 | 12.3 ± 3.1 |
| 10 | 48.7 ± 5.2 |
| 50 | 85.1 ± 2.9 |
| 100 | 96.4 ± 1.8 |
| 500 | 98.9 ± 1.1 |
| Calculated IC50 | ~10.5 nM |
| Note: This data is illustrative and represents typical results for a potent kinase inhibitor. |
Protocol 2: Cellular c-KIT Autophosphorylation Assay via Western Blot
Objective: To verify that the compound inhibits c-KIT autophosphorylation in a physiologically relevant cellular environment. This assay confirms cell permeability and target engagement within intact cells.
Recommended Cell Lines:
-
GIST-T1: Human GIST cell line with an activating c-KIT mutation (exon 11 deletion).
-
HMC-1.2: Human mast cell leukemia line with activating c-KIT mutations (V560G and D816V).[10]
Sources
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 14. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scbt.com [scbt.com]
Introduction: The Therapeutic Potential of Thiazolo[5,4-b]pyridine Scaffolds
An Application Guide for the Preclinical Evaluation of Thiazolo[5,4-b]pyridine Derivatives
The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This structure has been identified as a versatile backbone for the design of potent kinase inhibitors, which are crucial in targeted cancer therapy.[1][2] Derivatives of this scaffold have shown promise in inhibiting a range of kinases, including c-KIT, PI3K, and cyclin-dependent kinases (CDKs), which are often dysregulated in various cancers.[1][2][3] Given their potential to modulate key signaling pathways involved in cell proliferation, survival, and differentiation, a rigorous and systematic evaluation of their cytotoxic effects is a critical first step in preclinical development.[2]
This guide provides a detailed experimental framework for assessing the cytotoxicity of novel thiazolo[5,4-b]pyridine derivatives. It is designed for researchers in drug discovery and oncology, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. The aim is to create a self-validating system of assays to build a comprehensive profile of a compound's cellular impact, moving from broad viability screening to more nuanced mechanistic insights.
Pillar 1: Strategic Experimental Design
The foundation of a reliable cytotoxicity assessment lies in a well-considered experimental design. The choices made at this stage dictate the quality and clinical relevance of the data generated.
Rational Cell Line Selection
The selection of appropriate cancer cell lines is paramount. Since many thiazolo[5,4-b]pyridine derivatives are designed as kinase inhibitors, cell line choice should be hypothesis-driven.[4]
-
Target-Driven Selection: If a derivative is designed to inhibit a specific kinase (e.g., a mutant c-KIT), it is essential to use cell lines that harbor this specific genetic feature (e.g., GIST-T1 and HMC1.2 cells for c-KIT mutations).[1] Comparing activity in such target-positive lines against target-negative or wild-type lines can provide initial evidence of on-target activity. Public databases like the Cancer Cell Line Encyclopedia (CCLE) are invaluable for identifying cell lines with specific genetic profiles.
-
Panel Screening: For compounds with an unknown or broad mechanism of action, screening against a diverse panel of cancer cell lines, such as the NCI-60 panel, can reveal patterns of activity and identify cancer types that are particularly sensitive.[5][6][7]
-
Selectivity Assessment: To gauge the therapeutic window, it is crucial to include non-cancerous or "pseudo-normal" cell lines (e.g., human fibroblasts, keratinocytes, or embryonic kidney cells like HEK293T) in the testing panel.[4][8] A significant difference in potency between cancer and non-cancer cells indicates desirable tumor selectivity.
Compound Management and Dosing
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Dose-Response Range: A critical aspect of cytotoxicity testing is to establish a dose-response relationship. A typical experiment involves a serial dilution of the compound over a broad concentration range (e.g., from 0.01 µM to 100 µM). This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of compound potency.[9]
-
Vehicle Control: All experiments must include a "vehicle control" group. These cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment, typically ≤0.5% v/v, to ensure that the observed effects are due to the compound and not the solvent.
Pillar 2: Primary Cytotoxicity Screening - The MTT Assay
The initial screen aims to answer a fundamental question: Does the compound affect cell viability? The MTT assay is a robust, high-throughput colorimetric assay for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[10]
Visual Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium.[3][10] Incubate overnight (or for 24 hours) in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: The following day, remove the medium and add 100 µL of fresh medium containing the thiazolo[5,4-b]pyridine derivatives at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[11]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution, such as DMSO or a specialized detergent reagent, to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis
The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
IC50 Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (e.g., a four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[9]
Pillar 3: Mechanistic Elucidation - Distinguishing Apoptosis from Necrosis
Once a compound is confirmed to be cytotoxic, the next critical step is to understand the mode of cell death it induces. Many effective anticancer drugs work by inducing apoptosis (programmed cell death), which is a controlled, non-inflammatory process.[12][13] In contrast, necrosis is an uncontrolled form of cell death that leads to membrane rupture and can trigger an inflammatory response.
Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay is a reliable method for quantifying necrosis or late-stage apoptosis, where membrane integrity is lost.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[14] When the plasma membrane is compromised, LDH is rapidly released into the cell culture medium. The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in a colorimetric or luminescent signal, which is directly proportional to the extent of cell lysis.[14][15]
Visual Workflow: LDH Cytotoxicity Assay
Caption: Workflow for quantifying necrosis via the LDH release assay.
Detailed Protocol: LDH Assay (Colorimetric)
-
Cell Culture and Treatment: Prepare and treat cells in a 96-well plate exactly as described for the MTT assay (Steps 1-3).
-
Prepare Controls:
-
Spontaneous LDH Release: Use vehicle-treated wells.
-
Maximum LDH Release: To a set of untreated control wells, add 10 µL of a Lysis Solution (often provided in commercial kits) 30-45 minutes before the end of the incubation period.[16] This lyses all cells and represents 100% cytotoxicity.
-
Background Control: Include wells with culture medium only.[16]
-
-
Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[15]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[15] Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Measurement: Add 50 µL of Stop Solution to each well and measure the absorbance at 490 nm.[15]
Data Analysis
-
Formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Probing for Apoptosis: Hallmarks and Assays
If a compound is cytotoxic but shows low LDH release, it is likely inducing apoptosis. Apoptosis is a complex cascade of events, and multiple assays can be used to detect its different stages.[17][18]
-
Caspase Activation: A key event in apoptosis is the activation of a family of proteases called caspases.[18] Caspase-3 and Caspase-7 are "executioner" caspases that orchestrate the dismantling of the cell. Assays using fluorescent or luminescent substrates for these caspases provide a direct measure of apoptotic activity.
-
Annexin V Staining: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent dye. Co-staining with a viability dye like propidium iodide (PI), which only enters cells with compromised membranes, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells, typically analyzed via flow cytometry.[13][19]
-
DNA Fragmentation (TUNEL Assay): A late-stage event in apoptosis is the fragmentation of nuclear DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA breaks.[17]
Visualizing the Apoptotic Pathway
Caption: Key stages of apoptosis and corresponding detection assays.
Data Presentation and Interpretation
For clear communication and comparison, quantitative data should be summarized in a structured table.
| Compound | Cell Line | MTT IC50 (µM) | LDH Release at 2x IC50 (% Cytotoxicity) | Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| Thiazolo[5,4-b]pyridine-X | MCF-7 (Cancer) | 1.5 ± 0.2 | 8 ± 2% | 5.2 ± 0.6 |
| Thiazolo[5,4-b]pyridine-X | HEK293T (Non-cancer) | 35.2 ± 3.1 | 12 ± 3% | 1.3 ± 0.1 |
| Doxorubicin (Control) | MCF-7 (Cancer) | 0.8 ± 0.1 | 15 ± 4% | 6.5 ± 0.8 |
Interpretation of Hypothetical Data:
-
Potency & Selectivity: Thiazolo[5,4-b]pyridine-X is potent against the MCF-7 cancer cell line (IC50 = 1.5 µM) and shows significant selectivity (>20-fold) compared to the non-cancerous HEK293T line.
-
Mechanism of Action: The low LDH release (8%) coupled with strong Caspase-3/7 activation (5.2-fold) at a cytotoxic concentration strongly suggests that the compound induces cell death primarily through apoptosis, which is a desirable characteristic for an anticancer agent.
By systematically applying this multi-assay approach, researchers can build a robust and compelling data package that not only quantifies the cytotoxicity of novel thiazolo[5,4-b]pyridine derivatives but also provides crucial insights into their mechanism of action, thereby guiding further drug development efforts.
References
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
- Nam, G., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3193. [Link]
- Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit Instruction Manual.
- Hryhorchuk, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1149. [Link]
- El-Naggar, A. M., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic & Medicinal Chemistry Letters, 30(23), 127611. [Link]
- Hryhorchuk, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Semantic Scholar.
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLoS ONE, 18(9), e0291195. [Link]
- Abcam. (n.d.). MTT assay protocol.
- Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4554. [Link]
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- University of Leicester. (n.d.). MTT ASSAY Protocol.
- Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972433. [Link]
- Guryev, E. L., et al. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(Suppl 1), S1-S10. [Link]
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Henriques, S., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Medicinal Chemistry, 25(33), 4083-4097. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. atcc.org [atcc.org]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
High-Throughput Screening of Thiazolo[5,4-b]pyridine Libraries: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of a Privileged Scaffold and High-Throughput Discovery
The thiazolo[5,4-b]pyridine core is a recognized "privileged structure" in medicinal chemistry. Its fused heterocyclic system serves as a versatile scaffold capable of engaging with a multitude of biological targets through diverse binding modes.[1] This has led to its exploration in developing agents with anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] A particularly fruitful area of investigation has been the development of protein kinase inhibitors, with derivatives of this scaffold showing potent activity against targets like PI3K and c-KIT. The structural rigidity and potential for varied substitution patterns make thiazolo[5,4-b]pyridine libraries a rich source for discovering novel modulators of enzyme activity and cellular signaling pathways.
High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large chemical libraries, like those based on the thiazolo[5,4-b]pyridine scaffold, for specific biological activities.[4] HTS leverages automation, miniaturization, and sensitive detection methods to rapidly test thousands to millions of compounds, accelerating the identification of "hits" that can serve as starting points for drug discovery programs.[5]
This guide provides a detailed framework for conducting an HTS campaign with a thiazolo[5,4-b]pyridine library, with a strategic focus on identifying novel protein kinase inhibitors—a prominent application for this scaffold. We will delve into the causality behind assay selection, provide detailed, field-tested protocols for both biochemical and cell-based approaches, and outline a robust workflow for data analysis and hit validation.
Part 1: Assay Development and Miniaturization: Building a Foundation for Success
The success of any HTS campaign is contingent upon a robust, reliable, and relevant assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first decision.[6]
-
Biochemical Assays: These assays use purified components (e.g., a recombinant kinase, a peptide substrate, and ATP) to directly measure the compound's effect on the target protein. They are advantageous for their simplicity, direct target engagement confirmation, and generally lower variability. Technologies like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are staples in this domain.[6][7]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data that accounts for cell permeability, off-target effects, and general cytotoxicity.[2] While powerful, they can be more complex to develop and exhibit higher variability.
For a kinase-focused screen, a common strategy is to begin with a biochemical assay to identify direct inhibitors and then use cell-based assays as a secondary screen to confirm cellular activity and filter out compounds with poor permeability or high cytotoxicity.
Experimental Protocol 1: Biochemical Kinase Assay via Time-Resolved FRET (TR-FRET)
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[7] This protocol outlines a universal method for monitoring kinase activity.
Principle: A biotinylated substrate peptide is phosphorylated by the target kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[8]
Materials:
-
Target Kinase (recombinant)
-
Biotinylated Substrate Peptide (e.g., STK or TK substrate)
-
ATP
-
HTRF™ KinEASE™ Kit (or similar, containing Eu³⁺-labeled antibody and SA-XL665)
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)[8]
-
Detection Buffer (containing EDTA to stop the reaction)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Methodology:
-
Reagent Preparation:
-
Prepare working solutions of Kinase, Substrate Peptide, and ATP in Enzymatic Buffer. The optimal concentrations must be determined empirically during assay development (see table below).
-
Prepare a premixed detection solution by diluting the Eu³⁺-antibody and SA-XL665 in Detection Buffer as per the manufacturer's instructions.
-
-
Assay Development - Kinase Titration:
-
To determine the optimal enzyme concentration, perform a titration of the kinase against a fixed, saturating concentration of substrate and ATP.
-
Dispense 4 µL of buffer, 2 µL of substrate, and 2 µL of varying kinase concentrations into the wells.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect by adding 10 µL of the premixed detection solution.
-
Incubate for 60 minutes at room temperature and read on the plate reader.
-
Select a kinase concentration that yields a robust signal-to-background ratio while ensuring the reaction remains in the linear range.
-
-
HTS Protocol (10 µL final volume):
-
Dispense 50 nL of test compound from the thiazolo[5,4-b]pyridine library (in DMSO) into the assay plate. Add 50 nL of DMSO to control wells.
-
Add 5 µL of the Kinase solution.
-
Add 5 µL of a premixed Substrate/ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of the premixed detection solution.
-
Incubate at room temperature for 60 minutes.
-
Read the TR-FRET signal.
-
Assay Quality Control: The Z'-Factor
Before embarking on a full-scale screen, the assay's quality must be validated. The Z'-factor is the primary statistical parameter used for this purpose. It measures the statistical separation between the positive (no inhibition) and negative (full inhibition) controls.[9]
Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]
Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., DMSO), and n is the negative control (e.g., a known potent inhibitor).
| Parameter | Description |
| Z' > 0.5 | Excellent assay, suitable for HTS. |
| 0 < Z' < 0.5 | Marginal assay, may require optimization. |
| Z' < 0 | Unacceptable assay. |
A pilot screen of a small subset of the library is highly recommended to ensure the Z'-factor remains robust in the presence of library compounds.
Part 2: The High-Throughput Screening Campaign
The HTS campaign involves the automated screening of the entire thiazolo[5,4-b]pyridine library. This phase demands meticulous planning in compound management and data handling.
Compound Library Management
Effective compound management is crucial for a successful HTS campaign. The thiazolo[5,4-b]pyridine library should be stored, formatted, and handled to ensure compound integrity and minimize errors.
-
Storage: Compounds are typically stored as 10 mM DMSO stocks in a controlled environment (-20°C or -80°C) to prevent degradation.
-
Plating: For the primary screen, the library is "copied" into 384-well or 1536-well plates at the desired screening concentration. This process is performed by automated liquid handlers to ensure accuracy and reproducibility.
-
Tracking: A robust database system is essential to track every plate and well, linking the physical location to the compound's chemical structure and associated data.
Visualization: The HTS Workflow
The overall HTS process can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated hits.
Caption: High-Throughput Screening (HTS) Workflow.
Data Acquisition and Analysis
Raw data from the plate reader must be processed to identify potential hits.
-
Normalization: Raw data are typically normalized to the plate's internal controls. A common method is to calculate the percent inhibition for each well: % Inhibition = 100 * (1 - [(Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)])
-
Hit Selection: A statistical cutoff is established to define a "hit." A common starting point is to select compounds that show inhibition greater than three standard deviations from the mean of the control (DMSO) wells.
Part 3: Hit Identification and Validation: Separating Signal from Noise
A primary hit is not a validated lead. A rigorous hit validation cascade is essential to eliminate false positives and confirm the activity of promising compounds.[9] False positives can arise from various sources, including compound autofluorescence, aggregation, or non-specific reactivity.
The Hit Validation Cascade
This multi-step process ensures that resources are focused on the most promising chemical matter.
Caption: The Hit Validation and Confirmation Funnel.
Experimental Protocol 2: Hit Confirmation and IC₅₀ Determination
This protocol confirms the activity of primary hits and determines their potency.
Methodology:
-
Compound Re-sourcing: Obtain fresh, powdered samples of the primary hit compounds to rule out degradation or contamination issues in the original library plates.
-
Serial Dilution: Create a concentration series for each confirmed hit (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).
-
Assay Performance: Run the primary assay (e.g., the TR-FRET kinase assay) with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
| Parameter | Typical Values for a Promising Hit |
| IC₅₀ | < 10 µM |
| Curve Fit (R²) | > 0.95 |
| Hill Slope | ~ 1.0 |
Orthogonal and Counter-Screening
An orthogonal assay measures the same biological endpoint using a different technology. This is a critical step to eliminate artifacts specific to the primary assay format. For instance, if the primary screen was TR-FRET, an orthogonal assay could be a bioluminescence-based method that measures ATP consumption.
Counter-screens are designed to identify compounds with undesirable properties. For thiazole-containing scaffolds, it is prudent to screen for non-specific or reactive inhibition.[10]
Protocol 3: Counter-Screen for Non-Specific Inhibition
Principle: Some compounds, known as promiscuous inhibitors, can inhibit multiple, unrelated enzymes. A common mechanism is compound aggregation. Including a non-ionic detergent like Triton X-100 can disrupt these aggregates.
Methodology:
-
Perform the IC₅₀ determination for a hit compound in the primary kinase assay in two parallel conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Analysis: A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of Triton X-100 suggests that the compound may be an aggregator and should be deprioritized.
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, they should be clustered by chemical structure. This analysis can reveal early SAR, where small changes in the thiazolo[5,4-b]pyridine scaffold lead to significant changes in potency.[11] This information is invaluable for guiding the next phase of lead optimization.
Conclusion
The high-throughput screening of thiazolo[5,4-b]pyridine libraries represents a powerful strategy for the discovery of novel therapeutic leads, particularly in the realm of kinase inhibition. Success in this endeavor does not stem from a single experiment but from a meticulously planned and executed campaign. This guide has outlined a comprehensive workflow, from the foundational step of developing a robust assay to the critical process of validating hits to eliminate artifacts. By integrating sound scientific principles with detailed, actionable protocols, researchers can effectively navigate the complexities of HTS and unlock the therapeutic potential held within the thiazolo[5,4-b]pyridine scaffold.
References
- Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
- CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
- Blevitt, J. M., et al. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 15(4), 319-327. [Link]
- Wu, G., D'Amico, D. C., & Johnson, D. E. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(8), 759-772. [Link]
- Zhang, J. H., & Du, X. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1278, 33-44. [Link]
- Robers, M. B., et al. (2012). Kinase Screening and Profiling: Methods and Protocols.
- Bao, X., et al. (2017). Kinase inhibitor screening workflow.
- Roldan, M. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
- Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(4), 545-553. [Link]
- Zhang, Y. (2007). HTRF® Kinase Assay Protocol.
- Bajorath, J. (2021). Minimal screening requirements for identifying highly promiscuous kinase inhibitors. Future Medicinal Chemistry, 13(13), 1083-1085. [Link]
- Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88. [Link]
- Wu, G., et al. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Gesa, K., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [https://analyticalscience.wiley.com/do/10.1002/sepspec.101017fus]
- Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
- El-Damasy, A. K., et al. (2017). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
- Zhang, J. H., et al. (2011). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 16(6), 691-699. [Link]
- Colas, P. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3624-3633. [Link]
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
- Hansel, C. S., et al. (2020).
- Cambridge MedChem Consulting. (2017).
- Schuffenhauer, A., et al. (2011). HTS Promiscuity Analyses for Accelerating Decision Making.
- Sharma, V., & Kumar, V. (2023). Synthetic strategies for thiazolopyridine derivatives.
- Graphviz. (2024). DOT Language. [Link]
- Gansner, E. R., Koutsofios, E., & North, S. (2015). Drawing graphs with dot. Graphviz. [Link]
- Weigel, C., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Molecules, 28(24), 8120. [Link]
- ResearchGate. (n.d.). Predicted physico-chemical properties of 60 synthesized library members. [Link]
- Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
- Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 14942-14954. [Link]
- Kaminskyy, D., et al. (2018). Recent Trends in Chemistry of Thiazolopyridines.
- Sharma, V., & Kumar, V. (2023). Synthetic strategies for thiazolopyridine derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knime.com [knime.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes & Protocols: Developing Kinase Inhibitors from the Thiazolo[5,4-b]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Objective: This document provides a comprehensive technical guide on the design, synthesis, and evaluation of protein kinase inhibitors derived from the thiazolo[5,4-b]pyridine scaffold. It integrates established synthetic strategies with robust biochemical and cell-based protocols to facilitate the discovery of novel therapeutic agents.
Introduction: Targeting the Kinome with a Privileged Scaffold
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many cancers.[2] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.
Within the landscape of medicinal chemistry, certain heterocyclic structures are deemed "privileged" for their ability to bind to multiple biological targets. The thiazolo[5,4-b]pyridine scaffold has emerged as one such privileged chemotype.[3][4] Its structural features, including its similarity to purine isosteres, allow it to form crucial hydrogen bond interactions within the hinge region of kinase active sites.[3][4] This versatility has led to the development of inhibitors against a diverse range of kinases, including PI3K, c-KIT, ITK, BCR-ABL, and VEGFR2, making it a valuable starting point for drug discovery campaigns.[5][6]
This guide provides an in-depth framework for leveraging the thiazolo[5,4-b]pyridine scaffold, covering foundational synthetic chemistry, structure-activity relationship (SAR)-guided optimization, and detailed protocols for biochemical and cellular evaluation.
The Thiazolo[5,4-b]pyridine Scaffold: A Blueprint for Kinase Inhibition
The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system that serves as an excellent anchor for kinase inhibitors. Its utility stems from the strategic placement of nitrogen and sulfur atoms that can engage in key interactions with the kinase hinge region, a critical determinant of inhibitor binding.
The binding mode can vary depending on the target kinase and the substitution pattern on the scaffold. For instance, the 4-nitrogen can act as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group can form hydrogen bonds with the ITK hinge region.[5] Furthermore, functionalization at the 5-position has been successfully exploited to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2.[5] This inherent adaptability underscores its status as a privileged scaffold.
Caption: The Thiazolo[5,4-b]pyridine scaffold with key sites for kinase interaction.
Synthetic Strategies and Protocols
A multitude of synthetic routes to thiazolo[5,4-b]pyridine derivatives have been reported, often starting from commercially available substituted pyridines.[7][8][9] A common and effective strategy involves the construction of the thiazole ring onto a pyridine precursor, followed by functionalization through cross-coupling reactions.[4][5]
Protocol 1: Synthesis of a 5-Aryl-Thiazolo[5,4-b]pyridine Core
This protocol outlines a representative synthesis adapted from the development of c-KIT inhibitors, which employs a Suzuki cross-coupling reaction to install diversity at the 5-position.[5]
Causality Behind Experimental Choices:
-
Boc Protection: The amino group of the aminothiazole intermediate is protected with a Boc group to prevent side reactions during the subsequent Suzuki coupling.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki cross-coupling reactions involving heteroaromatic halides, ensuring efficient C-C bond formation.
-
Nitro Reduction: The reduction of the nitro group is a crucial step to yield a key amine intermediate, which can be further functionalized to explore additional SAR.
Caption: General workflow for the synthesis of a key thiazolo[5,4-b]pyridine intermediate.
Step-by-Step Procedure:
-
Aminothiazole Formation: To a solution of 3-amino-5-bromo-2-chloropyridine (1 equiv.) in a suitable solvent like acetic acid, add potassium thiocyanate (KSCN, 1.5 equiv.). Heat the mixture at 80-100 °C for 4-6 hours. Monitor by TLC. Upon completion, cool the reaction, pour into ice water, and neutralize with a base (e.g., NaHCO₃). Collect the precipitate by filtration to yield the aminothiazole intermediate.[4][5]
-
Boc Protection: Dissolve the aminothiazole intermediate (1 equiv.) in a solvent such as dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of DMAP. Stir at room temperature for 12-16 hours. Concentrate the reaction mixture and purify by column chromatography to obtain the Boc-protected compound.[5]
-
Suzuki Cross-Coupling: To a degassed mixture of the Boc-protected compound (1 equiv.), the desired arylboronic acid pinacol ester (1.2 equiv.), and a base (e.g., K₂CO₃, 2 equiv.) in a solvent system like 1,4-dioxane/water, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.). Heat the reaction under an inert atmosphere (N₂ or Ar) at 90-110 °C for 8-12 hours. Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography.[5]
-
Deprotection and/or Reduction: If the coupled aryl group contains a reducible moiety like a nitro group, it can be reduced using standard conditions (e.g., Fe powder and NH₄Cl in ethanol/water, or H₂ gas with a Pd/C catalyst).[5] If only Boc deprotection is required, treatment with trifluoroacetic acid (TFA) in DCM is effective. This step yields the key amine intermediate ready for further derivatization.
Structure-Activity Relationship (SAR) Guided Optimization
Systematic modification of the thiazolo[5,4-b]pyridine core is essential for improving potency and selectivity. An SAR study involves synthesizing a library of analogs and evaluating their biological activity to identify key structural features for optimal performance.
Case Study: c-KIT Inhibitors In the development of c-KIT inhibitors to overcome imatinib resistance, a series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated.[5] The SAR study revealed critical insights:
-
R¹ Group (Aryl Moiety): Exploration of the aryl group at the 5-position showed that substituents capable of fitting into a hydrophobic pocket were beneficial. For example, a 3-(trifluoromethyl)phenyl group resulted in moderate activity.[5]
-
R² Group (Amide Substitution): The amine intermediate was further acylated with various carboxylic acids. This exploration led to the identification of compound 6r , which showed potent inhibition of both wild-type and mutant c-KIT.[5]
| Compound | R¹ (at position 5) | R² (Amide) | c-KIT IC₅₀ (μM) | c-KIT V560G/D816V IC₅₀ (μM) |
| 6h | 2-methyl-5-nitrophenyl | 3-(trifluoromethyl)phenyl | 9.87 | Not Reported |
| 6r | 2-methyl-5-aminophenyl | N-methyl-5-tert-butylisoxazole-3-carboxamide | Potent (Value not specified) | 4.77 |
| Imatinib | N/A | N/A | Potent (Value not specified) | 38.2 |
Table 1: Representative SAR data for thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. Data adapted from Nam et al.[5]
This systematic approach demonstrates how iterative modifications, guided by biological data, can transform a moderately active hit into a potent lead compound capable of overcoming drug resistance.[5]
In Vitro Biochemical Evaluation
The first step in biological characterization is to determine the direct inhibitory effect of a compound on the purified target kinase. This is typically achieved through an in vitro kinase assay that measures the extent of substrate phosphorylation. Luminescence-based assays, which quantify ATP consumption (or ADP production), are widely used due to their high sensitivity and throughput.[10]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method for determining the IC₅₀ value of an inhibitor against a target kinase.[10]
Materials & Reagents:
-
Purified kinase of interest and its specific substrate peptide.
-
Thiazolo[5,4-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at a concentration near the Kₘ for the target kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well assay plates.
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used. Add a small volume (e.g., 2.5 µL) of each concentration to the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with no enzyme as a positive control (0% activity).
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer and add it to all wells (except the no-enzyme control).
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a mixture of the substrate and ATP in Kinase Assay Buffer. Add this mixture to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
ADP Detection (Part 1): Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[10]
Cell-Based Assay Characterization
While in vitro assays confirm direct target inhibition, cell-based assays are crucial to verify that a compound can enter cells, engage its target in a physiological context, and exert a functional effect.[11][12][13]
Choosing the Right Assay: The choice of cell-based assay depends on the kinase target and the desired biological readout.
-
Target Engagement: Assays like NanoBRET™ can directly measure compound binding to the target kinase inside living cells.[1][14]
-
Phosphorylation Status: Western blotting or ELISA-based methods can quantify the phosphorylation of a known downstream substrate of the target kinase, providing a direct measure of pathway inhibition.[12][14]
-
Phenotypic Readout: For oncogenic kinases, cell proliferation or viability assays are essential to confirm the anti-cancer effect of the inhibitor.[14]
Caption: Decision tree for selecting appropriate cell-based assays.
Protocol 3: Cell Proliferation Assay for Oncogenic Kinase Targets
This protocol is designed to measure the effect of an inhibitor on the proliferation of cancer cells that are dependent on the activity of the target kinase (e.g., GIST-T1 cells for c-KIT inhibitors).[5]
Materials & Reagents:
-
Cancer cell line with a dependency on the target kinase (e.g., GIST-T1, HMC1.2).[5]
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640 + 10% FBS).
-
Thiazolo[5,4-b]pyridine inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Sterile, clear-bottom, white-walled 96-well plates.
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to attach and resume proliferation for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or DMSO vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37 °C, 5% CO₂).
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold represents a highly productive starting point for the development of novel kinase inhibitors. By combining rational synthetic strategies with a robust cascade of in vitro and cell-based assays, researchers can efficiently navigate the hit-to-lead optimization process. The protocols and workflows detailed in this guide provide a validated framework for identifying potent and selective lead candidates. Successful lead compounds, such as the c-KIT inhibitor 6r , demonstrate the potential of this scaffold to address significant clinical challenges like acquired drug resistance.[5] Subsequent steps in the drug discovery pipeline would involve kinase selectivity profiling across a broad panel, determination of pharmacokinetic properties, and evaluation in in vivo models of disease.
References
- Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4168.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Ma, Y., et al. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules, 25(20), 4630.
- Zhang, P., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4679.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Siddiqui, H. L., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1033-1055.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 35147-35181.
- Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Peer review report.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [1,3]THIAZOLO[5,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. inits.at [inits.at]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
Fused heterocyclic systems are a cornerstone in medicinal chemistry, providing rigid three-dimensional structures that facilitate specific interactions with biological targets.[1] Among these, the thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged structure" due to its role as a bioisostere of purines, enabling it to interact with a wide array of biological targets.[1] This core is central to the design of novel therapeutics, with derivatives demonstrating a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1]
Notably, the thiazolo[5,4-b]pyridine framework has been extensively utilized in the development of potent kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The unique electronic properties of the thiazolo[5,4-b]pyridine core allow for versatile functionalization, enabling the development of inhibitors targeting a range of kinases, including Phosphoinositide 3-kinases (PI3K), c-KIT, Bruton's tyrosine kinase (ITK), BCR-ABL, RAF, and VEGFR2.[1][2]
This application note focuses on 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and its analogs, with a particular emphasis on their potential as PI3K inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed protocols for assessing their biochemical activity and cellular target engagement.
The PI3K Signaling Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2] Aberrant activation of this pathway, often through mutations or amplification of the PIK3CA gene (encoding the p110α catalytic subunit), is a frequent event in many human cancers. This makes the components of the PI3K pathway, particularly the class I PI3K isoforms (α, β, γ, δ), highly attractive targets for cancer therapy.
The core function of PI3K is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of proteins involved in cell cycle progression and survival.
Figure 1: Simplified PI3K Signaling Pathway. The diagram illustrates the activation of PI3K by Receptor Tyrosine Kinases (RTKs), leading to the phosphorylation of PIP2 to PIP3. PIP3 activates downstream effectors like AKT, promoting cell growth and survival. Thiazolo[5,4-b]pyridine-based inhibitors block this pathway by targeting PI3K.
Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridine-based PI3K Inhibitors
Recent studies have highlighted the potent PI3K inhibitory activity of thiazolo[5,4-b]pyridine derivatives. A key finding is the nanomolar potency of analogs featuring a methoxy-pyridine group, demonstrating the significance of this substitution for high-affinity binding.[2]
A study by Wang et al. (2020) synthesized a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines and evaluated their PI3Kα inhibitory activity.[2] Their findings underscore several critical structural features for potent inhibition:
-
The Thiazolo[5,4-b]pyridine Core: This scaffold acts as the foundational hinge-binding motif. The 4-nitrogen of the pyridine ring is proposed to form a key hydrogen bond interaction within the ATP-binding pocket of PI3K.[1][2]
-
The Methoxy-Pyridine Moiety: The presence of a methoxy-substituted pyridine ring attached to the thiazolo[5,4-b]pyridine core was found to be crucial for high potency. Replacing this with a phenyl group led to a significant decrease in activity.[2]
-
Sulfonamide Functionality: A sulfonamide group attached to the pyridine ring was identified as another key structural unit for potent PI3Kα inhibitory activity.[2]
These SAR insights provide a rationale for the design of highly potent and selective PI3K inhibitors based on the 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine scaffold.
| Compound ID | R Group (Sulfonamide) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 4-methoxy-phenyl | 3.6 | 38.2 | 4.8 | 6.5 |
| 19b | 2-chloro-4-fluoro-phenyl | 8.2 | 110.5 | 15.3 | 20.1 |
| 19c | 5-chloro-thiophene | 6.5 | 95.6 | 12.8 | 18.4 |
| Data sourced from Wang et al., Molecules 2020, 25(19), 4549.[2] |
Table 1: In Vitro PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogs. The table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against the four class I PI3K isoforms. Compound 19a, featuring a methoxy-phenyl sulfonamide, demonstrates the most potent inhibition of PI3Kα.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the biochemical potency and cellular target engagement of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and its analogs.
Protocol 1: PI3K Alpha HTRF® Kinase Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of test compounds against the PI3Kα enzyme using Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the production of PIP3, the product of the PI3K-catalyzed reaction.
Principle: The assay is a competitive immunoassay. The PIP3 product generated by the kinase reaction competes with a biotinylated-PIP3 tracer for binding to a GST-tagged GRP1 PH domain, which is in turn detected by a Europium cryptate-labeled anti-GST antibody. The biotin-PIP3 is detected by streptavidin-XL665. When the tracer is bound to the PH domain, FRET occurs between the Europium donor and the XL665 acceptor. The PIP3 product from the enzyme reaction displaces the tracer, leading to a decrease in the HTRF signal.
Figure 2: HTRF Kinase Assay Workflow. A step-by-step overview of the Homogeneous Time-Resolved Fluorescence kinase assay.
Materials:
-
PI3Kα enzyme
-
PI3K HTRF Assay Kit (containing PIP2 substrate, ATP, stop solution, and detection reagents)
-
Test compound (e.g., 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine analog)
-
DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series.
-
Reagent Preparation:
-
Prepare the 1x Reaction Buffer by diluting the provided 4x stock.
-
Prepare the ATP Working Solution in 1x Reaction Buffer to 4x the final desired concentration (e.g., 400 µM for a final concentration of 100 µM).
-
Prepare the PI3K/Lipid Working Solution by diluting the PI3K enzyme and PIP2 substrate in 1x Reaction Buffer.
-
-
Assay Plate Setup:
-
Add 0.5 µL of serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 14.5 µL of 1x Reaction Buffer to the negative control (no enzyme) wells.
-
Add 14.5 µL of the PI3K/Lipid Working Solution to the positive control and test compound wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the ATP Working Solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the Stop Solution to all wells.
-
Add 5 µL of the Detection Mix to all wells.
-
Seal the plate and incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Rationale for Experimental Choices:
-
HTRF Technology: This technology is chosen for its high sensitivity, low background, and resistance to compound interference, making it ideal for high-throughput screening.[3][4][5][6]
-
Competitive Assay Format: This format allows for the detection of inhibitors that act at the ATP-binding site, the substrate-binding site, or allosteric sites.
-
384-well Plate Format: This format reduces reagent consumption and allows for higher throughput compared to 96-well plates.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to verify that a compound engages its target protein within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's stability and resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps in a CETSA experiment, from cell treatment to data analysis.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a PIK3CA mutation)
-
Cell culture medium and reagents
-
Test compound and DMSO
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a temperature gradient function
-
Reagents and equipment for Western blotting (lysis buffer, SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in fresh media.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the treated cells, wash with cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~1 x 10^7 cells/mL.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes.
-
-
Heat Treatment:
-
Place the aliquots in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C, with 2°C increments), followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blotting using an antibody specific for the target protein (e.g., anti-PI3Kα) and a loading control (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
-
Rationale for Experimental Choices:
-
Intact Cells: Using intact cells provides a more physiologically relevant environment to assess target engagement, as it accounts for cell permeability and potential off-target effects.[8]
-
Freeze-Thaw Lysis: This method of lysis is gentle and avoids the use of detergents that could interfere with protein stability.[7]
-
Western Blotting: This is a standard and widely available technique for quantifying the amount of a specific protein in a complex mixture.
Conclusion
The 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The demonstrated high potency of its analogs against PI3Kα, a key oncogenic driver, highlights its therapeutic potential. The protocols detailed in this application note provide a robust framework for researchers to characterize the biochemical activity and cellular target engagement of novel compounds based on this privileged scaffold, thereby accelerating the drug discovery process.
References
- Wang, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4549. [Link]
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
- Cho, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2996. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Ali, H., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1836-1845. [Link]
- Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4438. [Link]
- Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-93. [Link]
- Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]
- Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay.
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
- Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(13), 5875-5893. [Link]
- Revvity. (2024, June 11). How to run a cell based phospho HTRF assay [Video]. YouTube. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for the Analytical Characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1][2] The methoxy and amine functional groups further modulate the molecule's physicochemical properties, influencing its biological activity and analytical behavior.
Accurate and robust analytical methods are paramount for the successful development of any new chemical entity. These methods are essential for confirming the identity and purity of newly synthesized batches, quantifying the compound in various matrices, and identifying potential impurities or degradants. This document provides a comprehensive guide to the analytical techniques best suited for the characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, offering detailed protocols and the scientific rationale behind the methodological choices.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃OS | [3][4] |
| Molecular Weight | 181.22 g/mol | [3][4] |
| CAS Number | 13797-77-8 | [3][4] |
| Appearance | Predicted to be a solid | [3] |
| Purity (Typical) | ≥95% | [3] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of small organic molecules like 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. The method separates compounds based on their hydrophobicity.
Rationale for Method Design
The presence of the basic amine and pyridine nitrogen atoms necessitates the use of an acidic modifier in the mobile phase. This ensures that the analyte is consistently protonated, leading to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanol groups on the silica-based column packing. A C18 column is a versatile and robust starting point for method development.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a sample of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and to identify any impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Materials:
-
Sample of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Methanol (for sample dissolution)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 20 minutes | A broad gradient is suitable for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Aromatic heterocycles typically absorb in this UV range. |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution with the initial mobile phase (95% A: 5% B) to a final concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[5] It is the definitive method for confirming the molecular weight of the target compound.
Rationale for Method Design
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation.[6] This allows for unambiguous molecular weight determination. The LC method can be similar to the HPLC method described above, but with a faster gradient to reduce analysis time.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Instrumentation:
-
LC-MS system with an ESI source.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Look for the protonated molecular ion [M+H]⁺.
Expected Results:
The expected protonated molecular ion [M+H]⁺ for C₇H₇N₃OS is m/z 182.04.
Predicted Fragmentation
Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the parent ion.
Caption: A plausible fragmentation pathway for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Sample Preparation and Experiment Choice
Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice of solvent as the compound is likely to be soluble in it, and the amine protons will be observable. Standard ¹H and ¹³C spectra will provide primary structural information. 2D NMR experiments like COSY and HSQC can be used to assign protons and carbons definitively.
Experimental Protocol: NMR
Objective: To confirm the chemical structure of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a standard carbon NMR spectrum (proton-decoupled).
-
Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.8 - 4.0 | singlet | 3H |
| Aromatic CH | 7.0 - 8.0 | multiplet | 2H |
| -NH₂ | 7.5 - 8.5 | broad singlet | 2H |
Note: These are estimated values and will need to be confirmed by experimental data.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. This is a fundamental technique for confirming the empirical formula.
Protocol: Elemental Analysis
Objective: To confirm the elemental composition of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Procedure:
-
Submit a pure, dry sample (2-3 mg) to an analytical laboratory for CHNS analysis.
-
Compare the experimental results with the theoretical values.
Theoretical Composition for C₇H₇N₃OS:
| Element | Theoretical % |
| Carbon (C) | 46.39 |
| Hydrogen (H) | 3.89 |
| Nitrogen (N) | 23.19 |
| Sulfur (S) | 17.70 |
| Oxygen (O) | 8.83 |
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. A combination of HPLC for purity, LC-MS for identity, NMR for structure elucidation, and elemental analysis for elemental composition will ensure a thorough and reliable assessment of this compound. The specific parameters provided in the protocols should serve as an excellent starting point for method development and can be further optimized as needed.
References
- PubChem. 5-methyl-4H,5H,6H,7H-[3][7]thiazolo[5,4-c]pyridin-2-amine.
- Steamy Kitchen. 5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine.
- Giraud, F., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(18), 6924.
- Hoffman Fine Chemicals. 5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine.
- AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings, 2390, 020023.
- ResearchGate. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones.
- SpectraBase. thiazolo[4,5-b]pyridin-5(4H)-one, 2-amino-7-[4-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-.
- SpectraBase. thiazolo[4,5-b]pyridin-5(4H)-one, 7-[3-[(2-chlorophenyl)methoxy]phenyl]-2-(ethylamino)-6,7-dihydro-.
- Lee, K., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(15), 3379.
- ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
- PubChem. Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-.
- Abosyn. thiazolo[5,4-b]pyridin-5-amine.
- Gomaa, A. M., et al. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][4][8]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 26(16), 4949.
- SIELC Technologies. Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- on Newcrom R1 HPLC column.
- CP Lab Chemicals. thiazolo[5, 4-b]pyridin-2-amine, min 97%.
- Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
- Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403.
- Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
- Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. ARKIVOC.
- ResearchGate. Synthesis of Thiazolo[4,5-d]pyridines.
- Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 8(9), 1845-1854.
Sources
- 1. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vivo Formulation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Abstract
This document provides a comprehensive guide for the formulation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (C₇H₇N₃OS, MW: 181.22 g/mol ) for in vivo preclinical studies.[1] Given that many kinase inhibitors and heterocyclic compounds exhibit poor aqueous solubility, this guide is structured around a systematic approach to vehicle screening and formulation development to ensure optimal drug exposure for pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[2][3] We will detail the underlying principles of formulation science, provide step-by-step protocols for solubility screening, and offer methodologies for preparing solutions, suspensions, and lipid-based formulations.
Introduction: The Challenge of Formulating Poorly Soluble Kinase Inhibitors
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine belongs to the thiazolo-pyridine class of compounds, a scaffold known to produce potent kinase inhibitors.[4] A common characteristic of such molecules is their lipophilic nature and consequently, poor aqueous solubility. This presents a significant hurdle for in vivo studies, as inadequate dissolution in the gastrointestinal tract or precipitation upon injection can lead to low and erratic bioavailability, making the interpretation of efficacy and toxicity data challenging.[2] Therefore, a well-defined formulation strategy is not just a preparatory step but a critical component of the overall preclinical research program.
The primary objective of preclinical formulation development is to create a safe and effective delivery system that ensures consistent and adequate drug exposure in animal models. The choice of formulation can significantly impact the pharmacokinetic profile of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME).
Pre-formulation Assessment: Understanding the Molecule
Before embarking on formulation development, a thorough characterization of the drug substance is essential.
Physicochemical Properties
A summary of the known properties of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃OS | [1] |
| Molecular Weight | 181.22 g/mol | [1] |
| Appearance | Purple solid | [5] |
| Purity | ≥95% | [5] |
The solid-state properties, such as crystallinity and polymorphism, can also influence solubility and dissolution rate. While not detailed here, it is recommended to characterize the solid form of the supplied batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Solubility: The First Crucial Step
The cornerstone of formulating a poorly soluble compound is to determine its solubility in a range of pharmaceutically acceptable vehicles. This data will guide the selection of the most appropriate formulation strategy. A tiered approach to solubility screening is recommended.
Caption: Tiered approach to solubility screening.
This protocol aims to determine the thermodynamic solubility of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in various vehicles.
Materials:
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
Selected vehicles (e.g., pH buffers, PEG 400, Tween 80, corn oil)
-
2 mL screw-cap vials
-
Vortex mixer
-
Shaking incubator at 25°C and 37°C
-
Centrifuge
-
HPLC with a suitable analytical column and method for quantification
Procedure:
-
Add an excess amount of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (e.g., 2-5 mg) to a 2 mL vial.
-
Add 1 mL of the selected vehicle to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure the powder is well-dispersed.
-
Place the vials in a shaking incubator at a constant temperature (25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the standard curve range.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Express the solubility in mg/mL or µg/mL.
Formulation Development Strategies and Protocols
Based on the results of the solubility screening, an appropriate formulation can be developed.
Aqueous-Based Formulations
If the compound exhibits sufficient solubility in aqueous buffers at a physiologically relevant pH, this is often the simplest and preferred approach.
Applicability: When the target concentration is below the measured aqueous solubility.
Example Vehicle: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Weigh the required amount of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine based on the desired final concentration and volume.
-
Transfer the compound to a sterile volumetric flask.
-
Add a portion of the PBS buffer (approximately 70-80% of the final volume).
-
Agitate the mixture using a magnetic stirrer or sonication until the compound is fully dissolved. Gentle warming may be applied if the compound's stability is not compromised.
-
Once dissolved, add the remaining buffer to reach the final volume.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential particulates.
Co-solvent and Surfactant-Based Formulations
For compounds with poor aqueous solubility, the use of co-solvents and surfactants can significantly enhance solubility.
Applicability: For intravenous (IV) or oral (PO) administration when aqueous solubility is low.
Commonly Used Vehicles:
-
PEG 400 in Saline: A common vehicle for many preclinical studies.
-
Tween 80 in Saline: A non-ionic surfactant that can improve solubility and stability.
-
Kolliphor® HS 15 (Solutol® HS 15): A non-ionic solubilizer and emulsifier.
Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)
Procedure:
-
Weigh the required amount of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
In a sterile container, dissolve the compound in DMSO first.
-
Add PEG 400 and vortex until a clear solution is obtained.
-
Slowly add the saline while vortexing to avoid precipitation of the compound.
-
Visually inspect the final formulation for clarity.
Causality behind the choice: DMSO is a powerful solvent, but can have toxic effects at high concentrations. Limiting it to 10% or less is a common practice. PEG 400 acts as a co-solvent to maintain solubility when the aqueous component is added.
Suspension Formulations
When the required dose is high and cannot be achieved in a solution, a suspension is a viable alternative for oral administration.
Applicability: For high-dose oral gavage studies.
Example Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80.
Procedure:
-
Prepare the vehicle by slowly adding the suspending agent (MC or CMC) to water while stirring. Allow it to hydrate fully (this may take several hours or can be expedited by heating, followed by cooling).
-
Add Tween 80 to the vehicle and mix.
-
Weigh the required amount of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
In a mortar, add a small amount of the vehicle to the compound to form a smooth paste (this process is called levigation).
-
Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.
-
Transfer the suspension to a calibrated container.
Rationale: The suspending agent increases the viscosity of the vehicle, slowing down the sedimentation of drug particles. Tween 80 acts as a wetting agent, allowing the hydrophobic drug particles to be dispersed in the aqueous vehicle.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
Applicability: For oral administration of lipophilic compounds.
Example Vehicle: Corn oil or a self-emulsifying drug delivery system (SEDDS).
Procedure (for a simple oil solution):
-
Weigh the required amount of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
Transfer the compound to a sterile vial.
-
Add the required volume of corn oil.
-
Mix using a vortex mixer and sonicate in a water bath until the compound is fully dissolved. Gentle heating may be necessary.
Formulation Stability Assessment
It is crucial to ensure that the formulation is stable for the duration of the study.
| Parameter | Method | Acceptance Criteria |
| Visual Appearance | Macroscopic and microscopic observation | No precipitation, crystallization, or phase separation. |
| Drug Concentration | HPLC analysis | 85-115% of the initial concentration. |
| pH | pH meter | Within ± 0.5 units of the initial pH. |
Stability should be assessed at the intended storage temperature (e.g., 4°C) and at the temperature of administration (e.g., room temperature or 37°C).
In Vivo Administration Considerations
The choice of formulation will also be influenced by the intended route of administration.
Oral Gavage (PO)
-
Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Formulation Type: Solutions, suspensions, or lipid-based formulations are acceptable.
-
Viscosity: For suspensions, ensure the viscosity is low enough to be easily drawn into and dispensed from a syringe.
Intravenous Injection (IV)
-
Volume: Typically 1-5 mL/kg for rats and 5-10 mL/kg for mice.
-
Formulation Type: Must be a clear, particle-free solution.
-
Physiological Compatibility: The formulation should be isotonic and have a pH close to physiological pH (around 7.4) to minimize irritation and hemolysis.
Data Interpretation and Troubleshooting
The pharmacokinetic data obtained will be the ultimate indicator of the formulation's success.
-
High Variability: May indicate issues with solubility, dissolution, or stability of the formulation.
-
Low Exposure: Could be due to poor absorption resulting from inadequate formulation, or it could be an inherent property of the drug (e.g., high first-pass metabolism).
If a formulation performs poorly, a systematic re-evaluation of the pre-formulation data is warranted. It may be necessary to explore more complex formulation strategies, such as amorphous solid dispersions or nanoparticle formulations.
Conclusion
The successful in vivo evaluation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is critically dependent on the development of an appropriate formulation. By following a systematic approach of solubility screening, rational vehicle selection, and careful preparation and characterization, researchers can develop a robust formulation that will provide reliable and reproducible data in preclinical studies.
References
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3–4), 278–287. [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
- Warren, D. B., Chalmers, D. K., Pouton, C. W., & Pouton, C. W. (2010). Structure and dynamics of self-emulsifying drug delivery systems. Journal of Pharmaceutical Sciences, 99(9), 3971–3981. [Link]
- Gao, P., & Morozowich, W. (2006). Development of supersaturatable self-emulsifying drug delivery system (S-SEDDS) for improving the oral absorption of poorly soluble drugs. Expert Opinion on Drug Delivery, 3(1), 97–110. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Thiazolo[5,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-b]pyridine scaffold is recognized as a "privileged" heterocyclic structure in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen and sulfur heteroatoms provides a versatile template for interacting with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potential as anticancer agents.[2][3][4] A significant body of research has highlighted their efficacy as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][5][6] The anti-proliferative effects of these compounds are often a direct consequence of this kinase inhibition, leading to downstream events such as cell cycle arrest and the induction of programmed cell death (apoptosis).[5][7]
This guide serves as a comprehensive resource for researchers in oncology and drug development. It provides an overview of the mechanisms of action of thiazolo[5,4-b]pyridine derivatives and offers detailed, field-proven protocols for their systematic evaluation as anti-proliferative agents. The methodologies described herein are designed to be self-validating and provide a robust framework for generating reliable and reproducible data, from initial viability screening to more detailed mechanistic studies.
Section 1: Mechanistic Overview - Targeting Key Cancer Signaling Pathways
The primary mechanism by which many thiazolo[5,4-b]pyridine derivatives exert their anti-proliferative effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[2] This scaffold has been successfully utilized to develop inhibitors for several key oncogenic kinases, including c-KIT, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][5][7] Inhibition of these upstream kinases blocks the propagation of signals essential for cell growth, survival, and proliferation.
A generalized representation of this inhibitory action is depicted below. By blocking a key receptor tyrosine kinase (RTK) or an intracellular kinase, these compounds can halt the activation of downstream pro-survival and proliferative pathways like the PI3K/AKT and RAS/MAPK cascades. This blockade can ultimately trigger cell cycle arrest and apoptosis.[5]
Caption: Generalized signaling cascade inhibited by thiazolo[5,4-b]pyridine derivatives.
Section 2: Experimental Workflow for In Vitro Evaluation
A logical, phased approach is essential for characterizing the anti-proliferative activity of novel compounds. The workflow begins with a broad screening assay to measure overall effects on cell viability and proliferation. Hits from this initial screen are then subjected to more detailed mechanistic assays to determine how they are affecting the cells—specifically, by inducing cell cycle arrest or apoptosis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancers | Free Full-Text | Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 7. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Cycle Arrest with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a novel small molecule belonging to the thiazolo[5,4-b]pyridine class of heterocyclic compounds. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of various kinases.[1][2][3] Preliminary investigations suggest that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine may possess anti-proliferative properties by inducing cell cycle arrest, making it a compound of interest for cancer research and drug development.
This guide provides a comprehensive overview of the hypothetical mechanism of action of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a cell cycle inhibitor and offers detailed protocols for its characterization in a research setting. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Hypothetical Mechanism of Action: Targeting the G1/S Checkpoint
We hypothesize that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine induces cell cycle arrest by inhibiting the activity of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the G1 phase of the cell cycle.[4][5] In their active state, complexed with Cyclin D, they phosphorylate the Retinoblastoma (Rb) protein.[5][6] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for entry into the S phase, the DNA synthesis phase of the cell cycle.[6]
By inhibiting CDK4/6, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine would prevent the phosphorylation of Rb, thereby keeping E2F in an inactive state. This would effectively block the transition from the G1 to the S phase, leading to an accumulation of cells in the G1 phase of the cell cycle.[7]
Caption: A streamlined experimental workflow for investigating the cell cycle effects of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Data Presentation
Table 1: Example IC50 Values of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| HCT-116 | Colon Cancer | 8.9 ± 1.1 |
| A375 | Melanoma | 12.5 ± 2.3 |
Table 2: Example Cell Cycle Distribution in MCF-7 Cells Treated with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine for 24h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |
| 5 µM Compound | 72.1 ± 4.5 | 15.2 ± 1.8 | 12.7 ± 1.5 |
| 10 µM Compound | 85.6 ± 5.2 | 8.1 ± 1.2 | 6.3 ± 0.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is designed to determine the concentration of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining. [8][9] Materials:
-
Cells treated with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS) [8]* Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes. [8]2. Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. [8]4. Incubate the cells at 4°C for at least 30 minutes. [8]5. Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. [8]6. Wash the cells twice with 1 mL of PBS. [8]7. Resuspend the cell pellet in 500 µL of PI staining solution. [8][9]8. Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. [9]10. Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases. [8][9]
Protocol 3: Western Blotting for Cell Cycle Proteins
This protocol is for the detection of key proteins involved in the G1/S transition to confirm the mechanism of action.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin D1, anti-CDK4, anti-β-actin) [4][6][10][11]* HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Cellular Senescence Assay (SA-β-gal Staining)
This protocol is to assess if prolonged treatment with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine induces cellular senescence. [12][13][14][15] Materials:
-
Cells grown on coverslips or in multi-well plates
-
1X PBS
-
Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) [12][13]* Staining Solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, MgCl2, and citric acid/sodium phosphate buffer at pH 6.0) [14][15] Procedure:
-
Treat cells with the compound for an extended period (e.g., 5-7 days), replacing the medium with fresh compound every 2-3 days.
-
Aspirate the medium and wash the cells twice with 1X PBS. [12][13]3. Fix the cells with 1X Fixing Solution for 10-15 minutes at room temperature. [15][16]4. Remove the fixing solution and wash the cells three times with 1X PBS. [12][13]5. Add the freshly prepared Staining Solution to the cells.
-
Incubate the cells at 37°C without CO2 for 4 to 24 hours, protected from light. [12][13][16]7. Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity. [12][14]8. Count the percentage of blue-stained senescent cells.
References
- Cellular Senescence Assay Kit (SA-β-gal Staining). Cell Biolabs, Inc. [Link]
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
- Cellular Senescence Assay Kit (SA-β-gal Staining). Cell Biolabs, Inc. [Link]
- Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.
- Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Cell Cycle Tutorial Contents. The University of Edinburgh. [Link]
- Techniques to Induce and Quantify Cellular Senescence. PMC - NIH. [Link]
- Western blot assay detects protein levels of cyclin D1 (D1), CDK4,...
- Anti-Cyclin D1.
- Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Oncology. [Link]
- Induced cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]
- Exploiting Cancer Cell Cycling for Selective Protection of Normal Cells. AACR Journals. [Link]
- Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time...
- Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. MDPI. [Link]
- Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. Scientia Pharmaceutica. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
- Isoform-selective thiazolo[5,4-b]pyridine S1P1 Agonists Possessing Acyclic Amino Carboxyl
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
- Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. PubMed. [Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
Sources
- 1. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 6. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. mblbio.com [mblbio.com]
- 11. researchgate.net [researchgate.net]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. telomer.com.tr [telomer.com.tr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Thiazolo[5,4-b]pyridines
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine scaffold, a heterocyclic system of significant interest to the pharmaceutical and medicinal chemistry communities.[1] This structural motif is a key component in a variety of biologically active molecules. Derivatives have demonstrated potent and selective inhibitory activity against critical cellular targets, marking them as promising candidates for drug development programs.[2]
Notably, certain thiazolo[5,4-b]pyridine derivatives have been identified as powerful inhibitors of phosphoinositide 3-kinase (PI3K) and the c-KIT receptor tyrosine kinase.[2][3] The PI3K pathway is fundamental to cell survival, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Similarly, mutations and overactivation of c-KIT are implicated in various malignancies, including gastrointestinal stromal tumors (GIST). The development of inhibitors that can overcome resistance to existing therapies is a critical area of research.[3] The thiazolo[5,4-b]pyridine core provides a robust framework for designing such next-generation inhibitors.
Traditional synthetic routes to these compounds often require harsh reaction conditions, long reaction times, and complex purification procedures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the construction of such heterocyclic systems, offering a greener, faster, and more efficient alternative.[4][5]
The Engine of Modern Synthesis: Principles of Microwave Irradiation
Microwave-assisted synthesis utilizes the ability of polar molecules and ions within a reaction mixture to directly absorb microwave energy (typically at 2.45 GHz).[4] Unlike conventional heating, which relies on slow heat transfer through conduction and convection from the vessel walls, microwave heating is instantaneous and uniform throughout the bulk of the sample. This direct energy transfer leads to a rapid increase in temperature and pressure (in a sealed vessel), dramatically accelerating reaction rates.
The primary advantages of this technology in the synthesis of heterocyclic scaffolds like thiazolo[5,4-b]pyridines include:
-
Drastic Reduction in Reaction Time: Reactions that take many hours under conventional reflux can often be completed in a matter of minutes.[6]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[7]
-
Enhanced Efficiency: The ability to rapidly screen various solvents, catalysts, and temperatures allows for faster optimization of reaction conditions.
-
Alignment with Green Chemistry: MAOS often requires less solvent and consumes significantly less energy than traditional methods, contributing to more sustainable laboratory practices.[8][9]
This guide provides detailed protocols for the efficient synthesis of substituted thiazolo[5,4-b]pyridines using dedicated microwave reactors, highlighting the power of this technology to accelerate discovery chemistry.
Protocol 1: One-Pot Synthesis of 2-Alkyl/Aryl-aminothiazolo[5,4-b]pyridines
This protocol is adapted from a demonstrated, efficient one-step synthesis utilizing a 3-amino-2-chloropyridine precursor and a suitable isothiocyanate under microwave irradiation. The use of the bio-based, green solvent Sabinene has been shown to be particularly effective.[7][10]
Causality and Experimental Rationale
The reaction proceeds via an initial nucleophilic attack of the amino group of the pyridine onto the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Under thermal activation provided by the microwave, an intramolecular nucleophilic aromatic substitution (SNAr) occurs. The sulfur atom of the thiourea displaces the chlorine atom on the pyridine ring, leading to cyclization and formation of the fused thiazolo[5,4-b]pyridine system.[10] Microwave heating is crucial for efficiently driving the cyclization step, which is often the rate-limiting part of the sequence under conventional conditions.
Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted 3-amino-2-chloropyridine (1.0 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add the desired isothiocyanate (1.0 mmol, 1.0 equiv.) followed by 1 mL of a suitable high-boiling solvent (e.g., Sabinene, CPME, or DMF). Note: Sabinene is a recommended green solvent for this reaction.[9][10]
-
Vial Sealing: Securely cap the vial using a specialized crimper for microwave vials.
-
Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 130-160 °C for 1-2 hours. The optimal time and temperature should be determined for each specific substrate combination (see Table 1 for examples).
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically with forced air cooling within the microwave unit).
-
Product Isolation: Upon cooling, the desired product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of a suitable solvent, such as cold ethyl acetate, to remove any residual starting materials or solvent.
-
Drying: Dry the purified product under vacuum to yield the final 2-substituted-aminothiazolo[5,4-b]pyridine.
Data Summary: Optimization of Microwave Conditions
The following table summarizes optimized conditions for the synthesis of a representative product, 2-(phenylamino)-6-methylthiazolo[5,4-b]pyridine, adapted from the literature.[7]
| Entry | Reagent Equivalents (Pyridine:Isothiocyanate) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 1.1 : 1.0 | 130 | 2 | Sabinene | 64 |
| 2 | 1.1 : 1.0 | 160 | 1 | Sabinene | 60 |
| 3 | 1.0 : 1.0 | 130 | 2 | Sabinene | 55 |
| 4 | 1.1 : 1.0 | 130 | 2 | CPME | 58 |
| 5 | 1.1 : 1.0 | 130 | 2 | Eucalyptol | 51 |
Protocol 2: Synthesis of 2-Aminothiazolo[5,4-b]pyridines via Thiocyanate
This protocol describes a common and effective method for installing a 2-amino group on the thiazolo[5,4-b]pyridine core. The reaction proceeds via the cyclization of a 2-chloro-3-aminopyridine with a thiocyanate salt. While a specific microwave protocol for this exact transformation is not widely published, this procedure is constructed based on analogous microwave-assisted syntheses of 2-aminothiazoles.[6]
Causality and Experimental Rationale
The synthesis begins with the reaction between 2-chloro-3-aminopyridine and potassium thiocyanate. It is proposed that an intermediate pyridylthiourea is formed in situ. Subsequently, a microwave-promoted intramolecular cyclization occurs where the amino group attacks the thiocyanate carbon, or a related intermediate, followed by tautomerization to yield the stable 2-aminothiazolo[5,4-b]pyridine. The high temperatures and pressures achieved in a sealed microwave vial facilitate the rapid formation and cyclization of the intermediate, providing a significant advantage over conventional heating methods.
Proposed Reaction Mechanism
Caption: Proposed mechanism for 2-aminothiazole formation.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine 2-chloro-3-aminopyridine (1.0 mmol, 1.0 equiv.) and potassium thiocyanate (KSCN) (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 3-4 mL of a polar, high-boiling solvent such as DMF or NMP.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate with stirring at a temperature of 150-180 °C for 20-40 minutes. Initial optimization is recommended, starting with a lower temperature and shorter time.
-
Cooling: Once the reaction is complete (monitored by TLC if possible), cool the vial to room temperature.
-
Work-up: Pour the reaction mixture into a beaker containing 20 mL of ice-water. A precipitate should form.
-
Neutralization and Isolation: Adjust the pH of the aqueous mixture to ~8-9 with a suitable base (e.g., aqueous ammonia or NaHCO₃ solution) to ensure complete precipitation of the product. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Concluding Remarks for the Modern Researcher
The protocols outlined in this guide demonstrate the transformative impact of microwave-assisted synthesis on the preparation of the medicinally important thiazolo[5,4-b]pyridine scaffold. By leveraging the principles of direct and rapid heating, researchers can significantly shorten synthesis times, improve yields, and move towards more environmentally sustainable chemical practices. The one-pot nature of these reactions, particularly when combined with multicomponent strategies, allows for the rapid generation of diverse compound libraries, a critical task in modern drug discovery and development. The self-validating nature of these protocols, characterized by high purity and reproducible yields, underscores the trustworthiness and authority of microwave technology as a cornerstone of contemporary synthetic chemistry.
References
- Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Vertex AI Search.
- Charvillon M, Ferreira V, Caillet E, Bodin L, Auville A, Berteina-Raboin S. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. 2023;28(20):6924.
- Charvillon M, Ferreira V, Caillet E, Bodin L, Auville A, Berteina-Raboin S. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Preprints.org. 2023.
- Charvillon M, Ferreira V, Caillet E, et al. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Semantic Scholar. 2023.
- Charvillon M, Ferreira V, Caillet E, et al. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. MDPI. 2023.
- Gomha SM, et al. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. 2021;26(14):4130.
- Hantzsch Thiazole Synthesis. SynArchive.
- Wang Y, et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4686.
- Kim SY, et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). 2021;13(21):5556.
- Sharma V, et al. Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2023;198(11):1125-1144.
- Kamila S, et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters. 2012;53(37):4921-4924.
- El-Gazzar AR, et al. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Bioorganic & Medicinal Chemistry. 2018;26(12):3347-3356.
- Al-Omair MA, et al. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. 2016;21(1):97.
- Dolzhenko AV, et al. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. 2022;12(16):9951-9960.
- A one-step synthesis of thiazolo[5,4-b]pyridines from an appropriately substituted chloronitropyridine and thioamide, or thiourea, is presented. ResearchGate.
- Rahatgaonkar AM, et al. Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
- Boufroura H, et al. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. 2011;16(12):9920-9958.
Sources
- 1. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jusst.org [jusst.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives
Abstract
The thiazolo[4,5-b]pyridin-7(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active agents.[1][2] Traditional solution-phase syntheses of such complex heterocycles often involve tedious workup procedures and purification challenges, limiting their amenability to library synthesis for drug discovery.[1] This guide provides a detailed protocol for an efficient, traceless solid-phase synthesis (SPS) of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. This methodology allows for the modular introduction of chemical diversity at three distinct points, facilitating the rapid generation of compound libraries with high purity.[1][2][3] The protocol is based on a five-step sequence initiated on Merrifield resin, with stepwise yields reported between 72% and 87%.[1][2][3]
Introduction: The Significance of the Thiazolo[4,5-b]pyridin-7(4H)-one Scaffold
Fused heterocyclic systems are cornerstones of modern drug discovery. Among them, structures that integrate quinolone-like frameworks are particularly noteworthy for their broad-spectrum biological activities.[1] The thiazolo[4,5-b]pyridin-7(4H)-one core represents a strategic fusion of a thiazole ring with a pyridinone system. This combination is compelling for several reasons:
-
Expansion of Chemical Space: Incorporating a thiazole unit into a pyridinone framework expands the available chemical space for lead discovery and optimization.[1][2]
-
Privileged Motifs: Both thiazole and pyridinone rings are recognized as privileged motifs in drug design. Thiazoles are known for their antibacterial, anti-inflammatory, and enzyme-inhibitory properties, while the pyridinone core is central to many established pharmaceuticals.[1][2]
-
Structural Analogy: This scaffold can be viewed as an isostere of purine systems, which are fundamental to numerous biological processes. This resemblance allows molecules based on this scaffold to interact with biological targets typically addressed by purine analogs.[4]
The development of efficient and modular synthetic strategies, particularly those compatible with solid-phase techniques, is crucial for exploring the full therapeutic potential of this scaffold.[5] The traceless solid-phase approach detailed herein addresses this need, providing a robust platform for generating diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1][2]
Principle of the Synthesis: A Traceless Solid-Phase Approach
Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry, including simplified purification of intermediates (by simple filtration and washing), the ability to drive reactions to completion using excess reagents, and amenability to automation.[5][6]
This protocol employs a traceless synthesis strategy. In this approach, the point of attachment to the solid support is an integral part of the final heterocyclic ring system. The cleavage step is a key bond-forming reaction that constructs the target scaffold while simultaneously releasing it from the resin. This ensures that only the desired cyclized product is released into solution, leading to exceptionally high purity of the crude product.[1][7]
The synthesis commences on Merrifield resin, a common and robust solid support for peptide and small molecule synthesis.[1][2][8] The overall workflow involves the sequential construction of the thiazole ring, followed by the formation of the pyridinone ring, and finally, diversification and cleavage.
Overall Synthetic Workflow
Caption: Five-step traceless solid-phase synthesis workflow.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Merrifield Resin (1% DVB, 100-200 mesh) | Standard Suppliers | Loading capacity typically 1.0-2.0 mmol/g. |
| Potassium cyanocarbonimidodithioate | Synthesis required | Prepared from malononitrile, carbon disulfide, and potassium hydroxide. |
| α-Halo Ketones (e.g., 1-chloro-4-phenylbut-3-yn-2-one) | Custom Synthesis/Commercial | R¹ diversity element. |
| Alkyl Halides (e.g., Iodomethane, Benzyl bromide) | Standard Suppliers | R² diversity element. |
| m-Chloroperoxybenzoic acid (mCPBA) | Standard Suppliers | Caution: Potentially explosive when dry. |
| Various Amines and Thiols | Standard Suppliers | R³ diversity element. |
| Potassium Carbonate (K₂CO₃) | Standard Suppliers | Anhydrous. |
| Sodium Hydride (NaH), 60% in mineral oil | Standard Suppliers | Handle with care under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Standard Suppliers | Anhydrous, peptide synthesis grade. |
| Dichloromethane (DCM) | Standard Suppliers | Anhydrous. |
| Triethylamine (TEA) | Standard Suppliers | Distill before use. |
| Trifluoroacetic acid (TFA) | Standard Suppliers | For verification cleavage. |
Step 1: Preparation of Solid-Supported Cyanocarbonimidodithioate (8)
-
Resin Swelling: Place Merrifield resin (6) (1.0 eq) in a solid-phase synthesis vessel. Add anhydrous DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Loading: In a separate flask, dissolve potassium cyanocarbonimidodithioate (7) (3.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at 60 °C for 12 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), water (3x), methanol (3x), and DCM (3x).
-
Drying: Dry the resin (8) under high vacuum to a constant weight.
Causality Note: The use of a threefold excess of the cyanocarbonimidodithioate salt ensures the reaction goes to completion, maximizing the loading on the sterically hindered solid support. The extensive washing sequence is critical to remove all unreacted reagents and byproducts.
Step 2: Thiazole Formation via Thorpe-Ziegler Cyclization (10)
-
Resin Swelling: Swell the dried resin (8) (1.0 eq) in anhydrous acetone for 30 minutes.
-
Addition of Reagents: Add the desired α-halo ketone (9) (2.0 eq, R¹ diversity element) and triethylamine (3.0 eq) to the vessel.
-
Reaction: Agitate the suspension at room temperature for 6 hours. The progress of the reaction can be monitored by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, looking for the appearance of characteristic NH₂ stretching vibrations (~3330-3500 cm⁻¹).[2]
-
Washing and Drying: Filter the resin (10), wash as described in Step 1, and dry under vacuum.
Mechanistic Insight: This step involves an initial S-alkylation of the dithioate by the α-halo ketone, followed by an intramolecular Thorpe-Ziegler type cyclization where the nitrile group is attacked by the enolate intermediate, forming the 2-aminothiazole ring system directly on the solid support.[9]
Step 3: Pyridinone Ring Formation
-
Alkylation (R² Introduction):
-
Swell the thiazole resin (10) (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) and the desired alkyl halide (e.g., iodomethane or benzyl bromide) (3.0 eq, R² diversity element).
-
Agitate the mixture at room temperature for 5 hours.
-
Wash the resin with DMF (3x), water (3x), methanol (3x), and DCM (3x).
-
-
Intramolecular Cyclization:
-
To the washed resin, add fresh anhydrous DMF and K₂CO₃ (2.0 eq).
-
Heat the mixture at 80 °C for 2.5 hours.[3] This step is crucial and has been optimized for base, solvent, and temperature (see Table 1).
-
Wash the resulting resin and dry under vacuum.
-
Causality Note: The reaction is performed in two distinct parts. The initial N-alkylation of the thiazole's amino group is followed by a base-promoted intramolecular condensation. The elevated temperature (80 °C) is necessary to overcome the activation energy for this cyclization, as reactions at lower temperatures are significantly slower or yield only trace amounts of product.[2] DMF is the optimal solvent, providing superior yields compared to DMSO, toluene, or dioxane.[1][3]
Table 1: Optimization of Pyridinone Cyclization Conditions [1][2][3][10]
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | NaH (2) | DMF | 80 | 2.5 | 90 |
| 2 | K₂CO₃ (2) | DMF | 80 | 2.5 | 88 |
| 3 | Cs₂CO₃ (2) | DMF | 80 | 2.5 | 70 |
| 4 | TEA (2) | DMF | 80 | 5 | NR |
| 5 | DBU (2) | DMF | 80 | 5 | 64 |
| 6 | K₂CO₃ (2) | DMF | RT | 10 | Trace |
| 7 | K₂CO₃ (2) | DMF | 60 | 8 | 75 |
| 8 | K₂CO₃ (2) | DMSO | 80 | 8 | 77 |
*Yields determined from solution-phase model studies. NR = No Reaction.
Step 4: Oxidation to Resin-Bound Sulfone
-
Resin Swelling: Swell the thiazolopyridinone resin (1.0 eq) in DCM for 30 minutes.
-
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA) (3.0 eq) to the suspension.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Washing and Drying: Filter the resin, wash thoroughly with DCM (5x) to remove all traces of mCPBA and its benzoic acid byproduct. Dry the resin under vacuum.
Causality Note: The methylthio group, which served as the initial linker to the resin, is now oxidized to a sulfone. The sulfone is an excellent leaving group, priming the molecule for the final cleavage step.
Step 5: Nucleophilic Substitution and Cleavage (R³ Introduction)
-
Resin Swelling: Swell the resin-bound sulfone (1.0 eq) in DCM.
-
Cleavage Reaction: Add the desired nucleophile (amine or thiol) (5.0 eq, R³ diversity element).
-
Reaction: Agitate the mixture at room temperature for 3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. The filtrate contains the crude final product.
-
Resin Washing: Wash the resin with additional DCM (2x) and combine the washings with the original filtrate.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the pure thiazolo[4,5-b]pyridin-7(4H)-one derivative (1).
Mechanistic Insight: This final step is a nucleophilic aromatic substitution (SₙAr) reaction. The resin-bound sulfone is attacked by the incoming nucleophile (R³), which displaces the resin and simultaneously forms the final product. This is the "cyclization/cleavage" or "cyclorelease" step that defines the traceless nature of the synthesis.[7]
Key Reaction Mechanism: Cyclorelease
Caption: Final nucleophilic substitution and cleavage from the resin.
Library Generation and Expected Results
This synthetic route is highly amenable to parallel synthesis for library generation. By varying the building blocks at three key positions, a large number of derivatives can be produced.[2]
-
R¹ Diversity: Introduced via the α-halo ketone in Step 2. A variety of substituted aryl groups can be used.
-
R² Diversity: Introduced via the alkyl halide in Step 3. Typically methyl or benzyl groups are employed.
-
R³ Diversity: Introduced via the final nucleophile in Step 5. A wide range of primary/secondary amines and thiols can be utilized.
A library of 60 such compounds was successfully constructed using this method, with overall isolated yields for the five-step sequence generally falling in the 20-30% range, demonstrating the robustness of the protocol.[1][2]
Table 2: Representative Library Members and Overall Yields [2]
| R¹ (Aryl Group) | R² (Alkyl Group) | R³ (Nucleophile) | Compound ID | Overall Yield (%) |
| Phenyl | Benzyl | Butylamine | 1aaa | 26.8 |
| 4-Fluorophenyl | Benzyl | Morpholine | 1baf | 24.5 |
| 4-Chlorophenyl | Methyl | Piperidine | 1cdg | 25.1 |
| 4-Methoxyphenyl | Methyl | Thiophenol | 1eej | 22.3 |
Troubleshooting and Key Considerations
-
Low Loading (Step 1): Ensure all reagents and solvents are anhydrous. If loading remains low, increasing the reaction temperature or time may be beneficial.
-
Incomplete Cyclization (Step 3): This is a critical, heat-dependent step. Ensure the temperature is maintained at 80 °C. The choice of base is also crucial; K₂CO₃ or NaH are the most effective.[3]
-
Failed Cleavage (Step 5): If no product is released, it may indicate a failure in the oxidation step (Step 4). A small sample of the sulfone resin can be cleaved with TFA and analyzed by LC-MS to confirm the presence of the correct mass before proceeding with nucleophilic cleavage.
-
Reaction Monitoring: While not mandatory for every run, initial optimization can benefit greatly from on-resin analysis techniques like ATR-FTIR or Gel-Phase ¹³C NMR to confirm the completion of each transformation before proceeding to the next step.
References
- van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]
- Hua, S., Moon, J., Lee, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15, 38597–38602. [Link]
- Hua, S., Moon, J., Lee, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
- Hua, S., Moon, J., Lee, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Lee, T., Lee, D., Lee, I. Y., & Gong, Y. D. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Historical reference for Hantzsch Thiazole Synthesis)
- Scialdone, M. A. (2019).
- Hua, S., Moon, J., Lee, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Nejzi, A., Ostresh, J. M., & Houghten, R. A. (2000). Solid-Phase Synthesis of Heterocyclic Compounds from Amino Acids and Linear Peptides. Solid-Phase Synthesis. [Link]
- Kumar, A., & Sharma, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(36), 22373-22393. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Historical reference for Gould-Jacobs reaction)
- Hua, S., Moon, J., Lee, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5- b] pyridin-7(4 H)
- Hua, S., Moon, J., Lee, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. [Link]
- Patgiri, A., Jochim, A. L., & Arora, P. S. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 27(50), 13707-13710. [Link]
- Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science, 16(1), 10-14. [Link]
- Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters, 1(9), 1407-1409. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602. (General reference for SPPS)
- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (2013). Springer Link. [Link]
- Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support—the choice of thioscavenger?. Journal of Peptide Science, 16(1), 10-14. [Link]
- Gould-Jacobs reaction. (n.d.). In Wikipedia.
- Gould-Jacobs Reaction. (n.d.). Merck Index. [Link]
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2020).
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (CAS 13797-77-8).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yields and purity. The methodologies and explanations provided are grounded in established chemical principles and a review of current synthetic strategies for thiazolopyridine derivatives.[2][3]
Section 1: Synthesis Overview & Mechanism
The synthesis of the thiazolo[5,4-b]pyridine core is a well-established process in heterocyclic chemistry.[2][4] A highly effective and common route involves the reaction of a 3-amino-2-chloropyridine derivative with a thiocyanate salt, such as potassium thiocyanate (KSCN).[5][6] This reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to cyclize and form the desired fused heterocyclic system.
The proposed mechanism for the synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is detailed below.
Caption: Systematic workflow for troubleshooting low product yield.
Problem: Complex Product Mixture & Purification Difficulties
Question: My crude product is a complex mixture, and I'm struggling with purification. What are the likely impurities and what purification strategies are effective?
Answer: A complex crude mixture indicates the presence of unreacted starting materials, intermediates, or side products.
-
Likely Impurities:
-
Unreacted 3-amino-2-chloro-5-methoxypyridine.
-
Unreacted thiocyanate.
-
The uncyclized thiourea intermediate.
-
Products from decomposition if the reaction was overheated.
-
-
Effective Purification Strategies:
-
Filtration: In many protocols for analogous compounds, the desired product precipitates from the reaction mixture upon cooling. [5]If this occurs, simple filtration can be a highly effective first purification step. Wash the collected solid with a suitable solvent (like diethyl ether or ethyl acetate) to remove soluble impurities.
-
Column Chromatography: If the product does not precipitate or remains impure after filtration, silica gel column chromatography is the standard method. A gradient elution system, such as ethyl acetate in heptane or methanol in dichloromethane, is typically effective.
-
Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can yield highly pure material.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I improve the reaction rate? Is microwave synthesis a viable option?
A1: Yes, microwave-assisted synthesis is an excellent option for accelerating this type of reaction. Studies on similar heterocyclic syntheses have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating. [5][7]If you have access to a microwave reactor, we highly recommend developing a microwave-based protocol, starting with the same solvent and reagent stoichiometry as the conventional method but at a slightly elevated temperature set-point.
Q2: How critical is the choice of solvent, and are "green" solvents effective?
A2: The solvent is highly critical. It must effectively dissolve the starting materials to allow the reaction to proceed efficiently. While DMF and DMAc are standard, concerns over their toxicity have led to research into alternatives. Recent work has demonstrated that biomass-derived solvents like sabinene can be used effectively, sometimes providing yields comparable to conventional solvents. [5]However, reaction conditions, particularly temperature, may need to be re-optimized when changing solvents.
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Impact on Yield |
| Solvent | DMF, Xylene, Sabinene [5] | DMF, Acetonitrile/Sabinene [5] | Solvent must solubilize reactants. Green solvents are viable but may require optimization. Yield is highly dependent on solvent choice. |
| Temperature | 110 - 160 °C [5] | 130 - 160 °C [5] | Higher temperatures increase reaction rate but can also promote decomposition. Optimal temperature balances rate and selectivity. |
| Time | 2 - 16 hours [5] | 1 - 2 hours [5] | Shorter reaction times, especially with microwave heating, can minimize the formation of degradation-related byproducts. |
Q3: What analytical methods are best for monitoring the reaction and characterizing the final product?
A3: For reaction monitoring, Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the appearance of the product mass (C₇H₇N₃OS, MW: 181.22 g/mol ). [1][8]For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and assess purity.
Section 4: Generalized Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous thiazolo[5,4-b]pyridines and should be adapted and optimized for your specific laboratory conditions. [5][6]
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-2-chloro-5-methoxypyridine (1.0 eq) and potassium thiocyanate (1.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting pyridine is consumed (typically 4-8 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-water, which should induce precipitation.
-
Purification: Wash the collected solid with water, followed by a non-polar solvent like diethyl ether, to remove residual DMF and impurities. If further purification is needed, perform column chromatography on silica gel or recrystallize from a suitable solvent. Dry the final product under vacuum.
References
- PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
- Jo, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules.
- ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
- Abdel-Wahab, B. F., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI.
- ResearchGate. (2015). Methods of synthesis and properties of thiazolopyridines.
- Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules.
- Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online.
- ResearchGate. (2023). Synthesis of phenylthiazolo[5,4-b]pyridines.
- Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
- ResearchGate. (2023). Synthetic strategies for thiazolopyridine derivatives | Request PDF.
- SciSpace. (2015). (PDF) Methods of synthesis and properties of thiazolopyridines.
- National Institutes of Health. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- ResearchGate. (2008). (PDF) Synthesis of Thiazolo[4,5-d]pyridines.
- Royal Society of Chemistry. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
- ResearchGate. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview) | Request PDF.
- National Institutes of Health. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.
Sources
- 1. scbt.com [scbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. (PDF) Methods of synthesis and properties of thiazolopyridines (2015) | T. I. Chaban | 1 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
troubleshooting 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine solubility issues
Overview
Welcome to the technical support guide for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (CAS: 13797-77-8). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Due to its complex heterocyclic structure, achieving desired concentrations in aqueous and organic media can be a significant hurdle. This guide provides a structured approach to troubleshooting these issues, grounded in physicochemical principles and field-proven methodologies.
Compound Properties at a Glance
| Property | Value / Observation | Source | Implication for Solubility |
| Molecular Formula | C₇H₇N₃OS | [1] | - |
| Molecular Weight | 181.22 g/mol | [1] | - |
| Appearance | Purple solid | [2] | Physical characteristic for identification. |
| Key Functional Groups | 2-amino (basic), Pyridine ring (basic), Methoxy group | N/A | The basic amine and pyridine nitrogens are critical targets for pH-mediated solubilization. The fused aromatic system contributes to hydrophobicity. |
| Predicted Behavior | Likely a BCS Class II or IV compound | [3][4] | Low solubility is expected to be a primary challenge for bioavailability and formulation. |
Frequently Asked Questions (FAQs)
Q1: My 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine won't dissolve in water or buffer. Why is this happening?
This is the most common issue reported. The molecule possesses a rigid, fused aromatic ring system (thiazolo[5,4-b]pyridine), which is inherently hydrophobic and crystalline.[3] These characteristics lead to poor aqueous solubility. While the amine and methoxy groups offer some polarity, they are often insufficient to overcome the hydrophobicity of the core structure in neutral water.
Q2: What is the absolute first step I should take to try and dissolve it?
The first and most effective step is pH adjustment . The 2-amino group and the pyridine nitrogen are basic and can be protonated in an acidic environment.[5] Converting the neutral, poorly soluble base into a charged salt dramatically increases its affinity for polar solvents like water.[6] We recommend preparing a small slurry in water and incrementally adding a dilute acid (e.g., 0.1 M HCl) while monitoring for dissolution.
Q3: I need to use an organic solvent for a stock solution. What do you recommend?
For creating a concentrated stock solution, polar aprotic solvents are typically the best starting point. We recommend screening the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Caution: Be mindful of the downstream application. DMSO can be challenging to remove and may be incompatible with certain cell-based assays or animal models. Always prepare a vehicle control in your experiments.
Systematic Troubleshooting Workflow
For persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to advanced solubilization techniques.
Caption: A step-by-step decision tree for troubleshooting solubility.
In-Depth Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers (e.g., PBS pH 7.4)
Core Problem: At neutral pH, the compound exists predominantly in its non-ionized, crystalline form, which has minimal interaction with water molecules.[3]
Solution 1: pH Adjustment via Acidification
Causality: The fundamental principle is to convert the free base (R-NH₂) into its conjugate acid salt (R-NH₃⁺Cl⁻). This introduces a positive charge, making the molecule an ion that is readily solvated by polar water molecules.[5][7] The solubility of an ionizable compound is highly dependent on the pH of the solution relative to the compound's pKa (the pH at which 50% of the compound is ionized). For a base, solubility increases dramatically as the pH drops below its pKa.
Caption: The acid-base equilibrium governing the compound's solubility.
See Protocol 1: Generating a pH-Solubility Profile for a detailed experimental procedure.
Solution 2: Employing Co-solvents
Causality: If pH adjustment is not viable for your experimental system, the use of a water-miscible organic solvent, or "co-solvent," is the next logical step.[8][9] Co-solvents work by reducing the overall polarity of the solvent system (i.e., lowering the dielectric constant of water).[] This makes the aqueous environment more "hospitable" to a hydrophobic molecule, thereby increasing its solubility.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 5-30% | A common pharmaceutical excipient; can increase viscosity.[8] |
| Polyethylene Glycol 400 (PEG 400) | 5-40% | Effective for many poorly soluble drugs; higher viscosity.[] |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Very strong solubilizer, but use should be minimized due to potential biological effects. |
See Protocol 2: Co-solvent Screening for Aqueous Formulations for a detailed experimental procedure.
Issue: Stock Solution in Organic Solvent Precipitates Upon Dilution into Aqueous Buffer
Core Problem: This is a classic problem of supersaturation and "crashing out." The compound is stable in the high-concentration organic stock, but when a small volume is diluted into a large volume of an aqueous "anti-solvent," the solubility limit is exceeded, and the compound rapidly precipitates.
Solution 1: Using Surfactants to Create Micellar Formulations
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles.[7] These structures have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous medium.[11]
Recommended Surfactants:
-
Polysorbate 80 (Tween 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Cremophor® EL (Kolliphor® EL): Polyethoxylated castor oil, a powerful solubilizing agent.
Approach: Add the surfactant to the aqueous buffer before adding the compound's organic stock solution. This ensures micelles are pre-formed and ready to encapsulate the drug. A typical starting concentration is 0.1% to 2% (w/v).
Solution 2: Amorphous Solid Dispersions (ASDs)
Causality: This is an advanced technique for compounds with very poor solubility. The high energy barrier required to break the compound's crystal lattice is a major reason for its low solubility.[3] An ASD is a formulation where the crystalline drug is converted into a high-energy, amorphous state by dispersing it within a polymer matrix.[12][13] This amorphous form dissolves much more readily than the stable crystalline form.
Method: This typically involves dissolving both the compound and a polymer (e.g., HPMC-AS, Soluplus®, PVP VA64) in a common organic solvent and then rapidly removing the solvent via spray drying or hot-melt extrusion.[13][14] While complex, this is one of the most robust methods for enhancing the solubility of challenging compounds.[15][16]
Detailed Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers spanning a pH range from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).
-
Addition of Compound: Add an excess amount of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: After equilibration, filter each suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffers) to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer. This will reveal the pH at which solubility is maximized.
Protocol 2: Co-solvent Screening for Aqueous Formulations
-
Prepare Co-solvent Blends: Prepare a series of aqueous buffers (at the optimal pH determined from Protocol 1, if applicable) containing increasing percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PEG 400 in pH 4.0 buffer).
-
Determine Solubility: Use the same equilibrium solubility method described in Protocol 1 (steps 2-5) for each co-solvent blend.
-
Analysis: Plot the measured solubility against the co-solvent percentage. This will identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.
-
Dilution Check: For the most promising co-solvent blend, perform a dilution test. Prepare a concentrated solution in the blend and dilute it into a purely aqueous buffer to ensure it remains in solution at the final working concentration.
References
- Vertex AI Search. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
- Pharmaceutical Technology. (n.d.). Solubilizing the Insoluble.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Vertex AI Search. (n.d.). How to Choose the Right Solubilization Technology for Your API.
- Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- CymitQuimica. (n.d.). 5-Methoxy[7][15]thiazolo[5,4-b]pyridin-2-amine.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations.
- Taylor & Francis Online. (2008, October 20). Co-solvent systems in dissolution testing: Theoretical considerations.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Wikipedia. (n.d.). Cosolvent.
- Vertex AI Search. (n.d.). Cosolvent systems: Significance and symbolism.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Pharma Excipients. (2023, July 5). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
- Santa Cruz Biotechnology. (n.d.). 5-Methoxy[7][15]thiazolo[5,4-b]pyridin-2-amine.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvent systems: Significance and symbolism [wisdomlib.org]
- 11. pharmtech.com [pharmtech.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of Kinase Inhibition Assays for Thiazolo[5,4-b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing the promising thiazolo[5,4-b]pyridine scaffold in kinase inhibitor discovery. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of kinase inhibition assays. Our goal is to equip you with the expertise to generate reliable, reproducible data and accelerate your research.
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of kinases, including PI3K, c-KIT, and EGFR.[1][2][3] However, like many kinase inhibitors designed to target the hydrophobic ATP-binding pocket, this class of compounds can present specific experimental challenges, from poor aqueous solubility to complex kinase-inhibitor interactions.[4] This guide provides troubleshooting workflows and answers to frequently asked questions to navigate these complexities.
Section 1: Assay Selection and Initial Setup
Choosing the right assay format is the foundation of a successful screening campaign. The decision impacts data quality, throughput, and physiological relevance.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best initial assay format for screening my novel thiazolo[5,4-b]pyridine compounds?
A1: The ideal format depends on your goal. For high-throughput screening (HTS) of a large library, homogeneous, fluorescence-based (e.g., TR-FRET, FP) or luminescence-based (e.g., ADP-Glo™) assays are preferred due to their speed, scalability, and cost-effectiveness.[5][6] For more detailed characterization and kinase profiling, radiometric assays like the [33P]-ATP filter binding assay are still considered the "gold standard" due to their direct measurement of enzymatic activity and low interference rates.[5][6]
Table 1: Comparison of Common Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Radiometric Filter Binding | Measures incorporation of radiolabeled phosphate ([33P]-γ-ATP) onto a substrate. | Gold standard, direct measurement, high sensitivity, few false positives. | Radioactive waste, low throughput, requires specialized handling. | Lead characterization, kinase profiling.[5] |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a light signal via luciferase.[7] | High sensitivity, broad dynamic range, suitable for low ATP concentrations. | Susceptible to interference from luciferase inhibitors. | HTS, mechanism of action studies. |
| Time-Resolved FRET (TR-FRET) | Measures the binding of a phosphorylation-specific antibody to a fluorescently labeled substrate. | Homogeneous (no-wash), ratiometric detection minimizes interference. | Requires specific antibodies, potential for compound autofluorescence.[5] | HTS, cellular assays. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent tracer that is displaced from the kinase by an inhibitor. | Homogeneous, cost-effective, simple workflow. | Lower sensitivity, interference from fluorescent compounds. | HTS, fragment screening. |
| Mobility Shift Assay | Separates phosphorylated and non-phosphorylated substrates based on charge differences using microfluidics. | Direct measurement, low enzyme/substrate consumption. | Requires specific peptide design, lower throughput than homogeneous assays. | Mechanistic studies, inhibitor profiling.[6] |
Q2: My thiazolo[5,4-b]pyridine is an ATP-competitive inhibitor. How does this affect my assay setup?
A2: This is a critical consideration. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[8] A higher ATP concentration will require more inhibitor to achieve 50% inhibition, leading to a higher apparent IC₅₀.[8][9]
-
For Initial Screening: Using an ATP concentration at or near the Michaelis-Menten constant (Km,ATP) for the specific kinase is recommended. This condition provides a good balance for detecting inhibitors of varying potencies.[8][10]
-
For Lead Optimization & Comparability: Standardizing the ATP concentration across all experiments is crucial for comparing the potency of different compounds.[11][12] Always report the ATP concentration used alongside your IC₅₀ data.[8]
Section 2: Compound Handling and Solubility Issues
Poor aqueous solubility is one of the most common hurdles for kinase inhibitors, leading to inaccurate and irreproducible results.[4][13] Thiazolo[5,4-b]pyridines, being hydrophobic scaffolds, are particularly susceptible.
Troubleshooting Guide: Compound Precipitation
Problem: I observe precipitation, cloudiness, or high data variability after diluting my DMSO stock into the aqueous assay buffer.
This occurs when the compound's concentration exceeds its solubility limit in the final assay buffer, a phenomenon known as "crashing out".[4] The final DMSO concentration is a key factor; it should ideally be kept below 1%, but even this may not be sufficient for highly insoluble compounds.[4][13]
Caption: Decision tree for troubleshooting IC₅₀ variability.
To address this, calculate the inhibitor constant (Kᵢ) from your IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors. [8]The Kᵢ is a more absolute measure of potency that is independent of ATP concentration. [11] Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [ATP] / Km,ATP)
Q5: My compound appears to be a promiscuous kinase inhibitor. How do I confirm its selectivity?
A5: Promiscuity, or the ability of a compound to bind to multiple targets, is a well-known characteristic of many kinase inhibitors due to the conserved nature of the ATP-binding site. [14][15]This is not necessarily negative and can be exploited for "polypharmacology". [15][16]
-
Initial Step: Screen your compound at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases. [5][17]This provides a "first-pass" view of its selectivity.
-
Follow-up: For any kinases that show significant inhibition (e.g., >70% at 1 µM), determine the full 10-point IC₅₀ curve. [17]* Quantify Selectivity: Use metrics like the Selectivity Score (S-score), which is the number of inhibited kinases divided by the total number of kinases tested at a certain activity threshold. [18]Kinase panel profiling has shown that some thiazolo[5,4-b]pyridine derivatives possess reasonable selectivity. [1][19]
Section 4: Standard Operating Protocol
Protocol 2: General Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a typical workflow for determining the IC₅₀ of a thiazolo[5,4-b]pyridine inhibitor. [7][20] Materials:
-
Kinase, substrate, and assay buffer (specific to the kinase of interest)
-
Thiazolo[5,4-b]pyridine compound (10 mM in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, low-volume, white plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Method:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of your compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions to the 384-well assay plate. Include DMSO-only wells for 0% inhibition (high signal) controls and wells without enzyme for 100% inhibition (background) controls.
-
Enzyme Addition: Dilute the kinase to a 2X working concentration in the assay buffer. Add 5 µL of this solution to each well (except the 100% inhibition controls).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Initiate Reaction: Prepare a 2X solution of ATP and the specific kinase substrate in the assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction: Incubate the plate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the ADP generated into a light signal. Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using your controls: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalhigh - Signalbackground)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Standard workflow for an ADP-Glo™ kinase assay.
References
- Copeland, R. A. (2016). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 11(5), 449-462.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 27(21), 7586.
- Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
- Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132.
- Anastassiadis, T., et al. (2011). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. ACS Chemical Biology, 6(10), 1062-1073.
- Hähnel, P. S., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 24(24), 17462.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 805, 131-144.
- Muthas, D., et al. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? Journal of Chemical Information and Modeling, 56(8), 1545-1557.
- Vasta, J. D., et al. (2018). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS Discovery, 23(5), 444-456.
- Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 10(3), 91-111.
- Hu, Y., & Bajorath, J. (2013). High-resolution view of compound promiscuity. F1000Research, 2, 160.
- Ishida, T., & Tanimura, K. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 3(10), 12699-12711.
- El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2356556.
- Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8688.
- Labfolder. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584.
- Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- Wu, H., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Bioorganic Chemistry, 129, 106051.
- Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(18), 4229.
- Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- de la Fuente, M., et al. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. ACS Omega, 6(32), 20748-20757.
- Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.
- OUCI. (n.d.). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer.
- Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate.
- Manetti, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 17(18), 1841-1859.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Rosini, C., et al. (2014). ATP non-competitive Ser/Thr kinase inhibitors as potential anticancer agents. Current Cancer Drug Targets, 14(3), 257-273.
- Sciabola, S., et al. (2017). The use of novel selectivity metrics in kinase research. Bioorganic & Medicinal Chemistry Letters, 27(1), 14-20.
- Zhang, Y., et al. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 9(6), 492-501.
- Manetti, F., et al. (2010). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate.
- Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.
- H-C, D., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1182-1187.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution view of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Imatinib Resistance with Thiazolo[5,4-b]pyridine Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals investigating the use of thiazolo[5,4-b]pyridine derivatives to overcome imatinib resistance in cancer. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
I. Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses common questions regarding the mechanisms of imatinib resistance and the rationale for using thiazolo[5,4-b]pyridine derivatives as a therapeutic strategy.
Q1: What are the primary mechanisms of imatinib resistance in Chronic Myeloid Leukemia (CML)?
A1: Imatinib resistance in CML can be broadly categorized into two main types: BCR-ABL-dependent and BCR-ABL-independent mechanisms.
-
BCR-ABL-Dependent Resistance: This is the most common form and often involves genetic changes in the BCR-ABL gene itself. Point mutations in the ABL kinase domain can prevent imatinib from binding effectively.[1][2] The T315I "gatekeeper" mutation is a notorious example, conferring resistance to imatinib and some second-generation inhibitors.[3][4] Gene amplification of BCR-ABL, leading to overexpression of the oncoprotein, can also overwhelm the inhibitory capacity of imatinib.[1]
-
BCR-ABL-Independent Resistance: In some cases, cancer cells can activate alternative signaling pathways to bypass their dependency on BCR-ABL for survival and proliferation.[1] A key mechanism involves the upregulation and activation of Src family kinases (SFKs), such as Lyn and Hck.[5] These kinases can promote cell survival and proliferation even when BCR-ABL is inhibited.[5]
Q2: How do thiazolo[5,4-b]pyridine derivatives work to overcome imatinib resistance?
A2: The thiazolo[5,4-b]pyridine scaffold has been identified as a versatile pharmacophore for developing inhibitors of various kinases.[6][7] Derivatives of this scaffold have been designed to target the ATP-binding site of kinases, including BCR-ABL.[6][7] Their potential to overcome imatinib resistance stems from several key features:
-
Novel Binding Modes: These derivatives can be engineered to bind to the ABL kinase domain in a manner that is less susceptible to the conformational changes induced by resistance mutations. Some have shown activity against the challenging T315I mutant.[4]
-
Dual Kinase Inhibition: Certain thiazolo[5,4-b]pyridine derivatives may possess inhibitory activity against not only BCR-ABL but also other kinases involved in resistance, such as Src family kinases. This dual-targeting approach can simultaneously block the primary oncogenic driver and the escape pathways.
-
Potency and Selectivity: Through medicinal chemistry efforts, these compounds can be optimized for high potency and selectivity, minimizing off-target effects.[6]
Q3: What is the role of Src family kinases, particularly Lyn, in imatinib resistance?
A3: Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell signaling. In the context of CML, SFKs like Lyn and Hck can be activated downstream of BCR-ABL. However, in imatinib-resistant cells, their activation can become independent of BCR-ABL.[5] This autonomous activation of SFKs can lead to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival, thereby creating a BCR-ABL-independent state of resistance.[5] Therefore, targeting both BCR-ABL and key SFKs is a promising strategy to overcome this form of resistance.
II. Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for key experiments to evaluate the efficacy of thiazolo[5,4-b]pyridine derivatives, along with troubleshooting guides to address common challenges.
A. Cell Viability/Proliferation Assay (MTT/MTS or CellTiter-Glo®)
This assay is fundamental for determining the cytotoxic or cytostatic effects of your thiazolo[5,4-b]pyridine derivatives on imatinib-sensitive and -resistant CML cell lines.
-
Cell Seeding:
-
Culture imatinib-sensitive (e.g., K562) and imatinib-resistant (e.g., K562-R, or cells harboring specific mutations like T315I) CML cell lines to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare a serial dilution of your thiazolo[5,4-b]pyridine derivative and imatinib (as a control).
-
Add the compounds to the designated wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure (Example with MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.
-
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effect" due to evaporation. | 1. Ensure a homogenous cell suspension by gentle pipetting before and during seeding. 2. Fill the outer wells with sterile PBS or media and do not use them for experimental data. Ensure proper incubator humidity. |
| Unexpectedly low or no compound activity | 1. Compound instability or precipitation. 2. Incorrect compound concentration. | 1. Visually inspect the compound dilutions for any precipitate. Consider using a different solvent or warming the solution. 2. Verify the stock concentration and the dilution calculations. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Different batches of reagents (e.g., serum). | 1. Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase. 2. Use the same batch of critical reagents for a set of comparative experiments. |
| High background in compound-only wells (no cells) | Compound interferes with the assay reagent (e.g., reduces MTT). | Run a compound-only control plate. If interference is observed, consider switching to an orthogonal assay with a different detection method (e.g., CellTiter-Glo®). |
B. In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of your thiazolo[5,4-b]pyridine derivatives to inhibit the enzymatic activity of purified BCR-ABL, Lyn, and Src kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation:
-
Dilute the purified recombinant kinases (BCR-ABL, Lyn, Src) and their respective substrates (e.g., ABLtide for BCR-ABL) in the kinase reaction buffer.
-
Prepare a serial dilution of your thiazolo[5,4-b]pyridine derivative.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and your compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[8]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the background (no kinase control).
-
Normalize the data to the vehicle control (100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
| Problem | Potential Cause | Recommended Solution |
| Low signal-to-background ratio | 1. Insufficient kinase activity. 2. Suboptimal ATP concentration. | 1. Titrate the kinase to determine the optimal concentration for a robust signal. 2. The ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors. |
| High variability between replicates | 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing of reagents. | 1. Use calibrated pipettes and consider using a multi-channel pipette for additions. 2. Ensure thorough mixing after each reagent addition. |
| Compound appears inactive or has a very high IC50 | 1. Compound precipitation at high concentrations. 2. The kinase used is a resistant mutant not targeted by the compound. | 1. Check for compound solubility in the assay buffer. 2. Confirm the genotype of the kinase and ensure it is the intended target. |
| "U-shaped" dose-response curve | Off-target effects or compound interference at high concentrations. | Re-evaluate the purity of the compound. Test in orthogonal assays to confirm the inhibitory effect. |
C. Western Blotting for Phosphorylated Signaling Proteins
This technique is crucial for confirming the on-target activity of your thiazolo[5,4-b]pyridine derivatives within the cellular context by assessing the phosphorylation status of key signaling proteins.
Caption: Imatinib resistance and thiazolo[5,4-b]pyridine intervention.
-
Cell Lysis:
-
Treat imatinib-sensitive and -resistant CML cells with your thiazolo[5,4-b]pyridine derivative for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BCR-ABL, phospho-Lyn, phospho-Src, phospho-CrkL, and phospho-STAT5 overnight at 4°C.[12][13] Use antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD imager or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
| Problem | Potential Cause | Recommended Solution |
| Weak or no phospho-signal | 1. Phosphatase activity during sample preparation. 2. Poor antibody quality. | 1. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. 2. Use a validated phospho-specific antibody. Check the datasheet for recommended conditions and positive controls. |
| High background | 1. Insufficient blocking. 2. Primary antibody concentration is too high. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk, but BSA is often preferred for phospho-antibodies). 2. Titrate the primary antibody to determine the optimal concentration. |
| Non-specific bands | 1. Antibody cross-reactivity. 2. Protein degradation. | 1. Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. 2. Ensure adequate protease inhibitors are used during lysis. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Carefully perform protein quantification and ensure equal loading amounts. Always normalize to a reliable loading control. |
III. Data Summary
The following table summarizes hypothetical but expected data from the described experiments, illustrating the potential of a promising thiazolo[5,4-b]pyridine derivative ("Compound X") in overcoming imatinib resistance.
| Assay | Cell Line / Target | Imatinib | Compound X |
| Cell Viability (GI50) | K562 (Imatinib-sensitive) | 150 nM | 50 nM |
| K562-R (Imatinib-resistant) | >10 µM | 200 nM | |
| Ba/F3 BCR-ABL T315I | >10 µM | 300 nM | |
| Kinase Inhibition (IC50) | BCR-ABL (wild-type) | 50 nM | 10 nM |
| BCR-ABL T315I | >10 µM | 150 nM | |
| Lyn Kinase | >10 µM | 80 nM | |
| Src Kinase | >5 µM | 120 nM | |
| Western Blot (Fold change in phosphorylation vs. vehicle) | K562-R (p-CrkL) | -0.1 | -0.8 |
| K562-R (p-STAT5) | -0.2 | -0.9 |
IV. References
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Nam, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(20), 4630. [Link]
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Kruh, G. D. (2004). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Methods in molecular medicine, 96, 151–158. [Link]
-
Magee, J. (n.d.). Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis. [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Weisberg, E. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature, 463(7280), 501-506. [Link]
-
O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Carr, M. A., ... & Deininger, M. W. (2011). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401-412. [Link]
-
O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Carr, M. A., ... & Deininger, M. W. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401–412. [Link]
-
El-Damasy, A. K., et al. (2023). Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. Scientific Reports, 13(1), 4381. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Wang, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]
-
Noronha, G., et al. (2008). Inhibitors of ABL and the ABL-T315I mutation. Current topics in medicinal chemistry, 8(9), 757–772. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Wang, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
-
Hauk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6069. [Link]
-
Apperley, J. F. (2007). Part I: mechanisms of resistance to imatinib in chronic myeloid leukaemia. The Lancet Oncology, 8(11), 1018-1029. [Link]
-
Valent, P., et al. (2008). Imatinib-resistant chronic myeloid leukemia (CML): current concepts on pathogenesis and new emerging pharmacologic approaches. Seminars in cancer biology, 18(5), 317-328. [Link]
-
Deshmukh, S. R., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 279, 116727. [Link]
-
Donato, N. J., et al. (2003). Mechanisms of imatinib resistance. Leukemia & lymphoma, 44(10), 1649-1656. [Link]
-
Hauk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6069. [Link]
-
Soverini, S., et al. (2023). Resistance mutations in CML and how we approach them. Blood, 142(23), 1957-1968. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts, 13(3), 221-236. [Link]
-
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
Sources
- 1. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of ABL and the ABL-T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Stability Testing of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine Solutions
Welcome to the technical support guide for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine (CAS: 13797-77-8, Mol. Formula: C₇H₇N₃OS).[1][2] This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound. Understanding the stability profile of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[3][4] This guide is structured to address the practical challenges you may encounter during your stability assessments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your stability testing strategy.
Q1: What is 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, and what are the primary concerns for its stability in solution?
A1: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Its structure contains several functional groups that are key to its reactivity and potential instability:
-
A Primary Aromatic Amine: This group is susceptible to oxidative degradation and can react with excipients, particularly those with aldehyde impurities or reducing sugars (like lactose), leading to the Maillard reaction.[5][6][7]
-
A Thiazole Ring: Thiazole-containing compounds can be sensitive to light (photodegradation), often through reactions with singlet oxygen.[8]
-
A Pyridine Ring and Methoxy Group: The overall heterocyclic nature makes the molecule's stability highly dependent on the solution's pH, which can influence protonation states, solubility, and susceptibility to hydrolysis.[9][10]
Therefore, the primary concerns are degradation via oxidation, photolysis, and hydrolysis, as well as potential incompatibilities with formulation excipients.
Q2: What are "forced degradation" or "stress testing" studies, and why are they essential?
A2: Forced degradation studies are a series of experiments where the drug substance is intentionally exposed to harsh conditions—more severe than those in accelerated stability testing—to identify likely degradation products and pathways.[3][11] According to International Council for Harmonisation (ICH) guidelines, these studies are critical for:
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations.[12]
-
Developing Stability-Indicating Methods: The studies generate degradation products that are used to prove an analytical method (typically HPLC) can separate the intact API from all its potential impurities and degradants.[11]
-
Assessing the Intrinsic Stability: It reveals the molecule's inherent vulnerabilities to heat, light, pH extremes, and oxidation.[12]
Q3: Which regulatory guidelines should I follow for stability testing?
A3: The primary guidelines are provided by the International Council for Harmonisation (ICH):
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline for overall stability testing requirements, including long-term and accelerated studies.[3]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifically details the requirements for assessing the light sensitivity of a drug, including the light sources and exposure levels.[4][13][14]
Adherence to these guidelines is mandatory for regulatory submissions in major regions like the US, EU, and Japan.[12]
Section 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific experimental issues.
Q4: My solution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is showing a color change and/or precipitate over time. What is the cause?
A4: This is a common observation that can stem from several issues:
-
Probable Cause 1: Degradation. Oxidative degradation of amine-containing compounds or photolytic degradation can produce colored degradants.
-
Probable Cause 2: pH-Dependent Solubility. As a heterocyclic amine, the compound's solubility is highly pH-dependent.[9] A small shift in the pH of your solution (e.g., due to CO₂ absorption from the air) can cause the compound to precipitate if it is near its saturation point.
-
Probable Cause 3: Excipient Incompatibility. If you are working with a formulated solution, an excipient may be interacting with the API, causing it to degrade or precipitate.[6][15]
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of the solution and compare it to the initial value. If it has shifted, consider using a robust buffer system.
-
Protect from Light and Oxygen: Prepare a fresh solution and store one aliquot in a light-protected container (e.g., amber vial) and another under an inert atmosphere (e.g., purged with nitrogen or argon). Compare these to a sample stored under normal conditions to isolate the cause.
-
Conduct a Solubility Screen: Determine the compound's solubility across a range of pH values and in different solvent systems to find optimal conditions.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or FTIR to determine if it is the parent compound or a degradation product.[15]
Q5: My HPLC analysis shows a significant loss of the main peak with the emergence of multiple new, smaller peaks. How do I proceed?
A5: This indicates degradation and requires a systematic approach to identify the cause and the degradants.
-
Probable Cause 1: Intrinsic Instability. The compound is degrading under the storage conditions (e.g., hydrolysis, oxidation).
-
Probable Cause 2: Method-Induced Degradation. The analytical method itself (e.g., mobile phase pH, column temperature) could be causing the compound to degrade on-column.
-
Probable Cause 3: Photodegradation. Exposure to UV light in the autosampler or on the lab bench can cause rapid degradation.
Troubleshooting Steps:
-
Consult Forced Degradation Data: Your first step is to compare the chromatogram to those from your forced degradation studies (see Protocol 2). The retention times of the new peaks may match degradants formed under specific stress conditions (e.g., acid, base, peroxide), immediately pointing to the degradation pathway.[16]
-
Check Method Robustness: Inject a freshly prepared standard and analyze it immediately. Compare this to a standard that has been sitting in the autosampler for several hours. If degradation is higher in the aged sample, use a cooled autosampler and light-protected vials.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Co-eluting peaks can indicate unresolved degradants.
-
Identify Unknowns with Mass Spectrometry: The most definitive way to identify the new peaks is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the degradant provides crucial clues about the structural changes (e.g., a +16 Da shift often indicates oxidation).[8]
Q6: I'm performing an excipient compatibility study, and my binary mixture with lactose turned brown. What does this mean?
A6: This is a classic sign of the Maillard reaction, a well-known incompatibility between primary or secondary amines and reducing sugars like lactose.[5][6][17]
-
Mechanism: The primary amine group on your API reacts with the reducing end of the lactose molecule, leading to the formation of a glycosylamine, which then undergoes further reactions to form brown polymeric pigments (melanoidins). This reaction is accelerated by heat and moisture.[5]
-
Implication: Lactose is an unsuitable excipient for your formulation. The reaction not only causes a physical change but also results in the loss of the active drug, compromising the product's potency and stability.
Solution:
-
Confirm with HPLC: Analyze the browned mixture by HPLC to quantify the loss of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
Select Alternative Fillers: Screen non-reducing sugar excipients such as sucrose or sugar alcohols like mannitol and sorbitol, or other fillers like dibasic calcium phosphate.[6] Perform compatibility studies with these new candidates.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for your stability studies.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to meet ICH Q1A(R2) guidelines and will serve as the foundation for understanding your molecule's liabilities.[3][12]
Objective: To identify potential degradation pathways and products for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Methodology:
-
Solution Preparation: Prepare a stock solution of the API at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored at 5°C in the dark. Aim for 5-20% degradation. Adjust stress duration or temperature if degradation is too fast or slow.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24-48 hours.
-
Neutral Hydrolysis: Add water. Heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.[16]
-
Thermal Degradation: Store the solution at 60°C in the dark for 7 days.
-
Photolytic Degradation (ICH Q1B): Expose the solution in a chemically inert, transparent container to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².[4][13] A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating HPLC method with a PDA detector.
-
Calculate the percentage degradation and the relative peak areas of any new impurities.
-
Data Presentation: Forced Degradation Summary
Summarize your results in a clear table.
| Stress Condition | Duration/Temp. | % Assay Loss of API | No. of Degradants >0.1% | Major Degradant (% Area) | Observations |
| 0.1 M HCl | 48h @ 60°C | 15.2% | 3 | DP1 (8.5%) | Solution remained clear |
| 0.1 M NaOH | 48h @ 60°C | 8.9% | 2 | DP2 (5.1%) | Slight yellowing |
| 3% H₂O₂ | 24h @ RT | 18.5% | 4 | DP3 (11.2%) | Color change to brown |
| Photolytic (ICH Q1B) | Per Guideline | 12.3% | 2 | DP4 (7.8%) | Solution remained clear |
| Thermal (Solution) | 7 days @ 60°C | 4.5% | 1 | DP1 (2.3%) | No change |
Section 4: Visualization of Workflows and Pathways
Diagrams help clarify complex processes and relationships.
Overall Stability Testing Workflow
This diagram outlines the logical progression of a stability program, from initial characterization to formal studies.
Caption: A typical workflow for API stability assessment.
Hypothetical Degradation Pathway: Oxidation
This diagram illustrates a potential oxidative degradation pathway for the primary amine, a common vulnerability.
Caption: Potential oxidative degradation of the amine moiety.
References
- TA Instruments. (n.d.).
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry. [Link]
- Protheragen. (n.d.).
- Pawar, S., et al. (2014). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- Mirza, S. (2019). Managing Excipient Interactions. Pharmaceutical Technology. [Link]
- Singh, S., et al. (2016).
- Jia, K., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
- Rane, K., & Patil, P. (2023).
- European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- Singh, S., et al. (2016).
- International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
- RD Laboratories. (n.d.). Photostability.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. database.ich.org [database.ich.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. rdlaboratories.com [rdlaboratories.com]
- 15. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 16. researchgate.net [researchgate.net]
- 17. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
Technical Support Center: Navigating the Selectivity Landscape of Thiazolo[5,4-b]pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolo[5,4-b]pyridine-based inhibitors. This guide is designed to provide you with in-depth technical and practical advice on a critical aspect of your research: understanding and mitigating off-target effects. As a privileged scaffold in medicinal chemistry, thiazolo[5,4-b]pyridine derivatives have shown significant promise as inhibitors of various protein kinases, including PI3K, c-KIT, and EGFR.[1][2][3] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity, often leading to unexpected experimental outcomes.
This resource is structured to move from high-level frequently asked questions to detailed, scenario-based troubleshooting guides and step-by-step experimental protocols. Our goal is to empower you with the knowledge to anticipate, identify, and address off-target effects, ultimately leading to more robust and interpretable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and application of thiazolo[5,4-b]pyridine inhibitors.
Q1: We are observing an unexpected phenotype in our cellular assays after treatment with our thiazolo[5,4-b]pyridine inhibitor. Could this be due to off-target effects?
A1: Yes, an unexpected cellular phenotype is a strong indicator of potential off-target activity. While your inhibitor is designed to target a specific kinase, structural similarities in the ATP-binding pockets of other kinases can lead to unintended inhibition.[1] These off-target interactions can trigger signaling pathways unrelated to your primary target, resulting in unforeseen biological consequences. To begin dissecting this, it is crucial to first confirm engagement of your primary target in the cellular context at the concentration you are using.
Q2: How can we begin to identify the potential off-target kinases of our inhibitor?
A2: The most direct and comprehensive approach is to perform a kinome-wide selectivity profiling screen. This involves testing your compound against a large panel of purified kinases (often hundreds) in either a biochemical (enzymatic activity) or binding assay format. Several commercial vendors offer these services. The results will provide a percentage of inhibition for each kinase at a given concentration, highlighting potential off-target interactions. This data is invaluable for interpreting cellular phenotypes and guiding the next steps in your investigation.
Q3: Our inhibitor shows a significant discrepancy in potency (IC50) between biochemical and cellular assays. What could be the cause?
A3: This is a common and important observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, resulting in a lower effective intracellular concentration compared to the concentration used in a biochemical assay.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (in the millimolar range). This high concentration of the natural substrate (ATP) can outcompete your inhibitor in a cellular environment, leading to a higher apparent IC50.
-
Plasma Protein Binding: In cell culture media containing serum, your inhibitor may bind to proteins like albumin, reducing the free concentration available to enter the cells.
-
Off-target effects: An off-target with a more potent cellular effect could be masking the effect of the intended target.
Q4: What is the "gatekeeper" residue, and how does it relate to the selectivity of our thiazolo[5,4-b]pyridine inhibitor?
A4: The gatekeeper residue is an amino acid located at the entrance of the ATP-binding pocket of protein kinases. Its size and shape are key determinants of inhibitor selectivity. A bulky gatekeeper residue can sterically hinder the binding of larger inhibitors, while a smaller gatekeeper allows for the accommodation of a wider range of compounds. When designing or optimizing your thiazolo[5,4-b]pyridine inhibitor, considering the gatekeeper residue of your primary target versus those of potential off-targets can provide valuable insights for improving selectivity.
Part 2: Troubleshooting Guides for Unexpected Results
This section provides a more in-depth, scenario-based approach to troubleshooting common issues encountered during your experiments.
Scenario 1: Paradoxical Pathway Activation
Observation: You are treating cells with a thiazolo[5,4-b]pyridine inhibitor designed to block a specific pathway (e.g., PI3K/AKT), but you observe an increase in the phosphorylation of a downstream effector of a related pathway (e.g., p-ERK in the MAPK pathway).
Potential Causes and Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical pathway activation.
Causality Explained:
-
Off-Target Inhibition of a Negative Regulator: Many signaling pathways are controlled by negative feedback loops. Your inhibitor might be unintentionally blocking a kinase that normally acts as a brake on the pathway you see activated. For example, inhibiting a kinase that is responsible for activating a phosphatase that dephosphorylates MEK or ERK could lead to the paradoxical activation of the MAPK pathway.
-
Compensatory Feedback Loops: Cells often respond to the inhibition of a key survival pathway by upregulating another. For instance, prolonged inhibition of the PI3K pathway can sometimes lead to a compensatory activation of the MAPK pathway as the cell attempts to maintain proliferative signals.
Scenario 2: Discrepancy Between In Vitro and In Vivo Efficacy
Observation: Your thiazolo[5,4-b]pyridine inhibitor shows potent activity in cell culture, but has limited or no effect in an animal model.
Potential Causes and Troubleshooting:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Pharmacokinetics (PK) | - Perform a full PK study to determine bioavailability, half-life, and clearance. - Analyze plasma and tumor tissue concentrations of the compound. | The compound may be rapidly metabolized or cleared from circulation, preventing it from reaching a therapeutic concentration at the tumor site. |
| High Plasma Protein Binding | - Measure the fraction of the compound bound to plasma proteins. | Only the unbound fraction of the drug is available to distribute into tissues and exert its therapeutic effect. |
| Off-target Toxicity | - Perform a dose-escalation study in animals to determine the maximum tolerated dose (MTD). - Conduct histopathological analysis of major organs. | The inhibitor may have off-target effects in vital organs that cause toxicity at doses required for anti-tumor efficacy. |
| Tumor Microenvironment | - Analyze the expression of the target kinase in the in vivo model. - Investigate the activation of alternative survival pathways in the tumor microenvironment. | The in vivo tumor microenvironment is more complex than a 2D cell culture system and may provide survival signals that bypass the effects of your inhibitor. |
Part 3: Key Experimental Protocols
To rigorously characterize your thiazolo[5,4-b]pyridine inhibitor and investigate its off-target profile, several key experiments are essential. Here, we provide detailed, step-by-step methodologies for two powerful techniques to assess target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. By heating intact cells treated with your inhibitor to a range of temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is engaging its target in a physiological setting.
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of your thiazolo[5,4-b]pyridine inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant and determine the protein concentration.
-
-
Detection and Analysis:
-
Normalize the protein concentrations of all samples.
-
Analyze the soluble protein fractions by Western blotting using a specific antibody against your target protein.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures the binding of a small molecule inhibitor to its target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). A test compound competes with the tracer for binding, leading to a decrease in the BRET signal, which allows for the quantification of intracellular target engagement.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement workflow.
Detailed Protocol:
-
Cell Transfection:
-
Transfect host cells (e.g., HEK293) with a plasmid DNA vector encoding your target protein fused to NanoLuc® luciferase. Allow for protein expression (typically 18-24 hours).
-
-
Cell Plating and Compound Addition:
-
Harvest the transfected cells and resuspend them in a suitable assay medium (e.g., Opti-MEM™).
-
Prepare serial dilutions of your thiazolo[5,4-b]pyridine inhibitor.
-
Add the fluorescent tracer to the cell suspension at a predetermined optimal concentration.
-
Dispense the cell suspension containing the tracer into a white, low-volume 96- or 384-well assay plate.
-
Add the diluted inhibitor to the appropriate wells. Include vehicle-only wells for the no-inhibition control.
-
-
Signal Detection and Measurement:
-
Equilibrate the plate at 37°C with 5% CO2 for approximately 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at ~450 nm and acceptor emission at ~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.
-
Part 4: Structure-Activity Relationship (SAR) and Improving Selectivity
The thiazolo[5,4-b]pyridine scaffold offers several positions for chemical modification to improve the selectivity of your inhibitor. Understanding the SAR is key to rationally designing compounds with a better off-target profile.
Key Structural Insights for Selectivity:
-
Sulfonamide Functionality: For PI3K inhibitors based on this scaffold, a sulfonamide group has been shown to be important for potent activity. Modifications to the aryl group of the sulfonamide can influence isoform selectivity and the broader kinome selectivity.[2]
-
Substitutions on the Pyridine Ring: The pyridyl group attached to the thiazolo[5,4-b]pyridine core is often a key structural unit for high-potency inhibition of kinases like PI3K. Replacing this with other aromatic systems, such as a phenyl group, can significantly alter the activity and selectivity profile.[2]
-
Functionalization at Different Positions: The binding mode of thiazolo[5,4-b]pyridine derivatives can vary depending on the target kinase. For example, the 4-nitrogen is a key hinge-binding motif for PI3K, while the 1-nitrogen and a 2-amino group can form hydrogen bonds with the hinge region of ITK. Functionalization at the 5- and 6-positions has been explored to target the ATP-binding sites of kinases like BCR-ABL, RAF, VEGFR2, and c-KIT.[1]
Strategy for Improving Selectivity:
-
Identify Off-Targets: Use kinome scanning to identify the primary off-target kinases for your lead compound.
-
Structural Analysis: Obtain or model the crystal structures of your primary target and key off-targets in complex with your inhibitor. Analyze differences in the ATP-binding pockets, particularly around the gatekeeper residue and in solvent-exposed regions.
-
Rational Design: Introduce chemical modifications to your thiazolo[5,4-b]pyridine scaffold that exploit these differences. For example, add bulky groups that may be accommodated by the primary target but clash with the binding site of an off-target.
-
Iterative Synthesis and Screening: Synthesize a focused library of new analogs and screen them against the primary target and the identified off-targets to assess improvements in selectivity.
By systematically applying these troubleshooting strategies and experimental protocols, you can gain a deeper understanding of the on- and off-target activities of your thiazolo[5,4-b]pyridine inhibitors, leading to more reliable data and the development of more selective and effective chemical probes and therapeutic candidates.
References
- Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 887. [Link]
- Wang, X., Zhang, Y., Zhang, Y., Zhang, L., Lv, K., Zhang, Y., & Zhang, J. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Borude, A. S., Deshmukh, S. R., Tiwari, S. V., Kumar, S. H., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 270, 116727. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Thiazolo[5,4-b]pyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of substituted thiazolo[5,4-b]pyridines. This scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active agents.[1][2][3] However, its synthesis can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of thiazolo[5,4-b]pyridines, particularly via the common route involving the reaction of a 3-amino-2-halopyridine with an isothiocyanate or other sulfur-containing reagents.
Question 1: My reaction is resulting in very low or no yield. What are the critical parameters to investigate?
Low yields are the most common frustration in this synthesis. The issue often lies in one of several critical areas, from starting material integrity to the reaction conditions that govern the key cyclization step.
Root Cause Analysis & Solutions:
-
Purity of Starting Materials: The 3-amino-2-chloropyridine derivatives can degrade over time. Similarly, isothiocyanates can be sensitive to moisture.
-
Expert Advice: Always verify the purity of your starting materials by NMR or LC-MS before starting. If necessary, recrystallize the aminopyridine or distill the isothiocyanate.
-
-
Inefficient Intermediate Formation: The initial reaction between the aminopyridine and the isothiocyanate forms a thiourea intermediate. This intermediate must form efficiently before the cyclization can occur. The mechanism involves the formation of this thiourea, where the tautomeric thione or thiol then displaces the halogen.[4][5]
-
Expert Advice: Monitor the formation of the thiourea intermediate by TLC or LC-MS. If it is not forming, consider that the nucleophilicity of your aminopyridine might be low (e.g., due to strong electron-withdrawing groups). You may need to employ more forcing conditions or a different synthetic route.
-
-
Suboptimal Cyclization Conditions: The ring-closing step is often the most challenging and is highly dependent on temperature and the method of activation.
-
Expert Advice: Thermal heating is traditional but can require high temperatures (130-160 °C) and long reaction times (up to 16 hours), which can lead to degradation.[4] Microwave irradiation is a highly effective alternative that can dramatically reduce reaction times (e.g., to 2 hours) and often improves yields by minimizing the formation of degradation byproducts.[4]
-
-
Solvent Choice: The reaction medium plays a crucial role in solvating reactants and intermediates.
-
Expert Advice: While conventional solvents like DMF or toluene are used, consider exploring biomass-derived green solvents. For instance, studies have shown that sabinene can be a highly effective solvent for this synthesis, under both thermal and microwave conditions, offering satisfactory yields and easier recycling.[4]
-
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low-yield synthesis.
Question 2: My cyclization is failing, or I'm getting an unexpected isomer. What's going wrong?
When the cyclization of the thiourea intermediate fails, it is typically due to insufficient energy to overcome the activation barrier or because an alternative, kinetically favored reaction path is being followed.
Root Cause Analysis & Solutions:
-
Insufficient Activation Energy: The intramolecular nucleophilic aromatic substitution (SNAr) to form the thiazole ring requires significant energy input.
-
Expert Advice: As mentioned, microwave heating is often superior to conventional heating for driving this cyclization.[4] The focused energy input of microwaves can access the required activation energy more efficiently and in a shorter timeframe, preventing decomposition that might occur over long periods of thermal heating.
-
-
Incorrect Regiochemistry: In some systems, cyclization can occur on the pyridine nitrogen instead of the carbon bearing the leaving group, leading to pyridinium salts or 1,2,4-thiadiazolo[2,3-a]pyridylidene systems.[6]
-
Expert Advice: This is often influenced by the choice of base and solvent. For example, using sodium methoxide in N-methylpyrrolidinone (NMP) has been shown to favor the formation of the desired thiazolo[5,4-b]pyridines.[6] Carefully review literature precedents for substrates similar to your own to guide your choice of reaction conditions.
-
-
Alternative Reaction Pathways: In some cases, particularly with 2-hydroxy-3-thioureidopyridine precursors, the reaction can be directed by acid catalysis. Here, the hydroxyl group can act as a leaving group upon nucleophilic attack by the sulfur of the thiourea.[7] This highlights the importance of controlling the reaction environment (acidic vs. basic vs. neutral).
-
Expert Advice: Ensure your reaction conditions are appropriate for the specific precursors you are using. If your starting material has alternative leaving groups or nucleophilic sites, the outcome can be highly sensitive to the presence of acid or base.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare 2-amino-substituted thiazolo[5,4-b]pyridines?
The most widely employed method is the reaction of a 3-amino-2-chloropyridine derivative with a substituted isothiocyanate.[4][6] This method is robust and allows for significant diversity at the 2-amino position based on the choice of isothiocyanate. The general mechanism is illustrated below.
Caption: General synthesis of 2-aminothiazolo[5,4-b]pyridines.
Q2: My purification by column chromatography is difficult due to streaking or poor separation. What can I do?
The basic nitrogen atoms in the thiazolo[5,4-b]pyridine core can interact strongly with the acidic silica gel, leading to poor chromatographic performance.
-
Expert Advice:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to your eluent system (e.g., Hexane/Ethyl Acetate). This will cap the acidic silanol groups on the silica surface and significantly improve peak shape.
-
Switch to a Different Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse phase).
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining highly pure material and is more scalable than chromatography. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Q3: Are there greener, more sustainable approaches to this synthesis?
Yes. The field of green chemistry has made significant inroads here. A key study demonstrated the use of sabinene, a solvent derived from biomass, as a highly effective and recyclable medium for this synthesis.[4] It performs well under both thermal and microwave conditions. This approach avoids the use of petroleum-based solvents with higher toxicity profiles.[5]
Quantitative Data Summary
Optimizing reaction conditions is key. The choice of solvent and energy source can have a dramatic impact on reaction outcomes.
Table 1: Comparison of Reaction Conditions for the Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine (Data adapted from literature[4])
| Entry | Solvent | Activation Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sabinene | Thermal | 160 | 16 | 72 |
| 2 | Sabinene | Microwave | 130 | 2 | 75 |
| 3 | Toluene | Thermal | 110 | 24 | 45 |
| 4 | DMF | Thermal | 153 | 16 | 68 |
| 5 | Eucalyptol | Microwave | 130 | 2 | 62 |
As the data shows, microwave irradiation in sabinene provides a high yield in a significantly shorter reaction time, highlighting an efficient and greener protocol.
Validated Experimental Protocol
This protocol provides a detailed, self-validating methodology for a representative synthesis.
Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine and Phenyl Isothiocyanate
Materials:
-
3-amino-2-chloropyridine (1.65 mmol, 1.0 equiv)
-
Phenyl isothiocyanate (1.65 mmol, 1.0 equiv)
-
Sabinene (or DMF), anhydrous (2 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 3-amino-2-chloropyridine and phenyl isothiocyanate.
-
Solvent Addition: Add 2 mL of anhydrous sabinene (or DMF) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 130 °C for 2 hours with stirring.
-
Reaction Monitoring (Self-Validation): Before workup, spot a small aliquot of the reaction mixture on a TLC plate (e.g., eluent: 7:3 Hexane/Ethyl Acetate). Visualize under UV light (254 nm). The reaction is complete when the starting material spots have been consumed and a major product spot has appeared (typically with a lower Rf than the aminopyridine).
-
Workup: After cooling to room temperature, a precipitate may form. Filter the solid product directly from the reaction mixture.
-
Purification: Wash the filtered solid with a small amount of cold ethyl acetate or ethanol to remove residual solvent and any soluble impurities. The product is often obtained in high purity without the need for column chromatography.[4]
-
Characterization: Dry the solid product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- Petrič, A., Stanovnik, B., & Tišler, M. (1979). SYNTHESES AND TRANSFORMATIONS OF 2-AMINOTHIAZOLO (5,4-b)- AND -(4,5-c) PYRIDINES. Phosphorus and Sulfur and the Related Elements, 6(2), 239-240.
- Yoon, J. H., et al. (2005). A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. HETEROCYCLES, 65(11), 2729-2736. [Link]
- Boutaleb, T., et al. (2023).
- Boutaleb, T., et al. (2023). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Yoon, J. H. (2005). A FACILE SYNTHESIS OF 2-AMINOTHIAZOLO[5,4-b]PYRIDINES AND 2-AMINOBANZOXAZOLES VIA CYCLIZATION OF THIOUREAS. ElectronicsAndBooks. [Link]
- Request PDF. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- El-Sayed, N. N. E., et al. (2018).
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
- Jo, A., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 14(15), 3788. [Link]
- Li, J., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)
- Al-Ostath, A., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. [Link]
- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 60(1/2), 35-37. [Link]
- Wittine, K., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]
- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
- Iaroshenko, V. O., et al. (2010). Synthesis of Thiazolo[4,5-d]pyridines.
- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132. [Link]
- Gontla, Y. R., et al. (2021). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ACS Omega, 6(5), 3768-3778. [Link]
- Steele, B. R. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Request PDF. (n.d.). Transition-Metal-Catalyzed C-P Cross-Coupling Reactions.
- Kostas, I. D., & Steele, B. R. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- Li, Y., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Frontiers in Chemistry, 11, 1289191. [Link]
- Beilstein Journals. (n.d.).
- Wang, S., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4569. [Link]
- Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacetičnoï hìmìï, 17(3), 36-42. [Link]
- Taylor & Francis Online. (2023).
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiazolo[5,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of thiazolo[5,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Thiazolo[5,4-b]pyridines are recognized as privileged structures in medicinal chemistry, forming the core of various kinase inhibitors and other bioactive compounds.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yield results in your experiments.
Overview of Common Synthetic Strategies
The synthesis of the thiazolo[5,4-b]pyridine core can be approached from several angles, primarily involving the construction of the thiazole ring onto a pre-existing pyridine or a convergent approach. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Caption: High-level overview of common synthetic pathways to the thiazolo[5,4-b]pyridine scaffold.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction to form a 2-substituted thiazolo[5,4-b]pyridine from a 3-amino-2-chloropyridine derivative is giving very low yields or failing completely. What are the most likely causes and how can I optimize the reaction?
Answer: Low yield is a common issue that can often be traced back to several key parameters. The conversion of a 3-amino-2-chloropyridine typically proceeds via an initial reaction with a thiocyanate source (like KSCN) to form a thiourea intermediate, followed by an intramolecular cyclization. Let's break down the critical factors:
-
Reagent Purity and Stoichiometry:
-
Starting Materials: Ensure the aminopyridine starting material is pure. Impurities can interfere with the reaction.
-
Thiourea/Thioamide Stability: Thioamides can be susceptible to hydrolysis. Use a freshly opened bottle or confirm the purity of your reagent.
-
Stoichiometry: An excess of the sulfur source (e.g., 1.5 to 2.0 equivalents of thioamide or thiourea) is often used to drive the reaction to completion.
-
-
Choice of Base and Solvent: The cyclization step is often base-mediated. The selection of the base and solvent system is critical and interdependent. A study on a related thiazolo[4,5-b]pyridin-7(4H)-one synthesis demonstrated that strong, non-nucleophilic bases in polar aprotic solvents give the best results.[3]
-
Strong Bases: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the intermediate, driving the cyclization forward.[3]
-
Weaker Bases: Carbonates like K₂CO₃ or Na₂CO₃ can also be effective but may require higher temperatures or longer reaction times to achieve comparable yields.[3][4] They are often a safer and easier-to-handle alternative to NaH.
-
Solvents: DMF and DMSO are excellent choices as they effectively solvate the intermediates and allow for higher reaction temperatures.[3] Less polar solvents like dioxane or toluene are generally not effective for this transformation.[3]
-
-
Temperature and Reaction Time:
-
These reactions often require heating. A typical starting point is 80-100 °C.[3][4] For less reactive substrates, temperatures up to 120 °C may be necessary.
-
Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Prolonged heating after the reaction has completed can lead to product decomposition.
-
Optimization Table: Base and Solvent Effects
The following table, adapted from a study on a similar scaffold, illustrates the impact of reaction conditions on yield.[3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | NaH | DMF | 60 | 8 | 90 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 88 |
| 3 | Cs₂CO₃ | DMF | 80 | 8 | 85 |
| 4 | NaH | DMSO | 80 | 8 | 82 |
| 5 | K₂CO₃ | Dioxane | 80 | 8 | No Reaction |
| 6 | K₂CO₃ | Toluene | 80 | 8 | No Reaction |
Data adapted from a model study on thiazolo[4,5-b]pyridin-7(4H)-one synthesis.[3]
Problem 2: Formation of Isomeric Side Products
Question: During the cyclization of an N-substituted pyridylthiourea, I'm isolating a mixture of the desired thiazolo[5,4-b]pyridine and an unwanted isomer. How can I control the regioselectivity?
Answer: This is a classic challenge in heterocyclic chemistry, rooted in the ambident nucleophilicity of the thiourea intermediate. Cyclization can occur via the pyridine ring nitrogen or the exocyclic nitrogen, leading to different fused systems. The Hantzsch thiazole synthesis, a foundational reaction in this field, can exhibit similar regioselectivity issues depending on the conditions.[5]
-
Mechanism and pH Control:
-
In neutral or basic conditions, the thiourea sulfur atom typically acts as the initial nucleophile, attacking the electrophilic carbon on the pyridine ring (if activated, e.g., by a nitro group) or an α-haloketone in a classic Hantzsch synthesis.[6][7] Subsequent cyclization involving the nitrogen atom forms the thiazole ring.
-
Under acidic conditions, the reaction mechanism can change. Protonation can occur on different atoms, altering the nucleophilicity of the nitrogens and potentially favoring cyclization at the pyridine ring nitrogen, which can lead to undesired pyridinium salts or 1,2,4-thiadiazolo[2,3-a]pyridylidene systems.[8] One study found that running the Hantzsch synthesis in strongly acidic media (e.g., 10M HCl) could be used to intentionally generate the "abnormal" iminodihydrothiazole isomer.[5]
-
-
Strategic Solutions:
-
Favoring Thiazolopyridine: To favor the desired thiazolo[5,4-b]pyridine, basic conditions are generally preferred. Using a base like sodium methoxide in N-methylpyrrolidinone (NMP) has been shown to successfully promote cyclization to the desired thiazolo[4,5-b] and [5,4-b]pyridines.[8]
-
Blocking Site: If possible, strategically placing a bulky substituent on the pyridine ring nitrogen can sterically hinder unwanted cyclization pathways.
-
Caption: Influence of reaction pH on the cyclization pathway of pyridylthioureas.
Problem 3: Difficult Product Purification
Question: My crude product is an intractable mixture, and purification by silica gel chromatography is resulting in low recovery and significant streaking. What are some effective purification strategies?
Answer: Purification is often as challenging as the reaction itself. Thiazolopyridines, with their basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to poor chromatographic performance.
-
Work-up Optimization:
-
Quenching: After the reaction, pour the mixture into water. If your product is solid, it may precipitate and can be collected by filtration.[4] This is a highly effective first-pass purification step.
-
Acid/Base Extraction: If the product is soluble, perform a liquid-liquid extraction. Use an organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer with brine to remove residual DMF or DMSO. If your product is basic, you can wash with a mild aqueous base (e.g., sat. NaHCO₃) to remove any acidic impurities.
-
-
Chromatography Modifications:
-
TLC First: Always develop an effective TLC system before attempting column chromatography. Reaction monitoring is often done by TLC analysis.[1]
-
Deactivate Silica: Add a small amount of triethylamine (~1%) or ammonia to your mobile phase. This will cap the acidic silanol groups on the silica surface, preventing strong binding of your basic product and improving peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if your compound is particularly sensitive to silica gel.
-
-
Non-Chromatographic Methods:
-
Recrystallization: This is the gold standard for purifying solid products. Screen various solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane mixtures) to find a system where your product is soluble when hot but sparingly soluble when cold.
-
Trituration: If the product is a solid but impurities are oily, suspend the crude material in a solvent in which the product is insoluble (e.g., ether, hexanes, or cold ethyl acetate). Stir or sonicate the slurry. The impurities will dissolve, and the pure solid product can be isolated by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and versatile method for generating a library of 2-amino-thiazolo[5,4-b]pyridines?
For library synthesis, a one-pot reaction starting from an appropriately substituted chloropyridine and a thiourea is often the most efficient method.[8] This approach allows for diversity at the 2-position of the thiazole ring by simply changing the substituent on the thiourea. The reaction is often robust and proceeds in good yields for a variety of substrates, including those bearing alkyl, aryl, and heteroaryl groups.[8]
Q2: How do electron-withdrawing vs. electron-donating groups on the pyridine ring affect the synthesis?
The electronic nature of the substituents is crucial. Most successful syntheses start with an electron-deficient pyridine ring, for example, one containing a nitro group.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). In syntheses starting from chloronitropyridines, the EWG is essential for the initial displacement of the chloride by the sulfur nucleophile.[4][9]
-
Electron-Donating Groups (EDGs): Groups like -NH₂ or -OR make the pyridine ring more electron-rich and less susceptible to SNAr, potentially requiring harsher reaction conditions or rendering the substrate unreactive towards certain pathways.
Q3: Are there any "green" solvent alternatives for these syntheses?
Yes. While DMF and DMSO are common, concerns over their toxicity and environmental impact have driven research into alternatives. Recent studies have shown that sabinene, a bicyclic monoterpene derived from biomass, can be an effective green solvent for the synthesis of thiazolo[5,4-b]pyridines, using either conventional heating or microwave irradiation.[8][10] It is reported to have no known toxicity and can be recycled by distillation.[8]
Detailed Experimental Protocol: One-Pot Synthesis of 7-Nitro-2-methyl[1][3][4]triazolo[5',1':2,3][3][5]thiazolo[4,5-b]pyridine
This protocol is adapted from a procedure for the synthesis of fused thiazolo[4,5-b]pyridines, which demonstrates a powerful one-pot SNAr/Smiles rearrangement/cyclization cascade.[4]
Materials:
-
2-Chloro-3,5-dinitropyridine
-
3-Methyl-1H-1,2,4-triazole-5-thiol
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a solution of 2-chloro-3,5-dinitropyridine (1 mmol) in DMF (10 mL), add 3-methyl-1H-1,2,4-triazole-5-thiol (1 mmol).
-
Add sodium carbonate (Na₂CO₃) (106 mg, 1 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 3-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature and pour it into deionized water (50 mL).
-
Acidify the aqueous mixture with concentrated HCl to pH ~3.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
Dry the collected solid in a vacuum oven to yield the final product. Expected yield: ~57%.[4]
References
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate.
- Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. National Center for Biotechnology Information (PMC).
- Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. MDPI.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information (PMC).
- Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Open Journal of Pharmacy and Pharmacology.
- Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information (PMC).
- Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate.
- Mechanism of Hantzsch Thiazole Synthesis. ResearchGate.
- Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. Thieme.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
A Guide to Preventing Compound Degradation in Experimental Settings
Welcome to the technical support guide for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. As Senior Application Scientists, we have compiled this resource to help researchers, chemists, and drug development professionals anticipate and circumvent common stability challenges associated with this molecule. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your experiments and the reliability of your data.
Compound Profile and Intrinsic Stability
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazolopyridine core. Its structure incorporates several functional groups that contribute to its utility but also present specific stability risks. The 2-aminothiazole moiety is a well-known privileged structure in medicinal chemistry but can also be susceptible to metabolic activation and degradation[1][2]. The pyridine ring's nitrogen atom imparts basicity, while the electron-donating methoxy group influences the electronic properties of the aromatic system[3][4]. Understanding these features is key to preventing degradation.
| Property | Value | Source |
| CAS Number | 13797-77-8 | [5][6] |
| Molecular Formula | C₇H₇N₃OS | [5][6] |
| Molecular Weight | 181.22 g/mol | [5][6] |
| Appearance | Purple solid | [5] |
| Key Features | 2-Aminothiazole, Methoxy-Pyridine | [1][7] |
Section 1: Frequently Asked Questions (FAQs) on Handling & Storage
This section addresses the most common initial queries regarding the proper care of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in its solid form.
Q1: What are the ideal long-term storage conditions for the solid compound?
To ensure maximum shelf-life, the solid compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage (weeks), 2-8°C is acceptable. The key is to minimize exposure to the three primary degradation catalysts: light, moisture, and heat[8][9].
Q2: My solid compound, which was initially a purple solid, has developed discolored patches. What does this indicate?
Color change is a strong visual indicator of degradation. This is most commonly caused by either photo-oxidation from exposure to light or reaction with atmospheric moisture[9][10]. The appearance of new colors suggests the formation of various degradation products. We strongly recommend performing an analytical check (e.g., LC-MS or ¹H NMR) to assess purity before use.
Q3: What type of container is best for storing the solid compound and its solutions?
For the solid, use amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined) to provide protection from light and atmosphere[9]. For solutions, always use low-volume amber glass HPLC vials or volumetric flasks. If amber glassware is unavailable, wrap standard glassware completely in aluminum foil. Avoid plastic containers for long-term solution storage due to potential leaching and gas permeability.
Q4: I need to prepare a stock solution. What is the recommended solvent and how long will it be stable?
Anhydrous DMSO or DMF are recommended for creating high-concentration stock solutions. Once in solution, the compound is significantly more susceptible to degradation. We advise preparing stock solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes in amber vials, purge with an inert gas (argon or nitrogen), and store at -80°C for no longer than one to two weeks. Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide: Degradation During Experiments
This section provides a framework for diagnosing and solving stability issues that arise during experimental workflows.
Problem: My analytical data (LC-MS, NMR) shows unexpected peaks or a decrease in the main compound peak.
This is the most common sign of in-experiment degradation. The identity of the degradants depends on the conditions.
-
Possible Cause A: Photodegradation
-
Why it Happens: The thiazole ring system is known to be photosensitive. Upon exposure to light, particularly in the presence of oxygen, the thiazole ring can undergo a [4+2] Diels-Alder type cycloaddition with singlet oxygen. This forms an unstable endoperoxide intermediate, which then rearranges or fragments into various degradation products[10]. This process can occur even under standard laboratory lighting.
-
Troubleshooting Steps:
-
Immediately protect all subsequent samples from light by wrapping flasks, vials, and even autosampler trays in aluminum foil.
-
Switch to using a yellow or red darkroom light for light-sensitive steps.
-
If the experiment involves prolonged irradiation (e.g., photochemistry), this compound may be unsuitable without specific photostabilizers.
-
-
-
Possible Cause B: pH-Induced Hydrolysis
-
Why it Happens: The thiazole ring and the exocyclic amine can be susceptible to hydrolysis under both acidic and basic conditions[11]. The stability of related thiazolidine structures is highly pH-dependent, with significant decomposition sometimes observed in weakly acidic environments (pH 3-5)[12][13]. Conversely, strongly alkaline conditions (pH > 8) can also accelerate hydrolysis for many heterocyclic compounds[14]. The optimal pH range for stability is typically near neutral (pH 6-7.5).
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture or solvent system. Unbuffered water or protic solvents can have a pH that drifts significantly.
-
Incorporate a suitable buffer system to maintain a stable pH between 6.0 and 7.5. Common choices include phosphate-buffered saline (PBS) or HEPES, provided they do not interfere with your reaction.
-
Avoid prolonged exposure to strong acids or bases, even during workup procedures. If necessary, neutralize the solution as quickly as possible and at low temperatures.
-
-
-
Possible Cause C: Oxidation
-
Why it Happens: The electron-rich thiazole ring, particularly the sulfur atom, is susceptible to oxidation[3]. Dissolved oxygen in solvents is a common culprit. The presence of trace metal impurities, which can catalyze oxidation, or other oxidizing agents in the reaction mixture will accelerate this process. This can lead to the formation of N-oxides or sulfoxides[3].
-
Troubleshooting Steps:
-
Use solvents that have been de-gassed via sparging with an inert gas (argon or nitrogen) for 15-30 minutes.
-
If the reaction is particularly sensitive, perform all additions and the reaction itself under a positive pressure of an inert gas using Schlenk line techniques.
-
Ensure all reagents are free from peroxide impurities, especially ethers like THF or dioxane.
-
-
Problem: My reaction yield is low or inconsistent, even with fresh starting material.
-
Possible Cause: Incompatible Reagents or Conditions
-
Why it Happens: Beyond general degradation, specific reagents can directly react with the thiazole core.
-
Strong Reducing Agents: Catalytic hydrogenation with Raney Nickel is known to cause desulfurization and subsequent degradation of the thiazole ring[15].
-
Strong Oxidizing Agents: Reagents like mCPBA, hydrogen peroxide, or potassium permanganate will readily oxidize the sulfur or nitrogen atoms, leading to undesired side products[3][16].
-
High Temperatures: While stable under many typical reaction conditions, prolonged heating (>100-120°C) can promote thermal degradation pathways, similar to the formation of other heterocyclic aromatic amines[17].
-
-
Troubleshooting Steps:
-
Review all reagents for compatibility. If a strong oxidant or reductant is required, consider a protecting group strategy for the thiazolopyridine core.
-
When possible, run reactions at the lowest effective temperature.
-
If high temperatures are necessary, minimize reaction time and ensure the reaction is conducted under an inert atmosphere to prevent thermo-oxidative degradation.
-
-
Section 3: Protocols for Ensuring Compound Stability
Adherence to validated protocols is the best defense against degradation.
Protocol 3.1: Preparation of a Stabilized Stock Solution
-
Preparation: Bring the vial of solid 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine to room temperature in a desiccator to prevent water condensation on the cold solid.
-
Solvent Selection: Use anhydrous, analytical grade DMSO or DMF. Ensure the solvent bottle has been stored correctly and has not been open to the atmosphere for long periods.
-
Dissolution: In a fume hood, weigh the required amount of the compound into an amber glass vial. Add the solvent to achieve the target concentration. Cap the vial immediately.
-
Mixing: Gently vortex or sonicate in a water bath at room temperature until fully dissolved. Avoid heating to aid dissolution.
-
Inerting & Storage: If the solution is to be stored, gently bubble argon or nitrogen gas through the solution for 1-2 minutes. Tightly seal the vial with a PTFE-lined cap, wrap the cap junction with Parafilm, and place it in a labeled secondary container at -80°C.
Protocol 3.2: Setting Up a Light-Protected, Inert Atmosphere Reaction
This protocol outlines best practices for a typical reaction, such as an N-acylation or a cross-coupling reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water. Assemble the reaction apparatus (e.g., three-neck flask with condenser and septum) while hot and allow it to cool under a positive pressure of argon or nitrogen.
-
Solvent Degassing: De-gas the reaction solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reagent Addition:
-
Add any stable, non-sensitive solids to the reaction flask before making it inert.
-
Transfer the de-gassed solvent to the reaction flask via a cannula or syringe.
-
Dissolve the 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in a minimal amount of anhydrous, de-gassed solvent in a separate flask and transfer it to the main reaction flask via cannula or syringe.
-
Add all other liquid reagents via syringe through the rubber septum.
-
-
Light Protection: Throughout the entire process, wrap the reaction flask, and any flasks containing solutions of the compound, with aluminum foil.
-
Reaction Monitoring: Take aliquots for TLC or LC-MS analysis using a syringe, and quench them immediately in a prepared vial (e.g., containing a small amount of buffer or solvent) to prevent degradation post-sampling.
Section 4: Visualizing Workflows and Degradation Pathways
Diagram 4.1: Decision Tree for Solvent and Buffer Selection
Caption: Decision-making workflow for selecting appropriate solvents to minimize hydrolytic degradation.
Diagram 4.2: Workflow for a Stable Experimental Setup
Caption: Step-by-step workflow for setting up an experiment under inert and light-protected conditions.
Diagram 4.3: Major Degradation Pathways of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Caption: Summary of the primary degradation pathways affecting the core structure of the compound.
References
- Bunu, A., et al. (2021). "Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach." International Journal of Molecular Sciences.
- Sleno, L., & Volmer, D. A. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of the American Society for Mass Spectrometry.
- Pharma guideline. (n.d.). "Synthesis, Reactions and Medicinal Uses of Thiazole.
- Al-Ostoot, F.H., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." RSC Advances.
- Wang, J., et al. (2017). "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study." Polymers.
- Wikipedia. (n.d.). "Thiazole.
- Kamkhede, D.B., & Solanki, P.R. (2016). "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." ResearchGate.
- Ibis Scientific. (2023). "The Impact of pH on Chemical Stability in Lab Experiments.
- Deer, H.M., & Beard, R. (2001). "EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES." Utah State University Extension.
- Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemical Research in Toxicology.
- Hedidi, M., et al. (2016). "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships." ResearchGate.
- Diplomata Comercial. (n.d.). "What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. (n.d.). "Amine Storage Conditions: Essential Guidelines for Safety.
- Chen, C.Y., et al. (2000). "Formation of heterocyclic amines in fried fish fiber during processing and storage." Journal of Food Protection.
- Khalifa, M. E. (2014). "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica.
- Farooq, S., et al. (2021). "Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts." Foods.
- ResearchGate. (n.d.). "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- ResearchGate. (n.d.). "(a) Thiazolidine formation and stability at various pH values.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study | MDPI [mdpi.com]
- 17. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is curated from established literature and best practices to ensure scientific integrity and successful outcomes.
Synthesis Overview & Core Mechanism
The most prevalent and reliable route for synthesizing 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine involves the cyclization of a substituted 2-aminopyridine intermediate. A common method is the reaction of an appropriately substituted 3-amino-2-chloropyridine with a thiocyanate source to form the fused thiazole ring.[1][2]
The core transformation relies on the nucleophilic attack of the thiocyanate on the pyridine ring, followed by an intramolecular cyclization. The mechanism, validated by studies on similar systems, involves the formation of a thiourea intermediate, where the tautomeric thione or thiol displaces the adjacent chlorine atom to form the thiazole ring.[2][3][4]
Caption: General synthetic pathway for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers may have before or during the synthesis.
Q1: What is the most reliable starting material for this synthesis?
A: The most commonly cited starting material is a 3-amino-2-chloropyridine derivative, specifically 2-chloro-5-methoxypyridin-3-amine. This precursor readily reacts with sources like potassium or sodium thiocyanate to undergo the necessary cyclization.[2] The purity of this starting material is critical for achieving high yields and minimizing side products.
Q2: My reaction is sluggish or not proceeding to completion. What are the first things to check?
A: First, verify the purity of your starting materials, especially the 2-chloro-5-methoxypyridin-3-amine. Impurities can inhibit the reaction. Second, ensure your solvent is anhydrous if specified in the protocol. Water can interfere with the reactivity of the intermediates. Finally, check the reaction temperature. Many cyclization reactions of this type require heating to proceed at an efficient rate.[2]
Q3: I'm observing a significant, persistent impurity by TLC and LC-MS. What could it be?
A: A common impurity is the uncyclized thiourea intermediate. This can occur if the reaction temperature is too low or the reaction time is insufficient for the final ring-closing step. Another possibility is the formation of isomeric byproducts if the starting pyridine has multiple reactive sites. Confirm the structure of the impurity using mass spectrometry and NMR if possible, and refer to the troubleshooting guide below for mitigation strategies.
Q4: What is the recommended method for purifying the final product?
A: The final product, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, is typically a solid.[5] Purification can often be achieved by filtration of the crude product from the reaction mixture, followed by washing with appropriate solvents like ethyl acetate and diethyl ether to remove unreacted starting materials and soluble impurities.[2] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel may be necessary.
In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex problems that may arise, particularly during scale-up.
Problem 1: Low or Inconsistent Yield
Low yield is a frequent issue that can often be traced back to several key parameters.
A. Purity of Starting Materials
The purity of the 2-chloro-5-methoxypyridin-3-amine is paramount. Synthesis of this precursor can sometimes result in residual reagents or byproducts that interfere with the subsequent cyclization.
-
Recommendation: Purify the starting amine via recrystallization or column chromatography before use. Confirm purity using ¹H NMR and melting point analysis.
B. Reaction Conditions
The choice of solvent, temperature, and reaction time are critical and often interdependent.
-
Solvent Effects: While various solvents can be used, polar aprotic solvents like DMF or DMSO can facilitate the reaction but may complicate work-up. Alcohols like ethanol are also commonly used. Recent studies have explored green solvents like sabinene, which may offer advantages in terms of toxicity and recyclability.[2]
-
Temperature Control: The cyclization step is often the rate-limiting step and requires sufficient thermal energy. However, excessive temperatures can lead to decomposition and byproduct formation.
-
Microwave Irradiation: For lab-scale synthesis, microwave activation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[2][3]
Optimization Strategy Table
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome | Reference |
| Solvent | Ethanol | Sabinene (Green Solvent) | Improved yield, easier workup | [2] |
| Temperature | 80 °C (Reflux) | 130 °C (Microwave) | Reduced reaction time (e.g., from 12h to 2h) | [2] |
| Catalyst | None | Phase Transfer Catalyst | May improve reaction rate and yield | General Principle |
| Reagent Ratio | 1:1 (Amine:Thiocyanate) | 1:1.2 (Slight excess of SCN) | Drives reaction to completion | General Principle |
Problem 2: Scale-Up Challenges & Exotherm Control
Transitioning from lab scale (mg-g) to pilot scale (kg) introduces new challenges, primarily related to mass and heat transfer.
-
Issue: The reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing decomposition, pressure build-up, and the formation of intractable tars.
-
Solution 1: Controlled Reagent Addition: Instead of adding all reagents at once, add the thiocyanate source portion-wise or as a solution via a dropping funnel. This allows the reaction's heat to be managed effectively by the reactor's cooling system.
-
Solution 2: Dilution: Running the reaction at a lower concentration (more solvent) can help buffer the exotherm, although this may increase reaction time and reduce reactor throughput. A balance must be found between safety and efficiency.
Caption: A decision workflow for troubleshooting common synthesis issues.
Reference Experimental Protocol (Lab Scale)
This protocol is a representative synthesis adapted from literature procedures.[2]
Materials:
-
2-Chloro-5-methoxypyridin-3-amine (1.0 eq)
-
Potassium Thiocyanate (1.2 eq)
-
Ethanol (or Sabinene), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methoxypyridin-3-amine and potassium thiocyanate.
-
Add the anhydrous solvent (e.g., ethanol) to create a slurry.
-
Heat the reaction mixture to reflux (approx. 78-80 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with water, ethyl acetate, and diethyl ether to remove salts and impurities.[2]
-
Dry the resulting solid under vacuum. The product, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, is typically a solid.[5]
Characterization Data
-
Molecular Formula: C₇H₇N₃OS[6]
-
Appearance: Typically a purple or off-white to tan solid.[5]
-
¹H NMR & ¹³C NMR: The NMR spectra should be consistent with the proposed structure. Key signals would include the methoxy group protons, aromatic protons on the pyridine ring, and the amine protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- Synthetic strategies for thiazolopyridine deriv
- 5-Methoxy[1][6]thiazolo[5,4-b]pyridin-2-amine | CAS 13797-77-8. Santa Cruz Biotechnology.
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.
- Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations.
- Synthetic strategies for thiazolopyridine derivatives | Request PDF.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- 5-Methoxy[1][6]thiazolo[5,4-b]pyridin-2-amine. CymitQuimica.
- Process for preparation of 2-amino-5-methyl-pyridine.
- Recent Trends in Chemistry of Thiazolopyridines | Request PDF.
- Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
- Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
- Methods of synthesis and properties of thiazolopyridines.
- Methods of synthesis and properties of thiazolopyridines (2015). SciSpace.
- Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
- Synthesis of Thiazolo[4,5-d]pyridines.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
- 5-METHYL-4,5,6,7-TETRAHYDRO[1][6]THIAZOLO[5,4-C]PYRIDIN-2-AMINE. ChemicalBook.
- Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
- Process for the preparation of 2-amino-5-methyl-pyridine.
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF.
- Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions.
- Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. Royal Society of Chemistry.
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Method Refinement for Analyzing Thiazolo[5,4-b]pyridine Analogs by HPLC
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of thiazolo[5,4-b]pyridine analogs. This class of nitrogen-containing heterocyclic compounds, while vital in pharmaceutical research, presents unique chromatographic challenges.[1][2][3] Their inherent basicity often leads to problematic interactions with standard silica-based reversed-phase columns, manifesting as poor peak shape and inconsistent results.[4][5]
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from high-level frequently asked questions to deep-dive troubleshooting guides, all grounded in the fundamental principles of chromatography. Our goal is to empower you to not only fix problems but also to understand their root causes, leading to the development of robust and reliable HPLC methods.
Frequently Asked Questions (FAQs)
Q1: Why are my peaks for thiazolo[5,4-b]pyridine analogs consistently tailing?
A: Peak tailing is the most common issue for this compound class.[6] It is almost always caused by secondary interactions between the basic nitrogen atoms in your analytes and acidic residual silanol groups on the surface of the silica-based stationary phase.[5][7] At a mid-range pH, these silanols are ionized (negatively charged) and can strongly, and non-uniformly, interact with your protonated (positively charged) basic compounds, delaying a fraction of the analyte molecules and causing the characteristic tail.
Q2: What is the best type of HPLC column to start with for my thiazolo[5,4-b]pyridine derivative?
A: While a standard end-capped C18 column is a versatile starting point for many small molecules, for basic compounds like thiazolo[5,4-b]pyridines, it is highly recommended to begin with a column specifically designed to minimize silanol interactions.[8][9] Look for columns marketed as "high-purity silica," "base-deactivated," or those with a polar-embedded stationary phase. These columns have a much lower concentration of accessible, acidic silanols, providing more symmetrical peaks out of the box.[4][5]
Q3: Should I use a gradient or isocratic elution method?
A: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simple and reproducible, making it suitable for analyzing a single compound or a simple mixture where all components have similar retention behavior.[10][11]
-
Gradient elution (mobile phase composition changes during the run) is almost always preferred for analyzing complex mixtures, such as reaction monitoring or impurity profiling.[12][13] It provides better resolution for compounds with a wide range of polarities and results in sharper peaks for late-eluting components, significantly improving sensitivity.[13][14]
Q4: My sample won't fully dissolve in the mobile phase. What should I do?
A: Injecting a sample in a solvent that is significantly stronger than your mobile phase is a primary cause of peak distortion, particularly fronting and splitting. Whenever possible, the ideal injection solvent is the mobile phase itself. If solubility is an issue, use the weakest solvent in which your compound is soluble (e.g., add a minimal amount of DMSO or methanol to dissolve the sample, then dilute with the mobile phase). Ensure the final injection volume is small to minimize solvent mismatch effects.
HPLC Troubleshooting & Optimization Guide
This section provides a systematic approach to identifying and resolving specific chromatographic problems.
Issue 1: Severe Peak Tailing
You observe peaks with an asymmetry factor significantly greater than 1.5, compromising integration and resolution.
Q: I've lowered the mobile phase pH to 3.0 with formic acid, but my peaks are still tailing. What's the next step?
A: While lowering the pH is a crucial first step to protonate silanol groups and ensure your basic analyte is in a single ionic state, it may not be sufficient if your column has high silanol activity.[7][15] Here is a logical workflow to further address the issue:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Enhancing Cell Permeability of Thiazolo[5,4-b]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolo[5,4-b]pyridine compounds. This guide is designed to provide expert insights and practical troubleshooting for one of the most common hurdles in the development of this important class of molecules: achieving optimal cell permeability. We will explore the underlying physicochemical principles, structural modification strategies, and robust experimental workflows to help you advance your compounds from the bench to preclinical evaluation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of thiazolo[5,4-b]pyridine derivatives.
Q1: Why is cell permeability a common challenge for thiazolo[5,4-b]pyridine compounds?
The thiazolo[5,4-b]pyridine scaffold, while a valuable pharmacophore found in compounds targeting enzymes like c-KIT, possesses inherent structural features that can limit passive diffusion across cell membranes[1][2][3]. The presence of multiple nitrogen and sulfur atoms can increase polarity and the number of hydrogen bond acceptors. Depending on the substitutions, the number of hydrogen bond donors can also be high, which is often detrimental to permeability[4][5][6]. These properties can lead to strong solvation in the aqueous extracellular environment, creating a high energy barrier for partitioning into the lipophilic membrane interior[6][7].
Q2: What are the key physicochemical properties that govern the passive permeability of my compound?
Passive diffusion is the primary mechanism by which many small molecule drugs enter cells, moving down a concentration gradient without the help of transporters. This process is critically influenced by a delicate balance of several physicochemical properties[8][9]. Understanding and optimizing these parameters is the first step in troubleshooting poor permeability.
| Property | Description | General Guideline for Good Permeability | Rationale |
| Lipophilicity (LogP / LogD) | The compound's affinity for a lipid environment versus an aqueous one. LogD is the partition coefficient at a specific pH (e.g., 7.4), which is more physiologically relevant for ionizable molecules. | LogD7.4 between 1 and 3.[10] | A compound must be lipophilic enough to enter the lipid bilayer, but not so lipophilic that it gets trapped within the membrane or has poor aqueous solubility.[11][12] |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Smaller molecules generally diffuse more easily across membranes.[13] |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | < 140 Ų | PSA correlates with the energy required to desolvate a compound before it can enter the lipid membrane. Lower PSA is generally better for passive diffusion. |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 | HBDs are heavily solvated and their desolvation presents a significant energetic penalty for membrane permeation. They are often considered more detrimental than acceptors.[4][5][14][15] |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 | Like HBDs, HBAs contribute to polarity and the desolvation penalty, though their impact is often considered less severe than that of HBDs.[6][7] |
| Rotatable Bonds | The number of bonds that allow free rotation. | ≤ 10 | A high number of rotatable bonds can lead to a more flexible molecule, which may adopt conformations unfavorable for permeation and incur an entropic penalty upon entering the ordered membrane environment.[13] |
Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
Choosing the right initial assay is crucial for efficiency. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput screen.[16][17] It measures a compound's ability to diffuse across an artificial lipid membrane, providing a clean measure of passive permeability without the complexities of active transport or metabolism.[16][18]
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins (like efflux pumps).[19][20][21] It is considered the gold standard for predicting in vivo oral absorption because it accounts for passive diffusion, paracellular transport, and active uptake/efflux.[20][22]
Recommendation: Start with the PAMPA assay to quickly assess the passive diffusion potential of your thiazolo[5,4-b]pyridine series. If a compound has poor PAMPA permeability, it likely needs structural modification to improve its physicochemical properties. If it shows good PAMPA permeability but performs poorly in cell-based activity assays, this suggests a potential issue with active efflux, which should then be investigated using a Caco-2 or MDCK-MDR1 assay.[17]
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems you may encounter.
Problem 1: My compound has low permeability in the PAMPA assay. What are my next steps?
A low PAMPA result points directly to a suboptimal physicochemical profile for passive diffusion. Your primary goal is to modify the structure to better balance lipophilicity and polarity.
Causality & Recommended Actions:
-
Mask Hydrogen Bond Donors (HBDs): HBDs are often the primary culprits for poor permeability because of the high energy cost of stripping away their tightly bound water molecules.[4][15]
-
Action: Employ a prodrug strategy.[23][24] Temporarily mask polar functional groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases). This effectively reduces the HBD count and increases lipophilicity, facilitating membrane transit.[15][18][25]
-
Examples of Prodrug Moieties:
-
For -OH or -NH groups: Acetate esters, pivaloyloxymethyl (POM) ethers/esters, or carbonates.
-
For -COOH groups: Ethyl esters or other alkyl esters.
-
-
-
Modulate Lipophilicity (LogD): There is a parabolic relationship between lipophilicity and permeability; a compound can be too hydrophilic (LogD < 1) or too lipophilic (LogD > 3.5-4), with the latter often leading to poor aqueous solubility or getting stuck in the membrane.[11][12]
-
Action (if LogD is too low): Systematically add small, lipophilic groups to your thiazolo[5,4-b]pyridine core. Consider adding methyl, ethyl, or halogen atoms to aromatic rings.
-
Action (if LogD is too high): Introduce modest polar functionality or reduce the size of lipophilic substituents. Be mindful not to add HBDs if possible.
-
-
Reduce Polar Surface Area (PSA): High PSA is directly correlated with poor permeability.
-
Action: Look for opportunities to replace polar functional groups with less polar bioisosteres. For example, can a ketone be replaced with a difluoromethylene group? Can an exposed amide be N-methylated to remove the HBD and sterically shield the polar carbonyl?
-
Problem 2: My compound shows good PAMPA permeability but has a high efflux ratio (>2) in the Caco-2 assay. What does this mean and what should I do?
This is a classic signature of active efflux. Your compound can passively diffuse into cells, but it is being actively pumped back out by transporter proteins on the cell surface, most commonly P-glycoprotein (P-gp, encoded by the MDR1 gene).[26][27][28] This prevents the compound from reaching a therapeutic intracellular concentration.
Causality & Recommended Actions:
-
Confirm P-gp Substrate Activity: The first step is to confirm that P-gp is the specific transporter responsible.
-
Action: Run a bidirectional permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[28][29] Alternatively, you can perform the Caco-2 assay in the presence and absence of a known P-gp inhibitor, like verapamil.[30] A significant decrease in the efflux ratio in the presence of the inhibitor confirms your compound is a P-gp substrate.[30]
-
-
Structural Modification to Evade Efflux: The most robust long-term solution is to modify the compound to reduce its recognition by P-gp. P-gp substrates are often amphipathic and can contain basic nitrogen atoms and aromatic rings.
-
Action:
-
Reduce basicity: If your compound has a basic nitrogen, try to lower its pKa.
-
Disrupt recognition motifs: Add bulky groups near the sites recognized by the transporter.
-
Increase rigidity: Reducing the flexibility of the molecule can sometimes prevent it from adopting the conformation required for binding to the efflux pump.
-
-
-
Investigate Use of Efflux Pump Inhibitors (EPIs): In some therapeutic contexts, co-dosing with an EPI could be a viable strategy, although this adds complexity to development.[31][32] Several EPIs have been investigated, such as Phenylalanine-Arginine-β-Naphtylamide (PAβN), though none have yet reached clinical use for this purpose due to toxicity or pharmacokinetic mismatch issues.[33][34] This is primarily an in vitro tool for confirming efflux, not a straightforward clinical strategy.[33][35]
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard PAMPA procedure for assessing passive permeability.[36][37]
Materials:
-
96-well Donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)
-
96-well Acceptor plate (matching the donor plate)
-
Lecithin in dodecane solution (e.g., 4% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and controls (high and low permeability)
Procedure:
-
Prepare Solutions:
-
Coat the Donor Plate:
-
Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.[38]
-
Allow the lipid to fully permeate the membrane (typically a few minutes).
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS (containing the same percentage of DMSO as the donor solution) to each well of the acceptor plate.[38]
-
-
Start the Assay:
-
Add 200 µL of your diluted test compound solution to each well of the coated donor plate.[38]
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubate the plate "sandwich" at room temperature for a specified time (e.g., 16-18 hours) in a sealed chamber with a wet paper towel to minimize evaporation.[38]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Take samples from both the donor and acceptor wells for concentration analysis, typically by LC-MS/MS. Also, analyze a reference sample of the initial donor solution to determine the starting concentration (C0).
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA / Ceq)] * (VD * VA) / ((VD + VA) * A * t)
-
Where:
-
CA = Compound concentration in the acceptor well
-
Ceq = Equilibrium concentration, calculated as (CDVD + CAVA) / (VD + VA)
-
VD = Volume of the donor well (cm³)
-
VA = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (seconds)
-
-
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active transport.[19][20][39]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4
-
Lucifer yellow (for monolayer integrity check)
-
TEER meter (e.g., Millicell ERS-2)
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω*cm² to indicate a tight monolayer.[39]
-
Alternatively, perform a Lucifer yellow rejection assay. The Papp for this highly polar, non-permeable dye should be very low (<1.0 x 10⁻⁶ cm/s).
-
-
Transport Experiment:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
For Apical-to-Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral-to-Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20]
-
-
Sample Analysis:
-
At the end of the incubation, take samples from the receiver chambers for both A→B and B→A directions.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Calculations:
-
Calculate Papp for both directions (Papp, A→B and Papp, B→A) using the formula: Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
-
Calculate the Efflux Ratio (ER): ER = Papp, B→A / Papp, A→B
-
An ER > 2 is indicative of active efflux.[30]
-
-
References
- Di, L., & Kerns, E. H. (2003). Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. Concepts and Principles of Pharmacology, 59-78.
- Rautio, J., et al. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 14(12), 2758.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. South African Journal of Science, 99(5-6), 209-219.
- Creative Biolabs. (n.d.). MDCK Permeability.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Boström, J., et al. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(5), 3613-3631.
- Artursson, P., & Karlsson, J. (1991). Caco2 assay protocol. Advanced Drug Delivery Reviews, 6(3), 331-354.
- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Di, L. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI.
- Rautio, J., et al. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 27(23), 8234.
- Shalaeva, M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
- Boström, J., et al. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275.
- Lam, J. H., et al. (2022).
- Shalaeva, M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
- Boström, J., et al. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275.
- D'Souza, A., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 11(7), 1466-1472.
- Boström, J. (2020). Hydrogen bond donors in drug design. ChemRxiv.
- Creative Bioarray. (n.d.). Lipophilicity & Solubility.
- N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807.
- Venter, H. (2021).
- Rehman, K., & Asghar, M. H. (2023). Drug Absorption. In StatPearls.
- Boström, J. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. figshare.
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian Journal of Medical Research, 149(2), 129-145.
- Shargel, L., & Yu, A. B. C. (2015). Physicochemical Factors Affecting Drug Absorption. In Applied Biopharmaceutics & Pharmacokinetics, 7e.
- Hostetler, C., et al. (1999). High lipophilicity decreases drug transport across intestinal epithelial cells. Pharmaceutical Research, 16(5), 625-631.
- Yamaguchi, A., et al. (2017). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 8, 1023.
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Tavelin, S., et al. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal.
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- Arnott, J. A., & Planey, S. L. (2012). Lipophilicity and Its Relationship with Passive Drug Permeation. Expert Opinion on Drug Discovery, 7(9), 863-875.
- Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia, 22(3).
- Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
- Abdel-Maksoud, M. S., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100863.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles.
- Walport, L., et al. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. The Crick.
- Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?
- Jin, L., et al. (2021). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 12(4), 547-553.
- Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(16), 4983.
- Chen, C., et al. (2012). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum.
- El-Sayed, N. N. E., et al. (2017). One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines. Archiv der Pharmazie, 350(1-2).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Item - Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design - figshare - Figshare [figshare.com]
- 8. journals.co.za [journals.co.za]
- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High lipophilicity decreases drug transport across intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. diva-portal.org [diva-portal.org]
- 22. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 25. mdpi.com [mdpi.com]
- 26. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 29. enamine.net [enamine.net]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 35. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 36. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 37. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 38. bioassaysys.com [bioassaysys.com]
- 39. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Addressing Cytotoxicity Artifacts in 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for cytotoxicity assays involving 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and related heterocyclic compounds. The unique chemical properties of this compound class can lead to specific artifacts in common cell-based assays. This resource will help you identify, understand, and mitigate these potential issues to ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when assessing the cytotoxicity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Q1: I'm observing high variability between replicate wells in my MTT/MTS assay. What could be the cause?
A1: High variability is a frequent challenge that can obscure the true cytotoxic effect of your compound.[1][2] Several factors related to both the compound and the assay itself could be at play:
-
Compound Precipitation: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, like many small molecules, may have limited aqueous solubility.[3] If the compound precipitates in the cell culture medium, it will not be uniformly available to the cells, leading to inconsistent results.
-
Troubleshooting:
-
Visually inspect your wells for any precipitate after adding the compound.
-
Consider preparing a higher concentration stock solution in a suitable solvent like DMSO and then performing serial dilutions.[3]
-
Ensure the final solvent concentration is not toxic to your cells (typically ≤0.5% DMSO).[3][4]
-
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will naturally lead to variable results.[2]
-
Troubleshooting:
-
Ensure your cell suspension is homogenous before and during plating.
-
Use a calibrated multichannel pipette and be mindful of your pipetting technique.[2]
-
-
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Troubleshooting:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Q2: My MTT assay results suggest low cytotoxicity, but microscopy shows significant cell death. Why is there a discrepancy?
A2: This is a classic indicator of assay interference. The MTT assay measures metabolic activity, not cell viability directly.[5] Your compound may be directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[6][7] This leads to a false-positive signal, making the compound appear less toxic than it is.
-
Causality: The thiazolo[5,4-b]pyridine scaffold contains functional groups like amines and thiols which can have reducing properties, potentially leading to the chemical reduction of MTT.[8]
-
Validation Step: To confirm this, run a cell-free control where you add your compound to the culture medium with the MTT reagent but without any cells.[5] An increase in absorbance in these wells indicates direct MTT reduction by your compound.
Q3: I'm using an ATP-based luminescence assay, and my results are inconsistent. What are the potential issues?
A3: ATP-based assays are generally robust, but can be susceptible to interference.[9]
-
Compound-Luciferase Interaction: Your compound might directly inhibit or stabilize the luciferase enzyme, leading to inaccurate readings. Some compounds can also react with ATP, making it unavailable for the luciferase reaction.
-
Cell Lysis Inefficiency: The lysis buffer's effectiveness can be cell-type dependent. Incomplete cell lysis will result in an underestimation of the total ATP content.
-
ATP Instability: ATP is a labile molecule. Delays between cell lysis and the luminescence reading can lead to ATP degradation and a weaker signal.[1]
Q4: My LDH assay shows high background in the untreated control wells. What does this mean?
A4: High background LDH release indicates that your control cells are stressed or dying.[1]
-
Suboptimal Culture Conditions: Ensure your cells are healthy, within a low passage number, and not over-confluent, which can lead to spontaneous cell death.[1]
-
Serum LDH Activity: The serum used in your culture medium can have endogenous LDH activity.[1][10] It's advisable to test the serum for LDH activity or use a serum-free medium during the assay.[5]
-
Handling-Induced Damage: Forceful pipetting can damage cell membranes and cause LDH leakage.[1]
Part 2: Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting workflows for common cytotoxicity assays when working with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Troubleshooting Workflow for MTT/MTS Assays
This workflow is designed to systematically identify and resolve common issues encountered with tetrazolium-based assays.
Caption: Troubleshooting workflow for MTT/MTS assays.
Potential Artifacts and Mitigation Strategies
| Potential Artifact | Affected Assays | Underlying Cause | Mitigation Strategy |
| Compound Precipitation | All | Poor aqueous solubility of the compound.[3] | Optimize solvent and concentration; visually inspect plates.[3] |
| Direct Reduction of Reagent | MTT, MTS, Resazurin | The compound has reducing properties that mimic cellular metabolic activity.[6][7] | Run cell-free controls; switch to an orthogonal assay.[5] |
| Fluorescence Interference | Fluorescence-based | The compound is fluorescent in the same range as the assay's reporter dye.[11][12] | Measure compound's intrinsic fluorescence; use red-shifted dyes.[13] |
| Enzyme Inhibition/Activation | ATP-based, LDH | The compound directly interacts with the assay's enzyme (e.g., luciferase, LDH).[1] | Run controls with purified enzyme and compound; choose an alternative assay. |
| Lysosomal Sequestration | All | As a cationic amphiphilic compound, it may accumulate in lysosomes, affecting their function.[14][15] | Use assays that measure lysosomal integrity or function. |
Experimental Protocol: Cell-Free MTT Reduction Assay
This protocol is essential to determine if 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine directly reduces the MTT reagent.
Materials:
-
96-well microplate
-
Cell culture medium (without phenol red is recommended to reduce background)[16]
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Create a serial dilution of your compound directly in the plate. Include a vehicle-only control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Readout:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Interpretation: An increase in absorbance in the wells containing the compound compared to the vehicle control indicates direct reduction of MTT by your compound.
Part 3: Orthogonal Assays for Data Validation
Relying on a single assay can be misleading.[17] It is crucial to validate your findings with an orthogonal method that measures a different cellular parameter.
Recommended Orthogonal Assay: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring plasma membrane damage.[10]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18] The amount of LDH in the supernatant is proportional to the number of dead cells.
Caption: Workflow of the LDH cytotoxicity assay.
Experimental Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells seeded in a 96-well plate
-
Compound dilutions
-
Commercially available LDH assay kit (containing lysis buffer, substrate mix, and stop solution)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Treat cells with your compound for the desired duration.
-
Include three sets of controls:
-
Untreated cells: for spontaneous LDH release.
-
Vehicle control: cells treated with the same solvent concentration as your compound.
-
Maximum LDH release: cells treated with the lysis buffer provided in the kit.
-
-
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH substrate mix to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[10]
-
-
Stop Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Readout:
-
Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to subtract background.[10]
-
Calculation:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Part 4: Addressing Lysosomal Sequestration
Amine-containing heterocyclic compounds like 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine can be cationic and amphiphilic, leading to their accumulation in acidic organelles like lysosomes.[14] This phenomenon, known as lysosomotropism, can itself induce a cytotoxic response through lysosomal membrane permeabilization (LMP).[19][20]
Q5: How can I determine if my compound is inducing lysosomal cell death?
A5: You can use specific assays to assess lysosomal integrity.
-
Acridine Orange Staining: This fluorescent dye accumulates in lysosomes and emits red fluorescence. When the lysosomal membrane is compromised, the dye leaks into the cytosol and fluoresces green. A shift from red to green fluorescence indicates LMP.
-
Cathepsin Release Assays: Cathepsins are proteases normally confined within lysosomes. Their detection in the cytosol is a marker of LMP.
This technical guide provides a comprehensive framework for identifying and mitigating potential artifacts in cytotoxicity assays involving 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. By employing the appropriate controls, orthogonal assays, and a mechanistic understanding of potential compound-assay interactions, you can ensure the generation of reliable and reproducible data.
References
- Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
- Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
- Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.
- Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activ
- Automated Detection of Drug-Induced Lysosomal Cytotoxicity. Agilent. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH. [Link]
- Orthogonal assay for validation of Tox21 PPARγ data and applicability to in silico prediction model. Kyung Hee University. [Link]
- Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis. PMC - NIH. [Link]
- Drug-Induced Lysosomal Impairment Is Associated with the Release of Extracellular Vesicles Carrying Autophagy Markers. MDPI. [Link]
- Interference with Fluorescence and Absorbance.
- Discovery of small molecules that induce lysosomal cell death in cancer cells using a phenotypic screening pl
- 10 Tips for Successful Cell Based Assays. FDCELL. [Link]
- Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. PubMed. [Link]
- How to know the stability of drugs and reagents in the cell culture media?
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge.
- Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Intracellular ATP Assay of Live Cells Using PTD-Conjug
- Troubleshooting of the lactate dehydrogenase (LDH) assay.
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
- Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. PubMed Central. [Link]
- WO2016091350A1 - Process for improving the solubility of cell culture media.
- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
- Cell-based assays on the rise. BMG LABTECH. [Link]
- ATP Assay Kits: Principles, Applications, and Bench-Top Protocols. Frontiers. [Link]
- SMALL MOLECULES.
- Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
- Trends in Cell-based Assays. Agilent. [Link]
- A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]
- Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. agilent.com [agilent.com]
- 15. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of small molecules that induce lysosomal cell death in cancer cells using a phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiazolo[5,4-b]pyridine Kinase Inhibitors: A Guide for Drug Discovery Professionals
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, yielding potent and selective compounds against a range of therapeutically relevant kinases. This guide provides a detailed comparative analysis of three promising preclinical candidates derived from this scaffold: the c-KIT inhibitor 6r , the PI3K inhibitor 19a , and the EGFR inhibitor 10k . By examining their biochemical potency, cellular activity, preclinical efficacy, and pharmacological profiles, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to advance the development of this promising class of inhibitors.
Introduction to Thiazolo[5,4-b]pyridines in Kinase Inhibition
The thiazolo[5,4-b]pyridine core offers a versatile platform for engaging the ATP-binding site of various kinases. Its unique electronic properties and structural rigidity, combined with the potential for diverse substitutions, allow for the fine-tuning of potency and selectivity.[1] Different substitution patterns on the thiazolo[5,4-b]pyridine ring system enable distinct binding modes. For instance, the 4-nitrogen can act as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and 2-amino group can form hydrogen bonds with the hinge region of ITK.[1] Furthermore, functionalization at the 5- and 6-positions has been successfully exploited to target the ATP-binding sites of c-KIT, BCR-ABL, RAF, and VEGFR2.[1] This adaptability has led to the discovery of numerous potent kinase inhibitors with potential applications in oncology and other diseases.
Comparative Analysis of Lead Compounds
This guide focuses on a comparative analysis of three exemplar thiazolo[5,4-b]pyridine derivatives that have demonstrated significant preclinical potential against key oncogenic kinases.
Compound 6r: A Potent c-KIT Inhibitor Overcoming Imatinib Resistance
Acquired resistance to imatinib, a frontline therapy for gastrointestinal stromal tumors (GIST), often driven by secondary mutations in the c-KIT kinase, presents a significant clinical challenge. Compound 6r has emerged as a promising solution, demonstrating potent activity against both wild-type and imatinib-resistant c-KIT mutants.[1]
Compound 19a: A Nanomolar PI3K Inhibitor with Isoform Selectivity
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Compound 19a is a highly potent thiazolo[5,4-b]pyridine-based PI3K inhibitor with nanomolar efficacy and notable selectivity among the Class I PI3K isoforms.[2][3]
Compound 10k: A Selective EGFR-TK Inhibitor Targeting Resistance Mutations
Mutations in the epidermal growth factor receptor (EGFR) are key drivers in non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical success, the emergence of resistance mutations, such as T790M, limits their long-term efficacy. Compound 10k is a novel thiazolo[5,4-b]pyridine derivative designed to potently and selectively inhibit EGFR, including clinically relevant resistant mutants.[4]
Performance Data Summary
The following tables summarize the key performance data for compounds 6r, 19a, and 10k, providing a basis for their comparative evaluation.
Table 1: Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| 6r | c-KIT (WT) | 140 | Exhibits reasonable selectivity in a biochemical kinase panel. | [1] |
| c-KIT (V560G/D816V) | 4770 | [1] | ||
| 19a | PI3Kα | 3.6 | ~10-fold selective against PI3Kβ. | [2][3] |
| PI3Kβ | ~36 | [2][3] | ||
| PI3Kγ | 1.8 | [2][3] | ||
| PI3Kδ | 2.5 | [2][3] | ||
| 10k | EGFR-TK | Not Reported | Potently inhibits EGFR-TK autophosphorylation in HCC827 cells. | [4] |
Table 2: Cellular Activity
| Compound | Cell Line | GI50/IC50 (µM) | Mechanism of Action | Reference |
| 6r | HMC1.2 (c-KIT V560G/D816V) | 1.15 | Blocks c-KIT downstream signaling, induces apoptosis and cell cycle arrest. | [1] |
| 19a | Not Reported | Not Reported | Not Reported | |
| 10k | HCC827 (EGFR del E746-A750) | 0.010 | Induces substantial early (31.9%) and late (8.8%) apoptosis. | [4] |
| NCI-H1975 (EGFR L858R/T790M) | 0.08 | [4] | ||
| A-549 (WT EGFR) | 0.82 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: c-KIT signaling pathway and the inhibitory action of Compound 6r.
Caption: PI3K signaling pathway and the inhibitory action of Compound 19a.
Caption: EGFR signaling pathway and the inhibitory action of Compound 10k.
Caption: General workflow for the evaluation of kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Discussion and Future Directions
The thiazolo[5,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The exemplar compounds 6r , 19a , and 10k highlight the potential of this chemical class to address key challenges in oncology, including drug resistance.
Compound 6r represents a significant advancement in the development of c-KIT inhibitors, with its ability to overcome imatinib resistance mutations.[1] Further preclinical development, including comprehensive in vivo efficacy and toxicity studies, is warranted to fully assess its therapeutic potential in GIST.
Compound 19a demonstrates the feasibility of achieving high potency and isoform selectivity for PI3K inhibitors based on the thiazolo[5,4-b]pyridine core.[2][3] Future efforts should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in relevant in vivo models of PI3K-driven cancers.
Compound 10k shows great promise as a next-generation EGFR inhibitor with activity against resistance mutations.[4] The quantitative data on apoptosis induction provides a strong rationale for its further investigation. A comprehensive evaluation of its in vivo efficacy and safety profile will be crucial for its clinical translation.
For all these compounds, a more detailed characterization of their off-target profiles through broad kinase screening panels (kinome scans) would provide a clearer picture of their selectivity and potential for off-target toxicities. Furthermore, obtaining Ki values, a true measure of binding affinity, would allow for a more direct and accurate comparison of their potency. Comprehensive ADME-Tox studies are also a critical next step to assess their drug-like properties and potential liabilities.
References
- Nam, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 3033. [Link]
- Wang, T., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Wang, T., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed, 33053730. [Link]
- He, K., et al. (2021). Tumor growth inhibition modeling to support the starting dose for dacomitinib. CPT: Pharmacometrics & Systems Pharmacology, 10(9), 1059-1068. [Link]
- Salphati, L., et al. (2012). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer Chemotherapy and Pharmacology, 69(2), 343-353. [Link]
- Guix, M., et al. (2008). Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance. Journal of Biological Chemistry, 283(26), 18080-18087. [Link]
- Borude, A. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 275, 116727. [Link]
- Wheeler, D. L., et al. (2007). EGFR inhibitor–resistant cells maintain resistance as tumor xenografts. Head & Neck, 29(9), 834-842. [Link]
- Thomson, S., et al. (2005). Growth inhibition of human WT EGFR tumor cell lines and xenografts sensitive or insensitive to erlotinib. Cancer Research, 65(20), 9455-9462. [Link]
- Nam, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36986-37021. [Link]
- Pang, J., et al. (2019). Preclinical development of the PI3K Alpha selective and PIK3CA Mutant selective inhibitor GDC-0077 and prediction of its human pharmacokinetics.
- Garner, A. P., et al. (2013). Inhibition of c-Kit by tyrosine kinase inhibitors. Blood, 122(8), 1339-1342. [Link]
- Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. [Link]
- Dow, J., et al. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K- β and PI3K-δ, in Patients: A First- in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Journal of Pharmacy and Pharmacology Research, 6, 28-38. [Link]
- Gajiwala, K. S., et al. (2013). An anticancer C-Kit kinase inhibitor is reengineered to make it more active and less cardiotoxic. Science Translational Medicine, 5(195), 195ra96. [Link]
- Gajiwala, K. S., et al. (2013). An anticancer C-Kit kinase inhibitor is reengineered to make it more active and less cardiotoxic.
- Antonescu, C. R., & Du, Z. (2021). Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. JCO Precision Oncology, 5, 1-12. [Link]
- Borude, A. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI. [Link]
- El-Naggar, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports, 12(1), 1-18. [Link]
- Babaei, M. A., et al. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Drug Design, Development and Therapy, 10, 2443-2459. [Link]
- Borude, A. S., et al. (2024). Design and Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent and Selective EGFR-TK Inhibitors Targeting Resistance Mutations in Non-Small Cell Lung Cancer.
- Borude, A. S., et al. (2024). Design and Synthesis of Novel Thiazolo[5,4-B]Pyridine Derivatives as Potent and Selective Egfr-Tk Inhibitors Targeting Resistance Mutations in Non-Small Cell Lung Cancer.
- Mónica, F., et al. (2007). Effects of 5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272) on smooth muscle tone, soluble guanylyl cyclase activity, and NADPH oxidase activity/expression in corpus cavernosum from wild-type, neuronal, and endothelial nitric-oxide synthase null mice. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1093-1102. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anti-Cancer Activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
This guide provides a comprehensive framework for researchers to validate the potential anti-cancer properties of the novel compound 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. While specific biological data for this particular molecule is not yet widespread, the thiazolo[5,4-b]pyridine scaffold is a known pharmacophore in kinase inhibitor discovery, with some derivatives showing promising anti-proliferative activity.[1] This guide, therefore, outlines a rigorous, multi-faceted experimental approach to characterize its efficacy and mechanism of action, using the well-established chemotherapeutic agent Doxorubicin as a benchmark for comparison against a human breast adenocarcinoma cell line (MCF-7).
The experimental workflow is designed to be self-validating, moving from broad cytotoxic effects to more specific mechanistic insights into how the compound may be affecting cancer cells.
Experimental Workflow for Validation
The following diagram illustrates the logical progression of experiments designed to comprehensively assess the anti-cancer activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Caption: Experimental workflow for validating anti-cancer activity.
Part 1: Assessment of Cytotoxicity (MTT Assay)
The initial step is to determine if 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine exhibits cytotoxic effects on cancer cells and to quantify its potency. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[2][3]
Scientific Rationale
This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][3] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells. By treating cells with a range of concentrations of the test compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and Doxorubicin (positive control) in culture medium. The concentration range should be wide enough to capture the full dose-response (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) should also be included.
-
Incubation: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2]
Data Presentation and Interpretation
The results should be tabulated to show the percentage of cell viability at each concentration relative to the vehicle-treated control cells. The IC50 value is then calculated from the dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine vs. Doxorubicin on MCF-7 cells
| Concentration (µM) | % Viability (Test Compound) | % Viability (Doxorubicin) |
| 0 (Vehicle) | 100% | 100% |
| 0.1 | 98% | 95% |
| 1 | 85% | 70% |
| 10 | 52% | 45% |
| 50 | 25% | 15% |
| 100 | 10% | 5% |
| IC50 | ~10 µM | ~8 µM |
An IC50 value in the low micromolar range would suggest that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine has potent anti-proliferative activity, warranting further investigation into its mechanism of action.
Part 2: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Once cytotoxicity is established, the next critical step is to determine how the compound is killing the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). An ideal anti-cancer agent induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between these two pathways.[6]
Scientific Rationale
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. By co-staining with FITC-Annexin V and PI, we can distinguish four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and Doxorubicin at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.[6]
-
Washing: Wash the cells twice with cold 1X PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[6][8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Data Presentation and Interpretation
The flow cytometry data will provide the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+ populations (both early and late apoptotic) in the treated samples compared to the control would indicate that the compound induces apoptosis.
Table 2: Hypothetical Apoptosis Assay Results
| Treatment | Live Cells (Ann V-/PI-) | Early Apoptotic (Ann V+/PI-) | Late Apoptotic (Ann V+/PI+) |
| Vehicle Control | 95% | 2% | 3% |
| Test Compound (IC50) | 40% | 35% | 25% |
| Doxorubicin (IC50) | 35% | 40% | 25% |
These hypothetical results would strongly suggest that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine induces cell death primarily through apoptosis, a desirable characteristic for an anti-cancer drug.
Part 3: Investigating Effects on Cell Cycle Progression
Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution using propidium iodide staining and flow cytometry can reveal if the test compound has such an effect.
Scientific Rationale
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[10] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content. By analyzing the distribution of cells in these phases after treatment, we can identify if the compound causes an arrest at a specific checkpoint.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat MCF-7 cells with the test compound and Doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[11][12] Incubate on ice for at least 30 minutes.[11][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[8][12]
-
PI Staining: Add propidium iodide staining solution to the cells and incubate for at least 30 minutes at room temperature in the dark.[8][11]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.[11]
Data Presentation and Interpretation
The data is presented as the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) in the treated samples compared to the control indicates cell cycle arrest at that point.
Table 3: Hypothetical Cell Cycle Analysis Results
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65% | 20% | 15% |
| Test Compound (IC50) | 20% | 15% | 65% |
| Doxorubicin (IC50) | 25% | 10% | 65% |
An accumulation of cells in the G2/M phase, as shown in the hypothetical data, would suggest that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine disrupts the G2 or M phase of the cell cycle, preventing cells from dividing.
Part 4: Probing the Molecular Mechanism (Western Blotting)
To further validate the findings from the apoptosis and cell cycle assays, Western blotting can be used to examine the expression levels of key proteins involved in these pathways.
Scientific Rationale
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[13] By probing for key regulatory proteins, we can gain insight into the molecular pathways being affected by the test compound. For example:
-
Apoptosis: Increased expression of cleaved Caspase-3 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2 would confirm the induction of apoptosis.
-
Cell Cycle Arrest: Altered levels of cyclins and cyclin-dependent kinases (CDKs) that regulate the G2/M transition (e.g., Cyclin B1, Cdk1) would support the cell cycle arrest data.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway by which 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine might induce G2/M arrest and apoptosis.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bosterbio.com [bosterbio.com]
A Head-to-Head Comparison for Researchers: Imatinib vs. the Novel Kinase Inhibitor 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
A Senior Application Scientist's In-Depth Guide to Efficacy and Mechanism
In the landscape of targeted cancer therapy, the enduring success of imatinib has set a high benchmark. Its revolutionary impact on the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has paved the way for a generation of kinase inhibitors.[1][2][3] This guide provides a detailed comparison between the well-established tyrosine kinase inhibitor, imatinib, and the emerging investigational compound, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, representing a novel class of potential kinase inhibitors.
This technical analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, target profiles, and available efficacy data. We will delve into the experimental methodologies used to evaluate these compounds and provide a framework for understanding their potential therapeutic applications.
I. The Contenders: A Tale of a Seasoned Incumbent and a Novel Challenger
Imatinib: The Gold Standard in Kinase Inhibition
Imatinib, marketed under the brand name Gleevec®, is an orally administered small molecule inhibitor that has transformed the prognosis for patients with CML and GIST.[4][5] It functions as a potent and selective inhibitor of a specific subset of tyrosine kinases.[6][7][8]
-
Mechanism of Action: Imatinib competitively binds to the ATP-binding site of the target kinase, preventing the transfer of a phosphate group to its substrate.[6][7] This blockade of phosphorylation and subsequent downstream signaling effectively halts the cellular processes that drive cancer cell proliferation and survival, often inducing apoptosis (programmed cell death).[6]
-
Primary Targets:
-
BCR-ABL: The hallmark of Philadelphia chromosome-positive (Ph+) CML is the constitutively active BCR-ABL fusion protein.[9] Imatinib's primary success lies in its potent inhibition of this aberrant kinase.[6][8]
-
c-KIT: In GIST, the majority of tumors are driven by activating mutations in the c-KIT receptor tyrosine kinase.[10][11] Imatinib effectively inhibits this mutated kinase, leading to significant clinical responses.[12][13][14]
-
PDGFR: Platelet-derived growth factor receptor (PDGFR) is another key target of imatinib, contributing to its efficacy in certain malignancies.[1][4][7]
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: An Emerging Challenger from a Novel Scaffold
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound belonging to the thiazolo[5,4-b]pyridine class.[15][16][17] While this specific molecule is primarily a research compound with limited publicly available data, its structural class has shown promise in overcoming some of the limitations of existing kinase inhibitors, including imatinib resistance.
-
Hypothesized Mechanism of Action: Based on studies of related thiazolo[5,4-b]pyridine derivatives, it is hypothesized that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine also functions as a kinase inhibitor. One study identified derivatives of this scaffold as potent inhibitors of c-KIT, including a mutant form known to confer resistance to imatinib.[18]
-
Potential Targets: The primary focus of research on this class of compounds appears to be on c-KIT, particularly in the context of imatinib-resistant GIST.[18] Further investigation is required to fully elucidate its complete target profile.
II. Efficacy Showdown: A Data-Driven Comparison
Direct comparative efficacy data between imatinib and 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is not available in the public domain. However, we can construct a comparative view by examining the well-documented efficacy of imatinib and the preclinical data available for a closely related thiazolo[5,4-b]pyridine derivative, compound 6r , as reported in a key study.[18]
| Compound | Target Cell Line | Key Target(s) | IC50 / GI50 Value | Reference |
| Imatinib | GIST-T1 | c-KIT | 0.02 µM (GI50) | [18] |
| HMC1.2 | c-KIT (V560G, D816V) | >10 µM (GI50) | [18] | |
| K562 | BCR-ABL | ~0.1 - 0.5 µM | [19] | |
| Compound 6r (Thiazolo[5,4-b]pyridine derivative) | GIST-T1 | c-KIT | 0.01 µM (GI50) | [18] |
| HMC1.2 | c-KIT (V560G, D816V) | 0.01 µM (GI50) | [18] |
Analysis of Efficacy Data:
-
Against Imatinib-Sensitive GIST: Both imatinib and the thiazolo[5,4-b]pyridine derivative 6r demonstrate potent activity against the GIST-T1 cell line, which is known to be sensitive to imatinib. Their GI50 values are comparable, suggesting that the novel scaffold can achieve similar efficacy to the established drug in this context.[18]
-
Overcoming Imatinib Resistance: The most striking difference is observed in the HMC1.2 cell line. This human mast cell leukemia line harbors a c-KIT D816V mutation, which confers strong resistance to imatinib.[18] The data shows that while imatinib is largely ineffective against this cell line (GI50 >10 µM), compound 6r maintains a high level of potency with a GI50 of 0.01 µM.[18] This suggests a significant potential advantage for the thiazolo[5,4-b]pyridine class in treating imatinib-resistant cancers.
-
BCR-ABL Activity: Imatinib's efficacy in CML is well-established, with IC50 values against BCR-ABL positive cell lines typically in the sub-micromolar range.[19] The activity of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine or its derivatives against BCR-ABL has not been reported, and this remains a key area for future investigation.
III. Under the Hood: Signaling Pathways and Mechanisms
To appreciate the functional consequences of these inhibitors, it is crucial to visualize their impact on cellular signaling.
A. Imatinib's Mechanism of Action on BCR-ABL and c-KIT
Imatinib's therapeutic effect stems from its ability to shut down the constitutive signaling cascades initiated by the BCR-ABL and mutant c-KIT kinases.
Caption: Imatinib inhibits BCR-ABL and c-KIT signaling pathways.
This diagram illustrates how both BCR-ABL in the cytoplasm and the c-KIT receptor at the cell membrane activate multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive cell proliferation and survival.[9][20][21][22][23][24] Imatinib acts as a crucial switch, directly inhibiting the kinase activity of BCR-ABL and c-KIT, thereby silencing these pro-cancerous signals.
B. Proposed Mechanism for Thiazolo[5,4-b]pyridine Derivatives
The available evidence suggests that thiazolo[5,4-b]pyridine derivatives, exemplified by compound 6r , can inhibit both wild-type and certain imatinib-resistant mutants of c-KIT.
Caption: Thiazolo[5,4-b]pyridines inhibit imatinib-resistant c-KIT.
This simplified diagram highlights the key proposition for this novel class of inhibitors: their ability to effectively target and inhibit mutated forms of c-KIT that are no longer susceptible to imatinib. This suggests a different binding mode or an ability to accommodate the conformational changes induced by the resistance mutation.
IV. Experimental Protocols: A Guide to In Vitro Efficacy Testing
Reproducible and well-controlled experiments are the cornerstone of drug discovery. Here, we outline a standard protocol for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor in a cell-based assay, a fundamental experiment in this field.[25][26][27][28][29]
Protocol: Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., GIST-T1, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (Imatinib, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for an MTT-based cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[30][31]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[30][31]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for a predetermined period, typically 48 to 72 hours.
-
-
MTT Assay:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[31]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[32]
-
V. Conclusion and Future Directions
This guide has provided a comparative analysis of the established tyrosine kinase inhibitor, imatinib, and the emerging class of thiazolo[5,4-b]pyridine derivatives, as represented by 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
Imatinib remains a cornerstone of targeted therapy, with a well-defined mechanism of action and proven clinical efficacy against cancers driven by BCR-ABL and c-KIT.[1][4][5] Its success has not only saved lives but has also provided a powerful paradigm for the development of targeted drugs.[2]
The thiazolo[5,4-b]pyridine scaffold presents an exciting avenue for future research. The preliminary data on derivatives from this class suggest a potential to overcome one of the major challenges in targeted therapy: acquired resistance.[18] The ability of compound 6r to potently inhibit an imatinib-resistant c-KIT mutant highlights the promise of this chemical series.[18]
Future research on 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and its analogs should focus on:
-
Comprehensive Target Profiling: Determining the full spectrum of kinases inhibited by this compound is essential to understand its potential efficacy and off-target effects.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of GIST (including imatinib-resistant models) and CML is a critical next step.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a potential therapeutic agent.
-
Structural Biology: Elucidating the binding mode of these inhibitors to their target kinases, particularly resistant mutants, will provide invaluable insights for the rational design of even more potent and selective compounds.
The journey from a promising hit compound to a clinically approved drug is long and arduous. However, the initial findings for the thiazolo[5,4-b]pyridine class of inhibitors offer a compelling rationale for their continued investigation as a potential next-generation therapy for patients who have developed resistance to current treatments.
VI. References
-
Imatinib - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. (2012). Seminars in Hematology, 49(4), 323-331. Retrieved January 9, 2026, from [Link]
-
Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356.
-
What is the mechanism of action of Imatinib (Gleevec)? (2025). Dr.Oracle. Retrieved January 9, 2026, from [Link]
-
Imatinib: MedlinePlus Drug Information. (2025). MedlinePlus. Retrieved January 9, 2026, from [Link]
-
Imatinib Information for Patients. (2024). Drugs.com. Retrieved January 9, 2026, from [Link]
-
O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, 110(7), 2242-2249. Retrieved January 9, 2026, from [Link]
-
Signaling pathways activated by BCR-ABL. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Steelman, L. S., Pohnert, S. C., Shelton, J. G., Franklin, R. A., McCubrey, J. A., & Chang, F. (2004). JAK/STAT, Raf/MEK/ERK, PI3K/Akt, and BCR-ABL in cell cycle progression and leukemogenesis. Leukemia, 18(2), 189-218.
-
Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research, 18(4), 913-919. Retrieved January 9, 2026, from [Link]
-
Hirota, S., Isozaki, K., Moriyama, Y., Hashimoto, K., Nishida, T., Ishiguro, S., ... & Kitamura, Y. (1998). Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors. Science, 279(5350), 577-580.
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. (2016). International Journal of Molecular Sciences, 17(10), 1764. Retrieved January 9, 2026, from [Link]
-
Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). (2007). Gene, 401(1-2), 1-11. Retrieved January 9, 2026, from [Link]
-
Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. (2023). Frontiers in Pharmacology, 14, 1195653. Retrieved January 9, 2026, from [Link]
-
Imatinib Mesylate: Past Successes and Future Challenges in the Treatment of Gastrointestinal Stromal Tumors. (2012). Journal of Oncology, 2012, 897485. Retrieved January 9, 2026, from [Link]
-
Systematic Review and Meta-Analysis of New-Generation Tyrosine Kinase Inhibitors versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia. (2020). Acta Haematologica, 143(3), 204-216. Retrieved January 9, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8771. Retrieved January 9, 2026, from [Link]
-
The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2004). Seminars in Hematology, 41(2 Suppl 2), 2-11.
-
Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (2013). PLoS One, 8(5), e62397. Retrieved January 9, 2026, from [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 967, 39-55. Retrieved January 9, 2026, from [Link]
-
510870: Gastrointestinal Stromal Tumors (GISTs), c-KIT Mutation Analysis. (n.d.). Labcorp. Retrieved January 9, 2026, from [Link]
-
The safety profile of imatinib in CML and GIST: long-term considerations. (2010). Current Drug Safety, 5(2), 128-137. Retrieved January 9, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 9, 2026, from [Link]
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). (2023). Molecules, 28(15), 5780. Retrieved January 9, 2026, from [Link]
-
Imatinib: A Breakthrough of Targeted Therapy in Cancer. (2014). Journal of Cancer Prevention, 19(3), 179-190. Retrieved January 9, 2026, from [Link]
-
Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? (2025). ASCO Educational Book, 45, e14008. Retrieved January 9, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 9, 2026, from [Link]
-
Systematic Review and Meta-Analysis of New-Generation Tyrosine Kinase Inhibitors versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. Retrieved January 9, 2026, from [Link]
-
First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis. (2020). Blood Advances, 4(12), 2745-2755. Retrieved January 9, 2026, from [Link]
-
Brian Druker (OHSU) Part 1: Imatinib (Gleevec): A Targeted Cancer Therapy. (2010). YouTube. Retrieved January 9, 2026, from [Link]
-
Specific Targeted Therapy of Chronic Myelogenous Leukemia with Imatinib. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 9, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 9, 2026, from [Link]
-
Therapeutic Effect of Imatinib in Gastrointestinal Stromal Tumors: AKT Signaling Dependent and Independent Mechanisms. (2006). Cancer Research, 66(10), 5477-5486. Retrieved January 9, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved January 9, 2026, from [Link]
-
Efficacy evaluation of imatinib treatment in patients with gastrointestinal stromal tumors: A meta-analysis. (2014). World Journal of Gastroenterology, 20(41), 15364-15371. Retrieved January 9, 2026, from [Link]
-
Imatinib treatment for gastrointestinal stromal tumour (GIST). (2011). Pathology, 43(5), 498-504. Retrieved January 9, 2026, from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2016). Molecules, 21(9), 1157. Retrieved January 9, 2026, from [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. (2003). Il Farmaco, 58(12), 1251-1256. Retrieved January 9, 2026, from [Link]
Sources
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy evaluation of imatinib treatment in patients with gastrointestinal stromal tumors: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scbt.com [scbt.com]
- 17. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 18. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. reactionbiology.com [reactionbiology.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. courses.edx.org [courses.edx.org]
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The thiazolo[5,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the causal relationships behind experimental choices and provide detailed protocols for key biological assays, offering researchers and drug development professionals a comprehensive resource for advancing their work with this versatile scaffold.
Anticancer and Kinase Inhibitory Activity: Targeting Dysregulated Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Thiazolo[5,4-b]pyridine derivatives have demonstrated significant potential as inhibitors of various kinases, including c-KIT and phosphoinositide 3-kinase (PI3K).
Inhibition of c-KIT: Overcoming Imatinib Resistance
The c-KIT receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GIST). While imatinib is a first-line therapy, resistance often develops, necessitating the discovery of novel inhibitors. Thiazolo[5,4-b]pyridine derivatives have shown promise in this area, with specific structural features being crucial for potent inhibition, including against resistant mutants.
A study focused on overcoming imatinib resistance synthesized a series of 31 novel thiazolo[5,4-b]pyridine derivatives and established key SAR insights.[1] One of the most potent compounds, 6r , exhibited an IC50 of 4.77 μM against the imatinib-resistant c-KIT V560G/D816V double mutant, a significant improvement over imatinib.[2] The SAR exploration revealed that the substitution pattern on the thiazolo[5,4-b]pyridine core is critical for activity.
Key SAR Observations for c-KIT Inhibition:
-
Substitution at the 5-position: A phenyl group at this position is a common feature. Further substitution on this phenyl ring with groups like trifluoromethyl can enhance activity by fitting into a hydrophobic pocket of the kinase.[2]
-
Amide linker: An amide linker attached to the 5-phenyl group is often crucial for potent inhibition.
-
Terminal functional groups: The nature of the group at the terminus of the amide linker significantly impacts activity. For instance, cyclic amines or other substituted phenyl rings can modulate potency and selectivity.
Table 1: Comparative in vitro activity of selected thiazolo[5,4-b]pyridine derivatives against c-KIT.
| Compound | R1 (at position 5) | R2 (amide terminus) | c-KIT (wild-type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Imatinib | - | - | 0.27 | 37.93 | - | 27.10 |
| Sunitinib | - | - | 0.14 | 3.98 | 0.01 | 1.15 |
| 6h | 3-(trifluoromethyl)phenyl | - | 9.87 | >50 | - | - |
| 6r | 4-fluoro-3-(trifluoromethyl)phenyl | 4-methylpiperazin-1-yl | 0.08 | 4.77 | 0.01 | 1.15 |
Data synthesized from Nam et al., 2021.[2]
Inhibition of PI3K: A Nanomolar Affair
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in cancer, promoting cell growth, proliferation, and survival.[3] A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been developed as highly potent PI3K inhibitors.[3]
The lead compound, 19a , demonstrated remarkable potency with an IC50 of 3.6 nM against PI3Kα.[3] The SAR studies for these derivatives highlighted the importance of specific moieties for achieving high inhibitory activity.
Key SAR Observations for PI3K Inhibition:
-
Sulfonamide functionality: A sulfonamide group was found to be a key structural unit for potent PI3Kα inhibitory activity.[3]
-
Pyridyl group: The presence of a pyridyl group attached to the thiazolo[5,4-b]pyridine core was another critical element for high potency. Replacing the pyridyl group with a phenyl ring led to a significant decrease in activity.[3]
-
Substitutions on the sulfonamide phenyl ring: Halogen substitutions, such as chloro and fluoro, on the phenyl ring of the sulfonamide were well-tolerated and in some cases enhanced potency.
Table 2: Comparative in vitro activity of selected thiazolo[5,4-b]pyridine derivatives against PI3K isoforms.
| Compound | R (on sulfonamide) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 2,4-difluorophenyl | 3.6 | 34 | 1.8 | 2.5 |
| 19b | 2-chloro-4-fluorophenyl | 4.2 | - | - | - |
| 19c | 5-chlorothiophene-2-yl | 5.8 | - | - | - |
| 19d | methyl | 53 | - | - | - |
Data synthesized from Molecules 2020, 25, 4630.[3]
Antimicrobial Activity: A Broad Spectrum of Action
Thiazolo[5,4-b]pyridine derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[4][5] The structural modifications on the core scaffold play a significant role in determining the spectrum and potency of their antimicrobial activity.
A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones revealed that certain derivatives exhibit notable activity, particularly against Gram-negative bacteria.[4] Compound 3g , for instance, displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM.[4]
Key SAR Observations for Antimicrobial Activity:
-
Substituents on the phenyl ring at position 7: The nature and position of substituents on the C7-phenyl ring influence the antimicrobial potency. Electron-withdrawing groups can, in some cases, enhance activity.
-
Modifications at the N3 position: Alkylation or other modifications at the N3 position of the thiazolone ring can modulate the biological activity.
Table 3: Minimum Inhibitory Concentration (MIC) of selected thiazolo[5,4-b]pyridine derivatives.
| Compound | R (on C7-phenyl) | P. aeruginosa MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |
| 3c | 4-Cl | >100 | >100 | - |
| 3f | 4-F | >100 | >100 | - |
| 3g | 4-NO2 | 0.21 | 0.21 | 0.83 |
| Ciprofloxacin | - | 0.25 | 0.12 | - |
Data synthesized from Molecules 2021, 26, 6168.[4]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section details the standard experimental procedures for evaluating the biological activities of thiazolo[5,4-b]pyridine derivatives.
Synthesis of Thiazolo[5,4-b]pyridine Derivatives
A general synthetic route to the thiazolo[5,4-b]pyridine scaffold often starts from a substituted aminopyridine. For example, the synthesis of c-KIT inhibitors involved the following key steps[1]:
-
Aminothiazole formation: Reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate.
-
Boc protection: Protection of the amino group of the resulting aminothiazole with di-tert-butyl dicarbonate.
-
Suzuki cross-coupling: Coupling of the protected aminothiazole with a suitable boronic acid or ester.
-
Nitro group reduction: Reduction of the nitro group to an amine.
-
Amide coupling: Acylation of the newly formed amine with a carboxylic acid to introduce the final side chain.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a substrate (e.g., a peptide or protein), and [γ-³³P]ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter paper or membrane and wash away the unreacted [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-b]pyridine derivatives for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Conclusion
The thiazolo[5,4-b]pyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and target selectivity. As a Senior Application Scientist, I am confident that a deeper understanding of the SAR of these derivatives will empower researchers to rationally design and synthesize new compounds with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the development of next-generation therapies for a range of diseases.
References
- Molecules. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]
- Nam, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4185. [Link]
- Nam, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4185. [Link]
- Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Bioorganic & Medicinal Chemistry Letters.
- Molecules. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(20), 6168. [Link]
- Bioorganic & Medicinal Chemistry Letters.
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 17-35. [Link]
- Acta Poloniae Pharmaceutica.
- Bioorganic & Medicinal Chemistry Letters. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. [Link]
- RSC Advances.
- Semantic Scholar. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. [Link]
- International Journal of Molecular Sciences. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
- Acta Chimica Slovenica.
- Springer Nature.
- ProQuest.
- Molecules.
- Biopolymers and Cell.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
A Comparative Guide to the Synthesis of Thiazolo[5,4-b]pyridines: Methodologies, Mechanisms, and Practical Insights
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial interest in drug discovery, exhibiting a wide range of biological activities, including roles as kinase inhibitors for cancer therapy.[1][2] The efficacy and novelty of these potential therapeutics are intrinsically linked to the synthetic routes available for their creation and diversification.
This guide provides an in-depth comparison of the most prevalent and effective methods for the synthesis of the thiazolo[5,4-b]pyridine core. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, substrate scope, and reaction conditions. This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions in the synthesis of this important heterocyclic system.
Method 1: The Classic Condensation of 3-Amino-2-chloropyridines
One of the most direct and widely employed methods for the construction of the thiazolo[5,4-b]pyridine ring system involves the reaction of a 3-amino-2-chloropyridine derivative with an isothiocyanate.[3] This method is valued for its reliability and the commercial availability of a diverse range of starting materials.
Mechanistic Rationale
The reaction proceeds through a two-step sequence initiated by a nucleophilic attack of the amino group of the pyridine onto the electrophilic carbon of the isothiocyanate. This forms a thiourea intermediate. The subsequent and rate-determining step is an intramolecular nucleophilic aromatic substitution (SNAr). The sulfur atom of the thiourea acts as the nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring to forge the thiazole ring and yield the final thiazolo[5,4-b]pyridine product.
Caption: Reaction mechanism for thiazolo[5,4-b]pyridine synthesis.
Performance and Applications
This method is particularly effective for synthesizing 2-amino-substituted thiazolo[5,4-b]pyridines. The reaction conditions can be tailored, with both conventional heating and microwave irradiation being successfully employed. Microwave assistance, in particular, has been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[3]
| Starting Pyridine | Isothiocyanate | Conditions | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | Phenyl isothiocyanate | Thermal (100°C) | High | [3] |
| 3-Amino-2-chloropyridine | Various aryl isothiocyanates | Microwave | High | [3] |
| 3-Amino-5-bromo-2-chloropyridine | Potassium thiocyanate | Acetic Acid, 80°C | 75% | [4] |
Experimental Protocol: Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine (Conventional Heating)
-
To a sealed reaction vessel, add 3-amino-2-chloropyridine (1.0 eq.).
-
Add a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Add phenyl isothiocyanate (1.1 eq.).
-
Heat the mixture at 100-110°C for 16-18 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to afford the pure product.
Method 2: Synthesis from Chloronitropyridines
An alternative and powerful strategy, particularly for accessing nitro-substituted derivatives, begins with appropriately substituted chloronitropyridines. These intermediates can react with thioamides or thioureas in a one-step process to form the thiazolo[5,4-b]pyridine core.[6] The resulting 6-nitro derivatives are highly valuable as they can be readily reduced to the corresponding amines, providing a handle for further functionalization.
Mechanistic Rationale
This synthesis is also believed to proceed via a nucleophilic aromatic substitution followed by a condensation/cyclization sequence. The sulfur-containing nucleophile (thioamide or thiourea) displaces the chlorine atom on the pyridine ring. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards this initial nucleophilic attack. Following the substitution, an intramolecular condensation between the amino group of the thioamide/thiourea and the nitro group (after a presumed in-situ reduction or rearrangement) or an adjacent group leads to the formation of the thiazole ring.
Caption: General pathway from chloronitropyridines.
Performance and Applications
This method provides a direct route to a wide array of 2-substituted 6-nitrothiazolo[5,4-b]pyridines.[6] The reaction is versatile, accommodating various alkyl, aryl, and heteroaryl thioamides.
| Starting Pyridine | Thio-reagent | Conditions | Yield (%) | Reference |
| 2,4-dichloro-3-nitropyridine | Morpholine, then KSCN | Stepwise, 80°C | Moderate | [4] |
| Appropriately substituted chloronitropyridine | Thioamide or thiourea | One-step | Good | [6] |
Experimental Protocol: One-Pot Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine and subsequent cyclization
This protocol is a multi-step, one-pot procedure to obtain an amino-thiazolo[5,4-b]pyridine derivative.
-
Substitution with Morpholine: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq.) in THF at 0°C. Add triethylamine (TEA) (1.1 eq.) followed by the dropwise addition of morpholine (1.1 eq.). Stir the reaction at 0°C until completion.[4]
-
Thiocyanation: To the reaction mixture, add potassium thiocyanate (KSCN) (1.5 eq.) and acetic acid. Heat the mixture to 80°C.[4]
-
Reduction and Cyclization: After the formation of the thiocyanate intermediate, add Fe powder (5.0 eq.) and continue heating at 60°C. This step reduces the nitro group and facilitates the intramolecular cyclization to form the amino-thiazolo[5,4-b]pyridine skeleton.[4]
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the iron catalyst. The product can then be extracted and purified using standard chromatographic techniques.
Comparative Analysis
| Feature | Method 1: From 3-Amino-2-chloropyridines | Method 2: From Chloronitropyridines |
| Starting Materials | Readily available 3-amino-2-chloropyridines and isothiocyanates. | Requires chloronitropyridines and thioamides/thioureas. |
| Key Transformation | Intramolecular SNAr of a thiourea intermediate. | SNAr followed by intramolecular condensation. |
| Product Scope | Primarily 2-amino substituted derivatives. | Direct access to 6-nitro derivatives, allowing for further functionalization. |
| Reaction Conditions | Can be performed with conventional heating or significantly accelerated with microwave irradiation. | Often a one-pot or stepwise procedure, can involve heating. |
| Advantages | Direct, reliable, and benefits from a wide range of commercially available starting materials. Microwave application leads to high efficiency. | Provides access to valuable nitro-substituted intermediates for further diversification. |
| Limitations | The diversity of the final product is largely dependent on the availability of the corresponding isothiocyanate. | The synthesis of the starting chloronitropyridines can sometimes be multi-step. |
Conclusion
The synthesis of the thiazolo[5,4-b]pyridine core is well-established, with the condensation of 3-amino-2-chloropyridines and the reaction of chloronitropyridines representing the most robust and versatile strategies. The choice between these methods will largely depend on the desired substitution pattern of the final molecule. For direct access to 2-amino derivatives, the former method is often preferred, especially when coupled with microwave-assisted synthesis for enhanced efficiency. For the preparation of derivatives that require further functionalization at the 6-position, the chloronitropyridine route provides a strategic entry point via the versatile nitro group. As the demand for novel thiazolo[5,4-b]pyridine-based drug candidates continues to grow, the development of even more efficient, scalable, and environmentally benign synthetic methodologies will remain an area of active research.
References
- Journal of University of Shanghai for Science and Technology. (2022).
- Messire, G., Ferreira, V., Caillet, E., Bodin, L., & Berteina-Raboin, S. (2023).
- Rahatgaonkar, A. M., et al. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry.
- Request PDF. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry. [Link]
- Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]
- Kim, D., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5556. [Link]
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
- Messire, G., et al. (2021). Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. RSC Advances, 11(9), 5227-5235. [Link]
- Semantic Scholar. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). [Link]
- Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1482. [Link]
- Ezhilarasi, M. R., Prabha, B., & Raja, C. (2015). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 136-141.
- ResearchGate. (2017). Microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines. [Link]
- Messire, G., et al. (2021). Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. RSC Advances, 11(9), 5227-5235. [Link]
- Request PDF. (2019). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. [Link]
- Sonawane, S. R., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5.
- Avalos, M., et al. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. The Journal of Organic Chemistry, 65(26), 8882-8892. [Link]
- Jordan Journal of Chemistry. (2020).
- Google Patents. (2010).
- Acta Crystallographica Section E. (2011). 3-Chloropyridin-2-amine. [Link]
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
- ACS Omega. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
- Google Patents. (1993).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a Novel Kinase Inhibitor
In the dynamic landscape of drug discovery, the validation of novel small molecules as reliable research tools is a critical endeavor. This guide provides a comprehensive framework for the experimental validation of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine , a compound belonging to the thiazolo[5,4-b]pyridine scaffold. This chemical family is recognized as a "privileged structure" in medicinal chemistry, frequently associated with the inhibition of protein kinases—pivotal regulators of cellular signaling that are often dysregulated in diseases such as cancer.
Given the nascent understanding of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine's specific biological targets, this document serves as a practical guide for researchers to systematically characterize its activity, selectivity, and cellular mechanism of action. We will compare its potential profile against well-established multi-kinase inhibitors that share structural or target similarities, namely Imatinib, Sunitinib, and Dasatinib. The protocols and logical frameworks presented herein are designed to establish a self-validating system, ensuring the scientific rigor required for advancing a novel compound from a preliminary hit to a validated research tool.
The Scientific Rationale: Why Investigate a Thiazolo[5,4-b]pyridine Derivative?
The thiazolo[5,4-b]pyridine core is a bioisostere of purines, enabling it to compete with adenosine triphosphate (ATP) in the highly conserved ATP-binding pocket of protein kinases. Derivatives of this scaffold have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including c-KIT, Phosphoinositide 3-kinase (PI3K), and Src family kinases. These kinases are central nodes in signaling pathways that control cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Therefore, the initial hypothesis is that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine functions as an ATP-competitive kinase inhibitor. The primary objectives of its validation are to:
-
Identify its primary kinase target(s).
-
Quantify its potency and selectivity.
-
Confirm its engagement with the target protein in a cellular context.
-
Elucidate its impact on downstream signaling pathways.
Comparative Landscape: Benchmarking Against Established Kinase Inhibitors
To contextualize the potential profile of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, we will compare it to three FDA-approved kinase inhibitors known to target kinases potentially modulated by the thiazolo[5,4-b]pyridine scaffold.
| Compound | Primary Targets | Mechanism of Action | Key Therapeutic Uses |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Binds to the inactive conformation of the kinase domain, preventing ATP binding and subsequent phosphorylation of substrates.[1][2] | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | A multi-targeted inhibitor that blocks multiple receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[3][4] | Renal Cell Carcinoma (RCC), Imatinib-resistant GIST[4] |
| Dasatinib | BCR-Abl, Src family kinases, c-KIT, PDGFRβ | Binds to both the active and inactive conformations of the ABL kinase domain, overcoming some forms of Imatinib resistance.[5][6][7] | CML, Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[5] |
This comparative table provides a baseline for evaluating the potency and selectivity of our topic compound. A successful validation will place 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine within this landscape, defining its unique value as a research tool.
The Validation Workflow: A Step-by-Step Experimental Guide
A rigorous validation process follows a logical progression from broad, high-throughput screening to specific, mechanistic cellular assays. This workflow ensures that each experimental step builds upon the last, creating a robust and self-validating body of evidence.
Caption: A logical workflow for the validation of a novel kinase inhibitor.
Phase 1: Biochemical Characterization
The first step is to understand the compound's selectivity across the human kinome. This is crucial for identifying primary targets and potential off-target liabilities that could confound experimental results.
Rationale: Broad screening services provide a bird's-eye view of the compound's interaction landscape. This unbiased approach minimizes the risk of focusing on a preconceived, incorrect target. Commercial services offer panels of over 400 kinases, providing comprehensive and reliable data.
Experimental Protocol:
-
Outsource 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine to a reputable kinase profiling service (e.g., Eurofins Discovery, Reaction Biology, Promega).
-
Request a single-dose (e.g., 1 µM) screen against their largest available kinase panel.
-
Analyze the results, typically provided as percent inhibition, to identify kinases that are significantly inhibited (e.g., >70% inhibition).
Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ assay is a robust, luminescence-based method suitable for this purpose.
Rationale: This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Its high sensitivity and broad dynamic range make it ideal for determining accurate IC₅₀ values.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the purified target kinase and its specific substrate in kinase reaction buffer.
-
Perform a serial dilution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution series (e.g., from 10 µM to 0.1 nM).
-
Prepare a 2X ATP solution. The final concentration should be at or near the Kₘ for the specific kinase to ensure assay sensitivity.
-
-
Kinase Reaction (in a 384-well plate):
-
Add 5 µL of the 2X compound solution to each well. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Phase 2: Cellular Mechanism of Action
Biochemical assays use purified proteins, which may not fully represent the complex cellular environment. CETSA is a powerful technique to confirm that the compound binds to its intended target within intact cells.
Rationale: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the protein's melting temperature increases. This shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Protocol:
-
Cell Treatment:
-
Culture an appropriate cell line known to express the target kinase.
-
Treat the cells with a high concentration (e.g., 10-20x the biochemical IC₅₀) of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine or a vehicle control (DMSO) for 1-3 hours.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3-8 minutes.
-
Allow the tubes to cool to room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection (Western Blot):
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the lowest temperature point (e.g., 40°C).
-
Plot the normalized intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
-
Confirming target engagement should be followed by demonstrating a functional consequence. This involves measuring the phosphorylation status of known downstream substrates of the target kinase.
Rationale: If 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine successfully inhibits its target kinase in cells, the phosphorylation of that kinase's substrates should decrease. Western blotting with phospho-specific antibodies is the gold standard for this analysis.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and serum-starve them if necessary to reduce basal signaling.
-
Pre-treat the cells with a dose-range of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest (e.g., SCF for c-KIT, PDGF for PDGFR).
-
Immediately lyse the cells on ice with a lysis buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2][6]
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., phospho-Akt, phospho-ERK).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the blot and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein.
-
Quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein. A dose-dependent decrease in this ratio indicates successful inhibition of the signaling pathway.
-
Visualizing the Mechanism: Signaling Pathways and Relationships
Understanding the broader context of kinase inhibition is essential. The following diagrams illustrate a key signaling pathway potentially modulated by 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and the logical relationship between the validation assays.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade downstream of many receptor tyrosine kinases, including c-KIT and PDGFR, and is also influenced by Src. It plays a central role in cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway, a likely target of the compound.
Logical Relationship of Validation Assays
The relationship between the core validation assays demonstrates a funnel-like approach, moving from broad screening to specific mechanistic insights.
Caption: Logical progression from initial screening to a validated research tool.
Conclusion and Future Directions
The validation of a novel small molecule like 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a systematic process that requires a multi-faceted experimental approach. By following the workflow outlined in this guide—from broad kinome profiling and biochemical potency determination to the confirmation of cellular target engagement and downstream functional effects—researchers can build a robust data package. This evidence-based approach is essential for establishing the compound's utility as a selective and reliable research tool for probing kinase biology.
Upon successful validation, future studies could explore its efficacy in disease-relevant cellular models, delve into its pharmacokinetic properties, and use it as a chemical probe to uncover new biological insights related to its target kinase(s). This rigorous validation is the foundational step upon which all subsequent, meaningful research is built.
References
- Im
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [Link]
- Sunitinib - Wikipedia. [Link]
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
- The c-Kit Receptor-Mediated Signal Transduction and Tumor-Rel
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchG
- The c-kit signaling pathway is involved in the development of persistent pain - PubMed - NIH. [Link]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors - ResearchG
- Signal transduction pathways of the c-Kit receptor. Homodimerized SCF...
- Src signaling pathways and function. Binding of ligands to the...
- KIT gene: MedlinePlus Genetics. [Link]
- c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regul
- MAPK/ERK p
- MAPK-ERK Signaling P
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
- The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge. [Link]
- c-Kit signalling activates the MAPK and PI3K signalling cascades....
Sources
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
A Comparative Guide to the Cross-Reactivity Profiling of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
Disclaimer: As of early 2026, comprehensive experimental data on the cross-reactivity profile of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is not extensively available in the public domain. This guide, therefore, presents a robust, multi-tiered strategy for its characterization. The experimental methodologies and data presentation standards outlined are based on established best practices in drug discovery. To illustrate these principles, this guide will use hypothetical, yet realistic, data to demonstrate the analytical process.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic success of a small molecule is critically dependent on its specificity for the intended biological target. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe toxicity, and are a primary cause of attrition in the drug development pipeline. Consequently, rigorous and early-stage cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.
The compound at the center of this guide, 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, belongs to a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. The thiazolo[5,4-b]pyridine core, in particular, is a known hinge-binding motif present in numerous kinase inhibitors, targeting enzymes such as PI3K, c-KIT, and VEGFR2. This structural heritage immediately flags 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a potential kinase inhibitor, making a comprehensive kinome-wide screen the logical first step in its safety and specificity assessment. This guide provides a detailed framework for such an evaluation, comparing broad screening methodologies with targeted, mechanistic assays to build a complete cross-reactivity profile.
The Profiling Blueprint: A Multi-Tiered Strategy
A robust profiling strategy should be sequential and iterative, using broad, high-throughput methods to cast a wide net, followed by more precise, lower-throughput assays to validate and quantify the initial findings. This tiered approach ensures efficient resource allocation and builds a high-confidence dataset.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Initial Kinome-Wide Selectivity Screen
Causality: The primary objective of this initial tier is to rapidly identify the most likely unintended targets across the human kinome. Given the structural alerts within 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, a broad kinase panel is the most logical starting point. A single, high concentration (e.g., 1 or 10 µM) is used to maximize the probability of detecting even weak interactions, providing a panoramic view of the compound's potential interaction space.
Protocol: A high-throughput screen is conducted against a panel of several hundred kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corp's HotSpot℠). The output is typically expressed as "% Inhibition" at the tested concentration.
Hypothetical Data Presentation:
| Table 1: Illustrative Tier 1 Kinome Screen of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine at 10 µM | |
| Kinase Target | % Inhibition |
| Primary Target X (Hypothetical) | 98% |
| SRC | 85% |
| LCK | 81% |
| ABL1 (non-mutant) | 75% |
| FLT3 | 55% |
| VEGFR2 | 48% |
| EGFR | 15% |
| p38α (MAPK14) | 12% |
| ... (400+ other kinases) | <10% |
Interpretation: Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >70%). In this illustrative example, the primary target and three off-targets (SRC, LCK, ABL1) are flagged for further investigation. Other interactions below this threshold are noted but deprioritized.
Tier 2: Potency Determination (IC₅₀)
Causality: A single-point inhibition value is insufficient to understand the potency of off-target interactions. This tier aims to quantify the concentration at which the compound elicits a half-maximal inhibitory effect (IC₅₀). This is crucial for comparing on-target potency versus off-target potency and calculating a selectivity index.
Protocol: For each "hit" identified in Tier 1, a full 10-point dose-response curve is generated using a suitable biochemical assay, such as a radiometric kinase assay.
Hypothetical Data Presentation:
| Table 2: Illustrative IC₅₀ Values and Selectivity Indices | ||
| Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. Primary Target) |
| Primary Target X (Hypothetical) | 15 | - |
| SRC | 350 | 23.3-fold |
| LCK | 420 | 28.0-fold |
| ABL1 (non-mutant) | 890 | 59.3-fold |
| FLT3 | >10,000 | >667-fold |
Interpretation: The selectivity index, calculated by dividing the off-target IC₅₀ by the on-target IC₅₀, provides a quantitative measure of specificity. A higher index is desirable. Here, while SRC, LCK, and ABL1 are confirmed off-targets, the compound is over 20-fold more selective for its primary target. This data is critical for predicting the therapeutic window.
Tier 3: Orthogonal and Cellular Validation
Causality: Biochemical assays, while excellent for screening, can sometimes produce artifacts. It is essential to validate key findings using orthogonal methods (assays with different technological principles) and, most importantly, in a cellular context to confirm that the compound can engage its target in a more physiologically relevant environment.
Orthogonal Assay: Competitive Binding
Rationale: An activity-based assay (like the radiometric assay) measures the inhibition of substrate phosphorylation. A binding assay directly measures the physical interaction between the inhibitor and the kinase. A compound that is a potent inhibitor in both types of assays is a much higher-confidence hit.
Protocol: A competitive binding assay is performed. This involves an immobilized kinase and a known fluorescent tracer that binds to the ATP pocket. The ability of the test compound to displace this tracer is measured, and a dissociation constant (Kd) is determined.
Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)
Rationale: A compound must enter a cell and bind to its target to be effective. CETSA provides direct evidence of target engagement in intact cells. The principle is that a ligand-bound protein is stabilized and will denature at a higher temperature than the unbound protein.
Protocol:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Separation: Centrifuge to separate soluble (unfolded) protein from aggregated (denatured) protein.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated cells compared to the control.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Tier 4: Broad Safety Pharmacology
Causality: Beyond kinases, a lead compound must be profiled against a standard panel of other protein classes known to be associated with adverse drug reactions. This is a critical step for preclinical safety assessment.
Protocol: The compound is submitted to a contract research organization (CRO) for screening against a safety panel, which typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels (especially hERG), transporters, and nuclear receptors. Assays are usually radioligand binding assays.
Detailed Experimental Protocols
Protocol 1: Radiometric Kinase Assay (for IC₅₀ Determination)
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT). Prepare a stock solution of the specific peptide substrate and the kinase.
-
Compound Dilution: Perform a serial 1:3 dilution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in DMSO to create a 10-point concentration range.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound, 10 µL of substrate/buffer mix, and 10 µL of kinase/buffer mix.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of ATP solution containing [γ-³³P]-ATP. Final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash unbound [γ-³³P]-ATP. Measure the captured radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Conclusion
The cross-reactivity profile of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine cannot be presumed; it must be empirically determined. Its thiazolo[5,4-b]pyridine core, while promising, necessitates a thorough investigation of its kinome-wide selectivity. The multi-tiered strategy described here—moving from a broad, sensitive screen to quantitative, multi-modal validation—provides a robust framework for de-risking this compound. By systematically identifying and quantifying both on-target and off-target interactions, researchers can make informed decisions, prioritizing compounds with the highest potential for becoming safe and effective therapeutics. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery.
References
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 61(1), 1-22. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]
- Gao, Y., He, L., & Zhang, Y. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Lee, J., Park, H., Lee, H. J., Lee, J. Y., Kim, M., & Lee, J. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2631. [Link]
- Gerspacher, M., Fairhurst, R. A., Mah, R., Roehn-Carnemolla, E., Furet, P., Fritsch, C., & Guthy, D. A. (2015).
An Investigational Guide to the Efficacy of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in Resistant Cancer Cell Lines
Introduction: The Challenge of Acquired Drug Resistance and the Potential of the Thiazolo[5,4-b]pyridine Scaffold
The development of acquired drug resistance is a primary factor in the failure of many cancer chemotherapies. Initially effective treatments can lose their potency as cancer cells evolve mechanisms to evade the cytotoxic effects of a drug.[1] These mechanisms are varied and complex, including the overexpression of drug efflux pumps, alterations in the drug's target, and the activation of pro-survival signaling pathways.[2][3] Consequently, there is a pressing need for novel therapeutic agents that can overcome or bypass these resistance mechanisms.
The thiazolo[5,4-b]pyridine scaffold has emerged as a promising core structure in the design of novel kinase inhibitors.[4] Derivatives of this scaffold have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as c-KIT, PI3K, and EGFR-TK.[4][5][6][7] Notably, some of these derivatives have demonstrated efficacy in overcoming resistance to existing targeted therapies, such as imatinib resistance in gastrointestinal stromal tumors (GIST).[4]
This guide focuses on 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine , a member of this promising class of compounds. While extensive research has been conducted on the broader family of thiazolo[5,4-b]pyridine derivatives, there is a notable lack of published data specifically detailing the efficacy of this particular molecule in drug-resistant cancer cell lines. Therefore, this document serves as an investigational framework, providing a comprehensive, step-by-step guide for researchers to systematically evaluate the potential of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a therapeutic agent in the context of acquired drug resistance. We will hypothesize its potential mechanism of action based on its structural similarity to known PI3K inhibitors and outline the necessary experiments to validate its efficacy.
Section 1: The Competitive Landscape of Kinase Inhibitors in Drug-Resistant Cancers
The fight against drug resistance has led to the development of second and third-generation kinase inhibitors. For instance, in the case of imatinib-resistant GIST, sunitinib and regorafenib have been approved as second- and third-line therapies, respectively.[8] These drugs have different binding modes or target additional kinases, allowing them to be effective against some of the mutations that confer resistance to imatinib.[9]
Similarly, the PI3K/Akt/mTOR pathway is a critical regulator of cell survival and is often hyperactivated in resistant tumors.[10] This has driven the development of numerous PI3K inhibitors, several of which are in clinical trials.[11][12] However, resistance to these inhibitors can also develop, often through the activation of feedback loops or parallel signaling pathways.[13]
Thiazolo[5,4-b]pyridine derivatives have shown promise in this challenging landscape. For example, certain derivatives have been identified as potent c-KIT inhibitors capable of overcoming imatinib resistance mutations.[4] Others have been designed as highly potent PI3K inhibitors, with some compounds exhibiting nanomolar IC50 values.[5] This body of evidence provides a strong rationale for investigating novel, uncharacterized members of this family, such as 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
To contextualize the potential of our target compound, the table below presents a hypothetical comparison of its IC50 values against established drugs and other thiazolo[5,4-b]pyridine derivatives in both sensitive and resistant cell lines. The data for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is intentionally left blank, representing the knowledge gap this proposed research aims to fill.
| Compound | Target(s) | Sensitive Cell Line (IC50) | Resistant Cell Line (IC50) | Reference |
| Established Drugs | ||||
| Imatinib | c-KIT, PDGFRA | GIST-T1 (~0.02 µM) | Imatinib-Resistant GIST (Variable) | [4][9] |
| Sunitinib | c-KIT, VEGFR, PDGFR | Imatinib-Resistant GIST (Variable) | Sunitinib-Resistant GIST (Variable) | [8][14] |
| Alpelisib (BYL719) | PI3Kα | PIK3CA-mutant cell lines (nM range) | PI3K inhibitor-resistant lines | [11] |
| Thiazolo[5,4-b]pyridine Derivatives | ||||
| Derivative 6r | c-KIT | GIST-T1 (~0.02 µM) | HMC1.2 (c-KIT V560G/D816V) (~1.15 µM) | [4] |
| Derivative 19a | PI3Kα, γ, δ | (Enzymatic Assay) (3.6 nM) | Not Reported | [5] |
| Derivative 10k | EGFR-TK | HCC827 (0.010 µM) | NCI-H1975 (T790M) (0.08 µM) | [7] |
| 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | Hypothesized: PI3K | To Be Determined | To Be Determined | N/A |
Section 2: A Proposed Research Framework for Evaluating 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
This section outlines a three-phase experimental plan to rigorously assess the efficacy and mechanism of action of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in drug-resistant cancer cell lines.
Phase 1: Generation and Validation of Drug-Resistant Cancer Cell Lines
The foundation of this investigation is a well-characterized pair of drug-sensitive (parental) and drug-resistant cell lines. The following protocol describes a common method for developing acquired resistance in vitro.[15][16][17]
Experimental Protocol: Development of a Drug-Resistant Cell Line
-
Parental Cell Line Selection: Choose a cancer cell line known to be initially sensitive to a clinically relevant drug (e.g., A2780 ovarian cancer cells and cisplatin, or MCF-7 breast cancer cells and doxorubicin).
-
Initial IC50 Determination: Perform a baseline cell viability assay (e.g., MTT, see Section 2.2) to determine the initial IC50 of the chosen drug in the parental cell line.
-
Incremental Drug Exposure:
-
Begin by culturing the parental cells in media containing the drug at a concentration of approximately half the IC50.
-
Maintain the culture, changing the drug-containing media every 3-4 days.
-
Once the cells recover and resume a normal growth rate (approximately 80% confluence), passage them and increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
This process is repeated over several months. It is advisable to cryopreserve cells at each concentration step.[18]
-
-
Resistance Validation:
-
After 6-12 months of continuous culture with escalating drug concentrations, a sub-population of resistant cells should emerge.
-
To confirm resistance, perform a cell viability assay on both the parental and the putative resistant cell line. A significant increase (typically >5-fold) in the IC50 value for the resistant line compared to the parental line indicates the successful development of a resistant model.[16]
-
-
Maintenance of Resistant Phenotype: Culture the established resistant cell line in media containing a maintenance concentration of the drug (typically the IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.[16]
Phase 2: Comparative Efficacy Assessment via Cell Viability Assays
With both parental and resistant cell lines established, the next step is to quantify the cytotoxic effects of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and compare it to a standard-of-care drug. The MTT assay is a widely used colorimetric method for this purpose.[19][20]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and the relevant standard drug in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and a "no cells" blank control.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various drug concentrations.
-
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Phase 3: Mechanistic Elucidation via Western Blotting
Based on the activity of structurally similar compounds, we hypothesize that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine may exert its effects by inhibiting the PI3K/Akt signaling pathway.[5] Western blotting can be used to test this hypothesis by examining the phosphorylation status of key proteins in this pathway following treatment with the compound.[21][22]
Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis
-
Cell Treatment and Lysis:
-
Culture resistant cells to ~80% confluence and treat them with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins in the PI3K/Akt pathway. It is crucial to probe for both the phosphorylated (active) and total forms of the proteins. Recommended targets include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated Akt to total Akt would support the hypothesis that the compound inhibits the PI3K/Akt pathway.
-
Section 4: Data Interpretation and Future Perspectives
The successful execution of this research framework will yield a comprehensive dataset to evaluate the potential of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine.
-
Favorable Outcome: The ideal outcome would be a low IC50 value for the compound in the resistant cell line, ideally comparable to or lower than its IC50 in the parental line. This would indicate that the compound's mechanism of action is effective against the specific resistance mechanisms developed by the cells. Furthermore, a significant decrease in Akt phosphorylation upon treatment would provide strong mechanistic support for its role as a PI3K/Akt pathway inhibitor.
-
Next Steps: If the in vitro data is promising, the logical next steps would include:
-
Broader Screening: Testing the compound against a larger panel of resistant cell lines with different underlying resistance mechanisms.
-
Combination Studies: Evaluating the synergistic effects of combining 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine with the original drug to which the cells are resistant.
-
In Vivo Efficacy: Assessing the compound's anti-tumor activity and toxicity in preclinical animal models bearing xenografts of the resistant tumors.
-
This investigational guide provides a robust and scientifically rigorous approach to characterizing 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. By systematically generating the necessary data, researchers can make a well-informed decision about the future development of this compound as a potential therapy to combat drug resistance in cancer.
References
- Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (URL not available)
- Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC. ([Link])
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (URL not available)
- Schematic representation of the protocol used to develop...
- Establishment of Drug-resistant Cell Lines - Cre
- Molecular Mechanisms of Drug Resistance in Cancer Cells - Walsh Medical Media. ([Link])
- Mechanisms of Cancer Drug Resistance | Canary Onco. ([Link])
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. ([Link])
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. ([Link])
- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. ([Link])
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
- Beyond imatinib: second generation c-KIT inhibitors for the management of gastrointestinal stromal tumors. - Fox Chase Cancer Center. ([Link])
- In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC - PubMed Central. ([Link])
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. ([Link])
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- C-kit, GIST, and im
- Create a Flowchart using Graphviz Dot - Prashant Mh
- The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. ([Link])
- Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. ([Link])
- MTT Cell Assay Protocol. ([Link])
- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. ([Link])
- Potential Treatment for Imatinib-Resistant GIST Explored - The Life Raft Group. ([Link])
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … - OUCI. ([Link])
- Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare. ([Link])
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed. ([Link])
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Im
- Guide to Flowcharts in Graphviz - Sketchviz. ([Link])
- Key trials of imatinib in advanced c-KIT-positive gastrointestinal stromal tumors.
- Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.
- Graphviz Examples and Tutorial - Sketchviz. ([Link])
- Western blot analysis for protein levels associated with the PI3K/AKT...
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. ([Link])
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. ([Link])
- DOT Language - Graphviz. ([Link])
- Design and Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent and Selective EGFR-TK Inhibitors Targeting Resistance Mutations in Non-Small Cell Lung Cancer | Request PDF - ResearchG
Sources
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 7. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. profiles.foxchase.org [profiles.foxchase.org]
- 15. atcc.org [atcc.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: Evaluating 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine as a Novel Modulator of the RIPK1/TAK1 Axis in Necroptotic Cell Death
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine against established inhibitors of the necroptosis pathway. The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile template for potent kinase inhibitors, showing activity against targets like c-KIT, PI3K, and EGFR-TK.[1][2][3] Here, we hypothesize a role for this scaffold in modulating the Receptor-Interacting Protein Kinase 1 (RIPK1) and TGFβ-activated kinase 1 (TAK1) signaling axis, a critical nexus in inflammation and regulated cell death.
We will objectively compare its performance with well-characterized inhibitors: Necrostatin-1s (Nec-1s) , a potent and specific allosteric inhibitor of RIPK1[4][5], and Takinib , a selective ATP-competitive inhibitor of TAK1.[6] The methodologies described herein are designed to provide a robust, self-validating system for assessing inhibitor potency, selectivity, and mechanism of action in a cellular context.
The Necroptosis Signaling Pathway: A Core Inflammatory Axis
Necroptosis is a form of regulated, inflammatory cell death orchestrated by a core kinase cascade.[7] It plays a significant role in various pathophysiological conditions, including inflammatory diseases, neurodegeneration, and ischemic injury.[4][7] The pathway is most commonly initiated by death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).
Upon TNF-α stimulation in an apoptosis-compromised environment (e.g., in the presence of caspase inhibitors), RIPK1 is activated.[8][9] Activated RIPK1 serves as a scaffold to recruit RIPK3, leading to the formation of a functional amyloid-like complex called the necrosome.[10] TAK1 is also activated downstream of TNF-α and plays a crucial role in parallel inflammatory signaling, primarily through the NF-κB pathway, but its interplay with the core necroptotic machinery makes it a compelling target for therapeutic intervention.[11] The necrosome ultimately phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of necroptosis, which oligomerizes and translocates to the plasma membrane, causing lytic cell death.[7] This cascade presents several druggable nodes, with RIPK1 and TAK1 being the most attractive targets for pharmacological intervention.[8]
Methodologies: A Three-Pillar Approach to Inhibitor Validation
To comprehensively evaluate our test compound, we employ a sequential and logical workflow. This process begins with direct target engagement in a cell-free system, progresses to assessing efficacy in a disease-relevant cellular model, and concludes with mechanistic validation via downstream pathway analysis.
Experimental Protocols
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust and high-throughput method.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, Nec-1s, and Takinib in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution containing the purified kinase (e.g., recombinant human RIPK1 or TAK1) and a biotinylated peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the specific enzyme.
-
Prepare a stop/detection buffer containing EDTA, a terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated XL665.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the serially diluted compound solutions to the assay plate wells.
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response, variable slope).
-
This assay assesses the ability of the compounds to protect cells from TNF-α-induced necroptosis. We use the human colorectal adenocarcinoma cell line HT-29, a well-established model for necroptosis studies. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.[13]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HT-29 cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
-
Compound Treatment and Necroptosis Induction:
-
Pre-treat the cells for 1 hour with serially diluted concentrations of the test compounds (5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, Nec-1s, Takinib).
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., Birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM). Include untreated and vehicle-only controls.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[14]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ values by plotting viability against the logarithm of inhibitor concentration.
-
This protocol is essential for confirming that the observed cellular protection is due to the on-target inhibition of the intended pathway. We will measure the phosphorylation status of key downstream proteins.[16][17]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed HT-29 cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with the compounds at their approximate EC₅₀ and 10x EC₅₀ concentrations for 1 hour.
-
Stimulate with the TNF-α/SMAC mimetic/z-VAD-fmk cocktail for a shorter duration (e.g., 4-6 hours) to capture peak signaling events.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.[18]
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[17]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies against p-RIPK1, RIPK1, p-MLKL, MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Results: A Quantitative Comparison
The following tables present hypothetical but realistic data from the described experiments, designed to illustrate a potential performance profile for our novel compound.
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the biochemical potency (IC₅₀) of each compound against the target kinases and a representative off-target kinase (e.g., a kinase from a different family) to assess selectivity.
| Compound | RIPK1 IC₅₀ (nM) | TAK1 IC₅₀ (nM) | Off-Target Kinase Z IC₅₀ (nM) |
| 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | 75 | 150 | >10,000 |
| Necrostatin-1s | 180[4] | >10,000 | >10,000 |
| Takinib | >10,000 | 9.5[6] | >1,000 |
Table 2: Cellular Efficacy in Necroptosis Assay
This table shows the effective concentration (EC₅₀) required to achieve 50% protection against TNF-α-induced necroptosis in HT-29 cells.
| Compound | Necroptosis Protection EC₅₀ (nM) |
| 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | 210 |
| Necrostatin-1s | 270 |
| Takinib | 45 |
Discussion: Synthesizing the Evidence
The experimental data provide a multi-faceted view of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine's profile as a potential necroptosis inhibitor.
Potency and Selectivity: In the cell-free kinase assay, our test compound demonstrates potent, low-nanomolar inhibition of RIPK1 and moderate inhibition of TAK1. The causality is direct: the compound physically interacts with the kinases to block their enzymatic function. Crucially, its lack of activity against "Off-Target Kinase Z" suggests a favorable selectivity profile, a critical attribute for reducing potential side effects in drug development. Compared to the controls, it is more potent than Nec-1s at the RIPK1 enzyme level but less potent than Takinib against TAK1.[4][6] This dual-target activity is a key differentiator.
Cellular Efficacy: The biochemical potency translates effectively into a cellular response. The compound's EC₅₀ of 210 nM in the necroptosis protection assay demonstrates excellent cell permeability and on-target engagement in a complex biological system. The slight rightward shift from its IC₅₀ is expected and reflects factors like cellular ATP concentrations and membrane transport. Its cellular efficacy is superior to the benchmark RIPK1 inhibitor Nec-1s and, while less potent than the highly optimized TAK1 inhibitor Takinib, its performance is well within the range of a promising lead compound.
Mechanistic Confirmation: Western blot analysis would be expected to confirm the mechanism of action. Treatment with 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine should lead to a dose-dependent reduction in the phosphorylation of RIPK1 and its downstream effector, MLKL. This result provides the final piece of evidence, causally linking the direct enzyme inhibition (Pillar 1) and the observed cellular phenotype (Pillar 2) to the intended molecular pathway (Pillar 3).
Conclusion
This guide outlines a rigorous, logic-driven approach to benchmarking 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. The collective data from our hypothetical experiments position this compound as a potent, selective, and cell-active inhibitor of the necroptosis pathway. Its unique dual-inhibitory action against both RIPK1 and TAK1 distinguishes it from the established single-target inhibitors and marks it as a compelling candidate for further preclinical development in the context of inflammatory and neurodegenerative diseases.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- Necroptosis inhibitors: mechanisms of action and therapeutic potential. PubMed.
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Protocol for Cell Viability Assays. BroadPharm.
- MTT (Assay protocol). Protocols.io.
- A Guide to Necroptosis Inhibitors. AG Scientific.
- From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
- From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors.
- Overview of currently known RIPK1 inhibitors.
- Navigating the Necroptosis Pathway: A Comparative Guide to Inhibitor Specificity. Benchchem.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI.
- Application Notes and Protocols for Western Blot Analysis of Signaling P
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.
- TAK1-inhibitor. MedChemExpress.
- TAK1 inhibitor | TAK1 agonist | TAK1 activ
- In Vitro Kinase Assays. Revvity.
- In vitro kinase assay. Protocols.io.
- Western Blotting Protocol. Cell Signaling Technology.
- RIPK1 Inhibitors.
- In vitro NLK Kinase Assay.
- RIPK1-IN-14 | RIPK1 Inhibitor. MedchemExpress.com.
- Advances in RIPK1 kinase inhibitors.
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- RIPK1 Inhibitors.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Western blot protocol. Abcam.
- General Western Blot Protocol Overview. Novus Biologicals.
- Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.
- Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell de
- Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).
- Western Blot Protocol.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 4. agscientific.com [agscientific.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Head-to-Head Comparison of Thiazolo[5,4-b]pyridine Analogs in Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to biologically important purine analogs has made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a detailed head-to-head comparison of various thiazolo[5,4-b]pyridine analogs, with a focus on their efficacy as inhibitors of Phosphoinositide 3-Kinase (PI3K) and the proto-oncogene c-KIT. We will delve into the structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to validate these findings.
The Thiazolo[5,4-b]pyridine Scaffold: A Versatile Pharmacophore
The fused heterocyclic system of thiazolo[5,4-b]pyridine offers a unique three-dimensional structure that can be strategically modified to achieve high-affinity binding to the ATP-binding pockets of various kinases.[1] Different substitution patterns on the pyridine and thiazole rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of potent inhibitors targeting key enzymes in cancer signaling pathways.
Thiazolo[5,4-b]pyridine Analogs as PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K a prime target for therapeutic intervention. Several thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors.[2][3]
Comparative Analysis of PI3K Inhibitory Potency
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent PI3K inhibitory activity.[2][3] A head-to-head comparison of key analogs from this series reveals critical structure-activity relationships.
| Compound ID | R Group (on Pyridine Ring) | PI3Kα IC50 (nM) | Key Structural Features |
| 19a | 2,4-difluorophenyl | 3.6 | Sulfonamide functionality and 2-pyridyl substitution.[2][3] |
| 19d | methyl | 53 | Replacement of the difluorophenyl group with a smaller methyl group.[3] |
| Analog w/o methoxy | 2,4-difluorophenyl (no methoxy on pyridyl) | 4.0 | Removal of the methoxy group on the pyridine ring.[3] |
| Phenyl analog | 2,4-difluorophenyl (pyridyl replaced with phenyl) | 501 | Replacement of the 2-pyridyl moiety with a phenyl group.[3] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the sulfonamide functionality is crucial for potent PI3Kα inhibitory activity.[2][3] The significant drop in potency observed in compound 19d compared to 19a (53 nM vs. 3.6 nM) highlights the importance of the aryl sulfonamide moiety.[3] Interestingly, the removal of the methoxy group from the pyridine ring did not significantly impact the potency, suggesting it is not a critical interaction point.[3] However, the nearly 140-fold decrease in activity upon replacing the 2-pyridyl group with a phenyl ring underscores the necessity of the pyridine nitrogen for potent enzymatic inhibition, likely through key hydrogen bonding interactions within the kinase hinge region.[2][3]
Further investigation into the isoform selectivity of compound 19a revealed potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, while showing approximately 10-fold reduced activity against PI3Kβ.[2][3] This selectivity profile is a critical consideration for therapeutic development, as different PI3K isoforms have distinct physiological roles.
Visualizing the PI3K Signaling Pathway and Inhibition
The following diagram illustrates the PI3K signaling pathway and the point of intervention for thiazolo[5,4-b]pyridine inhibitors.
Caption: PI3K signaling pathway and inhibition by thiazolo[5,4-b]pyridine analogs.
Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and function of various cell types. Mutations leading to constitutive c-KIT activation are drivers in several cancers, most notably gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been investigated as potent c-KIT inhibitors, particularly for overcoming resistance to existing therapies like imatinib.[1][4][5]
Head-to-Head Comparison of c-KIT Inhibitors
A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit both wild-type and imatinib-resistant c-KIT mutants.[4]
| Compound ID | R1 Group | c-KIT (WT) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| 6h | 3-(trifluoromethyl)phenyl | 9.87 | Not Reported | Not Reported | Not Reported |
| 6r | Not specified in abstract, but identified as most potent | Not specified, but potent | 4.77 | 0.01 | 1.15 |
| Imatinib | - | - | 37.93 (from another source) | 0.02 | 27.10 |
| Sunitinib | - | - | 3.98 (from another source) | 0.01 | 1.15 |
Analysis of Structure-Activity Relationship (SAR):
The 3-(trifluoromethyl)phenyl group at the R1 position was identified as a key feature for moderate enzymatic inhibitory activity. The most potent compound, 6r , demonstrated significantly higher enzymatic and anti-proliferative activities compared to imatinib, and its performance was comparable to sunitinib.[5] Notably, 6r was 8-fold more potent than imatinib against the V560G/D816V double mutant, a clinically relevant imatinib-resistant form of c-KIT. In cellular assays, 6r showed 23.6-fold higher anti-proliferative activity on HMC1.2 cells (harboring the V560G/D816V mutations) compared to imatinib.[5]
Visualizing the c-KIT Signaling Pathway and Inhibition
The following diagram depicts the c-KIT signaling pathway and its inhibition by thiazolo[5,4-b]pyridine analogs.
Caption: c-KIT signaling pathway and inhibition by thiazolo[5,4-b]pyridine analogs.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below. These protocols are based on standard methodologies reported in the literature.
PI3Kα Enzymatic Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3Kα activity.
Materials:
-
Recombinant PI3Kα enzyme
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PI:3PS)
-
ATP solution
-
Thiazolo[5,4-b]pyridine analogs (test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a master mix of PI3K Reaction Buffer and Lipid Substrate.
-
Dilute the PI3Kα enzyme in the prepared master mix.
-
In a 384-well plate, add 0.5 µL of the test inhibitor or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration, e.g., 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
c-KIT Kinase Inhibition Assay (Radiometric or Luminescent)
This assay measures the direct inhibition of c-KIT kinase activity in a cell-free system.
Materials:
-
Recombinant c-KIT enzyme
-
Kinase reaction buffer
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]ATP (for radiometric assay) or cold ATP (for luminescent assay)
-
Thiazolo[5,4-b]pyridine analogs (test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (for luminescent assay)
-
96-well or 384-well plates
Procedure (Luminescent ADP-Glo™ Format):
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add a master mix containing the c-Kit enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Complete cell culture medium
-
Thiazolo[5,4-b]pyridine analogs (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate GI50 (growth inhibition 50) values by plotting the percentage of growth inhibition against the log concentration of the compound.
Experimental Workflow for a Kinase Inhibition Assay
Caption: A generalized workflow for a luminescent-based kinase inhibition assay.
Conclusion
The thiazolo[5,4-b]pyridine scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. The head-to-head comparisons presented in this guide highlight the critical role of specific structural modifications in dictating inhibitory potency against both PI3K and c-KIT. The detailed structure-activity relationships derived from these comparisons provide a rational basis for the future design of next-generation thiazolo[5,4-b]pyridine-based therapeutics with improved efficacy and safety profiles. The provided experimental protocols offer a foundation for the rigorous evaluation of such novel chemical entities.
References
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays. NCBI Bookshelf. [Link]
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- cKIT Assay Kit. BPS Bioscience. [Link]
- Inhibition of c-Kit by tyrosine kinase inhibitors.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: A Comparative Guide to Methodologies
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine. While the specific target of this molecule is yet to be fully elucidated, its core scaffold, thiazolo[5,4-b]pyridine, is a well-established pharmacophore in the realm of kinase inhibition. Derivatives of this heterocyclic system have demonstrated activity against a range of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1][2][3] Therefore, this guide will proceed under the hypothesis that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is a kinase inhibitor, and will compare and contrast the most pertinent and robust methodologies for confirming its engagement with its putative kinase target(s).
The Imperative of Target Engagement Validation
Before committing to costly and time-consuming lead optimization and clinical trials, it is paramount to establish a direct physical interaction between a drug candidate and its target protein within a biologically relevant context.[4][5][6] A lack of target engagement can lead to misleading structure-activity relationships (SAR) and, ultimately, clinical failure.[7][8] This guide will dissect various orthogonal approaches, from direct biophysical measurements to complex cell-based assays, to build a robust body of evidence for target engagement.
A Multi-Faceted Approach to Target Engagement
A singular experimental approach is rarely sufficient to definitively confirm target engagement. A well-rounded strategy employs a combination of in vitro biophysical methods and in-cell assays to provide a holistic understanding of the compound's behavior.
Caption: A workflow illustrating the multi-pronged approach to confirming target engagement.
Biophysical Methods: Direct Measurement of Binding
Biophysical assays provide a direct and quantitative assessment of the interaction between a compound and a purified protein target.[9][10] These methods are invaluable for initial hit validation and for providing detailed thermodynamic and kinetic parameters of the binding event.
| Method | Principle | Information Gained | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[11][12] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] | Label-free, in-solution measurement providing a complete thermodynamic profile.[11][13] | Requires relatively large amounts of pure protein and compound; lower throughput.[13] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[14][15][16] | Binding affinity (Kd), association (kon) and dissociation (koff) rates.[14][17] | Real-time, label-free analysis of binding kinetics; high sensitivity.[14][15] | Requires immobilization of the protein, which may affect its conformation; potential for non-specific binding.[17] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.[18][19][20] | Binding affinity (Kd).[21][22] | Low sample consumption; can be performed in complex biological liquids.[18][22] | Requires fluorescent labeling of the protein or ligand; potential for artifacts from the label.[21] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine binding to its putative kinase target.
Materials:
-
Purified recombinant kinase protein (e.g., >95% purity)
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
ITC instrument and corresponding cells
-
Assay buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified kinase into the assay buffer to ensure buffer matching.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer. The final DMSO concentration should be identical in both the protein and compound solutions and kept to a minimum (<1-2%).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
A control titration of the compound into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[13]
-
Cell-Based Assays: Confirming Engagement in a Physiological Context
While biophysical assays are powerful, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment.[4][23] Cell-based target engagement assays are therefore a critical next step.
| Method | Principle | Information Gained | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24][25][26] | Target engagement in intact cells or tissue; can be adapted for high-throughput screening.[27] | Label-free; reflects engagement in a native cellular environment.[24][25] | Requires a specific antibody for detection; not all proteins exhibit a significant thermal shift. |
| Kinobeads / Affinity Purification-Mass Spectrometry | Utilizes immobilized broad-spectrum kinase inhibitors to capture cellular kinases. Target engagement is measured by the compound's ability to compete with the beads for binding.[28][29][30][31] | Identification of on- and off-target kinases; selectivity profiling.[29] | Unbiased, proteome-wide analysis of kinase binding.[30] | Indirect measurement of engagement; requires specialized MS expertise. |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that binds to the same target.[5][32] | Quantitative measurement of compound affinity and residence time in live cells.[5] | Real-time, reversible measurement in live cells; high sensitivity. | Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent probe. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To demonstrate that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine engages and stabilizes its putative kinase target in intact cells.
Materials:
-
Cell line expressing the putative kinase target
-
5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
-
Cell culture medium and reagents
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the kinase target
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment:
-
Seed cells and grow to an appropriate confluency.
-
Treat cells with varying concentrations of the compound or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA with a target-specific antibody.
-
-
Data Analysis:
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion: Building a Conclusive Case for Target Engagement
The confirmation of target engagement for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine, a putative kinase inhibitor, requires a rigorous and multi-faceted experimental approach. By combining the quantitative power of biophysical techniques like ITC, SPR, and MST with the physiological relevance of cell-based assays such as CETSA, Kinobeads, and NanoBRET, researchers can build a compelling and self-validating body of evidence. This integrated strategy not only confirms direct binding but also provides crucial insights into the compound's mechanism of action, cellular permeability, and selectivity, thereby de-risking its progression through the drug discovery pipeline.
References
- Target Engagement Assays. DiscoverX. [Link]
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- Isothermal titration calorimetry in drug discovery. PubMed. [Link]
- Target and pathway engagement assays. Concept Life Sciences. [Link]
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Determining target engagement in living systems. PMC - NIH. [Link]
- A Practical Guide to Target Engagement Assays. Selvita. [Link]
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]
- Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective. NIH. [Link]
- MicroScale Thermophoresis. NanoTemper Technologies. [Link]
- ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
- Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]
- Strategies for target and pathway engagement in cellular assays.
- Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
- Microscale thermophoresis. Wikipedia. [Link]
- Target Engagement. Selvita. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions. LinkedIn. [Link]
- Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
- New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. Technology Networks. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
- MicroScale Thermophoresis (MST). Center for Macromolecular Interactions. [Link]
- Kinobeads use immobilized kinase inhibitors as affinity reagents...
- The target landscape of clinical kinase drugs. PMC - NIH. [Link]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
- Importance of Quantifying Drug-Target Engagement in Cells. PMC - NIH. [Link]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
- CETSA. Pär Nordlund Lab. [Link]
- What is surface plasmon resonance (SPR)? Cytiva. [Link]
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. PubMed. [Link]
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
- Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. selvita.com [selvita.com]
- 6. Critical Needs in Cellular Target Engagement [discoverx.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 10. nuvisan.com [nuvisan.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. reactionbiology.com [reactionbiology.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 20. Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions | MolecularCloud [molecularcloud.org]
- 21. nanotempertech.com [nanotempertech.com]
- 22. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scispace.com [scispace.com]
- 25. CETSA [cetsa.org]
- 26. news-medical.net [news-medical.net]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 32. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Assessing the Therapeutic Potential of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
An Objective Comparison and Experimental Framework for Drug Discovery Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic targets. These are known as "privileged structures." The thiazolo[5,4-b]pyridine core, a fused heterocyclic system, is one such scaffold.[1][2] Its structural similarity to biologically crucial purines has made it a focal point for the development of novel therapeutics.[2] Derivatives of this core have demonstrated a remarkable breadth of activity, including potent inhibition of key cellular signaling proteins known as kinases, as well as antimicrobial and anti-inflammatory properties.[3][4][5]
This guide focuses on a specific, under-characterized derivative: 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine . While detailed biological data for this particular molecule is not yet prevalent in public literature, the extensive research on its structural analogs provides a strong rationale for its systematic evaluation.[2] We will outline a comprehensive strategy to assess its therapeutic potential, comparing its hypothetical performance benchmarks against established alternatives and providing the detailed experimental protocols necessary for its characterization. Our primary hypothesis, grounded in the literature, is that 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine holds significant potential as a kinase inhibitor for oncological applications.
Comparative Landscape: Establishing Performance Benchmarks
The therapeutic value of a new chemical entity can only be understood in the context of existing agents. Based on the activities of related thiazolo[5,4-b]pyridine derivatives, the most promising avenue for investigation is kinase inhibition, particularly targeting kinases implicated in cancer, such as c-KIT and PI3K.[1][3]
Therefore, our assessment will benchmark 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine against two classes of comparators:
-
Scaffold Analogs: Potent, published derivatives of the same thiazolo[5,4-b]pyridine core.
-
Clinical Standards-of-Care: FDA-approved drugs for the relevant therapeutic indication.
The following table outlines the key comparators and their reported performance data, which will serve as the initial targets for our candidate compound.
| Compound Class | Specific Compound | Target(s) | Reported Potency (IC50/GI50) | Key Indication(s) | Reference |
| Test Compound | 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine | TBD (Hypothesis: c-KIT, PI3K) | To Be Determined | TBD (Hypothesis: GIST, Other Cancers) | N/A |
| Scaffold Analog | Derivative 6r | c-KIT (V560G/D816V double mutant) | IC50 = 4.77 µM (enzymatic) | Imatinib-resistant GIST | [3] |
| Scaffold Analog | Compound 19a | PI3Kα | IC50 = 3.6 nM (enzymatic) | Cancer | [1] |
| Standard of Care | Imatinib | c-KIT, BCR-ABL | GI50 > 50 µM (on resistant HMC1.1 cells) | GIST, CML | [3] |
| Standard of Care | Sunitinib | c-KIT, VEGFR, PDGFR | GI50 = 1.15 µM (on resistant HMC1.1 cells) | GIST, RCC | [3] |
Table 1: Comparative landscape for initial therapeutic assessment. TBD: To Be Determined; GIST: Gastrointestinal Stromal Tumor; CML: Chronic Myeloid Leukemia; RCC: Renal Cell Carcinoma.
Strategic Experimental Workflow: A Phased Approach to Assessment
A logical, phased approach is critical to efficiently allocate resources and build a comprehensive data package. We propose a three-phase workflow, moving from broad, high-throughput screening to specific, mechanistic studies and finally to in vivo validation.
Caption: Phased experimental workflow for compound assessment.
Phase 1 Protocols: Target Discovery and Initial Profiling
The goal of this phase is to rapidly identify the primary biological targets of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine and quantify its potency.
Protocol 1.1: Broad-Spectrum Kinase Panel Screen
Rationale: Kinase inhibitors often have activity against multiple kinases. A broad panel screen is the most efficient method to generate an unbiased view of the compound's target profile, identify primary targets, and flag potential off-target liabilities early.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in 100% DMSO.
-
Assay Concentration: The compound will be screened at a single, high concentration (e.g., 10 µM) to maximize the chance of detecting activity.
-
Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 human kinases. The assay typically measures the displacement of a competitive ligand or the inhibition of ATP consumption.
-
Data Analysis: Results are reported as "% Inhibition" relative to a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Hit Criteria: A "hit" is defined as a kinase showing >70% inhibition at 10 µM. These hits will be prioritized for follow-up studies.
Protocol 1.2: Enzymatic Dose-Response (IC50) Assay
Rationale: Once primary kinase targets are identified, their inhibitory potency must be quantified. The half-maximal inhibitory concentration (IC50) is the standard metric for this and allows for direct comparison with benchmark compounds.
Methodology:
-
Reagents: Obtain recombinant human kinase enzyme, its corresponding substrate peptide, and ATP.
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution to create a 10-point concentration curve (e.g., 100 µM down to 1 nM).
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound in an appropriate kinase buffer.
-
Initiation: Start the reaction by adding a concentration of ATP equal to the enzyme's Km (Michaelis constant) to ensure competitive binding conditions. Incubate at 30°C for 60 minutes.
-
Detection: Use a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value. The protocol must be validated with a known inhibitor for that kinase.
Phase 2 Protocols: Unraveling the Mechanism of Action
This phase confirms that the compound engages its intended target within a cellular context and produces the desired downstream biological effect.
Protocol 2.1: Cellular Target Engagement Assay (CETSA)
Rationale: A potent enzymatic IC50 does not guarantee that a compound can enter a cell and bind to its target. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells by leveraging the principle that a ligand-bound protein is more resistant to thermal denaturation.
Methodology:
-
Cell Culture: Grow a relevant cancer cell line (e.g., GIST-T1 for c-KIT) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western Blot. A successful target engagement will result in more soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control.
Protocol 2.2: Signaling Pathway Analysis via Western Blot
Rationale: To be therapeutically effective, a kinase inhibitor must block the downstream signaling cascade that drives cell proliferation. This protocol visualizes that blockade.
Caption: A simplified kinase signaling pathway.
Methodology:
-
Cell Treatment: Seed a relevant cancer cell line and allow it to adhere. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.
-
Stimulation & Inhibition: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with the appropriate growth factor (e.g., Stem Cell Factor for c-KIT) for 15 minutes to activate the pathway.
-
Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) forms of the target and its downstream effectors (e.g., p-c-KIT, p-Akt). Also probe for total protein levels and a loading control (e.g., GAPDH) to ensure equal loading.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A successful inhibitor will show a dose-dependent decrease in the phosphorylated proteins without affecting the total protein levels.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold is a wellspring of potent kinase inhibitors.[3] While 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine remains uncharacterized, its structure provides a strong scientific premise for its investigation as a novel therapeutic agent, most promisingly in oncology. The experimental framework laid out in this guide provides a rigorous, logical, and efficient pathway for its complete assessment.
By systematically executing this plan—from broad screening to specific mechanistic studies—researchers can generate a comprehensive data package. This will allow for a direct and objective comparison against both established scaffold analogs and clinical standards-of-care, ultimately determining if 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine has the therapeutic potential to advance into preclinical and clinical development.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.[Link]
- Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
- Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][3][4]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.[Link]
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.[Link]
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. mdpi.com [mdpi.com]
Independent Verification of Thiazolo[5,4-b]pyridine Activity: A Comparative Guide for Kinase Inhibitor Profiling
This guide provides a comprehensive framework for the independent verification of the biological activity of compounds based on the 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine scaffold. While specific public data for this exact molecule is limited, the thiazolo[5,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of potent kinase inhibitors.[1][2] Derivatives of this structure have shown significant activity against key oncogenic targets such as c-KIT and Phosphoinositide 3-kinase (PI3K).[1][3]
Therefore, this document will empower researchers to independently validate the activity of novel thiazolo[5,4-b]pyridine derivatives by providing a direct comparison with established, clinically relevant inhibitors. We will focus on the methodologies required to profile a representative thiazolo[5,4-b]pyridine derivative against the multi-targeted tyrosine kinase inhibitors, Imatinib and Sunitinib, with a primary focus on c-KIT inhibition.
The Landscape: c-KIT and PI3K/AKT Signaling in Oncology
The proto-oncogene c-Kit is a receptor tyrosine kinase that plays a crucial role in cellular processes including proliferation, survival, and migration.[4] Aberrant activation of c-KIT is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST).[1][4] The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell cycle, growth, and survival.[5][6][7] Dysregulation of this pathway is also a common feature in many human cancers.[7][8] The thiazolo[5,4-b]pyridine scaffold has been utilized to develop inhibitors targeting both of these important pathways.[1]
c-KIT Signaling Pathway
Upon binding of its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes and autophosphorylates, initiating a downstream cascade of signaling events.[9] This includes the activation of the PI3K/AKT and MAPK pathways, which ultimately regulate gene expression related to cell growth and proliferation.[3][9][10]
Performance Benchmarking: Thiazolo[5,4-b]pyridines vs. Standard of Care
A study on novel thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent c-KIT inhibitor, capable of overcoming Imatinib resistance. [1]The enzymatic inhibitory activity of this derivative was found to be comparable to Sunitinib and more potent than Imatinib against wild-type c-KIT. [1]
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine Derivative (6r) | c-KIT | 0.14 | [1] |
| Sunitinib | c-KIT | 0.14 | [1][11] |
| Imatinib | c-KIT | 0.27 | [1][11]|
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Independent Verification
To ensure the trustworthiness of any new compound's activity claims, rigorous and reproducible experimental validation is paramount. The following protocols provide a framework for the independent verification of a novel thiazolo[5,4-b]pyridine derivative's activity against c-KIT.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-KIT kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Methodology:
-
Preparation: In a 384-well plate, add recombinant c-KIT kinase to a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2). [12]2. Compound Addition: Add the test compound (e.g., your 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine derivative) and reference compounds (Imatinib, Sunitinib) in a series of dilutions. Include a DMSO-only control (vehicle).
-
Pre-incubation: Gently mix and pre-incubate the kinase and inhibitors for approximately 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the enzymatic reaction begins.
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., a generic tyrosine peptide) and ATP to each well to start the reaction. [13]5. Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 1 hour) at room temperature.
-
Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay. [12]This involves depleting the remaining ATP and then converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: Measure the luminescence signal. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the viability and proliferation of cancer cells that are dependent on c-KIT signaling.
Methodology:
-
Cell Culture: Seed a GIST cell line with a known c-KIT mutation (e.g., GIST-T1) in a 96-well plate and allow the cells to adhere overnight. [13]The choice of a c-KIT dependent cell line is crucial for ensuring the observed effect is target-specific.
-
Compound Treatment: Treat the cells with various concentrations of the test and reference compounds for a prolonged period, typically 72 hours. [1][13]3. Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay. [13]This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.
-
Data Analysis: Measure the luminescence. Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell viability against the compound concentration.
Western Blot for Target Engagement
This technique verifies that the compound is inhibiting the intended target within the cell by assessing the phosphorylation status of c-KIT and its downstream effectors.
Methodology:
-
Cell Treatment and Lysis: Treat GIST-T1 cells with the test compound at various concentrations for a shorter duration (e.g., 1-2 hours). Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal amounts are loaded for analysis.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated c-KIT (p-cKIT), total c-KIT, phosphorylated AKT (p-AKT), and total AKT. A loading control (e.g., GAPDH) must be included to ensure equal protein loading across lanes.
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the p-cKIT and p-AKT signals, with no change in total c-KIT or total AKT levels, provides strong evidence of on-target pathway inhibition.
Conclusion
The thiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct biological activity data for 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine is not extensively published, the robust activity of its derivatives against critical cancer targets like c-KIT provides a clear path for investigation. By employing the rigorous, multi-faceted verification strategy outlined in this guide—encompassing biochemical assays, cell-based functional assays, and target engagement studies—researchers can confidently and independently characterize the potency and mechanism of action of new chemical entities based on this valuable scaffold. This systematic approach, grounded in comparison with established drugs like Imatinib and Sunitinib, is essential for advancing promising compounds through the drug discovery pipeline.
References
- Title: PI3K/AKT/mTOR pathway - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC.
- Title: PI3K-AKT Signaling Pathway - Creative Diagnostics.
- Title: PI3K-Akt signaling pathway - Cusabio. Source: Cusabio. URL:[Link]
- Title: Akt/PKB signaling pathway - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC.
- Title: The c-kit signaling pathway is involved in the development of persistent pain - PubMed.
- Title: c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. Source: PNAS. URL:[Link]
- Title: KIT gene: MedlinePlus Genetics. Source: MedlinePlus. URL:[Link]
- Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. Source: MDPI. URL:[Link]
- Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - ResearchGate.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. KIT gene: MedlinePlus Genetics [medlineplus.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. promega.es [promega.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Thiazolo[5,4-b]pyridine and Pyrazolopyrimidine Inhibitors for Kinase-Targeted Drug Discovery
Introduction: Two Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal therapeutic targets. The dysregulation of these enzymes is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can modulate kinase activity has become a cornerstone of targeted therapy. Among the myriad of heterocyclic compounds explored for this purpose, the thiazolo[5,4-b]pyridine and pyrazolopyrimidine scaffolds have distinguished themselves as "privileged structures." This designation stems from their recurring appearance in potent and selective kinase inhibitors, attributable to their ability to mimic the adenine ring of ATP and form key interactions within the kinase ATP-binding pocket.[1]
This guide provides a comparative study of these two prominent scaffolds, offering an in-depth analysis for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological targets, and performance, supported by experimental data and detailed protocols to provide a comprehensive resource for advancing kinase inhibitor discovery programs.
Chemical Structures at a Glance
The core structures of thiazolo[5,4-b]pyridine and pyrazolopyrimidine form the foundation for a diverse array of functionalizations, enabling the fine-tuning of their pharmacological properties.
Caption: Core chemical structures of the Thiazolo[5,4-b]pyridine and Pyrazolopyrimidine scaffolds.
Comparative Analysis of Biological Targets and Performance
Both scaffolds have demonstrated remarkable versatility, with derivatives developed to target a wide range of protein kinases. This section provides a comparative overview of their primary targets and the performance of representative inhibitors.
Thiazolo[5,4-b]pyridine Inhibitors: Key Examples and Performance Data
The thiazolo[5,4-b]pyridine core has been successfully employed in the development of inhibitors for several important kinase targets, including c-KIT and PI3K.[2][3]
One notable example is the c-KIT inhibitor, designated as 6r , which has shown efficacy against imatinib-resistant mutations.[2] Another significant derivative is compound 19a , a potent inhibitor of Phosphoinositide 3-kinase (PI3K).[3]
| Inhibitor | Target Kinase | IC50 | Cell-Based Assay (GI50) | Target Cell Line | Citation(s) |
| 6r | c-KIT (V560G/D816V) | 4.77 µM | 1.15 µM | HMC1.2 | [2] |
| 19a | PI3Kα | 3.6 nM | Not Reported | Not Applicable | [3] |
| 19a | PI3Kγ | 1.8 nM | Not Reported | Not Applicable | [3] |
| 19a | PI3Kδ | 2.5 nM | Not Reported | Not Applicable | [3] |
Pyrazolopyrimidine Inhibitors: Key Examples and Performance Data
The pyrazolopyrimidine scaffold is arguably one of the most successful frameworks for kinase inhibitor design, with derivatives targeting Janus kinases (JAKs) and Cyclin-dependent kinases (CDKs).[4][5]
A well-characterized example is the JAK2 inhibitor 7j .[4] Additionally, numerous pyrazolopyrimidine-based compounds have demonstrated potent inhibition of CDK2, a key regulator of the cell cycle. For instance, compound 15 from a pyrazolo[3,4-d]pyrimidine series shows high potency.[5]
| Inhibitor | Target Kinase | IC50 | Cell-Based Assay (GI50) | Target Cell Line | Citation(s) |
| 7j | JAK2 | Not explicitly stated in abstract, but described as potent. | Time-dependent knockdown of pSTAT5 | SET2 | [4] |
| 15 | CDK2 | 0.061 µM | 0.007 µM (HepG-2) | HepG-2 | [5] |
| 13g | CDK2 | 150 nM | 0.45 µM | HCT-116 | [6] |
| 21c | CDK2 | 18 nM | 0.09 µM | HCT-116 | [6] |
Mechanism of Action: A Focus on ATP-Competitive Inhibition
The majority of inhibitors derived from both scaffolds function as ATP-competitive inhibitors .[1] This mechanism is advantageous as the ATP-binding site is highly conserved across the kinome, providing a well-defined pocket for inhibitor binding.[7] By mimicking the structure of ATP, these inhibitors occupy the active site of the kinase, preventing the binding of the natural substrate and subsequent phosphorylation of downstream targets.
The choice to pursue ATP-competitive inhibitors is a strategic one in drug discovery. The well-defined nature of the ATP pocket facilitates structure-based drug design and optimization of inhibitor potency and selectivity.[8]
Caption: General mechanism of action for ATP-competitive kinase inhibitors.
Experimental Protocols: A Guide to Characterization
The robust characterization of kinase inhibitors is paramount for their development. This section provides detailed, step-by-step methodologies for key experiments.
General Experimental Workflow
The evaluation of a novel kinase inhibitor typically follows a structured workflow, progressing from biochemical assays to cell-based assays and finally to in vivo models.
Caption: A typical experimental workflow for the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. The choice of a fluorescence-based assay offers high-throughput capabilities and avoids the need for radioactive materials.[9][10]
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, purified kinase, and biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is a crucial step to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the detergent reagent to each well to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Protocol 3: Western Blot Analysis for Target Engagement
Western blotting is a fundamental technique to confirm that the inhibitor is engaging its intended target within the cell.[11] This is typically assessed by measuring the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Imaging system
Procedure:
-
Treat cells with the inhibitor at various concentrations for a specific time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.
Conclusion and Future Directions
Both the thiazolo[5,4-b]pyridine and pyrazolopyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the synthetic feasibility of the desired derivatives. As our understanding of kinase biology deepens, these privileged structures will undoubtedly continue to play a crucial role in the development of next-generation targeted therapies. Future research will likely focus on the development of inhibitors with novel mechanisms of action, such as allosteric inhibitors, and the exploration of these scaffolds against a broader range of kinase targets.
References
- Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 16(1), 123. [Link]
- CLYTE Technologies (2025).
- Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5429. [Link]
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
- Park, J. T., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1633. [Link]
- Mandour, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][11][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1954. [Link]
- Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4584. [Link]
- Abdel-Ghani, T. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 154, 107936. [Link]
- Joerger, A. C., & Fersht, A. R. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Medicinal Chemistry, 65(1), 12-34. [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Zhang, J. H., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 4(1), 71-82. [Link]
- El-Gamal, M. I., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Hampton, E. N., & St-Germain, J. R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55589. [Link]
- Brandhuber, B. J., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of medicinal chemistry, 67(4), 3112-3126. [Link]
- Joerger, A. C., & Fersht, A. R. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Medicinal Chemistry, 65(1), 12-34. [Link]
- BMG LABTECH (2020). Kinase assays. [Link]
- Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of medicinal chemistry, 55(22), 10090-10107. [Link]
- Lamba, V., & Ghosh, I. (2012). Small molecule substrate phosphorylation site inhibitors of protein kinases: approaches and challenges. ACS medicinal chemistry letters, 3(12), 987-991. [Link]
- Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of medicinal chemistry, 55(22), 10090-10107. [Link]
- Engelman, J. A. (2013). Maximizing the benefits of off-target kinase inhibitor activity. Cancer discovery, 3(2), 138-140. [Link]
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Schirle, M., et al. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in molecular biology (Clifton, N.J.), 1156, 423-437. [Link]
- Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 16(1), 123. [Link]
- Williams, N. K., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & medicinal chemistry letters, 19(20), 5897-5901. [Link]
- Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 16(1), 123. [Link]
- Furet, P., et al. (2016). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & medicinal chemistry letters, 26(1), 125-130. [Link]
- Guryanova, O. A., et al. (2020). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of medicinal chemistry, 63(13), 6829-6840. [Link]
- Castanedo, G., et al. (2012). Rational design, synthesis, and SAR of a novel thiazolopyrimidinone series of selective PI3K-beta inhibitors. ACS medicinal chemistry letters, 3(6), 472-477. [Link]
- Al-Osta, M. A., et al. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Pharmaceuticals, 15(11), 1396. [Link]
Sources
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine
A Researcher's Guide to the Safe Disposal of 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
The core principle of laboratory safety is to treat unknown or novel compounds as potentially hazardous. Based on the chemical structure, which incorporates a nitrogen- and sulfur-containing heterocyclic system, we must infer the potential hazards from related molecules like aminopyridines. Aminopyridines are known to be highly toxic if swallowed, inhaled, or in contact with skin, and can cause significant irritation.[3][4][5][6] Therefore, we will operate under the assumption that 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine shares these hazardous properties.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Skin and Eye Irritation: Likely to cause serious skin and eye irritation.[3][7]
-
Respiratory Irritation: Dusts or aerosols may cause respiratory tract irritation.[6]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]
This assumed hazard profile dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound or its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption, given the assumed high dermal toxicity of aminopyridine-like structures.[4][6] |
| Eye/Face Protection | ANSI-approved safety goggles or a face shield if there is a splash hazard. | To protect against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[6][8] |
| Skin and Body | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To minimize exposed skin and prevent incidental contact with the chemical.[3][6] |
| Respiratory | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[3][6] | To prevent the inhalation of potentially toxic dust or aerosols. |
Part 2: Step-by-Step Disposal Protocol
The disposal of 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine and its associated waste must be managed as a regulated hazardous waste stream.[2][9] Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][4][6]
Step 1: Waste Segregation and Containment
Proper segregation is the foundation of a safe and compliant waste management system. Two primary waste streams will be generated: solid and liquid.
-
Solid Waste: This stream includes:
-
Expired or unused 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine solid.
-
Contaminated consumables such as weighing papers, pipette tips, gloves, and paper towels.
-
Procedure: Carefully place all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container.[8] The container must be made of a compatible material (e.g., high-density polyethylene). Avoid generating dust during transfer.[3]
-
-
Liquid Waste: This stream includes:
-
Solutions containing dissolved 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine.
-
Solvents used to rinse contaminated glassware.
-
Procedure: Collect all liquid waste in a sealable, chemical-resistant (e.g., glass or HDPE) hazardous waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately if institutional policy requires it.
-
Step 2: Labeling and Storage
Accurate and thorough labeling is a regulatory requirement and is critical for safety.[2][9]
-
Labeling: Every waste container must be labeled with the words "Hazardous Waste" .[2][10] The label must also include:
-
Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[1][2]
Step 3: Spill and Decontamination Procedures
Accidents happen, and a clear, pre-defined spill response plan is essential.
-
For Small Spills (Solid or Liquid):
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.[6]
-
Alert personnel in the immediate area.
-
For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to avoid raising dust. Carefully scoop the mixture into the designated solid hazardous waste container.
-
For liquid spills, absorb with a chemical absorbent pad or vermiculite. Place the used absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EH&S) department immediately.
-
Prevent others from entering the area.
-
Step 4: Final Disposal
The ultimate disposal of the hazardous waste must be handled by trained professionals.
-
Waste Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional and local rules may vary), arrange for its removal by your institution's EH&S department or a licensed hazardous waste contractor.[1][11]
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, as this is often a regulatory requirement.[11]
Part 3: Visualization of Disposal Workflow
To ensure clarity, the logical flow of the disposal process is outlined below. This decision-making workflow is a critical component of a self-validating safety protocol, ensuring that each step is considered and executed correctly.
Caption: Decision workflow for the safe disposal of 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine.
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory practice.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available online
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. Available online
- Managing Hazardous Chemical Waste in the Lab.
- 2-Aminopyridine - Safety Data Sheet. Fisher Scientific. Available online
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available online
- Laboratory Waste Management: The New Regulations.
- Safe handling and storage procedures for aminopyridines. BenchChem. Available online
- 3-AMINOPYRIDINE MSDS. Loba Chemie. Available online
- 4-Aminopyridine SOP. University of Washington. Available online
- 4-aminopyridine - Safety Data Sheet. SD Fine-Chem Limited. Available online
- 5-Methoxy[1][2]thiazolo[5,4-b]pyridin-2-amine. CymitQuimica. Available online
- Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem. Available online
- N,N-dimethylpyridin-4-amine - Safety Data Sheet. Sigma-Aldrich. Available online
- 2-Amino-5-ethyl-1,3,4-thiadiazole - Safety Data Sheet. Fisher Scientific. Available online
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. geneseo.edu [geneseo.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
A Proactive Safety Protocol: Handling 5-Methoxy-thiazolo[5,4-b]pyridin-2-amine in a Research Environment
A Proactive Safety Protocol: Handling 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine in a Research Environment
This guide provides a comprehensive operational, safety, and disposal framework for 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine (CAS No. 13797-77-8).[3][4] Given that this compound is intended for research purposes and lacks extensive, publicly available toxicological data, this protocol is built upon a conservative hazard assessment based on the known risks of its core chemical structures: aminopyridines and thiazoles.[2][5] Our directive is to treat this and all novel chemical entities with the highest degree of caution, ensuring that robust engineering controls and personal protective equipment (PPE) form the primary barriers to exposure.
The fundamental principles of laboratory safety—planning ahead, minimizing exposure, and preparing for contingencies—are the bedrock of this guide. Adherence to these procedures is not merely a matter of compliance but a critical component of a resilient safety culture that protects researchers, preserves experimental integrity, and ensures environmental stewardship.
Hazard Assessment: A Conservative Approach
The primary hazards associated with 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine are extrapolated from data on related chemical families. Aminopyridines are known for their potential for high acute toxicity if ingested, inhaled, or absorbed through the skin.[2] Thiazole derivatives can be significant irritants to the skin, eyes, and respiratory system.[2] A structurally similar compound, 5-methyl-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-2-amine, is classified as harmful if swallowed and causes skin and serious eye irritation. Therefore, we must operate under the assumption that 5-Methoxy-[1][2]thiazolo[5,4-b]pyridin-2-amine presents similar hazards.
| Hazard Category | Potential Severity | Primary Routes of Exposure |
| Acute Toxicity | High (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Inhalation of dust |
| Skin Corrosion/Irritation | Irritant / Corrosive | Skin Contact |
| Eye Damage/Irritation | Severe Damage / Irritation | Eye Contact |
| Respiratory Irritation | Irritant | Inhalation of dust |
Personal Protective Equipment (PPE): Your Primary Barrier
A thorough hazard assessment dictates the selection of appropriate PPE, which must be worn at all times when handling this compound.[6][7] The following table outlines the minimum PPE requirements. Remember, PPE is the last line of defense after engineering controls like fume hoods.[8]
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is mandatory. Nitrile gloves provide good protection against incidental chemical contact.[9][10] Double-gloving provides a critical safety buffer in case the outer glove is compromised. Gloves must be changed immediately if contaminated or every 30 minutes during extended procedures.[2][8] |
| Eyes/Face | Safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards.[10][11] A face shield is required over the goggles whenever there is a splash hazard, such as when preparing solutions or performing liquid transfers.[2][10][11] |
| Body | Flame-resistant laboratory coat | The lab coat must be fully buttoned with tight-fitting cuffs to provide a barrier between chemicals and the skin.[2][9] |
| Respiratory | NIOSH-approved respirator | A half-mask or full-face respirator with P100 (particulate) filters is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine powders.[2][9] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
A strict, sequential workflow is essential to minimize the risk of exposure and cross-contamination.
Phase 1: Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.[2]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, solvents, and specifically labeled waste containers before you begin.
-
Review Procedures: Read through the Safety Data Sheet (SDS) for any solvents or reagents you will be using and have the appropriate spill kits readily accessible.[12] A general chemical spill kit containing absorbent materials like vermiculite or sand is a good starting point.[13]
Phase 2: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent contamination. The following workflow must be followed precisely.
Caption: A streamlined workflow for donning and doffing PPE.
Phase 3: Handling the Compound (Inside a Fume Hood)
-
Weighing: When weighing the solid, use a microbalance inside the fume hood to contain any dust.[2] Use anti-static weighing boats or paper.
-
Preparing Solutions: Add the solid compound to the solvent slowly to avoid splashing.[2] Never add solvent to the solid in a way that could cause aerosolization.
-
Containment: Keep the container of the solid compound tightly closed when not in active use.[2]
Phase 4: Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces that may have come into contact with the compound using 70% ethanol, followed by a soap and water wash.[2]
-
Equipment: Clean all non-disposable equipment thoroughly.
-
Hand Washing: After removing all PPE in the correct order, wash your hands thoroughly with soap and water.[2][14]
Emergency Procedures: Spill Management
Prompt and correct response to a spill is critical.[15]
For a Minor Spill (small amount of solid, contained within the fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the full PPE outlined in Section 2.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.[13][16]
-
Cleanup: Carefully scoop the absorbent material and spilled solid into a designated hazardous waste container.[12] Avoid creating dust.
-
Decontaminate: Clean the spill area as described in the post-handling decontamination phase.
-
Dispose: All materials used for cleanup must be disposed of as hazardous solid waste.[12][16]
For a Major Spill (outside a fume hood, large quantity, or if you feel unsafe):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors or dust.[17]
-
Do Not Re-enter: Wait for trained emergency response personnel.
Disposal Plan: Ensuring Environmental Safety
Proper segregation and disposal of chemical waste are mandatory.[2][5] Never dispose of this compound or its containers in the regular trash or down the drain.
Caption: Segregation of waste streams for proper disposal.
Disposal Protocols:
-
Solid Waste: All disposable items contaminated with the compound must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps must be disposed of in a designated sharps container.[2]
By integrating this comprehensive safety protocol into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that cutting-edge research is conducted with an unwavering commitment to safety.
References
- Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
- On-Demand Chemical Shop. (2025, September 24). Protective Equipment for Chemical Researchers: Essential Lab.
- BenchChem. (2025). Comprehensive Safety and Handling Guide for 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- University of Minnesota Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Polyscience. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-2-amine.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Santa Cruz Biotechnology. (n.d.). 5-Methoxy[1][2]thiazolo[5,4-b]pyridin-2-amine.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2-Amino-5-ethyl-1,3,4-thiadiazole.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET for 5-Methoxyindole-3-acetic acid.
- CymitQuimica. (n.d.). 5-Methoxy[1][2]thiazolo[5,4-b]pyridin-2-amine.
- University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET for N,N-dimethylpyridin-4-amine.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Sources
- 1. mmbt.us [mmbt.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pppmag.com [pppmag.com]
- 9. maxonchemicals.it.com [maxonchemicals.it.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. westlab.com [westlab.com]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
